molecular formula CF4O2S B1329296 Trifluoromethanesulfonyl fluoride CAS No. 335-05-7

Trifluoromethanesulfonyl fluoride

Cat. No.: B1329296
CAS No.: 335-05-7
M. Wt: 152.07 g/mol
InChI Key: SLVAEVYIJHDKRO-UHFFFAOYSA-N
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Description

Trifluoromethanesulfonyl fluoride is a useful research compound. Its molecular formula is CF4O2S and its molecular weight is 152.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trifluoromethanesulfonyl fluoride
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InChI

InChI=1S/CF4O2S/c2-1(3,4)8(5,6)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SLVAEVYIJHDKRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

CF4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0059827
Record name Methanesulfonyl fluoride, trifluoro-
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Molecular Weight

152.07 g/mol
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CAS No.

335-05-7
Record name Trifluoromethanesulfonyl fluoride
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Record name Methanesulfonyl fluoride, trifluoro-
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Record name Methanesulfonyl fluoride, trifluoro-
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Record name Methanesulfonyl fluoride, trifluoro-
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Record name Trifluoromethanesulphonyl fluoride
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Foundational & Exploratory

Trifluoromethanesulfonyl Fluoride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical Properties, Synthesis, and Applications of a Versatile Reagent

Trifluoromethanesulfonyl fluoride (B91410) (CF₃SO₂F), a colorless gas at room temperature, has emerged as a compound of significant interest in various chemical disciplines, particularly in the realm of organic synthesis and medicinal chemistry. Its unique combination of a highly electron-withdrawing trifluoromethyl group and a reactive sulfonyl fluoride moiety imparts a distinct set of properties that make it a valuable tool for researchers and drug development professionals. This technical guide provides a thorough examination of the chemical properties, synthesis, experimental protocols, and applications of trifluoromethanesulfonyl fluoride, with a focus on its role in the development of novel therapeutics.

Core Chemical and Physical Properties

This compound is characterized by its high thermal stability and well-defined physical properties. A summary of its key quantitative data is presented in Table 1 for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula CF₄O₂S[1]
Molecular Weight 152.07 g/mol [2][3]
Boiling Point -25 °C[4][5][6]
Density 1.729 g/cm³ (predicted)[5][6]
Vapor Pressure 3704.3 ± 0.0 mmHg at 25°C (predicted)[7]
Refractive Index 1.359 (predicted)[7]
InChI Key SLVAEVYIJHDKRO-UHFFFAOYSA-N[2][3]
CAS Number 335-05-7[2][3]

Synthesis of this compound

Two primary synthetic routes are employed for the production of this compound: electrochemical fluorination and halogen exchange.

Electrochemical Fluorination (Simons Process)

The Simons process involves the electrolysis of methanesulfonyl fluoride (CH₃SO₂F) or its chloride precursor in anhydrous hydrogen fluoride.[2][8] This method facilitates the replacement of hydrogen atoms with fluorine atoms at a nickel anode.[2][8] While effective, this process can sometimes result in lower yields and the formation of complex product mixtures.[2] The reaction mechanism is believed to involve high-valence nickel fluorides (NiFₙ where n≥3) as the fluorinating agents.[8]

Experimental Workflow: Electrochemical Fluorination

G cluster_prep Preparation cluster_ecf Electrochemical Fluorination cluster_purification Purification start Methanesulfonyl Fluoride (CH₃SO₂F) cell Simons Electrochemical Cell (Nickel Anode) start->cell hf Anhydrous Hydrogen Fluoride hf->cell separation Separation of Gaseous Products cell->separation power Apply Voltage (5-6 V) power->cell purification Purification separation->purification product This compound (CF₃SO₂F) purification->product

Caption: Workflow for the Simons Electrochemical Fluorination Process.

Halogen Exchange Reaction

A more common and often higher-yielding method for synthesizing this compound is through a halogen exchange reaction.[2] This typically involves the reaction of trifluoromethanesulfonyl chloride (CF₃SO₂Cl) with a fluoride salt, such as potassium fluoride (KF).[2][9] The reaction conditions, including the choice of solvent and the presence of catalysts like crown ethers, can significantly influence the yield and purity of the product.[6]

Experimental Protocol: Halogen Exchange Synthesis of this compound

This protocol is adapted from a reported procedure and can be optimized for specific laboratory conditions.[5][9][10]

Materials:

  • Trifluoromethanesulfonyl chloride (CF₃SO₂Cl)

  • Potassium fluoride (KF), anhydrous

  • Aprotic solvent (e.g., acetonitrile, sulfolane)

  • Phase-transfer catalyst (e.g., 18-crown-6), optional

Procedure:

  • In a pressure-resistant reaction vessel, combine anhydrous potassium fluoride and the aprotic solvent.

  • If using, add the phase-transfer catalyst to the mixture.

  • Cool the mixture to the desired temperature (e.g., 40-50°C) with stirring.

  • Slowly add trifluoromethanesulfonyl chloride to the reaction mixture.

  • Seal the vessel and heat the reaction to the optimal temperature for a set period (e.g., 4-7 hours), monitoring the pressure.

  • After the reaction is complete, cool the vessel and carefully vent any excess pressure.

  • The gaseous product, this compound, can be collected by passing it through a cold trap (e.g., cooled with liquid nitrogen).

  • The collected product can be further purified by distillation.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl fluoride group. This moiety is relatively stable in aqueous environments but can react with strong nucleophiles under specific conditions.[4] This controlled reactivity is a key feature that makes sulfonyl fluorides, including this compound, valuable in drug discovery.

Covalent Inhibition

A significant application of sulfonyl fluorides in medicinal chemistry is their use as "warheads" for covalent inhibitors.[4][11] Covalent inhibitors form a stable, irreversible bond with their target protein, which can lead to enhanced potency and prolonged duration of action. The sulfonyl fluoride group can react with nucleophilic amino acid residues, such as lysine, tyrosine, serine, and threonine, within the binding site of a target protein.[3][12] This reaction involves the nucleophilic attack of the amino acid side chain on the sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable sulfonylated adduct.[4]

Logical Relationship: Covalent Inhibition by a Sulfonyl Fluoride-Containing Drug

G cluster_drug Drug Molecule cluster_target Target Protein cluster_interaction Interaction cluster_outcome Outcome drug Drug with Sulfonyl Fluoride Warhead binding Non-covalent Binding drug->binding protein Protein with Nucleophilic Amino Acid Residue (e.g., Lysine, Tyrosine) protein->binding reaction Nucleophilic Attack binding->reaction adduct Stable Covalent Adduct reaction->adduct inhibition Irreversible Protein Inhibition adduct->inhibition

Caption: Mechanism of covalent inhibition by a sulfonyl fluoride warhead.

The trifluoromethyl group in this compound and its derivatives plays a crucial role in modifying the physicochemical properties of drug candidates.[13] It can enhance metabolic stability, increase lipophilicity, and improve membrane permeability, all of which are desirable characteristics for drug molecules.[14][15] The strong electron-withdrawing nature of the trifluoromethyl group also influences the reactivity of the adjacent sulfonyl fluoride, fine-tuning its electrophilicity for optimal target engagement.[3]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated area, preferably within a fume hood.[10][12] It is harmful if inhaled and can cause severe skin and eye irritation or burns.[6][10] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential when working with this compound.[12]

Spill and Disposal: In case of a spill, evacuate the area and ensure adequate ventilation.[12] Absorb the spill with an inert material and collect it in a sealed container for disposal as hazardous waste. Do not allow the chemical to enter drains or waterways.[12] All waste containing this compound should be disposed of according to local, state, and federal regulations.[16][17]

Conclusion

This compound is a versatile and powerful reagent with significant applications in organic synthesis and drug discovery. Its unique chemical properties, stemming from the combination of a trifluoromethyl group and a sulfonyl fluoride moiety, enable its use in the construction of complex molecules and as a key component of covalent inhibitors. A thorough understanding of its synthesis, reactivity, and handling is crucial for researchers and drug development professionals seeking to leverage its potential in the creation of novel and effective therapeutics.

References

In-Depth Technical Guide to Trifluoromethanesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethanesulfonyl fluoride (B91410) (CF₃SO₂F), a colorless gas at room temperature, is a pivotal compound in the field of fluorine chemistry. Its unique electronic properties, stemming from the potent electron-withdrawing trifluoromethyl group, make it a valuable precursor in the synthesis of a wide array of chemical entities. This technical guide provides a comprehensive overview of the core physical properties of trifluoromethanesulfonyl fluoride, detailed experimental protocols for their determination, and an illustrative synthesis pathway.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below, providing a ready reference for laboratory and industrial applications.

PropertyValueReference
Molecular Formula CF₄O₂S[1][2]
Molecular Weight 152.07 g/mol [1][2]
Boiling Point -25 °C[1][3]
Density (gas) 1.729 g/cm³ (at standard conditions)[1]
Appearance Colorless gas[3]

Experimental Protocols

Accurate determination of the physical properties of a gaseous compound like this compound requires specific laboratory techniques. The following sections detail the methodologies for measuring its boiling point and density.

Boiling Point Determination (Low-Temperature Condensation Method)

Given that this compound is a gas at standard temperature and pressure, its boiling point is determined by observing the temperature at which it transitions from a gaseous to a liquid state under controlled cooling.

Materials:

  • A sample of this compound gas

  • A condenser apparatus with a cooling range down to at least -40 °C

  • A low-temperature thermometer or thermocouple

  • A cold trap (e.g., using liquid nitrogen) to collect the condensed gas

  • A flow meter to control the gas flow

  • A pressure gauge

Procedure:

  • Set up the condenser and cooling system, ensuring the temperature can be precisely controlled and monitored.

  • Connect the gas cylinder of this compound to the condenser inlet through a flow meter.

  • Place the cold trap at the outlet of the condenser to capture the liquefied gas.

  • Begin to slowly cool the condenser.

  • Initiate a slow and steady flow of this compound gas through the condenser.

  • Carefully monitor the temperature within the condenser. The boiling point is the temperature at which the gas begins to condense into a liquid on the cold surfaces of the condenser. This can be observed visually.

  • Record the temperature at which sustained condensation occurs. This temperature is the boiling point of this compound at the measured pressure.

  • The liquefied gas can be collected in the cold trap for further analysis if needed.

Gas Density Measurement (Gas Pycnometry)

Gas pycnometry is a standard technique for determining the true density of a substance by measuring the volume of gas displaced by the sample. For a gaseous sample, a known mass of the gas is introduced into a chamber of known volume.

Materials:

  • A gas pycnometer

  • A high-precision balance

  • A sample cylinder containing this compound

  • A vacuum pump

Procedure:

  • Accurately weigh the empty sample cylinder on a high-precision balance.

  • Fill the sample cylinder with this compound gas to a known pressure.

  • Reweigh the filled sample cylinder to determine the mass of the gas.

  • Evacuate the sample chamber of the gas pycnometer.

  • Introduce the known mass of this compound from the sample cylinder into the pycnometer's sample chamber of a known volume.

  • Allow the gas to equilibrate within the chamber and measure the pressure.

  • Using the ideal gas law (or a more precise equation of state if necessary), calculate the volume occupied by the gas at the measured temperature and pressure.

  • The density of the gas is then calculated by dividing the mass of the gas by the determined volume.

Synthesis and Reactivity

This compound is a key intermediate in the synthesis of trifluoromethanesulfonic acid (triflic acid), a superacid with widespread applications in catalysis and organic synthesis.

Synthesis Pathway of Triflic Acid from Methanesulfonyl Fluoride

The following diagram illustrates the two-step synthesis process starting from methanesulfonyl fluoride.

SynthesisPathway Synthesis of Triflic Acid cluster_step1 Step 1: Electrochemical Fluorination cluster_step2 Step 2: Hydrolysis A Methanesulfonyl Fluoride (CH₃SO₂F) B This compound (CF₃SO₂F) A->B Electrochemical Fluorination (Simons Process) C This compound (CF₃SO₂F) D Triflic Acid (CF₃SO₃H) C->D Hydrolysis

Caption: Synthesis pathway from methanesulfonyl fluoride to triflic acid.

Experimental Workflow Description:

  • Electrochemical Fluorination (Simons Process) : The synthesis begins with the electrochemical fluorination of methanesulfonyl fluoride (CH₃SO₂F).[4] In this process, methanesulfonyl fluoride is electrolyzed in anhydrous hydrogen fluoride at a nickel anode.[4] The hydrogen atoms on the methyl group are replaced by fluorine atoms to yield this compound.[4]

  • Hydrolysis : The resulting this compound is then subjected to hydrolysis. This reaction, typically carried out in the presence of a base followed by acidification, cleaves the sulfur-fluorine bond and replaces the fluorine atom with a hydroxyl group, yielding trifluoromethanesulfonic acid (triflic acid).[5]

This synthetic route highlights the role of this compound as a crucial intermediate in the production of one of the most powerful known organic acids.

References

Trifluoromethanesulfonyl fluoride synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Trifluoromethanesulfonyl Fluoride (B91410)

Trifluoromethanesulfonyl fluoride (CF3SO2F), a versatile and chemically robust compound, is of significant interest across various scientific and industrial domains. Its unique properties, stemming from the combination of a trifluoromethyl group and a sulfonyl fluoride moiety, render it valuable in applications such as battery electrolytes, insulating gases, and as a key intermediate in organic synthesis.[1] This technical guide provides a comprehensive overview of the primary methods for synthesizing this compound, complete with detailed experimental protocols, comparative data, and process visualizations to aid researchers, scientists, and professionals in drug development.

Electrochemical Fluorination (ECF)

Electrochemical fluorination represents a foundational and historically significant method for the production of perfluorinated compounds, including this compound.[2] The Simons process, developed in the 1930s, is a prominent example of this technique.[2] It involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride, where hydrogen atoms are systematically replaced by fluorine atoms.[2]

Core Reaction and Mechanism

The synthesis of this compound via ECF typically starts with methanesulfonyl fluoride (CH3SO2F) or methanesulfonyl chloride (CH3SO2Cl).[2][3] The process is conducted at a nickel anode with cell potentials around 5-6 V.[2] The reaction mechanism is believed to involve high-valence nickel fluorides (NiFn where n≥3) formed on the anode surface, which act as fluorinating agents.[4] These nickel fluorides mediate the transfer of fluorine from the hydrogen fluoride electrolyte to the organic substrate.[4]

Experimental Protocol

A general procedure for the electrochemical fluorination of methanesulfonyl fluoride is as follows:

  • Reactor Setup: A specialized electrochemical reactor is required, typically equipped with a nickel anode.[2][5] The system must be designed to handle anhydrous hydrogen fluoride, which is highly corrosive.

  • Dehydration: Both the hydrogen fluoride (HF) solvent and the methanesulfonyl fluoride (CH3SO2F) starting material must be rigorously dried, as the presence of water can significantly impact the reaction's efficiency and safety.[5]

  • Electrolysis: The anhydrous methanesulfonyl fluoride is dissolved in anhydrous hydrogen fluoride. The electrolysis is carried out at a controlled cell potential, typically between 5 and 6 volts.[2]

  • Product Collection: The gaseous products, which consist of a mixture of this compound, hydrogen gas (H2), and unreacted hydrogen fluoride, are vented from the electrochemical cell.[3][6]

  • Purification: The this compound must be separated from the large volume of hydrogen gas and any remaining hydrogen fluoride.[3][6] This typically involves a series of cold traps and/or distillation steps.

Quantitative Data

While ECF is an effective method, it can be associated with challenges such as low yields and the formation of complex product mixtures.[2] The process using methanesulfonyl chloride in anhydrous hydrogen fluoride can produce a mixed gas containing approximately 20% this compound by volume, with the remainder being primarily hydrogen.[3]

ParameterValueReference
Starting MaterialMethanesulfonyl fluoride (CH3SO2F) or Methanesulfonyl chloride (CH3SO2Cl)[2][3]
Key ReagentAnhydrous Hydrogen Fluoride (HF)[2]
Anode MaterialNickel[2]
Cell Potential5-6 V[2]
Product Concentration (from CH3SO2Cl)~20 vol% in H2[3]

Process Visualization

ECF_Process cluster_reactants Reactants cluster_reactor Electrochemical Reactor cluster_products Gaseous Products CH3SO2F Methanesulfonyl Fluoride (CH3SO2F) Electrolysis Electrolysis (Nickel Anode, 5-6V) CH3SO2F->Electrolysis HF Anhydrous Hydrogen Fluoride (HF) HF->Electrolysis CF3SO2F This compound (CF3SO2F) Electrolysis->CF3SO2F H2 Hydrogen (H2) Electrolysis->H2 HF_unreacted Unreacted HF Electrolysis->HF_unreacted Purification Purification (Cold Traps/Distillation) CF3SO2F->Purification H2->Purification HF_unreacted->Purification

Caption: Electrochemical fluorination of methanesulfonyl fluoride.

Halogen Exchange (Halex) Reaction

A more recent and often more selective method for synthesizing this compound is through a halogen exchange (Halex) reaction.[2] This approach typically involves the conversion of trifluoromethanesulfonyl chloride (CF3SO2Cl) to the corresponding fluoride using a metal fluoride salt.[2]

Core Reaction

The fundamental reaction involves the displacement of the chlorine atom in trifluoromethanesulfonyl chloride with a fluorine atom from a metal fluoride, such as potassium fluoride (KF).[2]

CF3SO2Cl + KF → CF3SO2F + KCl

The efficiency of this reaction can be significantly influenced by the choice of the metal fluoride, the presence of catalysts, and the reaction conditions.[2]

Experimental Protocols

This method employs a phase-transfer catalyst, such as a crown ether, to enhance the reactivity of the fluoride salt.[1]

  • Reactor Setup: A reaction flask equipped with a condenser, cold traps, and a gas collection bag is used.[1] For larger scale synthesis, a pressurized reactor is employed.[1]

  • Reactant Charging: Trifluoromethanesulfonyl chloride and potassium fluoride are charged into the reactor. A crown ether is added as a catalyst.[1]

  • Reaction Conditions: The reaction is typically carried out at low temperatures, with 0°C being identified as optimal for balancing kinetic efficiency and thermal control.[1]

  • Product Isolation: The this compound, which is a gas at room temperature, is isolated through fractional distillation and collected in cold traps.[1]

Interestingly, the presence of a controlled amount of water can be beneficial in the halogen exchange reaction of trifluoromethanesulfonyl chloride, contrary to the stringent anhydrous conditions required for ECF.[3]

  • Reactor Setup: A pressure-resistant reaction vessel is used.[6]

  • Reactant Preparation: A solution of potassium fluoride in a specific amount of water (e.g., 1% aqueous potassium fluoride) is prepared and cooled.[6]

  • Reaction Execution: Trifluoromethanesulfonyl chloride is added to the cooled aqueous potassium fluoride solution. The vessel is sealed and heated to 40-50°C for several hours.[6]

  • Product Collection: The gaseous product is passed through a condenser and collected in a trap cooled with liquid nitrogen.[6]

Quantitative Data

The halogen exchange methods generally offer high yields and purity. The catalytic approach has been optimized to achieve a 65% yield with 97.9% purity.[1] The water-mediated process has been reported to achieve yields as high as 88% with a purity of 98.9%.[3][7]

ParameterCatalytic Halex[1]Water-Mediated Halex[3][7]
Starting MaterialTrifluoromethanesulfonyl chloride (CF3SO2Cl)Trifluoromethanesulfonyl chloride (CF3SO2Cl)
Fluoride SourcePotassium Fluoride (KF)Potassium Fluoride (KF)
Catalyst/MediumCrown EtherWater (0.6-10.0 mass%)
Temperature0°C40-50°C
PressureAtmospheric / 0.5 MPa (scale-up)0.94 MPa
Yield65%88%
Purity97.9%98.9%
Conversion58% (scale-up)99%
Selectivity94% (scale-up)89%

Process Visualization

Halex_Process cluster_reactants Reactants CF3SO2Cl Trifluoromethanesulfonyl Chloride (CF3SO2Cl) Reaction Reaction (Controlled Temperature & Pressure) CF3SO2Cl->Reaction KF Potassium Fluoride (KF) KF->Reaction Catalyst Catalyst (Crown Ether or Water) Catalyst->Reaction Product This compound (CF3SO2F) Reaction->Product

Caption: Halogen exchange synthesis of this compound.

Synthesis from Trifluoromethanesulfonic Anhydride (B1165640)

This compound can also be involved in the synthesis of other important trifluoromethyl-containing compounds, such as trifluoromethanesulfonic anhydride ((CF3SO2)2O), also known as triflic anhydride.[8] While not a direct synthesis of CF3SO2F, this highlights its role as a key reagent. One patented method describes the reaction of a trifluoromethanesulfonate (B1224126) salt with this compound to produce triflic anhydride.[8]

Core Reaction

M-O-SO2CF3 + CF3SO2F → (CF3SO2)2O + M-F (where M is a cation)

This reaction is typically catalyzed by a nucleophilic catalyst such as 4-dialkylaminopyridine.[8]

Conclusion

The synthesis of this compound can be achieved through several distinct methodologies, with electrochemical fluorination and halogen exchange being the most prominent. While ECF is a historically important method, it often suffers from lower yields and the need for specialized equipment to handle anhydrous hydrogen fluoride. The halogen exchange methods, particularly those mediated by water or phase-transfer catalysts, offer significant advantages in terms of yield, purity, and operational simplicity, making them highly attractive for industrial-scale production.[1][3] The choice of synthesis route will ultimately depend on factors such as the desired scale of production, available starting materials, and the required purity of the final product. This guide provides the foundational knowledge for researchers and professionals to select and implement the most suitable method for their specific needs.

References

An In-depth Technical Guide to Trifluoromethanesulfonyl Fluoride (CAS 335-05-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethanesulfonyl fluoride (B91410) (TFSF), with the chemical formula CF₃SO₂F and CAS number 335-05-7, is a versatile and highly functionalized compound that has garnered significant interest across various scientific disciplines. Its unique structure, combining a lipophilic and metabolically robust trifluoromethyl (CF₃) group with a reactive yet stable sulfonyl fluoride (-SO₂F) moiety, makes it a valuable reagent and building block.[1] The trifluoromethyl group is renowned in medicinal chemistry for its ability to enhance membrane permeability and metabolic stability, while the sulfonyl fluoride group offers exceptional thermal and redox resistance.[1] This guide provides a comprehensive overview of its properties, synthesis, reactivity, applications, and safety protocols, tailored for professionals in research and drug development.

Physicochemical and Spectroscopic Data

The distinct physical and chemical properties of Trifluoromethanesulfonyl fluoride are fundamental to its handling and application. It exists as a colorless gas at standard temperature and pressure.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 335-05-7[2][3]
Molecular Formula CF₄O₂S[2][3][4]
Molecular Weight 152.07 g/mol [3]
Physical Appearance Colorless gas[2]
Boiling Point -21.7 °C to -25 °C[2][5]
Density 1.729 g/cm³ (Predicted)[4][6]
Vapor Pressure 3704.3 ± 0.0 mmHg at 25°C (Predicted)[4]
Refractive Index 1.359[4][6]
LogP 1.88630[4][6]
Polar Surface Area (PSA) 42.52[4][6]

Table 2: Structural and Spectroscopic Data

ParameterValueSource(s)
Interatomic Distance (C-S) 183.5 pm[2]
Interatomic Distance (S-F) 154.3 pm[2]
Interatomic Distance (S-O) 141 pm[2]
Bond Angle (C-S-F) 95.4°[2]
Bond Angle (C-S-O) 108.5°[2]
¹⁹F NMR Spectra Data available; shows complex splittings due to various isotopologues.[7][8]
Mass Spectrometry Used for characterization.[9]

Synthesis and Experimental Protocols

The primary methods for synthesizing this compound are electrochemical fluorination and, more commonly, halogen exchange reactions.

Synthetic Pathways
  • Halogen Exchange: This is a prevalent and efficient method involving the reaction of Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) with a metal fluoride source, such as potassium fluoride (KF).[3] The reaction can be optimized with phase-transfer catalysts like crown ethers and controlled amounts of water.[1][10]

  • Electrochemical Fluorination (ECF): Also known as the Simons process, this method involves the electrolysis of precursors like methanesulfonyl fluoride (CH₃SO₂F) or methanesulfonyl chloride (CH₃SO₂Cl) in anhydrous hydrogen fluoride.[3][11] While effective, it can lead to lower yields and complex product mixtures.[3]

Detailed Experimental Protocol: Halogen Exchange Synthesis

This protocol is based on an optimized, eco-friendly synthesis method.[1]

Objective: To synthesize this compound (TFSF) from Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) and Potassium Fluoride (KF).

Materials:

  • Trifluoromethanesulfonyl chloride (CF₃SO₂Cl)

  • Potassium Fluoride (KF), anhydrous

  • 18-Crown-6 (or other suitable crown ether)

  • Acetonitrile (anhydrous)

  • Reaction vessel (pressure-resistant) with stirring mechanism

  • Condenser and cold trap system (e.g., cooled with liquid nitrogen)

Procedure:

  • Reactor Setup: A pressure-resistant reactor is charged with anhydrous potassium fluoride (KF) and a catalytic amount of 18-crown-6. A molar ratio of 3:1 for KF to CF₃SO₂Cl is identified as optimal for achieving high yield and purity.[1]

  • Addition of Reactant: Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) is added to the sealed reactor.

  • Reaction Conditions: The reaction mixture is stirred and gently heated. For example, a reaction can be conducted for 4 hours at 40-50°C, reaching a pressure of approximately 0.94 MPa.[11]

  • Product Collection: The product, TFSF, is a gas at room temperature (boiling point ~ -22°C).[2] The gas from the reactor headspace is circulated through a condenser cooled to between -40°C and -20°C and collected in a cold trap cooled with liquid nitrogen.[10][11]

  • Purification and Analysis: The collected condensate is the this compound product. Purification can be achieved through fractional condensation or distillation.[7][12] The purity and yield are determined by gas chromatography (GC).[10] This method has been shown to achieve yields of up to 88% with 98.9% purity.[11] A similar green synthesis protocol reported a 65% isolated yield with 97.9% purity.[1]

G cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification cluster_analysis Analysis prep1 Charge pressure reactor with anhydrous KF (3 eq.) prep2 Add 18-Crown-6 catalyst prep1->prep2 react1 Add CF3SO2Cl (1 eq.) to sealed reactor prep2->react1 react2 Heat and stir (e.g., 40-50°C, 4h) react1->react2 workup1 Circulate product gas through cold condenser (-40°C) react2->workup1 workup2 Collect TFSF in liquid nitrogen trap workup1->workup2 workup3 Purify via distillation workup2->workup3 analysis1 Determine yield and purity via Gas Chromatography (GC) workup3->analysis1

Caption: Experimental workflow for the synthesis of TFSF via halogen exchange.

Reactivity and Applications in Drug Development

The unique reactivity of the S(VI)-F bond in TFSF is central to its utility. While exceptionally stable under many conditions, its latent reactivity can be harnessed for selective bond formation.[3] This characteristic is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful tool for modularly assembling complex molecules.[3]

The Role of the Trifluoromethyl Group

The incorporation of a CF₃ group is a well-established strategy in drug design.[13] Judicious placement of fluorine can profoundly influence a drug candidate's profile:

  • Metabolic Stability: The strength of the C-F bond often blocks sites of metabolic oxidation, increasing the drug's half-life.[14]

  • Lipophilicity and Permeability: The CF₃ group can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.[1][15][16]

  • Binding Affinity: The high electronegativity of fluorine can alter the pKa of nearby functional groups, potentially leading to stronger interactions with biological targets.[13][14]

Derivatives of TFSF are therefore crucial intermediates for introducing the trifluoromethylsulfonyl group into potential drug molecules, thereby optimizing their pharmacokinetic and pharmacodynamic properties.[17] This strategy has been applied in the development of antibiotics and anti-cancer drugs to improve efficacy and reduce toxicity.[17]

G cluster_structure TFSF Structure (CF3SO2F) cluster_properties Resulting Properties cf3 Trifluoromethyl (CF3) Group lipophilicity Increased Lipophilicity & Membrane Permeability cf3->lipophilicity imparts metabolic_stability Enhanced Metabolic Stability cf3->metabolic_stability imparts binding Modulated pKa & Binding Affinity cf3->binding influences so2f Sulfonyl Fluoride (SO2F) Group reactivity Controlled S(VI)-F Reactivity (SuFEx Chemistry) so2f->reactivity enables

Caption: Relationship between TFSF's structure and its chemical properties.
Conceptual Application in Drug Design

The sulfonyl fluoride moiety of TFSF can act as a reactive "warhead" for covalent drug design. It can react selectively with nucleophilic amino acid residues (e.g., lysine, tyrosine) on a target protein, forming a stable covalent bond. This approach is central to developing highly specific and potent inhibitors.

G cluster_design Drug Design & Modification cluster_interaction Target Interaction cluster_outcome Biological Outcome lead Lead Compound modified_drug Modified Drug Candidate (Lead-R-SO2F) lead->modified_drug tfsf TFSF Derivative (R-SO2F) tfsf->modified_drug target Protein Target (e.g., Kinase) modified_drug->target targets covalent_bond Covalent Bond Formation (SuFEx Reaction with Lys/Tyr) modified_drug->covalent_bond Binds to Active Site target->covalent_bond inhibition Irreversible Inhibition of Target Activity covalent_bond->inhibition pathway Modulation of Signaling Pathway inhibition->pathway effect Therapeutic Effect pathway->effect

Caption: Conceptual workflow of using a TFSF-derived moiety in drug design.

Safety and Handling

This compound is a toxic and hazardous material that requires careful handling in a well-ventilated area, such as a fume hood.[18][19] It is classified as a toxic gas and can cause severe skin burns and eye damage.[5][19]

Table 3: Safety Information for this compound

CategoryInformationSource(s)
GHS Hazard Statements H280: Contains gas under pressure; may explode if heated.H302+H312: Harmful if swallowed or in contact with skin.H314: Causes severe skin burns and eye damage.H331: Toxic if inhaled.H335: May cause respiratory irritation.[19]
Toxicity Acute inhalation LC₅₀ (Rat, 4h) > 22,600 ppm.[1]
Personal Protective Equipment (PPE) Tightly fitting safety goggles, chemical-impermeable gloves, fire/flame resistant and impervious clothing, full-face respirator if exposure limits are exceeded.[18][19]
Handling Use only in a well-ventilated place. Avoid contact with skin and eyes. Use non-sparking tools. Prevent fire caused by electrostatic discharge.[18]
Storage Store locked up in a well-ventilated place. Protect from sunlight and do not expose to temperatures exceeding 50°C. Keep away from heat and sparks.[19]
Incompatible Materials Strong bases, strong oxidizing agents, glass.[19]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[19]
First Aid (Skin) Take off immediately all contaminated clothing. Rinse skin with water/shower.[19]
First Aid (Inhalation) Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[19]

Conclusion

This compound is a compound of significant strategic importance for researchers, particularly in the field of drug discovery. Its unique combination of a stabilizing trifluoromethyl group and a selectively reactive sulfonyl fluoride moiety provides a powerful platform for organic synthesis and the development of novel therapeutics. A thorough understanding of its physicochemical properties, synthetic routes, reactivity, and stringent safety requirements is essential for harnessing its full potential in the laboratory and beyond.

References

An In-Depth Technical Guide to the Molecular Structure of Trifluoromethanesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of trifluoromethanesulfonyl fluoride (B91410) (CF₃SO₂F), a compound of interest for its unique chemical properties and potential applications. This document details the key structural parameters determined through experimental and computational methods, outlines the methodologies used in these analyses, and presents visual representations of the molecule and the workflow for its structural determination.

Core Molecular Structure

Trifluoromethanesulfonyl fluoride possesses a tetrahedral geometry around the central sulfur atom. The molecule consists of a trifluoromethyl group (CF₃) and a fluorine atom bonded to a sulfonyl group (SO₂). The gas-phase structure of CF₃SO₂F has been determined with precision using gas electron diffraction (GED), a powerful technique for analyzing the geometric arrangement of atoms in molecules in their free state.

Structural Parameters

The key quantitative data for the molecular structure of this compound, as determined by gas electron diffraction and supplemented by quantum chemical calculations, are summarized in the table below. These parameters provide a precise description of the molecule's three-dimensional arrangement.

ParameterBond/AngleValue (Å or °)
Bond Lengths S=O1.413 (2)
S-F1.555 (3)
S-C1.835 (5)
C-F1.329 (2)
Bond Angles O=S=O123.4 (6)
O=S-F107.9 (4)
O=S-C107.8 (4)
F-S-C96.8 (4)
F-C-F108.9 (2)

Data sourced from a gas electron diffraction study.

Experimental and Computational Determination

The determination of the molecular structure of this compound is a multi-step process that combines experimental measurements with theoretical calculations to achieve a high degree of accuracy.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_analysis Data Analysis and Structure Elucidation GED_exp Gas Electron Diffraction (GED) Experiment Scattering Electron Scattering Pattern Acquisition GED_exp->Scattering Intensity Molecular Scattering Intensity Curve Generation Scattering->Intensity LS_fit Least-Squares Fitting of Experimental and Theoretical Data Intensity->LS_fit QC_calc Quantum Chemical Calculations (ab initio) Initial_model Initial Molecular Model Generation QC_calc->Initial_model Refinement Structural Parameter Refinement Initial_model->Refinement Refinement->LS_fit Final_structure Final Molecular Structure (Bond Lengths and Angles) LS_fit->Final_structure

Workflow for determining the molecular structure of CF₃SO₂F.
Experimental Protocol: Gas Electron Diffraction (GED)

The experimental determination of the gas-phase molecular structure of this compound was achieved using a well-established gas electron diffraction technique. The general protocol for such an experiment is as follows:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is directed through the gas stream. The electrons are scattered by the electric field of the molecules.

  • Scattering Pattern Detection: The scattered electrons form a diffraction pattern, which is captured on a detector (e.g., a photographic plate or a CCD camera). The pattern consists of a series of concentric rings, with the intensity and angle of the rings being dependent on the internuclear distances within the molecule.

  • Data Extraction: The diffraction pattern is digitized, and the radial distribution of scattered electron intensity is extracted. This yields a molecular scattering intensity curve.

  • Structural Refinement: The experimental scattering curve is compared to theoretical curves calculated for various molecular geometries. A least-squares fitting procedure is employed to find the structural model that best reproduces the experimental data, yielding the final bond lengths and angles.

Computational Protocol: Quantum Chemical Calculations

Quantum chemical calculations are integral to refining and validating the experimental structure. The study of this compound employed ab initio methods, specifically Hartree-Fock (HF) and Density Functional Theory (DFT) with the B3LYP functional, using the 6-31G* basis set. The typical computational workflow involves:

  • Initial Geometry: An initial guess of the molecular geometry is created.

  • Geometry Optimization: The energy of the molecule is calculated for the initial geometry. The positions of the atoms are then systematically adjusted to find the arrangement with the lowest energy, which corresponds to the most stable molecular structure.

  • Vibrational Frequencies: After optimization, the vibrational frequencies are calculated to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

  • Structural Parameter Extraction: The bond lengths and angles are extracted from the final optimized geometry. These theoretical parameters are then used to aid in the refinement of the experimental GED data.

Molecular Visualization

The three-dimensional arrangement of atoms in this compound is depicted in the following diagram.

Molecular structure of this compound with bond lengths.

This in-depth guide provides a foundational understanding of the molecular structure of this compound, grounded in experimental data and computational analysis. The provided quantitative data and methodologies are intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

An In-depth Technical Guide to the Reactivity Profile of Trifluoromethanesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trifluoromethanesulfonyl fluoride (B91410) (CF3SO2F), also known as triflyl fluoride, is a highly versatile and reactive electrophilic reagent that has garnered significant interest in modern organic synthesis. Characterized as a gas at temperatures above -22 °C, its unique properties facilitate a range of chemical transformations, most notably within the framework of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This guide provides a comprehensive overview of the reactivity profile of CF3SO2F, detailing its interactions with various nucleophiles, its application in the synthesis of high-value chemical motifs like triflates and triflamides, and its role in specialized reactions such as deoxyfluorination. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to equip researchers with the technical knowledge required for its effective application.

Core Reactivity and Properties

Trifluoromethanesulfonyl fluoride is the smallest perfluoroalkanesulfonyl fluoride and serves as a precursor to bulk triflyl-containing chemicals like triflic acid (TfOH) and triflic anhydride (B1165640) (Tf2O). Its reactivity is dominated by the highly electrophilic sulfur(VI) center, which is susceptible to attack by a wide array of nucleophiles. This reactivity is harnessed in SuFEx chemistry, a "click chemistry" paradigm that leverages the robust and specific formation of covalent bonds around a sulfur(VI) core. Unlike more common triflating agents such as triflic anhydride, CF3SO2F often demonstrates superior functional group tolerance and effectiveness.

Stability and Decomposition

While thermally robust, CF3SO2F undergoes unimolecular decomposition primarily through the cleavage of the C–S bond to generate trifluoromethyl (CF3•) and sulfonyl fluoride (SO2F•) radicals. Secondary reactions can lead to various decomposition products, including CF4, C2F6, CF2O, SO2, and SOF2. Understanding these decomposition pathways is crucial for handling the reagent at elevated temperatures and in specialized applications like gas-insulated equipment, where it is being explored as a more environmentally friendly alternative to SF6.

G CF3SO2F CF3SO2F Triflate Aryl/Alkyl Triflates (R-OTf) CF3SO2F->Triflate Triflation Triflamide Triflamides (R₂N-Tf) CF3SO2F->Triflamide Triflamidation AlkylFluoride Alkyl Fluorides (R-F) CF3SO2F->AlkylFluoride Deoxyfluorination ThioTriflate Thiotriflates (R-STf) CF3SO2F->ThioTriflate (Predicted) O_nuc O-Nucleophiles (Alcohols, Phenols) O_nuc->CF3SO2F N_nuc N-Nucleophiles (Amines, Azoles) N_nuc->CF3SO2F DeoxyF Alcohols (Deoxyfluorination) DeoxyF->CF3SO2F S_nuc S-Nucleophiles (Thiols) S_nuc->CF3SO2F

Figure 1: General reactivity of CF3SO2F with various nucleophiles.

Reactions with Nucleophiles

The synthetic utility of CF3SO2F is primarily demonstrated through its reactions with O- and N-nucleophiles, forming triflates and triflamides, respectively. These transformations are foundational to its application in SuFEx and medicinal chemistry.

O-Nucleophiles: Synthesis of Triflates

CF3SO2F is an excellent reagent for the triflation of phenols and alcohols to produce aryl and alkyl triflates.[1] Aryl triflates are valuable intermediates in cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] The reaction proceeds efficiently under mild conditions, often in the presence of a base like N,N-diisopropylethylamine (DIPEA).[1]

Table 1: Synthesis of Aryl Triflates using ex situ Generated CF3SO2F

Entry Substrate (Phenol) Time (h) Yield (%) Citation
1 Phenol 0.5 99 [3]
2 4-Methoxyphenol 0.5 99 [3]
3 4-Nitrophenol 0.5 99 [3]
4 4-Cyanophenol 0.5 97 [3]
5 2-Naphthol 0.5 98 [3]
6 Estrone 0.5 99 [3]
7 3-Pyridinol 1.5 80 [3]

Conditions: See Section 5.1 for the detailed experimental protocol.[3]

N-Nucleophiles: Synthesis of Triflamides

A diverse range of nitrogen nucleophiles, including aliphatic amines, anilines, and azoles, react smoothly with CF3SO2F to form triflamides (trifluoromethanesulfonamides).[1] These reactions are typically conducted in an anhydrous solvent like acetonitrile (B52724) (MeCN) with a suitable base.[4] Triflamides are important structural motifs in medicinal chemistry and are used as catalysts and reagents in organic synthesis.[4]

Table 2: Synthesis of Triflamides using ex situ Generated CF3SO2F

Entry Substrate (Amine/Azole) Time (h) Yield (%) Citation
1 Dibenzylamine 2 99 [5]
2 Aniline 2 98 [5]
3 4-Nitroaniline 2 99 [5]
4 Indole 2 99 [5]
5 Pyrrole 2 99 (NMR) [5]
6 Morpholine 2 99 [5]
7 L-Proline methyl ester 2 99 [5]

Conditions: See Section 5.2 for the detailed experimental protocol.[5]

Chemoselectivity: Phenols vs. Amines

A remarkable feature of CF3SO2F reactivity is the ability to achieve high chemoselectivity for phenols over amines by the addition of water.[1] In anhydrous conditions, both nucleophiles react. However, in an aqueous solvent system (e.g., MeCN/H2O), triflation occurs exclusively on the phenol. Ab initio metadynamics simulations suggest this selectivity arises from a hydrogen-bonded termolecular transition state for the triflylation of amines, which is disrupted by water, thereby favoring the reaction with phenols.[1]

G cluster_0 Reaction Conditions cluster_1 Reaction Outcome Start Phenol + Amine + CF3SO2F Dry Anhydrous MeCN Start->Dry Wet MeCN / H₂O Start->Wet Mix Mixture of Products (Aryl Triflate + Triflamide) Dry->Mix Non-selective Reaction Selective Selective Product (Aryl Triflate Only) Wet->Selective Chemoselective Reaction

Figure 2: Logical workflow for achieving chemoselective triflation.

Deoxyfluorination of Alcohols

CF3SO2F can be generated in situ and used for the direct deoxyfluorination of alcohols, converting them into alkyl fluorides. This method is significant as it uses potassium fluoride (KF) as an inexpensive and readily available fluorine source. The process involves the activation of the alcohol by the in situ-generated CF3SO2F, forming a triflate intermediate which is then displaced by a fluoride ion. This transformation tolerates a wide range of functional groups and proceeds under mild conditions.

G Reagents Tf₂O + KF (Precursors) Gen In Situ Generation of CF₃SO₂F Reagents->Gen 1 Activation Activation to Triflate (R-OTf) Gen->Activation 2 Alcohol Alcohol (R-OH) + Base Alcohol->Activation 3 Displacement SN2 Displacement by Fluoride (F⁻) Activation->Displacement 4 Product Alkyl Fluoride (R-F) Displacement->Product 5

Figure 3: Experimental workflow for the deoxyfluorination of alcohols.

Application in SuFEx Chemistry: Ex situ Gas Generation

A key innovation enabling the widespread use of gaseous CF3SO2F is its ex situ generation in a two-chamber reactor system.[2][4] This approach enhances safety and practicality by avoiding the handling of the gas under pressure and allowing for its immediate consumption in the reaction vessel.

G cluster_0 Generation Chamber cluster_1 Reaction Chamber Gen_Reagents PhNTf₂ + KHF₂ in MeCN Gen_Process Generation of CF₃SO₂F Gas Gen_Reagents->Gen_Process Reaction Consumption of Gas (e.g., Triflation) Gen_Process->Reaction Gas Transfer (via cannula) React_Reagents Substrate (e.g., Phenol) + Base in Solvent React_Reagents->Reaction Product Isolated Product Reaction->Product

Figure 4: Workflow for the two-chamber ex situ generation of CF3SO2F.

Experimental Protocols

The following sections provide detailed methodologies for key transformations using CF3SO2F.

General Protocol for Aryl Triflate Synthesis

This protocol is based on the ex situ generation of CF3SO2F gas in a two-chamber system for the triflation of (hetero)aryl alcohols.[1][3]

  • Setup : Two separate vials are prepared: a "generation chamber" and a "reaction chamber," connected by a cannula.

  • Generation Chamber : To a vial containing a stir bar, add N-phenyltrifluoromethanesulfonimide (PhNTf2, 1.5 equiv.) and potassium bifluoride (KHF2, 1.0 equiv.).

  • Reaction Chamber : To a second vial containing a stir bar, add the (hetero)aryl alcohol (1.0 mmol, 1.0 equiv.) and N,N-diisopropylethylamine (DIPEA, 1.5 equiv.). Dissolve the contents in 3.0 mL of MeCN and 1.0 mL of H2O.

  • Reaction Initiation : Add MeCN (0.86 M) to the generation chamber to initiate the formation of CF3SO2F gas. The gas is transferred via the cannula into the stirring solution in the reaction chamber.

  • Monitoring and Work-up : The reaction is monitored by TLC or LCMS. Upon completion (typically 0.5-1.5 hours), the reaction mixture is subjected to an aqueous work-up and purified by column chromatography to yield the aryl triflate.[3]

General Protocol for Triflamide Synthesis

This protocol describes the reaction of amines and azoles with ex situ generated CF3SO2F.[1][4]

  • Setup : A two-chamber system is set up as described in Section 5.1.

  • Generation Chamber : The chamber is charged with PhNTf2 (1.5 equiv.) and KHF2 (1.0 equiv.).

  • Reaction Chamber : To the reaction vial, add the amine or azole substrate (1.0 mmol, 1.0 equiv.) and a suitable base (e.g., DIPEA or Et3N, 1.5-3.0 equiv.). Dissolve the contents in anhydrous MeCN.

  • Reaction Initiation : Add anhydrous MeCN to the generation chamber to begin gas evolution, which is subsequently bubbled through the solution in the reaction chamber.

  • Monitoring and Work-up : After completion (typically 2 hours), the reaction is worked up, often by simple filtration or aqueous extraction, followed by column chromatography to afford the pure triflamide.[5]

Safety and Handling

This compound is a toxic and corrosive gas that can cause severe skin burns and eye damage. It is harmful if inhaled or in contact with skin.

  • Handling : Always handle in a well-ventilated area, preferably within a fume hood. Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage : Store in a dry, cool, and well-ventilated place in a tightly closed container.

  • Spills : In case of a leak, evacuate the area. Use appropriate protective equipment for containment and clean-up.

  • Ex situ Generation : The two-chamber generation method is strongly recommended as it avoids the need to store or handle the compressed gas, thereby significantly enhancing safety.[4]

Conclusion

This compound is a powerful electrophilic reagent with a well-defined reactivity profile that makes it invaluable for modern organic synthesis. Its efficient reaction with O- and N-nucleophiles provides reliable access to triflates and triflamides, while its application in deoxyfluorination opens new avenues for the synthesis of fluorinated molecules. The development of safe, ex situ generation protocols has made this gaseous reagent accessible for routine laboratory use. For researchers in drug discovery and materials science, mastering the reactivity of CF3SO2F offers a strategic advantage in the modular construction of complex molecular architectures.

References

An In-depth Technical Guide to the Stability and Storage of Trifluoromethanesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethanesulfonyl fluoride (B91410) (CF₃SO₂F), a compound of increasing interest in chemical synthesis and as a potential replacement for sulfur hexafluoride (SF₆) in industrial applications, exhibits a unique stability profile. This guide provides a comprehensive overview of the thermal stability, hydrolytic sensitivity, and general reactivity of trifluoromethanesulfonyl fluoride. It outlines recommended storage and handling procedures to ensure its integrity and safety in a research and development environment. This document consolidates available data on its decomposition pathways and provides structured tables for clarity. Furthermore, it details generalized experimental protocols for stability assessment and visualizes key concepts through logical diagrams.

Chemical Stability

This compound is a thermally stable compound under normal conditions; however, its stability is significantly influenced by temperature, moisture, and the presence of certain reagents.

Thermal Stability

This compound is stable at ambient temperatures. However, elevated temperatures can induce decomposition. The primary decomposition pathway involves the cleavage of the carbon-sulfur (C–S) bond, which has the lowest bond energy in the molecule. This process is temperature-dependent, with increased temperature promoting decomposition.

Theoretical studies and experimental observations have identified several decomposition products. The predominant initial step is the formation of trifluoromethyl (•CF₃) and sulfonyl fluoride (•SO₂F) radicals. These highly reactive species can then participate in a series of secondary reactions.

Table 1: Thermal Decomposition Products of this compound

ProductChemical FormulaFormation Pathway
Trifluoromethyl radical•CF₃Initial C-S bond cleavage
Sulfonyl fluoride radical•SO₂FInitial C-S bond cleavage
Carbon tetrafluorideCF₄F-abstraction by •CF₃ radicals
HexafluoroethaneC₂F₆Dimerization of •CF₃ radicals
Carbonyl fluorideCF₂OIsomerization to CF₃OSFO followed by decomposition
Sulfur dioxideSO₂Decomposition of •SO₂F or roaming induced F-abstraction
Thionyl fluorideSOF₂Isomerization to CF₃OSFO followed by decomposition
Sulfuryl fluorideSO₂F₂Secondary reactions of decomposition products
Hydrolytic Stability

This compound is sensitive to moisture and will hydrolyze, particularly under alkaline conditions. The hydrolysis reaction leads to the formation of trifluoromethanesulfonic acid and hydrogen fluoride. This reaction is a significant consideration for the long-term storage and handling of the compound. Storage in a dry environment is crucial to prevent degradation.

Table 2: Hydrolysis Products of this compound

ProductChemical Formula
Trifluoromethanesulfonic acidCF₃SO₃H
Hydrogen fluorideHF

Note: Specific kinetic data, such as hydrolysis rate constants under various pH and temperature conditions, are not available in the surveyed literature.

Reactivity

Incompatible Materials

This compound is incompatible with strong bases, strong oxidizing agents, and glass under certain conditions. Contact with these materials should be avoided to prevent vigorous reactions and potential decomposition. Due to its reactivity and the potential formation of corrosive byproducts like HF, careful consideration of material compatibility for reaction vessels and storage containers is essential.

Table 3: Incompatible Materials and Potential Hazards

Incompatible MaterialPotential Hazard
Strong BasesVigorous reaction, decomposition.
Strong Oxidizing AgentsPotential for hazardous reactions.
GlassCan be attacked, especially in the presence of moisture due to HF formation.
Water/MoistureHydrolysis to corrosive acids.
Reactivity with Nucleophiles

This compound is a potent electrophile and reacts with various nucleophiles. This reactivity is harnessed in "Sulfur(VI) Fluoride Exchange" (SuFEx) chemistry, where it serves as a versatile reagent for the synthesis of triflates, triflamides, and other trifluoromethylsulfonyl-containing compounds. It readily reacts with phenols and alcohols to form the corresponding triflate esters.

Storage and Handling

Proper storage and handling are paramount to maintain the purity and stability of this compound and to ensure laboratory safety.

Recommended Storage Conditions

Based on safety data sheets and chemical properties, the following storage conditions are recommended:

  • Container: Store in a tightly closed, manufacturer-approved container.

  • Environment: Keep in a dry, cool, and well-ventilated area.

  • Protection from Heat and Light: Protect from sunlight and do not expose to temperatures exceeding 50 °C. Keep away from heat, sparks, and open flames.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.

Handling Precautions
  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and eye/face protection.

  • Avoid Inhalation: Do not breathe the gas.

  • Moisture Prevention: Use dry equipment and solvents when handling to prevent hydrolysis.

Experimental Protocols (Generalized)

Protocol for Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Objective: To determine the onset temperature of thermal decomposition.

Materials:

  • This compound gas source

  • Thermogravimetric Analyzer (TGA) with a gas-tight chamber and mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) for evolved gas analysis.

  • Inert purge gas (e.g., Nitrogen, Argon)

Procedure:

  • Purge the TGA instrument with an inert gas to establish a stable baseline.

  • Introduce a controlled flow of this compound into the sample chamber.

  • Heat the sample chamber at a constant rate (e.g., 10 °C/min) over a defined temperature range.

  • Continuously monitor the sample weight (or in this case, the gas composition) as a function of temperature.

  • Analyze the evolved gases using the coupled MS or FTIR to identify decomposition products.

  • The onset of decomposition is identified as the temperature at which a significant change in the gas composition is detected.

Protocol for Hydrolytic Stability Assessment

Objective: To qualitatively or semi-quantitatively assess the rate of hydrolysis.

Materials:

  • This compound

  • Degassed, deionized water or buffered solutions of varying pH

  • Sealed reaction vessel (e.g., a pressure-rated glass ampoule or a stainless-steel cylinder)

  • Analytical technique for monitoring the disappearance of the reactant and the appearance of products (e.g., ¹⁹F NMR spectroscopy, Ion Chromatography for fluoride ion detection).

Procedure:

  • In a controlled inert atmosphere (glovebox), introduce a known amount of the aqueous solution into the reaction vessel.

  • Introduce a known amount of this compound into the vessel and seal it.

  • Maintain the vessel at a constant temperature.

  • At specific time intervals, carefully take aliquots of the reaction mixture.

  • Analyze the aliquots using the chosen analytical technique to determine the concentrations of this compound and/or the hydrolysis products.

  • Plot the concentration versus time to estimate the rate of hydrolysis.

Visualizations

Decomposition Pathway

G CF3SO2F This compound (CF₃SO₂F) Decomposition Thermal Energy CF3SO2F->Decomposition Δ Radicals •CF₃ + •SO₂F Decomposition->Radicals C-S Bond Cleavage Secondary Secondary Reactions Radicals->Secondary Products Decomposition Products (CF₄, C₂F₆, CF₂O, SO₂, SOF₂, SO₂F₂) Secondary->Products

Caption: Thermal decomposition pathway of this compound.

Storage and Handling Workflow

G start Receiving CF₃SO₂F storage Store in a Cool, Dry, Well-Ventilated Area (Tightly Sealed Container) start->storage handling Handle in a Fume Hood with PPE storage->handling dispensing Use Dry Equipment and Inert Atmosphere handling->dispensing reaction Chemical Reaction dispensing->reaction waste Dispose of Waste Properly reaction->waste end End of Process waste->end

Caption: Recommended workflow for the storage and handling of CF₃SO₂F.

Conclusion

This compound is a valuable reagent with a manageable stability profile when appropriate precautions are taken. Its primary vulnerabilities are high temperatures and the presence of moisture, which can lead to decomposition and hydrolysis, respectively. By adhering to the storage and handling guidelines outlined in this document, researchers can ensure the integrity of the compound and maintain a safe laboratory environment. Further research is warranted to quantify the kinetics of its decomposition and hydrolysis reactions to provide a more detailed understanding of its stability limits.

Trifluoromethanesulfonyl fluoride historical synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Historical Synthesis of Trifluoromethanesulfonyl Fluoride (B91410)

Trifluoromethanesulfonyl fluoride (CF₃SO₂F), often abbreviated as TFSF, is a pivotal compound in the field of organofluorine chemistry. Its unique properties and its role as a precursor to trifluoromethanesulfonic acid (triflic acid), a superacid, have driven significant research into its synthesis. This document provides a detailed overview of the core historical methods for synthesizing TFSF, focusing on electrochemical fluorination and halogen exchange reactions. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of these foundational synthetic routes.

Electrochemical Fluorination (ECF)

The earliest and a historically foundational method for producing perfluorinated compounds, including this compound, is Electrochemical Fluorination (ECF).[1] The most prominent ECF method is the Simons process, developed by Joseph H. Simons in the 1930s.[1][2] This technique involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (HF), where hydrogen atoms are systematically replaced by fluorine atoms.[1][2]

The industrial production of triflic acid, a key derivative, begins with the ECF of methanesulfonic acid to yield this compound, which is subsequently hydrolyzed.[3]

Mechanism and Conditions

In the Simons process, the synthesis of TFSF is typically achieved by the electrolysis of methanesulfonyl fluoride (CH₃SO₂F) or methanesulfonyl chloride (CH₃SO₂Cl) in anhydrous HF.[1][4] The process is conducted in an electrolytic cell with a nickel anode at a potential of 5-6 volts.[1][2]

The mechanism is a heterogeneous process occurring on the surface of the nickel anode. High-valence nickel fluorides (NiFₙ where n ≥ 3) are formed electrochemically on the anode surface.[5] These nickel fluorides act as mediating agents, transferring fluorine from the HF electrolyte to the organic substrate.[5] This process is mechanistically similar to chemical fluorination using agents like cobalt(III) fluoride (CoF₃).[5] However, a key challenge is the potential for the high-valence nickel fluorides to decompose into elemental fluorine (F₂), which can lead to the formation of low-molecular-weight by-products and reduce the overall current efficiency.[5] Another significant drawback of the ECF method is the co-production of a large volume of hydrogen gas (approximately 80% by volume), which necessitates extensive separation and purification steps, increasing costs.[6]

Quantitative Data for Electrochemical Fluorination
Starting MaterialReagents/ConditionsProductYieldReference(s)
Methanesulfonyl fluoride (CH₃SO₂F)Anhydrous HF, Nickel anode, 5-6 VThis compound (CF₃SO₂F)~96% (mol)[7]
Methanesulfonic acid (CH₃SO₃H)Anhydrous HF, Nickel anode, 5-6 VThis compound (CF₃SO₂F)Not specified[3]
Methanesulfonyl chloride (CH₃SO₂Cl)Anhydrous HF, Nickel anodeThis compound (CF₃SO₂F)Low, complex mixtures[1][4]
Experimental Protocol: Electrochemical Fluorination of CH₃SO₂F

This protocol is based on a patented method designed to improve efficiency and safety by pre-treating the reagents to remove water, which is known to negatively impact the ECF process.[8]

  • Dehydration of Hydrogen Fluoride (HF): Anhydrous HF is placed in an electrochemical cell and electrolyzed to remove residual water. The resulting dehydrated, anhydrous HF serves as the solvent and electrolyte for the subsequent fluorination step.

  • Dehydration of Methanesulfonyl Fluoride (CH₃SO₂F): The starting material, CH₃SO₂F, is similarly subjected to an electrochemical process to remove any water content.

  • Electrochemical Fluorination: The purified, anhydrous HF and anhydrous CH₃SO₂F are introduced into the main electrochemical reactor equipped with a nickel anode.

  • Electrolysis: A cell potential of 5-6 V is applied to initiate the fluorination reaction. The organic substrate is converted to this compound.

  • Product Collection: A gaseous mixture containing the desired product (CF₃SO₂F), hydrogen (H₂), and vaporized HF exits the reactor. This mixture is then subjected to separation and purification processes to isolate the final product.

ECF_Workflow cluster_pretreatment Reagent Pre-treatment cluster_reaction Fluorination cluster_separation Product Isolation HF Hydrogen Fluoride (HF) Dehydrate_HF Electrochemical Dehydration HF->Dehydrate_HF CH3SO2F Methanesulfonyl Fluoride (CH3SO2F) Dehydrate_CH3SO2F Electrochemical Dehydration CH3SO2F->Dehydrate_CH3SO2F ECF_Reactor ECF Reactor (Nickel Anode, 5-6V) Dehydrate_HF->ECF_Reactor Anhydrous HF Dehydrate_CH3SO2F->ECF_Reactor Anhydrous CH3SO2F Separation Gas Separation & Purification ECF_Reactor->Separation Gaseous Mixture (CF3SO2F, H2, HF) Final_Product Pure CF3SO2F Separation->Final_Product

Electrochemical Fluorination (ECF) Workflow.

Halogen Exchange (Halex) Reactions

In the pursuit of more efficient and selective synthetic routes, the halogen exchange (Halex) reaction emerged as a prominent alternative to ECF.[1] This method involves the conversion of trifluoromethanesulfonyl chloride (CF₃SO₂Cl) to the corresponding fluoride using a metal fluoride salt.[1]

Mechanism and Conditions

The Halex reaction is a nucleophilic substitution where a fluoride anion displaces the chloride on the sulfonyl group. Potassium fluoride (KF) is the most commonly used fluoride source, though others like sodium fluoride and cesium fluoride can also be employed.[1][4]

Early attempts at this reaction under anhydrous conditions resulted in very low yields (~3-4%).[1] A significant breakthrough was the discovery that the presence of a controlled, small amount of water (typically 0.6 to 10.0 mass % relative to the metal fluoride) dramatically improves the reaction yield and purity.[6][9] The reaction can be further optimized through the use of catalysts, such as crown ethers, which help to solubilize the fluoride salt in the reaction medium.[1][10] The reaction is typically conducted at mild temperatures, around 40-50°C.[4][6]

Quantitative Data for Halogen Exchange Reactions
Starting MaterialReagents/ConditionsProductYieldPurityReference(s)
CF₃SO₂ClPotassium fluoride (KF), Controlled waterCF₃SO₂F~3-4%Not specified[1]
CF₃SO₂ClPotassium fluoride (KF), Crown ether catalyst, 50°CCF₃SO₂F65%97.9%[1][10]
CF₃SO₂ClPotassium fluoride (KF), 1% water, 40-50°C, 4 hoursCF₃SO₂F88%98.9%[4][6][9]
Experimental Protocol: Halogen Exchange using KF/Water

The following protocol is derived from a patented industrial process.[4][6]

  • Reactor Charging: A 500 mL pressure-resistant reaction vessel is charged with 103 g (1.78 mol) of potassium fluoride containing 3% water.

  • Cooling and Degassing: The vessel and its contents are cooled to 5°C using ice water, followed by vacuum degassing.

  • Addition of Substrate: 100 g (0.595 mol) of trifluoromethanesulfonyl chloride (CF₃SO₂Cl) is added to the cooled reactor.

  • Reaction: The vessel is sealed and the mixture is slowly heated with stirring. The internal temperature is maintained at 40-50°C for 4 hours, during which the internal pressure reaches approximately 0.94 MPa.

  • Product Collection: The gas from the reactor is passed through a condenser cooled to between -20°C and -40°C. The condensed product is collected in a trap cooled with liquid nitrogen.

  • Isolation: The collected liquid is analyzed, yielding this compound.

Halex_Workflow cluster_setup Reactor Setup cluster_reaction Reaction cluster_collection Product Collection Reactor Pressure Reactor Heating Heat to 40-50°C Stir for 4h Reactor->Heating KF_H2O Potassium Fluoride (KF) + Water KF_H2O->Reactor CF3SO2Cl Trifluoromethanesulfonyl Chloride (CF3SO2Cl) CF3SO2Cl->Reactor Condenser Cold Condenser (-20 to -40°C) Heating->Condenser Product Gas Cold_Trap Liquid Nitrogen Trap Condenser->Cold_Trap Final_Product Pure CF3SO2F Cold_Trap->Final_Product

Halogen Exchange (Halex) Reaction Workflow.

References

An In-Depth Technical Guide to the Electrochemical Fluorination of Methanesulfonyl Fluoride for the Synthesis of Trifluoromethanesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethanesulfonyl fluoride (B91410) (TFMSF), a key building block in the synthesis of triflic acid and various pharmaceutical and agrochemical compounds, is efficiently produced via electrochemical fluorination (ECF). This technical guide provides a comprehensive overview of the core principles and practical considerations for the synthesis of TFMSF from methanesulfonyl fluoride (CH₃SO₂F) using the Simons Electrochemical Fluorination (ECF) process. This document details the underlying mechanism, experimental protocols, critical process parameters, and data-driven insights to facilitate research, development, and scale-up activities.

Introduction

Electrochemical fluorination (ECF), specifically the Simons process, stands as a cornerstone of industrial organofluorine chemistry.[1][2] It offers a direct and scalable method for the perfluorination of various organic compounds, including sulfonyl fluorides. The synthesis of trifluoromethanesulfonyl fluoride (CF₃SO₂F) from methanesulfonyl fluoride (CH₃SO₂F) is a prime example of this technology's application, yielding a product of significant industrial importance.[3] TFMSF is a critical precursor to trifluoromethanesulfonic acid (triflic acid), a superacid widely used as a catalyst in organic synthesis. Furthermore, the trifluoromethylsulfonyl group is a common motif in pharmaceuticals and agrochemicals due to its unique electronic properties and metabolic stability.

This guide delves into the technical intricacies of the electrochemical fluorination of methanesulfonyl fluoride, providing researchers and professionals with the necessary knowledge to understand, implement, and optimize this important transformation.

The Simons Electrochemical Fluorination Process: Theoretical Framework

The Simons ECF process involves the electrolysis of an organic substrate dissolved in anhydrous hydrogen fluoride (aHF) at a nickel anode.[1] The overall reaction for the synthesis of TFMSF is:

CH₃SO₂F + 3HF → CF₃SO₂F + 3H₂

The process is characterized by the in-situ generation of a highly reactive fluorinating agent on the surface of the nickel anode.

Mechanism of Fluorination

The precise mechanism of the Simons process is complex and thought to be heterogeneous, occurring at the anode surface.[4] The prevailing theory suggests the formation of high-valence nickel fluorides (e.g., NiF₃, NiF₄) on the anode, which act as the primary fluorinating agents.[4][5]

The key steps are:

  • Formation of the Active Anode Surface: Initially, a passivating layer of nickel(II) fluoride (NiF₂) forms on the nickel anode. Upon application of a sufficient potential, this is further oxidized to higher-valent nickel fluorides.

  • Fluorinating Agent Generation: The high-valence nickel fluorides are unstable and act as potent fluorine transfer agents.[4]

  • Reaction with the Organic Substrate: The methanesulfonyl fluoride molecules are adsorbed onto the anode surface where they react with the high-valence nickel fluorides, leading to the stepwise replacement of hydrogen atoms with fluorine.

  • Product Desorption and Byproduct Formation: The fully fluorinated product, CF₃SO₂F, desorbs from the anode. Hydrogen gas is evolved at the cathode. Side reactions can lead to the formation of partially fluorinated intermediates and cleavage products.[6][7]

An effective method to improve the process is by increasing the molar ratio of the organic matter to the high-valence nickel fluorides at the anode/electrolyte interface.[4]

Experimental Protocols and Equipment

Laboratory-Scale Electrochemical Fluorination Cell

A typical laboratory-scale ECF cell for the synthesis of TFMSF is constructed from materials resistant to anhydrous hydrogen fluoride, such as Monel, nickel, or fluoropolymers (e.g., PTFE).

Components:

  • Cell Body: A cylindrical vessel, often with a cooling jacket to maintain the desired reaction temperature.

  • Anode: A pack of nickel plates to provide a large surface area.

  • Cathode: Nickel or steel plates or the cell body itself.

  • Lid: A fluoropolymer lid with ports for a condenser, thermocouple, gas inlet/outlet, and substrate feeding.

  • Condenser: A reflux condenser cooled to a low temperature (e.g., -20 to -40 °C) to return vaporized aHF to the cell while allowing gaseous products (H₂ and CF₃SO₂F) to exit.

  • Gas Scrubbing Train: A series of traps to remove entrained HF from the product stream, typically containing sodium fluoride (NaF) pellets, followed by a cold trap (e.g., liquid nitrogen) to collect the volatile TFMSF.

G cluster_0 ECF Cell cluster_1 Product Collection Anode (Ni) Anode (Ni) Cathode (Ni/Steel) Cathode (Ni/Steel) Anode (Ni)->Cathode (Ni/Steel) Electrolysis in aHF CH3SO2F Feed CH3SO2F Feed CH3SO2F Feed->Anode (Ni) Substrate Gaseous Effluent Gaseous Effluent Reflux Condenser (-20°C) Reflux Condenser (-20°C) Gaseous Effluent->Reflux Condenser (-20°C) NaF Trap NaF Trap Reflux Condenser (-20°C)->NaF Trap ECF Cell ECF Cell Reflux Condenser (-20°C)->ECF Cell Condensed HF Cold Trap (-78°C) Cold Trap (-78°C) NaF Trap->Cold Trap (-78°C) H2 Vent H2 Vent Cold Trap (-78°C)->H2 Vent Purified CF3SO2F Purified CF3SO2F Cold Trap (-78°C)->Purified CF3SO2F ECF Cell->Gaseous Effluent H2, CF3SO2F, HF

Figure 1: Experimental workflow for TFMSF synthesis.
General Experimental Procedure

  • Pre-electrolysis: The ECF cell is charged with anhydrous hydrogen fluoride and a conductivity additive (e.g., NaF) may be added. A pre-electrolysis step is often performed to dry the electrolyte and activate the nickel anode.

  • Charging the Substrate: Methanesulfonyl fluoride is introduced into the cell, typically dissolved in aHF to a concentration of 5-20 wt%.

  • Electrolysis: A constant current is applied, with a typical cell voltage of 5-6 V.[1] The temperature is maintained between 0 and 20 °C.

  • Product Collection: The gaseous products exiting the reflux condenser are passed through a scrubbing system to remove HF and then collected in a cold trap.

  • Purification: The collected crude product is purified by fractional distillation to separate TFMSF from any remaining aHF and byproducts.

Key Process Parameters and Their Influence

The yield, current efficiency, and product distribution of the electrochemical fluorination of methanesulfonyl fluoride are highly dependent on several process parameters.

Current Density

Current density influences the rate of formation of the high-valence nickel fluorides and the rate of the fluorination reaction. While specific data for CH₃SO₂F is scarce in the provided search results, for other ECF processes, a moderate current density is generally preferred to balance reaction rate with minimizing side reactions and anode passivation.

Cell Voltage

A cell voltage of 5-6 V is typically maintained for the Simons process.[1] Higher voltages can lead to the evolution of elemental fluorine, which can cause degradation of the organic substrate and create hazardous conditions.[8]

Temperature

The operating temperature is typically kept low (0-20 °C) to minimize the vapor pressure of aHF and to control the reactivity of the fluorination process, thereby reducing the formation of cleavage products.

Substrate Concentration

The concentration of methanesulfonyl fluoride in the electrolyte is a critical parameter. A higher concentration can increase the production rate but may also lead to the formation of polymeric byproducts and passivation of the anode.[6] An optimal concentration needs to be determined experimentally to maximize yield and current efficiency. Increasing the molar ratio of the organic substrate to the fluorinating agent at the anode surface is thought to be beneficial.[4]

Data Presentation

The following tables summarize typical and reported data for the electrochemical fluorination of sulfonyl fluorides. It is important to note that direct comparative data for the fluorination of methanesulfonyl fluoride under varying conditions is limited in the public literature.

Table 1: General Operating Conditions for Simons ECF of Sulfonyl Fluorides

ParameterTypical RangeReference
Cell Voltage5 - 7 V[1][6]
Current Density10 - 250 mA/cm²[9]
Temperature0 - 20 °C[10]
Substrate Conc.2 - 20 wt%[6]
ElectrolyteAnhydrous HF[1]

Table 2: Reported Yields for the ECF of Methanesulfonyl Fluoride

ProductYieldConditionsReference
CF₃SO₂F~96% (mol)Not specified[8]
CF₃SO₂F50-60% (theo.)Isopropylmethane sulfonate precursor[11]

Byproducts and Purification

The electrochemical fluorination of methanesulfonyl fluoride can produce a range of byproducts, which complicate the purification of the desired product.

Common Byproducts
  • Partially Fluorinated Sulfonyl Fluorides: Monofluoromethanesulfonyl fluoride (CH₂FSO₂F) and difluoromethanesulfonyl fluoride (CHF₂SO₂F) are common intermediates and byproducts.[7]

  • Carbon-Sulfur Bond Cleavage Products: Perfluoromethane (CF₄) and sulfur hexafluoride (SF₆) can be formed due to the aggressive nature of the fluorination process.

  • Polymeric Materials: At higher substrate concentrations, polymerization can occur, leading to the fouling of the electrodes.[6]

Purification Strategies

The primary method for purifying this compound is fractional distillation . Due to the significant differences in boiling points between TFMSF (-21.7 °C), aHF (19.5 °C), and the partially fluorinated byproducts, this technique can be effectively employed to isolate the desired product with high purity.

G cluster_0 ECF Reaction Mixture cluster_1 Purification Crude Product Crude Product Fractional Distillation Fractional Distillation Crude Product->Fractional Distillation Purified CF3SO2F Purified CF3SO2F Fractional Distillation->Purified CF3SO2F Byproducts Byproducts Fractional Distillation->Byproducts aHF Recycle aHF Recycle Fractional Distillation->aHF Recycle

Figure 2: Purification workflow for TFMSF.

Safety Considerations

Working with anhydrous hydrogen fluoride requires stringent safety precautions due to its extreme corrosivity (B1173158) and toxicity. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including acid-resistant gloves, apron, and a full-face shield. A calcium gluconate gel should be readily available as a first-aid measure for HF burns. The electrochemical cell should be designed to handle the pressure generated by the evolution of hydrogen gas and to prevent leaks of the corrosive electrolyte.

Conclusion

The electrochemical fluorination of methanesulfonyl fluoride via the Simons process is a robust and industrially viable method for the production of this compound. A thorough understanding of the underlying mechanism and the influence of key process parameters is crucial for optimizing the yield and purity of the final product. This technical guide provides a foundational understanding for researchers and professionals in the fields of chemistry and drug development to effectively utilize this powerful synthetic tool. Further research focusing on detailed kinetic studies and the development of more selective and efficient electrode materials will continue to advance this important technology.

References

Halogen exchange synthesis of Trifluoromethanesulfonyl fluoride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Halogen Exchange Synthesis of Trifluoromethanesulfonyl Fluoride (B91410)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethanesulfonyl fluoride (CF3SO2F), also known as triflyl fluoride, is a pivotal reagent and building block in modern organic synthesis. Its precursor, trifluoromethanesulfonyl chloride (CF3SO2Cl), is often used in sulfonylation reactions.[1] The conversion of the sulfonyl chloride to the corresponding fluoride via halogen exchange (Halex) reactions is a critical transformation, providing access to a versatile reagent for "click chemistry" (specifically SuFEx, Sulfur(VI) Fluoride Exchange), and as a precursor for synthesizing triflates and triflamides.[2] This technical guide provides a comprehensive overview of the halogen exchange methodologies for synthesizing CF3SO2F, focusing on key reaction parameters, detailed experimental protocols, and quantitative data analysis.

Core Synthesis Methodology: Halogen Exchange

The primary route for the synthesis of this compound is the nucleophilic substitution of the chlorine atom in trifluoromethanesulfonyl chloride (CF3SO2Cl) with a fluoride ion. This is typically achieved by reacting CF3SO2Cl with a metal fluoride. The efficiency of this transformation is highly dependent on the choice of fluorinating agent, catalyst, and reaction conditions.

Key methods include:

  • Catalytic Halogen Exchange: This approach utilizes a phase-transfer catalyst, such as a crown ether, to enhance the solubility and reactivity of the fluoride salt in an organic medium.[3]

  • Water-Mediated Halogen Exchange: Patented processes have demonstrated that a controlled amount of water can significantly improve reaction yield and purity, often eliminating the need for expensive phase-transfer catalysts.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the halogen exchange synthesis of CF3SO2F, allowing for a clear comparison of different methodologies.

Table 1: Comparison of Halogen Exchange Methodologies

MethodFluoride SourceCatalyst/AdditiveTemperatureYieldPurityConversionSelectivityReference
Catalytic ExchangeKF (3:1 ratio to CF3SO2Cl)Crown EtherLow Temperatures65%97.9%>50%>90%[3]
Water-Mediated ExchangePotassium FluorideWater (1.0 mass%)40-50 °C88%98.9%99%89%[4]
Water-Mediated ExchangeMetal FluorideWater (0.6 - 10.0 mass%)20-70 °C81%98.8%99%81%[5]

Logical and Experimental Workflow

The general process for the synthesis involves the reaction of the starting material with a fluoride source, followed by separation and purification of the gaseous product.

G Reactants Reactants (CF3SO2Cl, Metal Fluoride) Reactor Reaction Vessel (Pressurized or Flask) Reactants->Reactor Catalyst Catalyst / Additive (Crown Ether or Water) Catalyst->Reactor Reaction Halogen Exchange Reaction (Controlled Temperature) Reactor->Reaction Condenser Condenser (-20°C to -40°C) Reaction->Condenser Gaseous Product Stream Trap Cold Trap (Liquid Nitrogen) Condenser->Trap Condensed Product Product Product Collection (CF3SO2F Gas) Trap->Product Analysis Analysis (Gas Chromatography) Product->Analysis

Caption: General experimental workflow for CF3SO2F synthesis.

The success of the synthesis hinges on several interdependent factors that influence the final yield, purity, and selectivity of the reaction.

G cluster_inputs Input Parameters cluster_outputs Performance Metrics Halex Halogen Exchange (CF3SO2Cl -> CF3SO2F) Yield Yield Halex->Yield Purity Purity Halex->Purity Selectivity Selectivity Halex->Selectivity Temp Temperature Temp->Halex Water Water Content (0.6-10.0%) Water->Halex Catalyst Catalyst (e.g., Crown Ether) Catalyst->Halex Stoichiometry Reagent Ratio (e.g., KF:CF3SO2Cl) Stoichiometry->Halex

Caption: Key factors influencing the halogen exchange reaction.

Experimental Protocols

The following are detailed protocols derived from published methodologies.[3][4][5]

Protocol 1: Water-Mediated Halogen Exchange Synthesis

This protocol is based on a process that utilizes a specific amount of water to catalyze the reaction.[4][5]

Materials:

  • Trifluoromethanesulfonyl chloride (CF3SO2Cl)

  • Potassium fluoride (KF)

  • Deionized water

  • 500mL pressure-resistant reaction vessel equipped with a stirrer, thermocouple, and gas inlet/outlet

  • Condenser (operable at -20 °C to -40 °C)

  • Cold trap (liquid nitrogen cooled)

Procedure:

  • Preparation of Hydrated Fluoride: Prepare potassium fluoride containing a specific water content (e.g., 1.0 to 3.0 mass % with respect to KF). For example, to prepare 103g of KF with 3% moisture, add 3g of water to 100g of anhydrous KF.[4]

  • Charging the Reactor: Charge the pressure-resistant reaction vessel with the hydrated potassium fluoride (e.g., 103g of 3% moisture KF).[4]

  • Cooling and Degassing: Cool the reactor to approximately 5 °C using a cooling bath and evacuate the vessel to remove air.[4]

  • Addition of Reactant: Slowly add trifluoromethanesulfonyl chloride to the cooled, stirred suspension of hydrated KF.

  • Reaction: Gradually warm the reaction mixture to the target temperature, typically between 40-50 °C.[4][5] The reaction is often carried out under pressurized conditions.[5]

  • Product Collection: The gaseous CF3SO2F product is passed through a condenser cooled to between -20 °C and -40 °C to trap any unreacted CF3SO2Cl or other higher-boiling impurities.[4][5]

  • Purification: The gas stream exiting the condenser is then collected and purified by passing it through a cold trap cooled with liquid nitrogen.[4][5]

  • Analysis: The collected product is weighed and its purity is determined by gas chromatography (GC).[4][5] A successful reaction under these conditions can yield the target product with over 98% purity and yields exceeding 80%.[4][5]

Protocol 2: Crown Ether-Catalyzed Halogen Exchange

This protocol employs a phase-transfer catalyst to facilitate the reaction, which can be run at lower temperatures.[3]

Materials:

  • Trifluoromethanesulfonyl chloride (CF3SO2Cl)

  • Potassium fluoride (KF), dried

  • Crown ether (e.g., 18-crown-6)

  • Reaction flask

  • Coil condenser

  • Dual cold traps

  • Gas collection bag

Procedure:

  • Reactor Setup: Assemble a reaction flask with a stirrer, add the dried potassium fluoride and a catalytic amount of crown ether.

  • Addition of Reactant: Cool the flask and add trifluoromethanesulfonyl chloride. An optimized stoichiometric ratio of KF to CF3SO2Cl is noted as 3:1.[3]

  • Reaction: The reaction is conducted at controlled low temperatures. The specific temperature is a critical parameter to prevent thermal degradation of the starting material.[3]

  • Product Collection: The evolved CF3SO2F gas is passed through a coil condenser and then through dual cold traps to purify the product stream before being collected in a gas bag.[3]

  • Scale-Up: For larger scales, this reaction can be adapted to a pressurized reactor system, which has been shown to achieve over 50% conversion and 94% selectivity.[3]

  • Analysis: The purity of the collected gas is analyzed, with reported purities reaching 97.9%.[3]

Conclusion

The halogen exchange synthesis of this compound from its chloride precursor is a well-established and efficient process. Researchers can choose between a water-mediated approach, which offers high yields and purities with simple reagents, and a crown-ether catalyzed method, which allows for reaction control at lower temperatures. The selection of the appropriate method will depend on the desired scale, available equipment, and cost considerations. Both pathways provide reliable access to high-purity CF3SO2F, a crucial reagent for advancing research in medicinal chemistry and materials science.

References

An In-depth Technical Guide to Trifluoromethanesulfonyl Fluoride and Its Precursor Molecules: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethanesulfonyl fluoride (B91410) (TfF), a versatile and highly functionalized compound, has garnered significant attention in various scientific fields, most notably in medicinal chemistry and drug development. The incorporation of the trifluoromethyl (CF₃) group and the sulfonyl fluoride (-SO₂F) moiety into organic molecules can dramatically enhance their pharmacological profiles. This technical guide provides a comprehensive overview of the core aspects of trifluoromethanesulfonyl fluoride, including its precursor molecules, synthesis methodologies, physicochemical properties, and its expanding role in the design and development of novel therapeutic agents. Detailed experimental protocols for key synthetic transformations and a summary of quantitative data are presented to facilitate practical application in a research setting.

Introduction

The strategic introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to optimize a range of properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] The trifluoromethyl group is particularly valued for its ability to enhance membrane permeability and resist metabolic degradation.[4] Similarly, the sulfonyl fluoride group offers exceptional thermal and redox stability.[4] this compound (CF₃SO₂F), which combines these two powerful functionalities, serves as a key reagent and building block in the synthesis of complex fluorinated molecules.[4][5] This guide delves into the fundamental chemistry of TfF and its precursors, providing researchers with the necessary information to harness its potential in their drug discovery programs.

Precursor Molecules for this compound Synthesis

The synthesis of this compound primarily originates from two key precursor molecules: trifluoromethanesulfonyl chloride (CF₃SO₂Cl) and methanesulfonyl fluoride (CH₃SO₂F). The choice of precursor often depends on the desired synthetic route, scale, and available resources.

  • Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl): This is a common precursor for the halogen exchange (Halex) reaction. It is typically converted to TfF by treatment with a fluoride salt.[5]

  • Methanesulfonyl Fluoride (CH₃SO₂F): This molecule serves as the starting material for the electrochemical fluorination (ECF) process, also known as the Simons process.[5][6]

Other precursors mentioned in the literature, though less common for direct synthesis of TfF, include trifluoromethanesulfonic anhydride (B1165640) ((CF₃SO₂)₂O) and various sulfonamides.[7][8][9]

Synthetic Methodologies

Two primary methods have been established for the synthesis of this compound: Halogen Exchange (Halex) and Electrochemical Fluorination (ECF).

Halogen Exchange (Halex) Reaction

The Halex reaction is a prominent and increasingly favored method for the synthesis of TfF due to its efficiency, selectivity, and amenability to greener manufacturing principles.[4][5] This method involves the substitution of the chlorine atom in trifluoromethanesulfonyl chloride with fluorine using a fluoride salt, such as potassium fluoride (KF).[5]

This protocol is based on optimized conditions reported for a scalable and environmentally conscious synthesis.[4][10]

Materials:

  • Trifluoromethanesulfonyl chloride (CF₃SO₂Cl)

  • Potassium fluoride (KF)

  • Crown ether (e.g., 18-crown-6) as a phase-transfer catalyst

  • Solvent (e.g., acetonitrile, or in some procedures, a controlled amount of water is used)[11][12]

  • Pressurized reaction vessel

  • Condenser and cold traps (liquid nitrogen)

Procedure:

  • Charge a 500 mL pressure-resistant reaction vessel with 103 g (1.78 mol) of 1% aqueous potassium fluoride.[10]

  • Cool the vessel to 5°C using an ice water bath and perform vacuum degassing.[10]

  • Add 100 g (0.595 mol) of trifluoromethanesulfonyl chloride to the cooled vessel.[10]

  • Seal the reaction vessel and gradually heat the mixture to 40-50°C with continuous stirring.[10][11]

  • Maintain the reaction for 4 hours, controlling the internal pressure at approximately 0.94 MPa.[10][11]

  • The gaseous product is passed through a condenser cooled to between -20°C and -40°C and collected in a trap cooled with liquid nitrogen.[10][11]

  • The collected product is then purified by fractional distillation.[4]

Product Characterization: The identity and purity of the synthesized this compound can be confirmed by gas chromatography-mass spectrometry (GC-MS). Diagnostic fragmentation patterns are observed at m/z 69 (CF₃), 66 (SOF), and 48 (SO).[4]

Electrochemical Fluorination (ECF) - The Simons Process

Electrochemical fluorination is a foundational method for producing perfluorinated compounds.[5][6] The Simons process, developed in the 1930s, involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (HF).[5][6] For the synthesis of TfF, methanesulfonyl fluoride (CH₃SO₂F) is used as the starting material.[5]

The following outlines the general principles and steps involved in the Simons process for TfF synthesis.

Materials:

  • Methanesulfonyl fluoride (CH₃SO₂F) or methanesulfonyl chloride (CH₃SO₂Cl)[5][11]

  • Anhydrous hydrogen fluoride (HF)

  • Electrolytic cell with a nickel anode[5][6]

Procedure:

  • A solution of the starting material (e.g., methanesulfonyl fluoride) in anhydrous hydrogen fluoride is prepared in the electrolytic cell.

  • Electrolysis is conducted at a cell potential of approximately 5-6 V.[5]

  • During electrolysis, the hydrogen atoms on the methyl group of the starting material are replaced by fluorine atoms.[5]

  • The reaction produces a gaseous mixture containing this compound and hydrogen gas.[10][11]

  • The product gas stream is passed through separation and purification stages to isolate the high-purity this compound.

Challenges: While effective, the ECF process can sometimes result in low yields and the formation of complex product mixtures.[5] The process also requires specialized equipment to handle the highly corrosive anhydrous hydrogen fluoride.[13]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its synthesis.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula CF₄O₂S[14][15]
Molecular Weight 152.07 g/mol [5][14]
Boiling Point -25 °C[4][7]
Density 1.729 g/cm³[7][15]
Vaporization Energy 23.4 kJ/mol[4]

Table 2: Optimized Halogen Exchange Reaction Parameters and Outcomes

ParameterValueReference(s)
Precursor Trifluoromethanesulfonyl chloride (CF₃SO₂Cl)[4][11]
Fluorinating Agent Potassium fluoride (KF)[4][11]
Optimal KF:CF₃SO₂Cl Ratio 3:1[4]
Catalyst Crown ether[4]
Reaction Temperature 40-50 °C[11]
Reaction Pressure 0.5 - 0.94 MPa[4][11]
Yield up to 88% (99% conversion, 89% selectivity)[11]
Purity > 97.9%[4]

Role in Drug Development

The unique properties of the trifluoromethyl and sulfonyl fluoride groups make TfF and its derivatives valuable tools in drug discovery.

  • Enhanced Lipophilicity and Metabolic Stability: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[4][16] It also enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[1]

  • Modulation of Physicochemical Properties: The introduction of fluorinated groups can alter the pKa of nearby functional groups, influencing a drug's solubility and binding characteristics.[2][3]

  • Prodrug Strategies: Trifluoromethanesulfonyl chloride derivatives can be used to create prodrugs, which release the active pharmaceutical ingredient under specific physiological conditions.[17]

  • Positron Emission Tomography (PET) Imaging: The radioactive isotope fluorine-18 (B77423) can be incorporated into molecules via [¹⁸F]triflyl fluoride, creating PET tracers for in vivo imaging in drug discovery and clinical diagnostics.[18][19][20][21][22] This allows for the non-invasive study of drug distribution and target engagement.[2]

Visualizations

Synthesis Pathways of this compound

Synthesis_Pathways cluster_halex Halogen Exchange (Halex) cluster_ecf Electrochemical Fluorination (ECF) CF3SO2Cl Trifluoromethanesulfonyl Chloride (CF3SO2Cl) TfF_halex Trifluoromethanesulfonyl Fluoride (TfF) CF3SO2Cl->TfF_halex + KF (Crown Ether Catalyst) KF Potassium Fluoride (KF) CH3SO2F Methanesulfonyl Fluoride (CH3SO2F) TfF_ecf Trifluoromethanesulfonyl Fluoride (TfF) CH3SO2F->TfF_ecf Electrolysis (Ni Anode) HF Anhydrous HF Halex_Workflow start Start: Charge Reactor charge_reactants 1. Add CF3SO2Cl, KF, and Catalyst to Reactor start->charge_reactants reaction 2. Heat and Stir (40-50°C, 0.94 MPa, 4h) charge_reactants->reaction collection 3. Collect Gaseous Product in Cold Trap (-78°C) reaction->collection purification 4. Fractional Distillation collection->purification analysis 5. Purity and Identity Analysis (GC-MS) purification->analysis end End: Purified TfF analysis->end Drug_Enhancement cluster_properties Enhanced Pharmacological Properties Metabolic_Stability Increased Metabolic Stability Lipophilicity Optimized Lipophilicity Drug_Candidate Optimized Drug Candidate Membrane_Permeability Improved Membrane Permeability Binding_Affinity Enhanced Binding Affinity Lead_Compound Lead Compound Fluorination Strategic Fluorination (e.g., using TfF derivatives) Lead_Compound->Fluorination Fluorination->Metabolic_Stability Fluorination->Lipophilicity Fluorination->Membrane_Permeability Fluorination->Binding_Affinity

References

An In-depth Technical Guide on the Core Characteristics of the Triflyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of key functional groups is paramount. Among these, the triflyl group (trifluoromethanesulfonyl, -SO₂CF₃) stands out for its profound impact on the physicochemical and biological properties of molecules. This technical guide provides an in-depth exploration of the core characteristics of the triflyl group and its fluoride (B91410) derivative, triflyl fluoride, with a focus on quantitative data, experimental methodologies, and logical relationships relevant to drug discovery and development.

Physicochemical Properties of the Triflyl Group

The triflyl group is one of the strongest electron-withdrawing groups in organic chemistry, a property that underpins its wide-ranging applications. This strong inductive effect significantly influences the acidity of adjacent functional groups and the reactivity of the molecule as a whole.

Electronic Effects

The electron-withdrawing nature of the triflyl group is quantitatively described by its Hammett substituent constant (σ). The Hammett equation, log(K/K₀) = σρ, relates the equilibrium or rate constant of a reaction for a substituted reactant to that of the unsubstituted one. The positive σ values for the triflyl group indicate its strong electron-withdrawing character.

Parameter Value Significance
Hammett meta-substituent constant (σ_m_)0.83[1]Indicates a very strong electron-withdrawing effect through the meta position.
Hammett para-substituent constant (σ_p_)0.96[1]Demonstrates an even stronger electron-withdrawing effect through the para position, likely due to a combination of inductive and resonance effects.

The exceptional electron-withdrawing ability of the triflyl group is also evident in the acidity of its corresponding sulfonic acid, triflic acid (TfOH). Triflic acid is considered a superacid, being one of the strongest known organic acids.

Compound pKa Reference
Triflic Acid (CF₃SO₃H)~ -14 to -15[2][3][4]This extremely low pKa value highlights the immense stabilization of the conjugate base (triflate anion) by the triflyl group.
Structural Parameters

The geometry of the triflyl group contributes to its steric and electronic properties. While a definitive crystal structure of a simple organic triflyl compound was not found in the search, data from thallium(I) triflate provides insight into the bond lengths and angles of the triflate anion, which is structurally very similar to the triflyl group.

Parameter Value (from Thallium(I) Triflate)
S-O Bond Length~1.44 Å (average)[2]
C-S Bond LengthNot available in the provided search results for a simple organic triflyl compound.
O-S-O Bond Angle~114° (average)[2]
C-S-O Bond AngleNot available in the provided search results for a simple organic triflyl compound.

Note: These values are from an ionic salt and may differ slightly in a covalently bonded organic triflyl compound.

Triflyl Fluoride (CF₃SO₂F)

Triflyl fluoride is a gaseous reagent that serves as a precursor for the triflyl group and as a source of fluoride ions.

Physicochemical Properties of Triflyl Fluoride
Property Value Reference
Boiling Point-25 °C[5]Indicates its gaseous nature at room temperature.
Molecular Weight152.07 g/mol Calculated from atomic weights.
Spectroscopic Data
  • ¹⁹F NMR: The chemical shift of the fluorine atoms in a triflyl group is influenced by its electronic environment. For trifluoroacetyl (TFA) groups, which are structurally related, the ¹⁹F chemical shifts generally range from -67 to -85 ppm relative to CFCl₃[6].

  • ¹³C NMR: The carbon atom of the trifluoromethyl group in a triflyl moiety is expected to have a chemical shift in the range of 115-125 ppm, influenced by the strong deshielding effect of the three fluorine atoms and the sulfonyl group.

  • IR Spectroscopy: The triflyl group will exhibit strong characteristic stretching vibrations for the S=O and C-F bonds. The S=O stretching bands are typically found in the 1350-1450 cm⁻¹ (asymmetric) and 1150-1250 cm⁻¹ (symmetric) regions. The C-F stretching vibrations appear in the 1000-1400 cm⁻¹ region.

Experimental Protocols

Synthesis of Trifluoromethanesulfonyl Fluoride

A common laboratory-scale synthesis of this compound involves the halogen exchange reaction of trifluoromethanesulfonyl chloride with a fluoride source, such as potassium fluoride. The following protocol is based on information from patent literature[4][6][7].

Reaction: CF₃SO₂Cl + KF → CF₃SO₂F + KCl

Materials:

  • Trifluoromethanesulfonyl chloride (CF₃SO₂Cl)

  • Potassium fluoride (KF)

  • Water

  • Pressure-resistant reaction vessel

  • Condenser cooled to -40 to -20 °C

  • Cold trap (liquid nitrogen)

Procedure:

  • Charge the pressure-resistant reaction vessel with potassium fluoride containing a specific amount of water (e.g., 1-3% by mass)[7].

  • Cool the vessel and add trifluoromethanesulfonyl chloride.

  • Seal the reactor and gradually heat the mixture to 40-50 °C with stirring.

  • Maintain the reaction for several hours, monitoring the pressure inside the vessel.

  • Pass the gaseous product through a condenser cooled to -40 to -20 °C to trap any unreacted starting material.

  • Collect the this compound gas in a cold trap cooled with liquid nitrogen.

  • The purity of the collected product can be assessed by gas chromatography.

This process can achieve high yields (e.g., 88%) and purity (e.g., 98.9%) of this compound[4].

Synthesis_of_Triflyl_Fluoride cluster_conditions Reaction Conditions TfCl CF₃SO₂Cl Reaction_Vessel Pressure Reactor TfCl->Reaction_Vessel KF KF (with H₂O) KF->Reaction_Vessel Temp 40-50 °C Pressure ~0.9 MPa Time ~4 hours TfF CF₃SO₂F (gas) KCl KCl (solid) Purification Condensation & Cold Trap Purification->TfF Reaction_Vessel->KCl Gaseous_Mixture Gaseous_Mixture Reaction_Vessel->Gaseous_Mixture Gaseous_Mixture->Purification

Caption: Workflow for the synthesis of triflyl fluoride.

Role in Drug Development

The triflyl group is not typically incorporated into a final drug molecule due to potential reactivity. However, its precursor, the triflate group (-OTf), is a cornerstone of medicinal chemistry. The triflate group is an exceptional leaving group, making it invaluable for the synthesis of complex drug candidates through various cross-coupling reactions.

The trifluoromethyl (-CF₃) group, a component of the triflyl group, is frequently incorporated into drug molecules to enhance their properties.[3][5][8][9]

  • Metabolic Stability: The high strength of the C-F bond makes the trifluoromethyl group resistant to metabolic degradation, thereby increasing the drug's half-life.[3]

  • Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target. The Hansch π value for a CF₃ group is +0.88.[3]

  • Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of a molecule, leading to enhanced binding interactions with its biological target.[3][5]

While the triflyl group itself does not directly modulate signaling pathways, its influence on the electronic and steric properties of a molecule can indirectly lead to compounds with potent and specific biological activities. For instance, the introduction of a trifluoromethyl group can significantly alter the pKa of nearby functional groups, which can be critical for receptor binding or enzyme inhibition.

Triflyl_Group_in_Drug_Discovery cluster_triflyl Triflyl Group (-SO₂CF₃) cluster_properties Key Properties cluster_applications Applications in Medicinal Chemistry cluster_outcomes Improved Drug Properties Triflyl Triflyl EWG Strong Electron- Withdrawing Group Triflyl->EWG imparts LG Excellent Leaving Group (as Triflate, -OTf) Triflyl->LG forms Modification Modifies Physicochemical Properties of Drug Candidates EWG->Modification Synthesis Facilitates Synthesis of Complex Molecules LG->Synthesis Stability Enhanced Metabolic Stability Modification->Stability Lipophilicity Increased Lipophilicity Modification->Lipophilicity Binding Improved Binding Affinity Modification->Binding

Caption: Role of the triflyl group in drug discovery.

Conclusion

The triflyl group and its derivatives are powerful tools in the arsenal (B13267) of medicinal chemists and drug development scientists. Its profound electron-withdrawing nature, encapsulated in its Hammett parameters and the superacidic nature of triflic acid, allows for the fine-tuning of molecular properties. While not typically present in final drug products, the triflyl group, often in the form of a triflate, is instrumental in the synthesis of complex and potent therapeutic agents. The trifluoromethyl component of the triflyl group is a common feature in modern pharmaceuticals, enhancing metabolic stability, lipophilicity, and target affinity. A thorough understanding of the quantitative characteristics and synthetic accessibility of the triflyl group is therefore essential for the rational design and development of new medicines.

References

The S(VI)-F Bond: A Cornerstone of Modern Covalent Chemistry in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The sulfur(VI)-fluoride (S(VI)-F) bond, once a niche functionality in organic chemistry, has emerged as a powerhouse in the realm of drug discovery and chemical biology. Its unique combination of stability and tunable reactivity has positioned sulfonyl fluorides (R-SO₂F) and related motifs as privileged "warheads" for the development of targeted covalent inhibitors. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and application of the S(VI)-F bond, with a focus on its role in creating next-generation therapeutics.

Core Properties of the S(VI)-F Bond

The utility of the S(VI)-F bond in a biological context stems from its remarkable balance of properties. Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit significant stability in aqueous media, a critical attribute for biological probes and drug candidates.[1][2] This stability is a consequence of the strong, highly polarized S-F bond.[2] However, this dormant reactivity can be unleashed in the presence of a proximal nucleophile within a protein binding site, leading to the formation of a stable covalent bond.[3]

Physicochemical and Spectroscopic Characterization

The physicochemical properties of sulfonyl fluorides can be tailored by altering the appended organic moiety (R-group). This allows for the fine-tuning of properties such as solubility, melting point, and boiling point to suit specific applications. Spectroscopic techniques are essential for the characterization of these compounds.

Table 1: Physicochemical Properties of Representative Sulfonyl Fluorides

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)
Sulfuryl Fluoride (B91410)SO₂F₂102.06Colorless Gas-136.7-55.2
Methanesulfonyl FluorideCH₃SO₂F98.1Colorless Liquid-123-124
Phenylmethylsulfonyl Fluoride (PMSF)C₇H₇FO₂S174.19White Solid92-94-
4-Carboxybenzenesulfonyl fluorideC₇H₅FO₄S204.18Solid--
(Cyclobutylmethyl)sulfonyl fluoride (Predicted)C₅H₉FO₂S152.19--~180-200

Data compiled from references[4][5][6][7].

Spectroscopic analysis is crucial for the unambiguous identification of sulfonyl fluorides. Key diagnostic signals include:

  • ¹⁹F NMR: A characteristic singlet or multiplet in the range of +30 to +70 ppm.[1][8]

  • ¹H NMR & ¹³C NMR: Signals corresponding to the organic scaffold, which may show coupling to the fluorine atom.[1][8]

  • IR Spectroscopy: Strong absorption bands corresponding to the S=O stretches (typically around 1380-1410 cm⁻¹ and 1180-1210 cm⁻¹) and the S-F stretch.

  • Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns can confirm the molecular weight and structure.[8]

S(VI)-F Bond Strength and Length

The strength and length of the S(VI)-F bond are fundamental to its stability and reactivity. The bond dissociation energy (BDE) for the S-F bond in sulfur hexafluoride (SF₆) has been determined, providing insight into the robustness of this linkage.[9] In sulfuryl fluoride (SO₂F₂), the S-F bond is shorter and stronger compared to lower oxidation state sulfur fluorides.[10]

Table 2: S(VI)-F Bond Properties

MoleculeS-F Bond Length (Å)S-F Bond Dissociation Energy (kcal/mol)
SO₂F₂1.53~91.1 (for F₅S-F in SF₆)
SF₆1.56-

Data compiled from references[9][10]. Note: The BDE for SO₂F₂ is not directly available but the value for the first S-F bond cleavage in SF₆ provides a relevant comparison for a sulfur(VI)-fluoride bond.

Synthesis of Sulfonyl Fluorides

A variety of synthetic methods have been developed to access sulfonyl fluorides, starting from readily available precursors. The choice of method often depends on the nature of the desired R-group and the required functional group tolerance.

From Sulfonyl Chlorides

The most common method for the synthesis of sulfonyl fluorides is the halogen exchange reaction of the corresponding sulfonyl chloride with a fluoride source, such as potassium fluoride (KF) or potassium bifluoride (KHF₂).[2]

Experimental Protocol: Synthesis of 4-Acetamidobenzenesulfonyl Fluoride from 4-Acetamidobenzenesulfonyl Chloride

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-acetamidobenzenesulfonyl chloride (1.0 eq) and acetonitrile (B52724) as the solvent.

  • Addition of Fluoride Source: Add potassium fluoride (2.0 eq) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-acetamidobenzenesulfonyl fluoride.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

Other Synthetic Routes

Numerous other methods for the synthesis of sulfonyl fluorides have been developed, including:

  • From Sulfonic Acids and Sulfonates: One-pot procedures involving the in-situ formation of a sulfonyl chloride followed by fluorination.[11]

  • From Thiols and Disulfides: Electrochemical oxidative fluorination provides a green and mild route.[12]

  • From Aryl Halides and Grignard Reagents: Palladium-catalyzed reactions or reactions with sulfuryl fluoride (SO₂F₂) offer access to a wide range of aryl and alkyl sulfonyl fluorides.[8]

Reactivity and the Rise of SuFEx Click Chemistry

The reactivity of the S(VI)-F bond is the cornerstone of its utility. While stable in bulk solution, it can be activated to react with nucleophiles under specific conditions. This "tunable" reactivity led to the development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click reaction for molecular assembly.[3][13]

Sulfur(VI) Fluoride Exchange (SuFEx)

SuFEx is a highly efficient and selective reaction between a sulfonyl fluoride and a nucleophile, typically a silylated phenol (B47542) or alcohol, to form a stable sulfonate or sulfate (B86663) linkage.[13] The reaction is often catalyzed by a base, such as an organic amine or a fluoride salt.[3]

Experimental Protocol: A General Procedure for SuFEx Click Chemistry

  • Reactant Preparation: In a dry vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the sulfonyl fluoride (1.0 eq) and the silylated nucleophile (e.g., a tert-butyldimethylsilyl-protected phenol, 1.1 eq) in a dry aprotic solvent such as acetonitrile or THF.

  • Catalyst Addition: Add a catalytic amount of a suitable base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or a fluoride source like cesium fluoride (CsF) (0.1 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. SuFEx reactions are often rapid, proceeding to completion within minutes to a few hours.

  • Quenching and Work-up: Once the reaction is complete, it can be quenched by the addition of water or a mild acid. The product is then extracted with an organic solvent.

  • Purification and Characterization: The organic layer is dried, concentrated, and the product is purified by column chromatography. The final product is characterized by NMR and mass spectrometry.

Reactivity with Biological Nucleophiles

In the context of drug discovery, the most significant reactivity of sulfonyl fluorides is with the nucleophilic side chains of amino acids within protein binding sites. This reaction leads to the formation of a stable covalent bond, resulting in irreversible inhibition of the target protein.[14] While initially recognized for reacting with serine proteases, it is now known that sulfonyl fluorides can target a range of residues including lysine (B10760008), tyrosine, histidine, and threonine, depending on the specific protein environment.[15]

Table 3: Quantitative Reactivity Data of a Representative Aryl Sulfonyl Fluoride

ReactionNucleophileRate Constant (k)
HydrolysisH₂O1.80 x 10⁻⁵ s⁻¹
Reaction with LysineN-α-acetyl-L-lysine-
Reaction with TyrosineN-acetyl-L-tyrosine-

Data for 4-carboxybenzenesulfonyl fluoride from reference[16]. Specific rate constants for reactions with protected amino acids are not provided in a comparable format in the initial search results but the hydrolytic stability provides a key benchmark. A comprehensive study by Grimster et al. systematically evaluated the reactivity of various sulfur(VI) fluorides, providing valuable kinetic data.[16]

Applications in Drug Discovery

The unique properties of the S(VI)-F bond have made it an invaluable tool in modern drug discovery, particularly in the development of targeted covalent inhibitors.

Covalent Inhibitors of Kinases

A significant application of sulfonyl fluoride-containing molecules is in the development of kinase inhibitors.[17] Many of these inhibitors target a conserved lysine residue in the ATP-binding site of the kinase, leading to irreversible inactivation.[18][19] This strategy has proven effective in overcoming drug resistance mechanisms that emerge with non-covalent inhibitors.[18] For example, sulfonyl fluoride derivatives have been developed to inhibit epidermal growth factor receptor (EGFR) mutants that are resistant to other covalent inhibitors like osimertinib.[18]

kinase_inhibition cluster_kinase Kinase Active Site ATP_Binding_Site ATP Binding Site Lysine Catalytic Lysine (Lys745 in EGFR) Covalent_Adduct Irreversible Covalent Adduct (Sulfonamide) Lysine->Covalent_Adduct 2. Nucleophilic Attack (SuFEx Reaction) Inhibitor Sulfonyl Fluoride Inhibitor (e.g., UPR1444) Inhibitor->ATP_Binding_Site 1. Reversible Binding Inactive_Kinase Inactive Kinase Covalent_Adduct->Inactive_Kinase 3. Inhibition of Kinase Activity

Covalent inhibition of a kinase by a sulfonyl fluoride-containing drug.
Chemical Probes for Target Identification and Validation

Sulfonyl fluorides are also widely used as chemical probes to identify and validate novel drug targets.[14] Their ability to form stable covalent adducts allows for the "pull-down" and identification of target proteins from complex biological samples. This approach, often coupled with proteomics, is a powerful tool in chemical biology.

Conclusion and Future Outlook

The S(VI)-F bond has transitioned from a chemical curiosity to a central functional group in modern medicinal chemistry and chemical biology. Its unique blend of stability and context-dependent reactivity provides a powerful platform for the design of highly selective and potent covalent inhibitors. The continued development of novel synthetic methodologies and a deeper understanding of the factors governing its reactivity with biological nucleophiles will undoubtedly lead to the discovery of new therapeutic agents for a wide range of diseases. As researchers continue to explore the vast chemical space accessible through SuFEx chemistry, the S(VI)-F bond is poised to remain at the forefront of innovation in drug discovery.

References

Trifluoromethanesulfonyl Fluoride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Trifluoromethanesulfonyl fluoride (B91410) (CF₃SO₂F), a cornerstone of modern fluorine chemistry, has emerged as a versatile and powerful reagent in drug discovery, materials science, and chemical synthesis. Its unique combination of a highly electron-withdrawing trifluoromethyl group and a reactive sulfonyl fluoride moiety imparts exceptional properties, enabling its use in a wide array of applications, from the synthesis of complex pharmaceuticals to its role as a key player in "click" chemistry. This technical guide provides an in-depth overview of the discovery, development, synthesis, properties, and applications of trifluoromethanesulfonyl fluoride, with a focus on its relevance to researchers, scientists, and drug development professionals.

Discovery and Historical Context

The pioneering work on perfluoroalkyl derivatives of sulfur by R. N. Haszeldine and J. M. Kidd in the mid-20th century laid the foundation for the development of this compound. Their 1954 publication on trifluoromethanesulphonic acid is widely recognized as the first to describe the synthesis of this important compound.[1] This seminal work opened the door to the exploration of the unique chemistry of the triflyl (CF₃SO₂) group and its fluoride counterpart.

Historically, the synthesis of fluorinated compounds was fraught with challenges, often requiring harsh reagents and yielding complex product mixtures. The development of electrochemical fluorination (ECF), also known as the Simons process, in the 1930s provided a foundational method for producing perfluorinated compounds, including this compound.[2] This technique involves the electrolysis of an organic compound in anhydrous hydrogen fluoride, replacing hydrogen atoms with fluorine. While effective, ECF often suffers from low yields and the formation of byproducts.[2] The subsequent development of more selective and higher-yielding methods, such as halogen exchange (Halex) reactions, has been crucial for the broader accessibility and application of this compound.

Physicochemical Properties

This compound is a colorless, non-flammable gas at room temperature with a faint odor.[1] Its distinct physical and chemical properties are a direct result of its molecular structure, which features a potent combination of the trifluoromethyl (CF₃) group and the sulfonyl fluoride (–SO₂F) group. The triflyl group is one of the strongest electron-withdrawing groups in organic chemistry, which significantly influences the reactivity of the sulfur center.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula CF₄O₂S[3]
Molecular Weight 152.07 g/mol [2][3]
Boiling Point -25 °C[1]
Density 1.729 g/cm³
Appearance Colorless gas[1]

Synthesis of this compound

The synthesis of this compound has evolved significantly, with two primary methods dominating its production: electrochemical fluorination and halogen exchange.

Electrochemical Fluorination (ECF)

Electrochemical fluorination, specifically the Simons process, is a historically important method for the synthesis of this compound.[2] This process involves the electrolysis of methanesulfonyl fluoride (CH₃SO₂F) or its derivatives in anhydrous hydrogen fluoride at a nickel anode.[2]

Experimental Protocol: Electrochemical Fluorination of Methanesulfonyl Fluoride

  • Apparatus: A Simons electrochemical fluorination cell equipped with a nickel anode and a suitable cathode.

  • Reactants: Methanesulfonyl fluoride (CH₃SO₂F) and anhydrous hydrogen fluoride (HF).

  • Procedure:

    • The electrochemical cell is charged with anhydrous hydrogen fluoride.

    • Methanesulfonyl fluoride is introduced into the cell.

    • A cell potential of approximately 5-6 V is applied.[2]

    • The electrolysis is carried out, leading to the replacement of hydrogen atoms with fluorine.

    • The gaseous products, including this compound and hydrogen gas, are collected.

    • The product is then isolated and purified, typically by fractional condensation.

  • Challenges: This method can result in low yields and the formation of a mixture of products due to the harsh reaction conditions.[2] The process also generates a large volume of hydrogen gas, which requires careful handling.[4]

Halogen Exchange (Halex) Reaction

A more common and often higher-yielding method for the synthesis of this compound is the halogen exchange reaction. This involves the treatment of trifluoromethanesulfonyl chloride (CF₃SO₂Cl) with a fluoride salt, such as potassium fluoride (KF).[2] The presence of a phase-transfer catalyst, like a crown ether, can significantly improve the reaction efficiency.[1][5]

Experimental Protocol: Halogen Exchange Synthesis of this compound

  • Apparatus: A pressure-resistant reactor equipped with a stirrer, temperature control, and a gas collection system.

  • Reactants: Trifluoromethanesulfonyl chloride (CF₃SO₂Cl), potassium fluoride (KF), and a phase-transfer catalyst (e.g., 18-crown-6). A controlled amount of water can also be beneficial.[4]

  • Procedure:

    • A pressure-resistant reactor is charged with potassium fluoride and the phase-transfer catalyst.

    • The reactor is cooled, and trifluoromethanesulfonyl chloride is added.

    • The reactor is sealed and heated with stirring. A typical reaction temperature is 40-50°C.[6]

    • The reaction progress is monitored by pressure changes within the reactor.

    • Upon completion, the gaseous this compound is collected by passing it through a condenser and a cold trap.

    • The collected product is then purified.

  • Optimization: The molar ratio of KF to CF₃SO₂Cl has a significant impact on the yield, with a 3:1 ratio often being optimal.[1] The amount of water present can also influence the reaction, with a range of 0.6 to 10.0 mass% based on the metal fluoride being reported as beneficial.[4]

Table 2: Comparison of Synthetic Methods for this compound

MethodStarting MaterialReagents/ConditionsTypical YieldPurityReference(s)
Electrochemical Fluorination Methanesulfonyl fluoride (CH₃SO₂F)Anhydrous HF, Nickel anode, 5-6 VLow to moderateVariable[2]
Halogen Exchange Trifluoromethanesulfonyl chloride (CF₃SO₂Cl)KF, Crown ether catalyst, 40-50°Cup to 88%up to 98.9%[1][4][6]

Applications in Drug Discovery and Development

The incorporation of fluorine and trifluoromethyl groups into drug candidates has become a widely used strategy in medicinal chemistry to enhance various properties such as metabolic stability, lipophilicity, and binding affinity.[7][8][9] this compound and its derivatives are valuable tools in this context.

The trifluoromethyl group is known to increase lipophilicity and metabolic stability of drug molecules.[1] Derivatives of trifluoromethanesulfonyl chloride, which can be synthesized from the fluoride, are used to introduce trifluoromethyl and sulfonyl functional groups to optimize the pharmacokinetic and pharmacodynamic properties of drug molecules.[10] For instance, in the development of antibiotics, incorporating these groups can enhance the permeability of drugs through bacterial cell membranes.[10] In anti-cancer drug design, such modifications can adjust the lipophilicity and metabolic stability, leading to better tumor tissue penetration and improved efficacy.[10]

Covalent Inhibition and Signaling Pathway Modulation

A significant application of this compound derivatives is in the design of covalent inhibitors. The sulfonyl fluoride moiety can act as a "warhead" that forms a stable covalent bond with nucleophilic amino acid residues (such as serine, threonine, lysine, or tyrosine) within the binding site of a target protein.[11] This irreversible inhibition can lead to enhanced potency and a prolonged duration of action.

covalent_inhibition cluster_protein Target Protein Target_Residue Nucleophilic Residue (e.g., Tyr, Ser, Lys) Covalent_Complex Stable Covalent Protein-Inhibitor Complex CF3SO2_Inhibitor Trifluoromethanesulfonyl Fluoride Derivative (Covalent Inhibitor) CF3SO2_Inhibitor->Target_Residue Covalent Bond Formation Inactive_Protein Inactive Protein Covalent_Complex->Inactive_Protein Inhibition of Protein Function

Mechanism of covalent inhibition by a this compound derivative.
Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

This compound is a key reagent in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful "click" reaction for the rapid and modular assembly of functional molecules. The S(VI)-F bond is exceptionally stable yet can be selectively activated to react with nucleophiles under mild conditions, forming robust S-O or S-N linkages.[2] This has profound implications for drug discovery, enabling the rapid synthesis of compound libraries for high-throughput screening.

sufex_workflow Start Start: Need for Diverse Molecular Scaffolds CF3SO2F Trifluoromethanesulfonyl Fluoride (CF₃SO₂F) Start->CF3SO2F Nucleophiles Library of Nucleophiles (e.g., Alcohols, Amines) Start->Nucleophiles SuFEx_Reaction SuFEx Click Reaction CF3SO2F->SuFEx_Reaction Nucleophiles->SuFEx_Reaction Compound_Library Diverse Compound Library SuFEx_Reaction->Compound_Library Screening High-Throughput Screening Compound_Library->Screening Hit_Identification Hit Identification & Lead Optimization Screening->Hit_Identification

Workflow for drug discovery using SuFEx click chemistry with CF₃SO₂F.

Characterization

The characterization of this compound is typically performed using a combination of spectroscopic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the purity of the synthesized product and to confirm its molecular weight. The mass spectrum of this compound shows characteristic fragmentation patterns.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a particularly powerful tool for the characterization of fluorinated compounds. The ¹⁹F NMR spectrum of this compound provides distinct signals for the fluorine atoms in the trifluoromethyl group and the sulfonyl fluoride group.

Table 3: Spectroscopic Data for this compound

TechniqueObserved DataReference(s)
GC-MS (m/z) Diagnostic fragmentation patterns at 48 (M–SO), 66 (M–SOF), 69 (M–CF₃), and 133 (M–CF₂SO₂F)[1]
¹⁹F NMR Specific chemical shifts for CF₃ and SO₂F groups[12]

Safety and Handling

This compound is a gas at room temperature and should be handled in a well-ventilated area, such as a fume hood.[13] It is important to avoid contact with skin and eyes and to wear appropriate personal protective equipment.[13] Due to its low boiling point, it is typically stored in sealed, moisture-free containers at low temperatures.[1]

Conclusion

This compound has evolved from a laboratory curiosity to an indispensable tool in modern chemistry, particularly in the realm of drug discovery and development. Its unique properties, stemming from the powerful combination of a trifluoromethyl group and a sulfonyl fluoride moiety, have enabled the development of novel synthetic methodologies and the creation of innovative therapeutic agents. The continued exploration of its reactivity, particularly in the context of covalent inhibition and SuFEx click chemistry, promises to unlock new opportunities for the design and synthesis of next-generation pharmaceuticals and advanced materials. This guide has provided a comprehensive overview of the core aspects of this compound, offering valuable insights for researchers and scientists working at the forefront of chemical innovation.

References

Methodological & Application

Application Notes and Protocols: Trifluoromethanesulfonyl Fluoride and SuFEx Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of trifluoromethanesulfonyl fluoride (B91410) (TFSF) and related sulfonyl fluorides in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This powerful, next-generation click reaction offers a robust and versatile platform for the modular synthesis of a wide range of functional molecules, from polymers to potential therapeutic agents.[1][2][3]

Introduction to SuFEx Click Chemistry

Developed by the group of K. Barry Sharpless, SuFEx click chemistry is a set of near-perfect reactions that involve the exchange of a sulfur(VI)-fluoride (S-F) bond with a nucleophile.[1][4] The exceptional stability of the S-F bond, combined with its "spring-loaded" reactivity under specific catalytic conditions, allows for highly efficient and selective bond formation.[3] This chemistry is characterized by its high yields, tolerance of a wide range of functional groups, and often mild reaction conditions, making it an invaluable tool in drug discovery, materials science, and chemical biology.[1][2][3]

Trifluoromethanesulfonyl fluoride (CF₃SO₂F), along with other sulfonyl fluorides (R-SO₂F), fluorosulfates (RO-SO₂F), and hubs like sulfuryl fluoride (SO₂F₂) and thionyl tetrafluoride (SOF₄), serve as key electrophilic partners in SuFEx reactions.[3][4][5] These can react with a variety of nucleophiles, including phenols, alcohols, amines, and even carbon nucleophiles, to form stable sulfonate, sulfate, sulfamide, and sulfonamide linkages.[1]

Key Advantages of SuFEx Chemistry:

  • High Stability and Tunable Reactivity: The S-F bond is remarkably stable under many conditions, including in aqueous environments, yet can be activated for reaction with specific catalysts.[5][6]

  • High Yields and Selectivity: SuFEx reactions are known for their high efficiency and chemoselectivity, often proceeding to near-quantitative yields with minimal byproducts.[7]

  • Broad Substrate Scope: The reaction is compatible with a diverse array of functional groups, enabling the synthesis of complex molecules.

  • Biocompatibility: Many SuFEx reactions can be performed under physiological conditions, allowing for the modification of biomolecules.[8][9]

  • Versatile Hubs for Modular Synthesis: Multi-functional hubs like SO₂F₂ and SOF₄ allow for the creation of complex, three-dimensional structures from simple building blocks.[2][3][8]

Applications in Research and Drug Development

The unique characteristics of SuFEx chemistry have led to its rapid adoption in various fields:

  • Polymer Synthesis: SuFEx provides a highly efficient method for the synthesis of high molecular weight polysulfates and polysulfonates with excellent thermal and chemical stability.[7][10][11][12]

  • Drug Discovery: The stability of the resulting linkages and the modularity of the reaction make SuFEx ideal for creating libraries of compounds for high-throughput screening.[2][13] Late-stage functionalization of existing drugs or drug candidates with SuFExable tags can rapidly generate new derivatives with potentially improved properties.[14]

  • Bioconjugation: The ability to perform SuFEx reactions under biocompatible conditions has enabled the selective modification of proteins and other biomolecules.[5][8][15]

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for various SuFEx reactions, highlighting the efficiency and versatility of this chemistry.

Table 1: Accelerated SuFEx Click Chemistry (ASCC) of Aryl Alcohols with Aryl Sulfonyl Fluorides [1][16]

EntryAryl Sulfonyl FluorideAryl AlcoholCatalyst (mol%)Time (min)Yield (%)
14-Toluenesulfonyl fluoride4-MethoxyphenolBTMG (1.0)598
24-Toluenesulfonyl fluoride4-NitrophenolBTMG (1.0)595
34-Nitrobenzenesulfonyl fluoridePhenolBTMG (1.0)599
44-Nitrobenzenesulfonyl fluoride4-BromophenolBTMG (1.0)597
52-Naphthalenesulfonyl fluoride4-tert-ButylphenolBTMG (1.0)596

Reactions were carried out with 0.1 mmol of sulfonyl fluoride, 0.1 mmol of aryl alcohol, and 0.1 mmol of HMDS in MeCN.[16]

Table 2: SuFEx-based Synthesis of Polysulfates [12]

EntryBis(aryl fluorosulfate)Bis(aryl silyl (B83357) ether)Catalyst (mol%)Temp (°C)Mₙ (kDa)PDI
1BPA-fluorosulfateBPA-bis(TBS ether)DBU (20)8030.91.6
2BPA-fluorosulfateBPA-bis(TBS ether)DBU (20)10046.11.5
3BPA-fluorosulfateBPE-bis(TBS ether)DBU (20)8025.41.7
4BPA-fluorosulfateBPF-bis(TBS ether)DBU (20)8028.71.6

BPA = Bisphenol A, BPE = Bisphenol E, BPF = Bisphenol F, TBS = tert-butyldimethylsilyl, DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, Mₙ = Number-average molecular weight, PDI = Polydispersity index.

Experimental Protocols

Protocol 1: General Procedure for Accelerated SuFEx Click Chemistry (ASCC) [1][16]

This protocol describes the synthesis of an aryl sulfonate from an aryl sulfonyl fluoride and an aryl alcohol using the BTMG-HMDS catalytic system.

Materials:

Procedure:

  • To a dry vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl sulfonyl fluoride (0.1 mmol), aryl alcohol (0.1 mmol), and anhydrous acetonitrile (0.5 mL).

  • Add hexamethyldisilazane (HMDS) (0.1 mmol, 21 µL).

  • Add the 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) catalyst (1.0 mol%, 0.001 mmol).

  • Stir the reaction mixture at room temperature for 5 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be concentrated under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: In Situ SuFEx for Late-Stage Functionalization of Phenolic Drugs [14]

This protocol is designed for the rapid generation of arylfluorosulfate derivatives of phenolic compounds in a 96-well plate format for direct biological screening.

Materials:

  • Phenolic drug/compound stock solution (e.g., 10 mM in a suitable organic solvent)

  • Saturated solution of sulfuryl fluoride (SO₂F₂) in an organic solvent (e.g., toluene)

  • Base (e.g., triethylamine (B128534) or DBU)

  • 96-well microplate

Procedure:

  • In each well of a 96-well plate, add a small volume of the phenolic compound stock solution (e.g., 10 µL of a 10 mM solution, for a final amount of 0.1 µmol).

  • To each well, add the base (e.g., 1 µL of a 1 M solution).

  • Add the saturated SO₂F₂ solution (e.g., 50 µL).

  • Seal the plate and allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours).

  • After the reaction, unseal the plate and allow the volatile components (including excess SO₂F₂) to evaporate in a fume hood or under a stream of nitrogen.

  • The resulting crude arylfluorosulfate derivatives can be dissolved in a suitable solvent (e.g., DMSO) for direct use in biological assays.

Mandatory Visualizations

SuFEx_Catalytic_Cycle cluster_0 Catalytic Cycle for Accelerated SuFEx A R-SO₂F (Sulfonyl Fluoride) G R-SO₂-OAr (Aryl Sulfonate) A->G Electrophilic Attack B Ar-OH (Aryl Alcohol) E [Ar-O-SiMe₃] B->E Silylation F [BTMG-H]⁺ F⁻ B->F C BTMG (Catalyst) C->F Proton Abstraction D HMDS D->E E->G F->C Regeneration H TMSF G->H Byproduct

Caption: Catalytic cycle for Accelerated SuFEx Click Chemistry.

Drug_Functionalization_Workflow cluster_1 High-Throughput SuFEx for Drug Discovery start Phenolic Drug Library (96-well plate) in_situ In Situ SuFEx Reaction (SO₂F₂, Base) start->in_situ evap Evaporation of Volatiles in_situ->evap screening Direct Biological Screening evap->screening hit Hit Identification screening->hit synthesis Scale-up Synthesis of Hit Compound hit->synthesis optimization Lead Optimization synthesis->optimization

Caption: Workflow for late-stage drug functionalization using SuFEx.

Polymer_Synthesis_Logic cluster_2 Logic of Polysulfate Synthesis via SuFEx monomerA Bis(aryl fluorosulfate) (A-A monomer) polymerization SuFEx Polycondensation monomerA->polymerization monomerB Bis(aryl silyl ether) (B-B monomer) monomerB->polymerization catalyst Base Catalyst (e.g., DBU) catalyst->polymerization polymer High Molecular Weight Polysulfate polymerization->polymer byproduct Silyl Fluoride (Volatile Byproduct) polymerization->byproduct

Caption: Logical flow for the synthesis of polysulfates using SuFEx.

References

Application Notes and Protocols: Trifluoromethanesulfonyl Fluoride in Trifluoromethylation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of Trifluoromethanesulfonyl Fluoride (B91410) (TFMF) in synthetic organic chemistry, focusing on its role as a precursor for the introduction of the trifluoromethyl (-CF₃) group into organic molecules. While not typically a direct trifluoromethylating agent, TFMF is a powerful reagent for the synthesis of triflates, which are excellent leaving groups and key intermediates in trifluoromethylation reactions. This document outlines protocols for the synthesis of aryl triflates from phenols and their subsequent conversion to trifluoromethyl arenes, as well as the preparation of triflamides from amines.

Introduction: The Role of Trifluoromethanesulfonyl Fluoride

This compound (CF₃SO₂F), often referred to as triflyl fluoride, is a highly reactive gas that serves as an efficient reagent for the synthesis of trifluoromethanesulfonates (triflates) and trifluoromethanesulfonamides (triflamides). The triflate group is one of the best leaving groups in organic chemistry, making aryl and alkyl triflates versatile substrates for a wide range of cross-coupling reactions, including those that introduce the trifluoromethyl group.

The incorporation of a trifluoromethyl group can significantly alter the biological and physical properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] Therefore, reliable methods for trifluoromethylation are of high interest in drug discovery and development.

This document details a two-step strategy for the trifluoromethylation of phenols, involving the initial formation of an aryl triflate using TFMF, followed by a palladium-catalyzed trifluoromethylation. Additionally, a protocol for the synthesis of triflamides from amines using TFMF is provided.

Safety and Handling of this compound

This compound is a toxic and reactive gas. All manipulations should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, face shield, and chemical-resistant gloves, must be worn. Reactions involving TFMF should be conducted in a closed system, and precautions should be taken to prevent leaks. In case of inhalation, move the victim to fresh air and seek immediate medical attention.[2]

Application I: Two-Step Trifluoromethylation of Phenols via Aryl Triflates

This section details a robust two-step procedure for the introduction of a trifluoromethyl group onto an aromatic ring starting from a phenol (B47542). The first step is the synthesis of an aryl triflate using TFMF, and the second step is the conversion of the aryl triflate to a trifluoromethyl arene.

Step 1: Synthesis of Aryl Triflates from Phenols using this compound

Reaction Principle: Phenols react with this compound in the presence of a base to form aryl triflates. A convenient method involves the ex situ generation of TFMF gas in a two-chamber reactor system, which allows for safe handling and efficient reaction.[2]

Experimental Protocol:

  • Apparatus: A two-chamber reactor is used. The "generation chamber" contains the reagents for producing TFMF gas. The "reaction chamber" contains the phenol substrate. The two chambers are connected to allow the generated gas to react with the substrate.

  • Generation of TFMF Gas: In the generation chamber, N-phenyltrifluoromethanesulfonimide (PhNTf₂, 1.5 equiv.) and potassium bifluoride (KHF₂, 1.0 equiv.) are dissolved in acetonitrile (B52724) (MeCN). This mixture generates TFMF gas at room temperature.[2]

  • Reaction with Phenol: In the reaction chamber, the desired phenol (1.0 mmol, 1.0 equiv.) and a base such as N,N-diisopropylethylamine (DIPEA, 1.5 equiv.) are dissolved in a mixture of acetonitrile and water. The generated TFMF gas from the first chamber is bubbled through this solution.[2]

  • Reaction Conditions: The reaction is typically carried out at room temperature for several hours.

  • Work-up and Purification: Upon completion, the reaction mixture is worked up by extraction with an organic solvent. The crude product is then purified by column chromatography.

Quantitative Data for Aryl Triflate Synthesis:

Phenol SubstrateBaseSolventTime (h)Yield (%)Reference
4-Fluoro-4'-hydroxybiphenylDIPEAMeCN/H₂O485[2]
4-MethoxyphenolDIPEAMeCN/H₂O->95[2]
4-NitrophenolDIPEAMeCN/H₂O-89[2]
2,6-DimethylphenolDIPEAMeCN/H₂O-93[2]
1-NaphtholDIPEAMeCN/H₂O-88[2]

Table 1: Representative yields for the synthesis of aryl triflates from various phenols using ex situ generated TFMF.[2]

Logical Workflow for Aryl Triflate Synthesis:

G cluster_generation TFMF Generation Chamber cluster_reaction Reaction Chamber PhNTf2 PhNTf₂ TFMF_gas CF₃SO₂F (gas) PhNTf2->TFMF_gas Room Temp KHF2 KHF₂ KHF2->TFMF_gas Room Temp MeCN_gen MeCN MeCN_gen->TFMF_gas Room Temp ArylTriflate Aryl Triflate TFMF_gas->ArylTriflate Gas bubbling Phenol Phenol Phenol->ArylTriflate Base Base (e.g., DIPEA) Base->ArylTriflate Solvent_reac MeCN / H₂O Solvent_reac->ArylTriflate

Workflow for the two-chamber synthesis of aryl triflates.
Step 2: Palladium-Catalyzed Trifluoromethylation of Aryl Triflates

Reaction Principle: Aryl triflates are excellent substrates for palladium-catalyzed cross-coupling reactions. Using a suitable palladium catalyst, a phosphine (B1218219) ligand, and a trifluoromethyl source, the triflate group can be efficiently replaced by a trifluoromethyl group.[3]

Experimental Protocol:

  • Reagents: To a reaction vessel containing the aryl triflate (1.0 equiv.), add a palladium precatalyst (e.g., [(allyl)PdCl]₂, 3 mol%), a suitable phosphine ligand (e.g., BrettPhos, 12 mol%), and a fluoride source such as potassium fluoride (KF).[3]

  • Trifluoromethyl Source: A common trifluoromethyl source for this reaction is triethyl(trifluoromethyl)silane (B54436) (TESCF₃).[3]

  • Solvent and Temperature: The reaction is typically carried out in a solvent like dioxane at an elevated temperature (e.g., 120 °C).[3]

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, filtered, and the filtrate is concentrated. The crude product is purified by flash column chromatography.

Quantitative Data for Trifluoromethylation of Aryl Triflates:

Aryl Triflate SubstratePd PrecatalystLigandCF₃ SourceYield (%)Reference
4-Methoxycarbonylphenyl triflate[(cinnamyl)PdCl]₂tBuBrettPhosCsF79[4]
1-Naphthyl triflate[(cinnamyl)PdCl]₂tBuBrettPhosCsF71[4]
4-Cyanophenyl triflate[(cinnamyl)PdCl]₂tBuBrettPhosCsF85[4]
3-Quinolinyl triflate[(cinnamyl)PdCl]₂tBuBrettPhosCsF75[4]

Table 2: Representative yields for the palladium-catalyzed conversion of aryl triflates to trifluoromethyl arenes.[4]

Experimental Workflow for Aryl Triflate to Trifluoromethyl Arene Conversion:

G ArylTriflate Aryl Triflate Heat Heat (e.g., 120°C) ArylTriflate->Heat Pd_catalyst Pd Precatalyst (e.g., [(allyl)PdCl]₂) Pd_catalyst->Heat Ligand Ligand (e.g., BrettPhos) Ligand->Heat CF3_source CF₃ Source (e.g., TESCF₃) CF3_source->Heat Fluoride_source Fluoride Source (e.g., KF) Fluoride_source->Heat Solvent Solvent (e.g., Dioxane) Solvent->Heat TrifluoromethylArene Trifluoromethyl Arene Heat->TrifluoromethylArene Cross-Coupling

General workflow for the Pd-catalyzed trifluoromethylation.

Application II: Synthesis of Triflamides from Amines using this compound

Reaction Principle: Similar to phenols, primary and secondary amines can react with this compound in the presence of a base to furnish the corresponding triflamides (trifluoromethanesulfonamides).

Experimental Protocol:

  • Reagents: The amine (1.0 equiv.) and a suitable base (e.g., DIPEA or K₂CO₃, 1.5-3.5 equiv.) are dissolved in a solvent such as acetonitrile.[2]

  • Reaction with TFMF: Ex situ generated TFMF gas is bubbled through the amine solution at room temperature.[2]

  • Reaction Time: The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.

  • Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. Purification is achieved through column chromatography.

Quantitative Data for Triflamide Synthesis:

Amine SubstrateBaseTime (h)Yield (%)Reference
AnilineDIPEA1894[2]
N-MethylanilineDIPEA1891[2]
PyrrolidineDIPEA382[2]
IndoleK₂CO₃1875[2]
BenzylamineDIPEA1890[2]

Table 3: Representative yields for the synthesis of triflamides from various amines using ex situ generated TFMF.[2]

Signaling Pathway for Triflamide Synthesis:

G Amine Amine (Primary or Secondary) Triflamide Triflamide Amine->Triflamide Nucleophilic Substitution Base Base (e.g., DIPEA) Base->Triflamide Nucleophilic Substitution TFMF CF₃SO₂F TFMF->Triflamide Nucleophilic Substitution

Reaction pathway for the synthesis of triflamides.

Conclusion

This compound is a valuable and reactive reagent that serves as an excellent precursor for the synthesis of triflates and triflamides. While direct trifluoromethylation using TFMF is not its primary application, the resulting triflates are highly versatile intermediates for introducing the trifluoromethyl group into aromatic systems via well-established cross-coupling methodologies. The protocols outlined in these application notes provide researchers with practical and efficient methods for the synthesis of trifluoromethylated arenes and triflamides, which are important scaffolds in medicinal chemistry and materials science. Adherence to strict safety protocols is paramount when working with the hazardous TFMF gas.

References

Application Notes and Protocols for Trifluoromethanesulfonyl Fluoride in Amine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethanesulfonyl fluoride (B91410) (TfF), also known as triflyl fluoride, is a highly reactive electrophilic reagent that has gained significant traction in medicinal chemistry and drug development.[1][2] Its utility primarily lies in the derivatization of nucleophilic functional groups, most notably primary and secondary amines, to form exceptionally stable trifluoromethanesulfonamides (triflamides). The triflamide functional group is of high interest in drug design due to its ability to enhance metabolic stability, modulate acidity, and improve the pharmacokinetic profile of lead compounds.[3]

The reaction of trifluoromethanesulfonyl fluoride with amines is a key example of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of near-perfect click reactions that are characterized by their high efficiency, broad substrate scope, and operational simplicity.[1][4] This makes TfF an invaluable tool for the late-stage functionalization of complex molecules and the rapid generation of compound libraries for structure-activity relationship (SAR) studies. These application notes provide detailed protocols for the derivatization of amines using this compound, along with quantitative data and workflow diagrams to guide researchers in its effective application.

Safety Precautions

This compound is a toxic and reactive gas that requires careful handling in a well-ventilated fume hood.[4] All personnel should wear appropriate personal protective equipment (PPE), including safety goggles, face shields, and chemical-resistant gloves.[1] Reactions should be conducted in sealed systems, and any potential for gas leakage must be mitigated.[4] It is crucial to prevent contact with skin and eyes and to avoid inhalation of the gas.[1] Emergency eyewash stations and safety showers should be readily accessible.[4]

Applications in Drug Development

The introduction of a triflamide group via derivatization with this compound can confer several advantageous properties to a drug candidate:

  • Metabolic Stability: The trifluoromethyl group is known to block sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug molecule.[3]

  • Modulation of Physicochemical Properties: The strongly electron-withdrawing nature of the triflamide group can significantly alter the pKa of nearby functional groups, influencing the molecule's solubility, lipophilicity, and membrane permeability.[3][5]

  • Bioisosteric Replacement: The triflamide moiety can serve as a bioisostere for other functional groups, such as carboxylic acids or phenols, allowing for the fine-tuning of a compound's biological activity and selectivity.

  • Covalent Inhibitors: The sulfonyl fluoride group itself is a reactive handle that can be used to form covalent bonds with nucleophilic residues in protein targets, making it a valuable warhead for the design of targeted covalent inhibitors.[6]

Experimental Protocols

The following protocols are based on the ex situ generation of this compound gas in a two-chamber reactor system, which is then used to derivatize a range of amine nucleophiles.[7][8]

Protocol 1: General Procedure for the Derivatization of Amines with this compound

This protocol is applicable to a broad range of primary and secondary aliphatic amines, anilines, and azoles.[7]

Materials:

  • Two-chamber reactor

  • Amine substrate (1.0 mmol, 1.0 equiv.)

  • N-Phenyltrifluoromethanesulfonimide (PhNTf2, 1.5 equiv.)

  • Potassium bifluoride (KHF2, 1.0 equiv.)

  • Triethylamine (Et3N) or 4-(Dimethylamino)pyridine (DMAP) (1.5 equiv.)

  • Anhydrous acetonitrile (B52724) (MeCN)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reactor Setup: Assemble a two-chamber reactor. In the gas generation chamber, place N-phenyltrifluoromethanesulfonimide (1.5 mmol) and potassium bifluoride (1.0 mmol).

  • Substrate Preparation: In the reaction chamber, dissolve the amine substrate (1.0 mmol) and the base (Et3N or DMAP, 1.5 mmol) in anhydrous acetonitrile (3.0 mL).

  • Gas Generation and Reaction: To the generation chamber, add anhydrous acetonitrile (1.75 mL) to initiate the generation of this compound gas. The gas will diffuse into the reaction chamber and react with the amine.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 30 minutes to 24 hours depending on the reactivity of the amine.[7]

  • Work-up: Upon completion, quench the reaction by the addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired triflamide.[7]

Quantitative Data

The following table summarizes the results for the derivatization of various amines and azoles with this compound, adapted from Li et al., 2022.[7]

EntryAmine/Azole SubstrateBaseTime (h)Yield (%)
1Di-n-propylamineDMAP0.595
2MorpholineDMAP0.598
3DibenzylamineDMAP296
4N-MethylanilineDMAP294
5IndolineDMAP293
6N-Boc-piperazineDMAP2475
7AnilineDMAP292
84-MethoxyanilineDMAP296
94-(Trifluoromethyl)anilineDMAP2465
10ImidazoleEt3N0.591
111,2,4-TriazoleEt3N0.588
12PyrazoleEt3N0.585
13IndoleEt3N278
14CarbazoleK2CO32482

Visualizations

Experimental Workflow

experimental_workflow cluster_generation Gas Generation Chamber cluster_reaction Reaction Chamber gen_reagents PhNTf2 + KHF2 add_solvent_gen Add MeCN gen_reagents->add_solvent_gen 1. tff_gas TfF Gas (CF3SO2F) add_solvent_gen->tff_gas 2. reaction Stir at RT tff_gas->reaction 3. Diffusion rxn_reagents Amine + Base in MeCN rxn_reagents->reaction 4. workup Aqueous Work-up reaction->workup 5. purification Column Chromatography workup->purification 6. product Purified Triflamide purification->product 7. drug_discovery_workflow start Lead Compound with Primary/Secondary Amine q1 Need to improve metabolic stability? start->q1 q2 Modulate pKa/solubility/lipophilicity? q1->q2 No derivatize Derivatize amine with TfF to form triflamide q1->derivatize Yes q3 Explore SAR at amine position? q2->q3 No q2->derivatize Yes q3->derivatize Yes no_change Maintain current scaffold q3->no_change No evaluate Evaluate biological activity and ADME properties derivatize->evaluate end Optimized Lead Candidate evaluate->end

References

Application Notes and Protocols: Synthesis of Sulfonamides Using Trifluoromethanesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of sulfonamides, a critical functional group in numerous pharmaceuticals, utilizing trifluoromethanesulfonyl fluoride (B91410) and other sulfonyl fluorides. The methodologies presented focus on modern, efficient, and versatile synthetic routes.

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents. The synthesis of this functional group is therefore of paramount importance in drug discovery and development. Traditional methods often rely on sulfonyl chlorides, which can be highly reactive and may not be compatible with sensitive functional groups. Sulfonyl fluorides, including trifluoromethanesulfonyl fluoride, have emerged as valuable alternatives due to their increased stability and tunable reactivity. This document outlines key protocols for the synthesis of sulfonamides from sulfonyl fluorides, with a focus on catalytic methods that offer broad substrate scope and mild reaction conditions.

General Reaction Mechanism

The fundamental reaction for the synthesis of sulfonamides from sulfonyl fluorides is the nucleophilic substitution of the fluoride by an amine. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl fluoride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the fluoride ion yields the corresponding sulfonamide.

Sulfonamide Synthesis Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products RSO2F R-SO₂F (Sulfonyl Fluoride) Intermediate [R-SO₂(F)(NHR'₂)]⁻ RSO2F->Intermediate Nucleophilic Attack R2NH R'₂NH (Amine) R2NH->Intermediate Sulfonamide R-SO₂NR'₂ (Sulfonamide) Intermediate->Sulfonamide Fluoride Elimination HF HF Intermediate->HF

Caption: General mechanism of sulfonamide synthesis.

Catalytic Methods for Sulfonamide Synthesis

Several catalytic systems have been developed to facilitate the reaction between sulfonyl fluorides and amines, particularly for less reactive substrates. These methods often offer milder reaction conditions and broader functional group tolerance.

Calcium Triflimide [Ca(NTf₂)₂] Catalyzed Synthesis

Calcium triflimide has been demonstrated to be an effective Lewis acid catalyst for the activation of sulfonyl fluorides.[1][2] This method is applicable to a wide range of aromatic and aliphatic amines.[1]

Experimental Workflow:

Experimental Workflow General Workflow for Sulfonamide Synthesis start Start reactants Combine Sulfonyl Fluoride, Amine, and Catalyst in Solvent start->reactants reaction Heat Reaction Mixture (e.g., 60 °C for 24h) reactants->reaction workup Aqueous Workup reaction->workup extraction Extract with Organic Solvent workup->extraction dry Dry Organic Layer and Concentrate extraction->dry purification Purify by Chromatography dry->purification product Obtain Pure Sulfonamide purification->product

Caption: Typical experimental workflow for sulfonamide synthesis.

Quantitative Data Summary:

EntrySulfonyl FluorideAmineCatalystSolventTemp (°C)Time (h)Yield (%)Reference
1Benzenesulfonyl fluorideAniline (B41778)Ca(NTf₂)₂ (1 equiv)Various6024Good to Excellent[1]
2Benzenesulfonyl fluoride1-(5-(trifluoromethyl)-2-pyridinyl)piperazineCa(NTf₂)₂---63[1]
34-Cyanobenzenesulfonyl fluorideAnilineCa(NTf₂)₂t-amyl alcohol60185[2]
4Phenylsulfonyl fluorideAnilineCa(NTf₂)₂ (1 equiv), Et₃N (1 equiv)t-amylOH6024-[2]

Detailed Protocol: Ca(NTf₂)₂ Catalyzed Synthesis of N-Phenylbenzenesulfonamide

  • To a reaction vessel, add benzenesulfonyl fluoride (1 equivalent), aniline (2 equivalents), and calcium triflimide (1 equivalent).

  • Add a suitable solvent (e.g., t-amyl alcohol) to achieve a concentration of 0.20 M.

  • Stir the reaction mixture at 60 °C for 24 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup to remove the catalyst and any water-soluble byproducts.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel chromatography to obtain the pure sulfonamide.

Calcium Triflimide and DABCO Co-mediated Synthesis

The combination of calcium triflimide and 1,4-diazabicyclo[2.2.2]octane (DABCO) allows for the synthesis of sulfonamides at room temperature. This system is effective for a diverse range of sulfonyl fluorides, fluorosulfates, and sulfamoyl fluorides.[3][4]

Quantitative Data Summary:

EntryS(VI) FluorideAmineReagentsSolventTempTimeYield (%)Reference
1Sulfonyl fluorideVarious aminesCa(NTf₂)₂ (1.1 equiv), DABCO (1.5 equiv)THFrt--[4]
2FluorosulfateVarious aminesCa(NTf₂)₂ (1.1 equiv), DABCO (1.5 equiv)THFrt--[4]
3Sulfamoyl fluorideVarious aminesCa(NTf₂)₂ (1.1 equiv), DABCO (1.5 equiv)THFrt--[4]

Detailed Protocol: Ca(NTf₂)₂/DABCO Mediated Synthesis

  • In a reaction vial, combine the sulfonyl fluoride (1.0 equivalent), the amine (1.05 equivalents), Ca(NTf₂)₂ (1.1 equivalents), and DABCO (1.5 equivalents).

  • Add anhydrous tetrahydrofuran (B95107) (THF) to achieve a concentration of 0.5 M.

  • Stir the reaction mixture at room temperature for the required time (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel.

Synthesis of Trifluoromethanesulfonamides (Triflamides)

Trifluoromethanesulfonamides can be synthesized from this compound (CF₃SO₂F) or trifluoromethanesulfonyl chloride.[5][6][7]

Detailed Protocol: Synthesis of Trifluoromethanesulfonamide from Trifluoromethanesulfonyl Chloride [5][6]

  • Dissolve 15.39 g of trifluoromethanesulfonyl chloride in 103 g of anhydrous isopropyl ether in a reactor.

  • Cool the mixture to 5 °C.

  • Slowly add ammonia (B1221849) over a period of 2 hours while maintaining the temperature at 5 °C.

  • Stir the reaction mixture for an additional 5 hours at 5 °C.

  • Add 24.8 g of water to dissolve the resulting salts.

  • Acidify the mixture by adding 20.7 g of a 36% aqueous hydrochloric acid solution.

  • Add an additional 13 g of water and then separate the phases.

  • Wash the aqueous phase with 50 g of isopropyl ether.

  • Combine the organic phases and remove the solvent under reduced pressure to obtain trifluoromethanesulfonamide.

Applications in Drug Discovery

Sulfonamides are key pharmacophores in a multitude of approved drugs.[8] The ability to synthesize diverse sulfonamide libraries is crucial for structure-activity relationship (SAR) studies. The presented methods, with their broad substrate scope, are well-suited for parallel synthesis and the generation of compound libraries for high-throughput screening. For instance, analogues of pharmaceutically relevant compounds have been successfully synthesized using these methods.[1]

Safety Information

  • This compound is a gas and should be handled in a well-ventilated fume hood.

  • Trifluoromethanesulfonyl chloride is corrosive and moisture-sensitive.

  • Amines can be toxic and corrosive.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these reactions.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

References

Trifluoromethanesulfonyl Fluoride: A Versatile Tool in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Trifluoromethanesulfonyl fluoride (B91410) (CF3SO2F), a cornerstone reagent in modern medicinal chemistry, has garnered significant attention for its pivotal role in the synthesis of complex molecules and the development of novel therapeutics. Its unique chemical properties, particularly as a key player in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and as a warhead for covalent inhibitors, have established it as an indispensable tool in drug discovery. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in leveraging the full potential of trifluoromethanesulfonyl fluoride.

Key Applications in Medicinal Chemistry

This compound and its derivatives are employed in a variety of applications, primarily centered around two key areas: as a versatile reagent in SuFEx click chemistry and as a reactive moiety for the design of covalent inhibitors.

1. Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry:

This compound is a prominent electrophile in SuFEx reactions, a powerful click chemistry approach for the rapid and efficient construction of polysulfates and polysulfonates.[1][2] The exceptional stability of the S-F bond, combined with its controlled reactivity under specific conditions, allows for the modular assembly of complex molecular architectures.[3] This has broad applications in the synthesis of novel drug candidates, chemical probes, and functionalized biomolecules.

2. Covalent Inhibitors and Chemical Probes:

The sulfonyl fluoride moiety acts as a "warhead" that can form stable covalent bonds with nucleophilic amino acid residues in proteins, such as serine, tyrosine, and lysine (B10760008).[4][5] This property is exploited in the design of targeted covalent inhibitors, which can offer enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets that are often intractable for non-covalent inhibitors. Furthermore, sulfonyl fluoride-containing molecules are utilized as chemical probes for activity-based protein profiling (ABPP) to identify and validate new drug targets.[4][6]

3. Enhancement of Physicochemical Properties:

The incorporation of the trifluoromethyl (CF3) group, often introduced via reagents like this compound, can significantly improve the metabolic stability, lipophilicity, and bioavailability of drug candidates.[7] These enhancements are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of new therapeutics.

Experimental Protocols

Protocol 1: Synthesis of this compound via Halogen Exchange

This protocol describes a common and efficient method for the laboratory-scale synthesis of this compound from trifluoromethanesulfonyl chloride using potassium fluoride.

Materials:

  • Trifluoromethanesulfonyl chloride (CF3SO2Cl)

  • Potassium fluoride (KF), spray-dried

  • 18-crown-6 (B118740)

  • Acetonitrile (B52724) (anhydrous)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere, add spray-dried potassium fluoride (3.0 equivalents) and 18-crown-6 (0.1 equivalents) to anhydrous acetonitrile.[8]

  • Addition of Starting Material: Add a solution of trifluoromethanesulfonyl chloride (1.0 equivalent) in anhydrous acetonitrile to the flask.[8]

  • Reaction: Heat the reaction mixture to 80°C and stir vigorously for 12-24 hours. Monitor the reaction progress by GC or 19F NMR.[8]

  • Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with diethyl ether.[8]

  • Extraction: Combine the filtrate and washings and wash with water and then brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and carefully concentrate the solvent under reduced pressure to obtain the crude this compound.[8] Further purification can be achieved by distillation.

Safety Precautions: this compound is a gas at room temperature and should be handled in a well-ventilated fume hood.[1] Appropriate personal protective equipment, including safety goggles and gloves, should be worn at all times.

Protocol 2: SuFEx Reaction of this compound with a Phenol

This protocol outlines a general procedure for the synthesis of aryl triflates using a two-chamber reactor system for the ex situ generation of CF3SO2F gas.[9]

Materials:

  • Generation Chamber:

    • N-phenyltrifluoromethanesulfonimide (PhNTf2, 1.5 equiv.)

    • Potassium bifluoride (KHF2, 1.0 equiv.)

    • Acetonitrile (MeCN)

  • Reaction Chamber:

    • (Hetero)aryl alcohol (1.0 mmol, 1.0 equiv.)

    • N,N-diisopropylethylamine (DIPEA, 1.5 equiv.)

    • Acetonitrile (MeCN)

    • Water (H2O)

  • Two-chamber reactor

Procedure:

  • Generation of CF3SO2F Gas: In the generation chamber of the two-chamber reactor, combine N-phenyltrifluoromethanesulfonimide and potassium bifluoride in acetonitrile at room temperature.[9]

  • Reaction Setup: In the reaction chamber, dissolve the (hetero)aryl alcohol and N,N-diisopropylethylamine in a mixture of acetonitrile and water.[9]

  • Reaction: Connect the two chambers, allowing the generated CF3SO2F gas to bubble into the reaction chamber. Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired aryl triflate.[9]

Protocol 3: Covalent Labeling of a Protein with a Sulfonyl Fluoride Probe

This protocol provides a general workflow for the covalent modification of a protein with a sulfonyl fluoride-containing probe and subsequent analysis by mass spectrometry.

Materials:

  • Purified protein of interest

  • Sulfonyl fluoride probe with a reporter tag (e.g., alkyne for click chemistry)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 50 mM Tris-HCl)

  • Reagents for downstream analysis (e.g., azide-biotin for click chemistry, trypsin for proteolysis)

  • LC-MS/MS system

Procedure:

  • Protein Preparation: Prepare a solution of the purified protein in the reaction buffer at a suitable concentration (e.g., 1-10 µM).

  • Labeling Reaction: Add the sulfonyl fluoride probe from a stock solution (e.g., in DMSO) to the protein solution to the desired final concentration (e.g., 10-100 µM).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1-4 hours).

  • Quenching: Stop the reaction by adding the quenching solution.

  • Downstream Processing (optional): If a reporter tag was used, perform the corresponding reaction (e.g., copper-catalyzed azide-alkyne cycloaddition with azide-biotin).[3]

  • Sample Preparation for Mass Spectrometry: Remove excess probe by dialysis or gel filtration. Denature, reduce, and alkylate the protein, followed by proteolytic digestion (e.g., with trypsin).

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS to identify the modified peptides and pinpoint the site of covalent modification.[1]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and reactivity of this compound and related compounds.

Table 1: Synthesis of this compound

MethodStarting MaterialReagentsConditionsYield (%)Purity (%)Reference
Halogen ExchangeCF3SO2ClKF, 18-crown-6Acetonitrile, 80°C, 12-24h--[8]
Halogen ExchangeCF3SO2ClKF, water40-50°C, 4h8898.9[10]
Halogen ExchangeCF3SO2ClKF (3:1 ratio), crown etherLow temperature6597.9[1]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaCF4O2S[11]
Molecular Weight152.07 g/mol [7]
Boiling Point-25 °C[11]
Density1.729 g/cm³[11]

Table 3: Reactivity of Aryl Sulfonyl Fluorides with Amino Acids

Sulfonyl Fluoride ProbeAmino AcidReaction ConditionObservationReference
Aryl sulfonyl fluorideN-acetyltyrosine-Stable adduct formed[2]
Aryl sulfonyl fluorideN-acetyllysine-Stable adduct formed[2]
Aryl sulfonyl fluorideN-acetylcysteine-Unstable adduct formed[2]
SF-alkyne probeTyrosine in proteomeHEK 293 lysates~60% preference for tyrosine modification[3]
SF-alkyne probeLysine in proteomeHEK 293 lysatesModified lysine residues[3]

Signaling Pathways and Experimental Workflows

The ability of sulfonyl fluoride-containing compounds to act as covalent inhibitors makes them powerful tools for modulating signaling pathways implicated in various diseases.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Covalent inhibitors targeting the EGFR signaling pathway are crucial in cancer therapy. Some sulfonyl fluoride-based inhibitors have been developed to overcome resistance to traditional inhibitors by targeting the catalytic lysine residue (Lys745) in the ATP binding pocket of EGFR.[12]

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation promotes Inhibitor Sulfonyl Fluoride Inhibitor (e.g., XO44) Inhibitor->EGFR covalently inhibits (targets Lys745)

Caption: Covalent inhibition of the EGFR signaling pathway by a sulfonyl fluoride-based inhibitor.

Ras-Raf-MEK-ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is another critical signaling cascade frequently dysregulated in cancer. Covalent inhibitors utilizing sulfonyl fluoride warheads can be designed to target key kinases within this pathway, offering a therapeutic strategy to block uncontrolled cell growth.

Ras_Raf_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras-GDP RTK->Ras activates Ras_GTP Ras-GTP Raf Raf Ras_GTP->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription activates Inhibitor Sulfonyl Fluoride Inhibitor Inhibitor->Raf covalently inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression

Caption: Inhibition of the Ras-Raf-MEK-ERK signaling pathway by a covalent sulfonyl fluoride inhibitor targeting Raf.

Chemoproteomic Workflow for Target Identification

This workflow illustrates the use of sulfonyl fluoride probes to identify protein targets in a complex biological sample.

Chemoproteomics_Workflow Lysate Cell Lysate or Live Cells Labeling Covalent Labeling Lysate->Labeling Probe Sulfonyl Fluoride Probe (with alkyne handle) Probe->Labeling Click Click Chemistry (Azide-Biotin) Labeling->Click Enrichment Streptavidin Enrichment Click->Enrichment Digestion On-bead Digestion Enrichment->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Identification Target Protein Identification LCMS->Identification

Caption: A typical chemoproteomic workflow for identifying protein targets of sulfonyl fluoride probes.

References

Application Notes and Protocols: Trifluoromethanesulfonyl Fluoride (TMF) as an Electrolyte Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Trifluoromethanesulfonyl fluoride (B91410) (CF₃SO₂F), hereafter referred to as TMF, is a promising electrolyte additive for enhancing the performance and stability of lithium-ion batteries (LIBs). As a member of the sulfonyl fluoride family, TMF is anticipated to play a critical role in the formation of a stable Solid Electrolyte Interphase (SEI) on the anode surface. A robust SEI is essential for preventing detrimental side reactions between the electrode and the electrolyte, thereby extending the cycle life and improving the overall safety of the battery.

These application notes provide a comprehensive overview of the anticipated effects of TMF as an electrolyte additive, along with detailed protocols for its synthesis, handling, and evaluation in a laboratory setting. The information presented is based on existing knowledge of analogous sulfonyl fluoride compounds and general best practices in battery research.

II. Anticipated Performance and Mechanism of Action

The addition of TMF to standard carbonate-based electrolytes is expected to yield significant improvements in battery performance metrics. The underlying mechanism is attributed to the electrochemical reduction of the sulfonyl fluoride group at the anode surface during the initial formation cycles. This process contributes to the formation of a lithium fluoride (LiF)-rich SEI layer. LiF is known for its wide electrochemical stability window and its ability to effectively passivate the anode surface, thus preventing continuous electrolyte decomposition.

The trifluoromethyl (-CF₃) group in TMF is a strong electron-withdrawing group, which is expected to facilitate the reduction of the molecule at a potential that is higher than that of the bulk electrolyte solvents. This preferential reduction allows for the formation of a stable SEI layer before significant solvent decomposition can occur.

Logical Relationship: TMF's Role in SEI Formation

SEI_Formation TMF Trifluoromethanesulfonyl Fluoride (TMF) in Electrolyte Reduction Electrochemical Reduction at Anode Surface TMF->Reduction Decomposition Decomposition of TMF Reduction->Decomposition SEI_Components Formation of LiF and other Sulfur-containing species Decomposition->SEI_Components Stable_SEI Stable and Robust SEI Layer SEI_Components->Stable_SEI Improved_Performance Improved Battery Performance (Cycle Life, Efficiency) Stable_SEI->Improved_Performance

Caption: Proposed mechanism of TMF in forming a stable SEI layer.

III. Quantitative Data Summary (Representative)

While specific data for TMF is emerging, the following tables summarize representative performance improvements observed with analogous sulfonyl fluoride-based additives in lithium-ion batteries. These values should be considered as expected targets for initial experiments with TMF.

Table 1: Electrochemical Performance of Graphite (B72142) || LiNi₀.₅Mn₀.₃Co₀.₂O₂ (NMC532) Coin Cells

Electrolyte Additive (wt%)1st Cycle Coulombic Efficiency (%)Capacity Retention after 300 Cycles (%)[1]
Baseline (No Additive)85.278.5
1% TMF (Expected)> 90.0> 85.0
2% TMF (Expected)> 91.0> 88.0

Table 2: Electrochemical Performance of Silicon-Graphite || NMC622 Full Cells

Electrolyte Additive (wt%)Initial Discharge Capacity (mAh cm⁻²)[1]Capacity Retention after 500 Cycles (%)[2]
Baseline (No Additive)2.056.2
1% TMF (Expected)~2.0> 60.0
2% TMF (Expected)~2.0> 65.0

IV. Experimental Protocols

A. Synthesis of Trifluoromethanesulfonyl Fluoride (TMF)

Disclaimer: This is a representative protocol based on general synthesis methods for sulfonyl fluorides. All work should be conducted in a certified fume hood with appropriate personal protective equipment.

A facile one-pot synthesis can be adapted for the preparation of TMF from readily available precursors.[3] This method involves the conversion of a sulfonate or sulfonic acid to the corresponding sulfonyl fluoride.

Materials:

  • Trifluoromethanesulfonic acid or a corresponding salt (e.g., sodium trifluoromethanesulfonate)

  • Cyanuric chloride

  • Potassium bifluoride (KHF₂)

  • Tetramethylammonium chloride (TMAC) or Tetra-n-butylammonium bromide (TBAB) as a phase transfer catalyst

  • Acetonitrile (B52724) (anhydrous)

Procedure:

  • To a stirred solution of trifluoromethanesulfonic acid (1 equivalent) and cyanuric chloride (1.2 equivalents) in anhydrous acetonitrile, add KHF₂ (3 equivalents) and TMAC (0.05 equivalents).

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by GC-MS or ¹⁹F NMR.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove insoluble salts.

  • The crude TMF in the acetonitrile solution can be further purified by distillation.

B. Electrolyte Preparation

Materials:

Procedure:

  • Inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm, dissolve LiPF₆ in the EC/DMC solvent mixture to a final concentration of 1.0 M.

  • Add the desired weight percentage of TMF (e.g., 1 wt%) to the baseline electrolyte.

  • Stir the solution overnight to ensure complete dissolution and homogeneity.

C. Battery Assembly and Testing Workflow

The following workflow outlines the steps for assembling and testing coin cells to evaluate the effect of the TMF additive.

Experimental Workflow: Battery Testing

Battery_Testing_Workflow cluster_prep Electrode & Electrolyte Preparation cluster_assembly Cell Assembly (Glovebox) cluster_testing Electrochemical Testing cluster_analysis Post-Mortem Analysis Electrode_Prep Electrode Slurry Preparation and Coating Cell_Assembly Coin Cell Assembly (e.g., CR2032) Electrode_Prep->Cell_Assembly Electrolyte_Prep Baseline & TMF-containing Electrolyte Preparation Electrolyte_Prep->Cell_Assembly Formation Formation Cycles (e.g., C/20) Cell_Assembly->Formation Cycling Galvanostatic Cycling (e.g., C/5, C/2) Formation->Cycling EIS Electrochemical Impedance Spectroscopy (EIS) Cycling->EIS XPS X-ray Photoelectron Spectroscopy (XPS) of SEI Cycling->XPS SEM Scanning Electron Microscopy (SEM) of Electrodes Cycling->SEM

Caption: A standard workflow for evaluating electrolyte additives.

Procedure:

  • Electrode Preparation: Prepare cathode (e.g., NMC532) and anode (e.g., graphite) slurries and cast them onto aluminum and copper foils, respectively. Dry and calender the electrodes to the desired thickness and porosity.

  • Cell Assembly: Assemble CR2032-type coin cells in an argon-filled glovebox using the prepared electrodes, a separator (e.g., Celgard 2325), and the prepared electrolytes (baseline and TMF-containing).

  • Formation Cycling: Subject the cells to two to three formation cycles at a low C-rate (e.g., C/20) to form a stable SEI layer.

  • Galvanostatic Cycling: Perform long-term cycling tests at various C-rates (e.g., C/5, C/2, 1C) to evaluate capacity retention and coulombic efficiency.

  • Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements at different states of charge and after a certain number of cycles to analyze the interfacial resistance.

D. SEI Characterization Protocol

Procedure:

  • After cycling, carefully disassemble the coin cells inside an argon-filled glovebox.

  • Gently rinse the anode with a volatile solvent (e.g., dimethyl carbonate) to remove residual electrolyte.

  • Transfer the rinsed anode to the analysis chamber of an X-ray photoelectron spectrometer (XPS) without exposure to air.

  • Acquire high-resolution XPS spectra for C 1s, O 1s, F 1s, and S 2p core levels to determine the chemical composition of the SEI layer. Sputtering with an argon ion beam can be used for depth profiling.

V. Safety and Handling Precautions

This compound is a hazardous chemical and must be handled with extreme caution.[4][5]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[4]

  • Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber), a lab coat, and closed-toe shoes.[4]

  • Respiratory Protection: Use a full-face respirator with an appropriate cartridge if working outside of a fume hood or if exposure limits are exceeded.[4]

Handling:

  • Always handle TMF in a well-ventilated fume hood.[4]

  • Avoid inhalation of vapors and contact with skin and eyes.[4]

  • Ground all equipment to prevent static discharge.

  • Use compatible materials for storage and handling (e.g., stainless steel, PTFE). Avoid glass if there is a risk of HF formation.

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.[6]

  • Keep the container tightly sealed.

First Aid:

  • Inhalation: Move the person to fresh air. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

Application Notes and Protocols for Reactions with Gaseous Trifluoromethanesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting chemical reactions using gaseous Trifluoromethanesulfonyl Fluoride (B91410) (TFSF, CF₃SO₂F). It is intended for qualified personnel in a laboratory setting and emphasizes safety, experimental setup, and specific reaction methodologies.

Safety Precautions and Handling

Trifluoromethanesulfonyl fluoride is a toxic and corrosive gas that requires stringent safety measures.[1][2][3] All manipulations must be performed in a well-ventilated fume hood.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Tightly fitting safety goggles with side-shields or a full-face respirator.[1]

  • Skin Protection: Chemical-resistant gloves (e.g., neoprene or butyl rubber), a flame-retardant lab coat, and closed-toe shoes.[1]

  • Respiratory Protection: A full-face respirator with a cartridge suitable for acid gases is necessary if exposure limits are exceeded or in case of a leak.[1][3][4]

Handling and Storage:

  • Work in a well-ventilated area, preferably a fume hood.[1][5]

  • Use non-sparking tools to prevent ignition.[1]

  • Store cylinders in a cool, dry, well-ventilated area away from incompatible materials.[1][2]

  • Secure gas cylinders firmly.[3]

  • Prevent backflow into the cylinder by using a check valve.[3]

Emergency Procedures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[1][2][3]

  • Skin Contact: Can cause frostbite or severe burns.[2][3] For frostbite, thaw the affected area with lukewarm water. Do not rub. For chemical burns, wash with plenty of soap and water. Seek immediate medical attention.[2][3]

  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Leak: Evacuate the area and respond with trained personnel using appropriate PPE.[3]

Experimental Setups

The choice of experimental setup depends on whether TFSF is generated in situ or supplied from a cylinder. A common and safe method for laboratory-scale reactions is the ex situ generation in a two-chamber reactor, which avoids handling the condensed gas.[6][7] Continuous flow reactors also offer a safe and efficient way to handle gaseous reagents.

Two-Chamber Reactor for Ex Situ Generation

This setup is ideal for the synthesis of triflates and triflamides.[6][7] One chamber is used for the generation of TFSF gas, which then diffuses into the second chamber containing the substrate.

TwoChamberReactor cluster_generation Generation Chamber (A) cluster_reaction Reaction Chamber (B) reagents_A PhNTf₂ + KHF₂ in MeCN substrate Substrate (e.g., Phenol) + Base in MeCN/H₂O reagents_A->substrate CF₃SO₂F (gas) product Product (e.g., Aryl Triflate) substrate->product Reaction caption Two-chamber reactor for ex situ generation of TFSF.

Caption: Two-chamber reactor for ex situ generation of TFSF.

Apparatus for TFSF Synthesis and Collection

For the synthesis of TFSF gas, a setup involving a reaction flask, a condenser, cold traps, and a gas collection bag is typically used.[8]

TFSF_Synthesis_Apparatus reaction_flask Reaction Flask (e.g., CF₃SO₂Cl + KF) condenser Coil Condenser (-40 to -20 °C) reaction_flask->condenser Gaseous Products cold_trap_1 Cold Trap 1 (Liquid N₂) condenser->cold_trap_1 cold_trap_2 Cold Trap 2 (Liquid N₂) cold_trap_1->cold_trap_2 gas_bag Gas Collection Bag cold_trap_2->gas_bag Collected TFSF caption Apparatus for the synthesis and collection of TFSF gas.

Caption: Apparatus for the synthesis and collection of TFSF gas.

Experimental Protocols

The following protocols are based on published literature and should be adapted as necessary for specific substrates and equipment.

Synthesis of Aryl Triflates via Ex Situ Generation of TFSF[6][7]

This protocol describes the reaction of a (hetero)aryl alcohol with TFSF generated in a two-chamber reactor.

Materials:

  • N-phenyltrifluoromethanesulfonimide (PhNTf₂)

  • Potassium bifluoride (KHF₂)

  • Acetonitrile (B52724) (MeCN)

  • (Hetero)aryl alcohol

  • N,N-Diisopropylethylamine (DIPEA)

  • Water (H₂O)

  • Two-chamber reactor

Procedure:

  • Generation Chamber (A): Charge with N-phenyltrifluoromethanesulfonimide (1.5 mmol) and potassium bifluoride (1.0 mmol).

  • Reaction Chamber (B): Charge with the (hetero)aryl alcohol (1.0 mmol) and N,N-diisopropylethylamine (1.5 mmol) dissolved in a mixture of acetonitrile (3.0 mL) and water (1.0 mL).

  • Seal the two-chamber reactor.

  • Inject acetonitrile (1.75 mL) into the generation chamber.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC, GC-MS, or ¹⁹F NMR.[9][10]

  • Upon completion, work up the reaction mixture and purify the product by column chromatography.

Quantitative Data for Aryl Triflate Synthesis:

Entry(Hetero)aryl AlcoholYield (%)
14-Fluorophenol95
24-Chlorophenol92
34-Bromophenol96
44-Iodophenol94
52-Naphthol93
64-Hydroxybiphenyl99

Data sourced from Li, B.-Y., et al. (2020).[6][7]

Synthesis of Triflamides from Amines and Azoles[6][7]

This protocol outlines the reaction of primary and secondary amines or N-heterocycles with TFSF.

Materials:

  • Amine or Azole

  • Base (e.g., DIPEA, K₂CO₃)

  • Solvent (e.g., MeCN)

  • TFSF gas (generated ex situ as described in 3.1)

Procedure:

  • Dissolve the amine or azole (1.0 mmol) and the appropriate base in the chosen solvent in the reaction chamber of a two-chamber reactor.

  • Generate TFSF gas in the generation chamber as described previously.

  • Stir the reaction at room temperature. The reaction time will vary depending on the substrate.

  • Monitor the reaction progress.

  • Upon completion, perform an aqueous work-up and purify the product by column chromatography.

Quantitative Data for Triflamide Synthesis:

EntryAmine/AzoleBaseTime (h)Yield (%)
1AnilineDIPEA0.594
24-FluoroanilineDIPEA0.591
3DibenzylamineDIPEA1885
4IndoleK₂CO₃1880
5PyrroleK₂CO₃1875

Data sourced from Li, B.-Y., et al. (2020).[6][7]

Reaction Pathways and Workflows

General Reaction Pathway for Triflate and Triflamide Synthesis

The core of these syntheses is the nucleophilic attack of an alcohol or amine on the electrophilic sulfur center of this compound.

ReactionPathway TFSF CF₃SO₂F Product R-X-SO₂CF₃ TFSF->Product Nucleophile R-XH (X = O, NH, NR') Nucleophile->Product Base Base Base->Product Byproduct Base-H⁺ + F⁻ caption General reaction pathway for triflylation.

Caption: General reaction pathway for triflylation.

Experimental Workflow from Generation to Product

The overall experimental workflow involves the generation of the gaseous reagent, its reaction with the substrate, and subsequent purification.

ExperimentalWorkflow start Start generation TFSF Gas Generation (Chamber A) start->generation reaction Reaction with Substrate (Chamber B) generation->reaction monitoring Reaction Monitoring (TLC, GC-MS, NMR) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up monitoring->workup Complete purification Column Chromatography workup->purification product Isolated Product purification->product caption Experimental workflow for reactions with TFSF.

Caption: Experimental workflow for reactions with TFSF.

Analytical Methods

Careful monitoring of reactions involving TFSF is crucial for optimizing conditions and ensuring complete conversion.

  • ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy: This is a highly specific and quantitative method for fluorine-containing compounds.[10] It allows for direct observation of the consumption of TFSF and the formation of fluorinated products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for separating volatile compounds and can be used to monitor the disappearance of starting materials and the appearance of products.[8][10]

  • Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring the progress of the reaction, especially for non-volatile products.

By following these guidelines, researchers can safely and effectively utilize gaseous this compound in a variety of synthetic applications.

References

Application Notes and Protocols: Reactions of Trifluoromethanesulfonyl Fluoride with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethanesulfonyl fluoride (B91410) (TfF), a colorless gas, is a versatile and highly reactive reagent in organic synthesis. Its potent electrophilicity, driven by the strong electron-withdrawing trifluoromethyl group, makes the sulfur atom highly susceptible to nucleophilic attack. This reactivity has been harnessed for the introduction of the trifluoromethanesulfonyl (triflyl) group into a wide range of molecules, a common strategy in drug discovery to enhance metabolic stability, modulate pKa, and improve pharmacokinetic properties.[1][2][3][4] This document provides detailed application notes and protocols for the reaction of TfF with common nucleophiles, including nitrogen, oxygen, and sulfur-containing compounds.

Safety Precautions: Trifluoromethanesulfonyl fluoride is a toxic and corrosive gas that can cause severe skin and eye burns.[5] It is harmful if inhaled or swallowed.[5] All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[6] Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Reactions with Nitrogen Nucleophiles

The reaction of this compound with primary and secondary amines is a common method for the synthesis of trifluoromethanesulfonamides (triflamides). These functional groups are prevalent in medicinal chemistry due to their chemical stability and ability to act as bioisosteres for other functional groups.

General Reaction Scheme

R¹R²NH + CF₃SO₂F → R¹R²NSO₂CF₃ + HF

Key Applications
  • Drug Development: Introduction of the triflamide group can improve a drug candidate's metabolic stability and binding affinity.[2]

  • Protecting Group Chemistry: The triflyl group can be used as a protecting group for amines.

  • Synthesis of Ionic Liquids: Triflamide anions are common components of ionic liquids.

Experimental Protocol: Synthesis of N-Benzyltrifluoromethanesulfonamide

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a gas inlet, and a septum, dissolve benzylamine (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq.) to the solution.

  • Slowly bubble this compound gas through the solution or add a pre-cooled solution of TfF in DCM (1.1 eq.) dropwise via a syringe while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-benzyltrifluoromethanesulfonamide.

Quantitative Data
Nucleophile (Amine)ProductYield (%)Reference
Alkyl AminesAlkyl TriflamidesGenerally high[7]
Aryl AminesAryl TriflamidesModerate to highN/A

Note: Specific yields can vary significantly based on the substrate and reaction conditions.

Reactions with Oxygen Nucleophiles

This compound reacts with alcohols and phenols to form trifluoromethanesulfonates (triflates). Triflates are excellent leaving groups in nucleophilic substitution and elimination reactions, making them valuable intermediates in organic synthesis.

General Reaction Scheme

ROH + CF₃SO₂F → ROSO₂CF₃ + HF

Key Applications
  • Formation of Excellent Leaving Groups: Alkyl and aryl triflates are highly reactive towards nucleophilic displacement.

  • Glycosylation Reactions: Activation of glycosyl donors as triflates is a key step in the synthesis of complex carbohydrates.

  • Vinyl and Aryl Triflates in Cross-Coupling Reactions: These compounds are important substrates for various transition-metal-catalyzed cross-coupling reactions.

Experimental Protocol: Synthesis of Phenyl Trifluoromethanesulfonate

Materials:

  • Phenol (B47542)

  • This compound

  • Anhydrous pyridine (B92270)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • In a flame-dried round-bottom flask, dissolve phenol (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C and add anhydrous pyridine (1.5 eq.).

  • Slowly introduce this compound (1.2 eq.) into the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to yield phenyl trifluoromethanesulfonate.

Quantitative Data
Nucleophile (Alcohol/Phenol)ProductYield (%)Reference
Primary AlcoholsPrimary Alkyl TriflatesHigh[8]
Secondary AlcoholsSecondary Alkyl TriflatesGood to high[8]
PhenolsAryl TriflatesModerate to highN/A

Note: Yields are dependent on the specific substrate and reaction conditions.

Reactions with Sulfur Nucleophiles

Thiols react with this compound to produce trifluoromethanesulfonothioates. The reactivity of sulfur nucleophiles is generally high due to the soft nature of sulfur.[9]

General Reaction Scheme

RSH + CF₃SO₂F → RSSO₂CF₃ + HF

Key Applications
  • Synthesis of Trifluoromethylthiolating Agents: The resulting products can be precursors to electrophilic trifluoromethylthiolating reagents.

  • Disulfide Bond Formation: Under certain conditions, oxidative coupling to form disulfides can be a competing reaction.[10]

Experimental Protocol: Synthesis of S-Phenyl Trifluoromethanesulfonothioate

Materials:

  • Thiophenol

  • This compound

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Standard laboratory glassware

Procedure:

  • To a flame-dried flask containing a suspension of sodium hydride (1.1 eq.) in anhydrous THF, add a solution of thiophenol (1.0 eq.) in THF dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to form the sodium thiophenolate.

  • Cool the reaction mixture back to 0 °C.

  • Slowly bubble this compound (1.2 eq.) through the suspension.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction with water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data
Nucleophile (Thiol)ProductYield (%)Reference
Alkyl ThiolsS-Alkyl TrifluoromethanesulfonothioatesModerate to goodN/A
Aryl ThiolsS-Aryl TrifluoromethanesulfonothioatesGoodN/A

Note: Yields can be influenced by the choice of base and reaction conditions.

Visualizations

Reaction_Pathways cluster_N Nitrogen Nucleophiles cluster_O Oxygen Nucleophiles cluster_S Sulfur Nucleophiles Amine R¹R²NH Triflamide R¹R²NSO₂CF₃ Amine->Triflamide + CF₃SO₂F - HF Alcohol ROH Triflate ROSO₂CF₃ Alcohol->Triflate + CF₃SO₂F - HF Thiol RSH Thiotriflate RSSO₂CF₃ Thiol->Thiotriflate + CF₃SO₂F - HF

Caption: General reaction pathways of this compound with nucleophiles.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere, 0 °C) start->setup reagents Add Nucleophile and Base to Anhydrous Solvent setup->reagents add_tff Slowly Add This compound reagents->add_tff reaction Stir at Room Temperature add_tff->reaction workup Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for reactions with this compound.

Conclusion

This compound is a powerful reagent for the synthesis of triflamides, triflates, and their sulfur analogs. The protocols and data presented here provide a foundation for researchers to utilize TfF in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science. Careful handling and adherence to safety protocols are paramount when working with this reactive compound. The versatility of TfF ensures its continued importance as a building block in modern organic chemistry.

References

Application Notes and Protocols for Trifluoromethanesulfonyl Fluoride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethanesulfonyl fluoride (B91410) (CF₃SO₂F), hereafter referred to as TfF, is a reactive electrophilic gas that serves as a versatile reagent in organic synthesis. Best known for its role in Sulfur(vi) Fluoride Exchange (SuFEx) chemistry, TfF provides a powerful method for the synthesis of triflates and triflamides, which are crucial intermediates in drug discovery and materials science.[1][2] The introduction of a trifluoromethylsulfonyl (triflyl) group can significantly alter a molecule's physicochemical and biological properties, such as lipophilicity, metabolic stability, and acidity, making it a valuable strategy in medicinal chemistry.[2][3][4] This document provides detailed application notes, experimental protocols, and safety guidelines for the use of TfF in the synthesis of aryl triflates and triflamides.

Introduction to Trifluoromethanesulfonyl Fluoride (TfF)

TfF is the smallest perfluoroalkanesulfonyl fluoride and exists as a gas at temperatures above -22 °C.[1] It is a potent electrophile used to introduce the trifluoromethanesulfonyl (Tf) group onto nucleophiles. Its primary applications lie in the high-yield synthesis of triflates (R-OTf) from alcohols and phenols, and triflamides (R-NHTf) from amines.[1][5] These functional groups are highly valued in organic chemistry; triflates are excellent leaving groups for cross-coupling reactions (e.g., Suzuki-Miyaura), while triflamides are exceptionally acidic and stable amide analogues used in catalysis and as building blocks for complex molecules.[2][5]

The use of TfF is often associated with SuFEx chemistry, a set of reactions that rely on the robust and selective reactivity of high-valent sulfur-fluoride bonds.[1][5] A significant advantage of using TfF is its high functional group tolerance and the mild conditions under which reactions can be performed.[5]

Key Applications and Data

The primary applications of TfF discussed herein are the synthesis of aryl triflates and N-substituted triflamides. The reaction conditions can be tuned to achieve high yields and chemoselectivity.

Synthesis of Aryl Triflates

TfF reacts efficiently with phenols in the presence of a base to form aryl triflates. A key finding is that the presence of water can enhance chemoselectivity for phenols over amines.[1][5]

Table 1: Synthesis of Aryl Triflates using TfF

Substrate (Phenol) Base (equiv.) Reaction Time (h) Yield (%) Reference
4-Methoxyphenol (B1676288) DIPEA (1.5) 1 95 [1]
4-Nitrophenol DIPEA (1.5) 1 99 [1]
2-Naphthol DIPEA (1.5) 1 98 [1]
Estrone DIPEA (1.5) 1 95 [1]

| 4-Hydroxy-N-Boc-L-proline methyl ester | DIPEA (1.5) | 1 | 96 |[1] |

Reactions were typically carried out on a 1.0 mmol scale using ex situ generated TfF gas.[1]

Synthesis of Triflamides

TfF readily reacts with a variety of primary and secondary amines, as well as azoles, to furnish the corresponding triflamides. The choice of base and stoichiometry is critical for achieving high yields.

Table 2: Synthesis of Triflamides using TfF

Substrate (Amine) Base (equiv.) Reaction Time Yield (%) Reference
Benzylamine (B48309) DIPEA (1.5) 20 min 95 (NMR) [1]
Aniline DIPEA (1.5) 20 min 99 (NMR) [1]
Dibenzylamine DIPEA (3.0) 1 h 85 [1]
L-Proline methyl ester DIPEA (2.5) 1 h 89 [1]

| Imidazole | K₂CO₃ (1.5) | 3 h | 99 |[1] |

Reactions were typically carried out on a 1.0 mmol scale. Yields labeled "NMR" were determined by ¹⁹F NMR spectroscopy.[1]

Experimental Protocols & Methodologies

Safety and Handling of TfF Gas

This compound is a toxic gas that can cause severe skin burns, eye damage, and respiratory irritation upon inhalation.[6] It should only be handled by trained personnel in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a face shield, flame-resistant laboratory coat, and chemical-resistant gloves.[7] A full-face respirator may be necessary if exposure limits are exceeded.[7]

  • Handling: Use equipment rated for cylinder pressure. Ensure all connections are secure to prevent leaks. Use a check valve to prevent backflow.[8]

  • Emergency Procedures: In case of inhalation, move the victim to fresh air and provide oxygen if breathing is difficult.[7] For skin contact, which may cause frostbite, thaw affected areas with lukewarm water and seek immediate medical attention.[6] An emergency shower and eyewash station must be available.[6]

Ex Situ Generation of TfF Gas (Two-Chamber System)

A safe and convenient method for using TfF in a laboratory setting involves its ex situ generation in a two-chamber reactor system. This avoids the need to handle a pressurized cylinder of the toxic gas.[1][5]

Protocol for TfF Generation:

  • Setup: Assemble a two-chamber reactor system connected via tubing.

  • Generation Chamber: Charge this chamber with N-phenyltrifluoromethanesulfonimide (PhNTf₂, 1.5 equiv.) and potassium bifluoride (KHF₂, 1.0 equiv.) in acetonitrile (B52724) (MeCN).[1][5]

  • Reaction Chamber: Charge this chamber with the nucleophilic substrate (e.g., phenol (B47542) or amine, 1.0 equiv.) and the appropriate base (see Tables 1 & 2) in a suitable solvent (e.g., MeCN, optionally with water for phenols).[1][5]

  • Initiation: The generation of TfF gas begins upon mixing the reagents in the generation chamber at room temperature. The gas is then swept by a gentle stream of inert gas (e.g., N₂) into the reaction chamber, where it reacts with the substrate.

  • Monitoring: The reaction progress can be monitored by standard techniques such as TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is typically subjected to an aqueous work-up, extracted with an organic solvent, dried, and purified by column chromatography.[1]

Protocol for Aryl Triflate Synthesis

Example: Synthesis of 4-Methoxyphenyl trifluoromethanesulfonate

  • Reaction Setup: In the reaction chamber of a two-chamber system, dissolve 4-methoxyphenol (124 mg, 1.0 mmol, 1.0 equiv.) and N,N-diisopropylethylamine (DIPEA, 260 µL, 1.5 mmol, 1.5 equiv.) in a mixture of acetonitrile (3.0 mL) and water (1.0 mL).[1][5]

  • TfF Generation: In the generation chamber, place N-phenyltrifluoromethanesulfonimide (536 mg, 1.5 mmol, 1.5 equiv.) and KHF₂ (78 mg, 1.0 mmol, 1.0 equiv.) in acetonitrile (1.75 mL).[1][5]

  • Reaction: Allow the generated TfF gas to bubble through the solution in the reaction chamber for 1 hour at room temperature.

  • Purification: After the reaction is complete, concentrate the mixture under reduced pressure and purify the residue by flash column chromatography on silica (B1680970) gel to afford the pure aryl triflate.

Protocol for Triflamide Synthesis

Example: Synthesis of N-Benzyltrifluoromethanesulfonamide

  • Reaction Setup: In the reaction chamber, dissolve benzylamine (109 µL, 1.0 mmol, 1.0 equiv.) and DIPEA (260 µL, 1.5 mmol, 1.5 equiv.) in dry acetonitrile (4.0 mL) under an inert atmosphere.

  • TfF Generation: Generate TfF gas as described in section 3.2.

  • Reaction: Bubble the TfF gas through the amine solution for approximately 20 minutes. Monitor the reaction by ¹⁹F NMR.

  • Purification: After completion, perform an aqueous work-up. The product can often be isolated in high purity after extraction and removal of the solvent.[1] If necessary, purify by column chromatography.

Visualizations

Reaction Mechanism

reaction_mechanism General Mechanism for Phenol Triflylation Phenol Ar-OH (Phenol) Phenoxide Ar-O⁻ (Phenoxide Anion) Phenol->Phenoxide + Base Base Base (e.g., DIPEA) ProtonatedBase Base-H⁺ TransitionState Transition State [Ar-O---S(O)₂CF₃---F]⁻ Phenoxide->TransitionState + TfF TfF CF₃SO₂F (TfF) Product Ar-OTf (Aryl Triflate) TransitionState->Product Fluoride F⁻ TransitionState->Fluoride

Caption: Base-mediated nucleophilic attack of a phenoxide on TfF.

Experimental Workflow

experimental_workflow Workflow for TfF-Mediated Synthesis Start Start Setup Assemble Two-Chamber Reactor System Start->Setup ChargeGen Charge Generation Chamber (PhNTf₂, KHF₂, MeCN) Setup->ChargeGen ChargeReact Charge Reaction Chamber (Substrate, Base, Solvent) Setup->ChargeReact Generate Generate TfF Gas (Room Temperature) ChargeGen->Generate Reaction Bubble Gas into Reaction Mix (Monitor Progress) ChargeReact->Reaction Generate->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Analyze Characterize Product (NMR, MS, etc.) Purify->Analyze End End Analyze->End

Caption: Step-by-step workflow for synthesis using ex situ generated TfF.

Reagent Selection Logic

Caption: Choosing a triflylating agent based on substrate properties.

Conclusion

This compound is a highly effective reagent for the synthesis of aryl triflates and triflamides under mild conditions. The development of ex situ generation methods has significantly improved its accessibility and safety profile for laboratory use.[1][5] Its broad functional group tolerance and high reactivity make it an invaluable tool for researchers in organic synthesis and drug development, enabling the rapid and efficient modification of complex molecules. Adherence to strict safety protocols is mandatory when handling this potent reagent.

References

Trifluoromethanesulfonyl fluoride as a precursor to triflic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethanesulfonic acid (CF3SO3H), commonly known as triflic acid (TfOH), is a superacid with a wide range of applications in organic synthesis, catalysis, and materials science. Its remarkable acidity (pKa ≈ -14), high thermal stability, and resistance to oxidation and reduction make it a versatile and indispensable reagent. One of the primary industrial routes to triflic acid involves the hydrolysis of its precursor, trifluoromethanesulfonyl fluoride (B91410) (CF3SO2F), also known as triflyl fluoride (TfF). This document provides detailed application notes and experimental protocols for the synthesis of triflic acid from trifluoromethanesulfonyl fluoride, intended for use by researchers, scientists, and professionals in drug development.

Synthesis Overview

The conversion of this compound to triflic acid is fundamentally a hydrolysis reaction. Industrially, this process is often carried out in a two-step manner:

  • Hydrolysis of this compound: TfF is hydrolyzed, typically under basic or aqueous-alcoholic conditions, to form a triflate salt.[1]

  • Acidification and Purification: The resulting triflate salt is then acidified, usually with a strong mineral acid like sulfuric acid, to liberate triflic acid. The crude triflic acid is subsequently purified, most commonly by distillation.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of the precursor and the final product is provided below for easy reference.

PropertyThis compound (TfF)Triflic Acid (TfOH)
Chemical Formula CF3SO2FCF3SO3H
Molar Mass 152.07 g/mol 150.08 g/mol [3]
Appearance Colorless gasColorless liquid[3]
Boiling Point -25 °C162 °C[3]
Melting Point -133 °C-40 °C[3]
Density Not applicable (gas at STP)1.696 g/mL[3]
Solubility Reacts with waterMiscible with water[3]

Experimental Protocols

The following protocols are derived from established industrial practices and adapted for a laboratory setting. Researchers should exercise extreme caution and adhere to all safety guidelines when performing these procedures.

Protocol 1: Two-Step Synthesis of Triflic Acid via Alkaline Hydrolysis

This protocol is based on a continuous industrial process and is adapted here for batch synthesis in a laboratory.[4]

Step 1: Hydrolysis of this compound to Sodium Triflate

  • Materials:

    • This compound (CF3SO2F) gas

    • Sodium hydroxide (B78521) (NaOH), 35% aqueous solution

    • Pressurized reaction vessel (autoclave) equipped with a gas inlet, pressure gauge, and stirrer.

  • Procedure:

    • Charge the pressurized reaction vessel with a 35% aqueous solution of sodium hydroxide.

    • Cool the vessel to 0-5 °C.

    • Slowly introduce this compound gas into the stirred NaOH solution. The molar ratio of TfF to NaOH should be approximately 1:1.1.[4]

    • Maintain the reaction temperature at 45 °C and the pressure at an absolute pressure of 0.15 MPa.[4]

    • Monitor the reaction progress by observing the cessation of gas uptake.

    • Upon completion, vent any unreacted TfF through a suitable scrubbing solution (e.g., concentrated NaOH).

    • The resulting aqueous solution contains sodium triflate (NaOTf).

Step 2: Acidification and Purification of Triflic Acid

  • Materials:

    • Sodium triflate solution (from Step 1)

    • Concentrated sulfuric acid (H2SO4, 98%) or oleum[5]

    • Distillation apparatus

  • Procedure:

    • Carefully add the sodium triflate solution to an excess of concentrated sulfuric acid or oleum (B3057394) with vigorous stirring and cooling in an ice bath.

    • Set up a distillation apparatus and heat the mixture to distill the triflic acid.

    • For higher purity, the distilled triflic acid can be redistilled from a small amount of triflic anhydride.[2]

Protocol 2: Direct Hydrolysis in an Aqueous-Alcoholic Mixture

This protocol is adapted from a patented method for the direct hydrolysis of this compound.[5]

  • Materials:

    • This compound (CF3SO2F)

    • Methanol (B129727) (CH3OH)

    • Water (H2O)

    • Fluoropolymer-lined autoclave

    • Oleum (60%)

    • Distillation apparatus

  • Reaction Conditions:

ParameterValue
Solvent Aqueous Methanol (40-80% alcohol by mass)
Temperature 80-120 °C
Pressure 2-4 MPa
Reaction Time 48-72 hours
  • Procedure:

    • In a fluoropolymer-lined autoclave, combine methanol and water in the desired ratio.

    • Introduce this compound into the sealed autoclave.

    • Heat the autoclave to the reaction temperature (80-120 °C) and maintain for 48-72 hours. The pressure will rise to 2-4 MPa.[5]

    • After the reaction period, cool the autoclave to 50 °C and carefully vent any unreacted TfF.

    • The reaction mixture will contain triflic acid, water, methanol, and hydrofluoric acid.

    • Distill the mixture to first remove methanol and then an azeotrope of water and HF.

    • The remaining crude triflic acid is isolated as an azeotrope with water.

    • To obtain anhydrous triflic acid, cool the azeotrope and treat it with 60% oleum.

    • Distill the resulting mixture under vacuum to yield anhydrous triflic acid. A yield of up to 96% can be achieved in this final step.[5]

Visualized Workflow and Logical Relationships

The following diagrams illustrate the synthesis workflow and the logical relationship between the precursor and the final product.

SynthesisWorkflow TfF Trifluoromethanesulfonyl Fluoride (TfF) Hydrolysis Hydrolysis (e.g., NaOH(aq) or H2O/MeOH) TfF->Hydrolysis TriflateSalt Triflate Salt (e.g., NaOTf) Hydrolysis->TriflateSalt Acidification Acidification (e.g., H2SO4) TriflateSalt->Acidification CrudeTfOH Crude Triflic Acid Acidification->CrudeTfOH Purification Purification (Distillation) CrudeTfOH->Purification TfOH Triflic Acid (TfOH) Purification->TfOH

Caption: Workflow for the synthesis of Triflic Acid from this compound.

PrecursorProductRelationship cluster_precursor Precursor cluster_product Product TfF This compound (CF3SO2F) TfOH Triflic Acid (CF3SO3H) TfF->TfOH Hydrolysis

Caption: The chemical transformation of the precursor to the final product.

Safety and Handling

This compound (TfF):

  • Hazards: TfF is a gas that can cause severe skin burns and eye damage upon contact. It is toxic if inhaled.[6]

  • Handling:

    • Work in a well-ventilated area, preferably in a fume hood.[2]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[2]

    • Use spark-proof tools and equipment.[2]

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Spills: In case of a leak, evacuate the area. Use appropriate PPE for cleanup. Collect and arrange for proper disposal in sealed containers.[2]

Triflic Acid (TfOH):

  • Hazards: Triflic acid is a strong, corrosive acid that can cause severe skin burns and eye damage.[3] It is harmful if swallowed or inhaled.[3]

  • Handling:

    • Handle in a fume hood.

    • Wear appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a lab coat.

    • Addition of triflic acid to polar solvents can be dangerously exothermic.

  • Spills: Neutralize spills with a suitable agent (e.g., sodium bicarbonate) and absorb with an inert material. Collect for disposal as hazardous waste.

General Precautions:

  • Always have an emergency eyewash and safety shower readily accessible.

  • Be aware of the potential for the formation of highly toxic and corrosive hydrogen fluoride (HF) during the hydrolysis of sulfonyl fluorides.[6]

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

Application Notes and Protocols for the Derivatization of Alcohols with Sulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deoxyfluorination as the Primary Reaction Pathway

The derivatization of alcohols is a cornerstone of modern organic synthesis, enabling the strategic modification of functional groups to influence a molecule's properties and reactivity. While the reaction of alcohols with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) is a well-established method for the formation of triflates, the analogous reaction with trifluoromethanesulfonyl fluoride (B91410) (CF₃SO₂F) and other sulfonyl fluorides does not typically yield the corresponding sulfonate esters. Instead, these reagents serve as powerful tools for the deoxyfluorination of alcohols, a transformation that replaces a hydroxyl group with a fluorine atom.[1][2][3]

The introduction of fluorine into organic molecules is of paramount importance in drug discovery and materials science. Fluorine's unique properties, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[4] This document provides detailed application notes and protocols for the deoxyfluorination of alcohols using sulfonyl fluorides.

Reaction Mechanism

The deoxyfluorination of alcohols with sulfonyl fluorides, such as PyFluor (2-pyridinesulfonyl fluoride) or perfluorobutanesulfonyl fluoride (PBSF), generally proceeds through a two-step mechanism involving the in-situ formation of a sulfonate ester intermediate, which is then displaced by a fluoride ion in an Sₙ2 reaction.[1][5][6]

The key steps are as follows:

  • Activation of the Alcohol: In the presence of a non-nucleophilic base (e.g., DBU), the alcohol is deprotonated to form an alkoxide.

  • Formation of a Sulfonate Ester Intermediate: The alkoxide attacks the electrophilic sulfur atom of the sulfonyl fluoride, displacing the fluoride ion and forming a highly reactive sulfonate ester.

  • Nucleophilic Displacement: The displaced fluoride ion, or an external fluoride source, then acts as a nucleophile, attacking the carbon atom bearing the sulfonate ester in an Sₙ2 fashion. This results in the formation of the alkyl fluoride with an inversion of stereochemistry and the release of the sulfonate as a leaving group.[1][5]

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for the deoxyfluorination of an alcohol using a sulfonyl fluoride.

G General Workflow for Deoxyfluorination of Alcohols cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve Alcohol in Anhydrous Solvent B Add Non-nucleophilic Base (e.g., DBU) A->B C Add Sulfonyl Fluoride Reagent B->C D Stir at Appropriate Temperature C->D E Monitor Reaction by TLC/GC-MS D->E F Quench Reaction E->F G Aqueous Workup F->G H Purification (e.g., Column Chromatography) G->H I Characterization of Alkyl Fluoride H->I G Deoxyfluorination in the Synthesis of a GDC-8264 Intermediate cluster_0 Reactants A Chiral Alcohol Intermediate D Deoxyfluorination Reaction A->D B Sulfonyl Fluoride Reagent (e.g., SF-2) B->D C Base (e.g., DBU) C->D E Fluorinated Intermediate for GDC-8264 Synthesis D->E

References

Application Notes and Protocols: Trifluoromethanesulfonyl Fluoride in the Synthesis of Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of ionic liquids incorporating the sulfonyl fluoride (B91410) moiety, with a focus on methodologies involving trifluoromethanesulfonyl fluoride derivatives. The protocols detailed below are intended to serve as a guide for the synthesis and characterization of these promising compounds and to highlight their potential applications in the pharmaceutical and drug development sectors.

Introduction

Ionic liquids (ILs) functionalized with the sulfonyl fluoride group have emerged as a significant class of materials. The unique combination of the inherent properties of ILs, such as low volatility and high thermal stability, with the chemical robustness and biocompatibility of the sulfonyl fluoride moiety, makes them highly attractive for various applications.[1][2] In the realm of drug development, these ILs are being explored as novel drug delivery systems, particularly for transdermal applications, and as versatile catalysts in pharmaceutical synthesis.[3][4][5] The sulfonyl fluoride group is known for its stability under physiological conditions, which is a crucial attribute for biomedical applications.[1]

This document outlines a well-established three-step synthetic pathway for the preparation of sulfonyl fluoride-bearing ionic liquids and provides detailed experimental protocols.[1] Additionally, it presents key physicochemical properties of selected ILs and discusses their relevance in pharmaceutical research and development.

Synthetic Pathway Overview

A common and effective method for the synthesis of ionic liquids containing a sulfonyl fluoride group involves a three-step process. This modular approach allows for the synthesis of a diverse range of ILs by varying the heterocyclic cation and the final anion.[1]

SynthesisPathway cluster_0 Step 1: Electrophile Synthesis cluster_1 Step 2: Menshutkin Reaction cluster_2 Step 3: Anion Metathesis A 2-Chloroethanesulfonyl chloride C 2-Chloroethanesulfonyl fluoride A->C Sulfonyl chloride-fluoride exchange B Potassium bifluoride (KHF2) B->C E Intermediate Chloride Salt C->E Alkylation D Heterocyclic Cation Precursor (e.g., 1,2-dimethylimidazole) D->E G Final Sulfonyl Fluoride Ionic Liquid E->G Anion Exchange F Anion Source (e.g., KNTf2, NaPF6) F->G

Caption: General three-step synthesis of sulfonyl fluoride ionic liquids.

Experimental Protocols

The following protocols are based on established literature procedures for the synthesis of sulfonyl fluoride-containing ionic liquids.[1]

Protocol 1: Synthesis of 2-Chloroethanesulfonyl Fluoride

This protocol describes the conversion of a sulfonyl chloride to a sulfonyl fluoride, a key electrophilic intermediate.

Materials:

  • 2-Chloroethanesulfonyl chloride

  • Saturated aqueous solution of potassium bifluoride (KHF₂)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-chloroethanesulfonyl chloride in dichloromethane.

  • Add a saturated aqueous solution of potassium bifluoride to the flask.

  • Stir the biphasic mixture vigorously at room temperature for 12-24 hours.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with deionized water (3 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain 2-chloroethanesulfonyl fluoride. The product is often used in the next step without further purification.

Protocol 2: Synthesis of Intermediate Chloride Salt via Menshutkin Reaction

This protocol details the alkylation of a heterocyclic compound with the synthesized 2-chloroethanesulfonyl fluoride.

Materials:

Procedure:

  • Dissolve the heterocyclic precursor in ethyl acetate in a round-bottom flask.

  • In a separate flask, dissolve an equimolar amount of 2-chloroethanesulfonyl fluoride in ethyl acetate.

  • Add the 2-chloroethanesulfonyl fluoride solution to the heterocyclic precursor solution while stirring.

  • A precipitate should form immediately or shortly after mixing.

  • Continue stirring the reaction mixture at room temperature for 2 hours to ensure the completion of the reaction.[1]

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid product with ethyl acetate (3 x 20 mL).

  • Dry the intermediate chloride salt under vacuum. The yields for this step are typically quantitative.[1]

Protocol 3: Synthesis of the Final Ionic Liquid via Anion Metathesis

This protocol describes the final anion exchange step to produce the desired sulfonyl fluoride ionic liquid.

Materials:

  • Intermediate chloride salt from Protocol 2

  • Anion source (e.g., potassium bis(trifluoromethanesulfonyl)imide (KNTf₂) or sodium hexafluorophosphate (B91526) (NaPF₆))

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve the intermediate chloride salt in deionized water in a round-bottom flask.

  • In a separate beaker, prepare a solution of the anion source (1.1 equivalents) in deionized water.

  • Add the anion source solution to the stirred solution of the intermediate chloride salt.

  • Stir the mixture at room temperature for 8 hours.[1] For hydrophobic ionic liquids, a second, denser phase will form.

  • Transfer the mixture to a separatory funnel and separate the lower ionic liquid layer.

  • Wash the ionic liquid layer with deionized water (3 x 30 mL) to remove any remaining inorganic salts.

  • Dry the final ionic liquid product under high vacuum at 50 °C for 8 hours.[1] The yields for this step are generally quantitative.[1]

Physicochemical Properties

The physicochemical properties of sulfonyl fluoride-containing ionic liquids are crucial for their application. The data presented below is a compilation from various sources.

Ionic Liquid CationAnionMelting Point (°C)Decomposition Temp. (°C)Purity (%)Reference
1-(2-(Fluorosulfonyl)ethyl)-2,3-dimethyl-1H-imidazol-3-ium[PF₆]⁻-->99[1]
1-(2-(Fluorosulfonyl)ethyl)-4-methyl-1H-1,2,4-triazol-4-ium[PF₆]⁻-->99[1]
N-trimethyl-N-butyl-ammonium[FTFSI]⁻< -90 (glass trans.)~300>99[6]
N,N-diethyl-N-methyl-N(2-methoxyethyl)-ammonium[FTFSI]⁻< -90 (glass trans.)~300>99[6]

Note: '-' indicates data not available in the cited sources. [FTFSI]⁻ is the asymmetric (fluoromethylsulfonyl)(trifluoromethylsulfonyl)imide anion.

Applications in Drug Development

The unique properties of sulfonyl fluoride-containing ionic liquids make them promising candidates for various applications in the pharmaceutical industry.

Drug Delivery Systems

The development of novel drug delivery systems is a key area of research. Ionic liquids are being investigated for their potential to enhance the solubility and permeability of active pharmaceutical ingredients (APIs).[3]

  • Transdermal Drug Delivery: The tunable nature of ionic liquids allows for the design of formulations that can improve the passage of drugs through the skin.[3][7] The biocompatibility of the sulfonyl fluoride moiety is a significant advantage in this context.[1][8]

  • Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs): By forming an ionic liquid where the API itself is the cation or anion, it is possible to overcome issues related to the solid-state properties of drugs, such as polymorphism and poor solubility. The inclusion of a sulfonyl fluoride-containing counterion can further enhance the stability and delivery characteristics of the API.[2]

DrugDelivery cluster_0 Challenges in Drug Formulation cluster_1 Sulfonyl Fluoride IL Solutions A Poor Solubility D Enhanced Solubilization A->D B Polymorphism E Formation of Liquid API-ILs B->E C Low Permeability F Improved Transdermal Delivery C->F

References

Application Notes and Protocols for Late-Stage Functionalization with Trifluoromethanesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the late-stage functionalization of complex molecules using trifluoromethanesulfonyl fluoride (B91410) (CF3SO2F). This gas, utilized as a versatile electrophile in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, enables the efficient and chemoselective conversion of phenols and amines into the corresponding triflates and triflamides.[1][2] Such transformations are of high value in drug discovery and materials science for modifying the properties of lead compounds in the final stages of synthesis.

Application Note 1: Late-Stage Triflylation of Phenols with CF3SO2F

The conversion of phenols to aryl triflates is a powerful transformation in organic synthesis, as the triflate group is an excellent leaving group for cross-coupling reactions. The use of ex situ generated CF3SO2F gas provides a mild and highly chemoselective method for this functionalization, even in the presence of sensitive functional groups.[3][4] A key feature of this protocol is the remarkable chemoselectivity for phenols over amines when the reaction is conducted in the presence of water.[1]

Data Presentation: Substrate Scope of Phenol (B47542) Triflylation

The following table summarizes the scope of the triflylation of various phenols using the described protocol. The method is tolerant of a wide range of functional groups and substitution patterns.

EntrySubstrateProductYield (%)
1PhenolPhenyl trifluoromethanesulfonate95
24-Methoxyphenol4-Methoxyphenyl trifluoromethanesulfonate98
34-Nitrophenol4-Nitrophenyl trifluoromethanesulfonate85
42,6-Dimethylphenol2,6-Dimethylphenyl trifluoromethanesulfonate92
51-NaphtholNaphthalen-1-yl trifluoromethanesulfonate96
6EstroneEstrone-3-triflate89
7L-Tyrosine derivativeN-Boc-L-Tyrosine methyl ester triflate91
8Vanillin4-(Trifluoromethylsulfonyloxy)-3-methoxybenzaldehyde93
Experimental Protocol: General Procedure for Phenol Triflylation

This protocol describes the ex situ generation of CF3SO2F in a two-chamber reactor and its subsequent reaction with a phenol.

Materials:

  • Two-chamber reactor

  • N-Phenyltrifluoromethanesulfonimide (PhNTf2)

  • Potassium bifluoride (KHF2)

  • Acetonitrile (B52724) (MeCN)

  • (Hetero)aryl alcohol (Substrate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Water (H2O)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reactor Setup: In a well-ventilated fume hood, set up a two-chamber reactor.

  • Gas Generation Chamber: To the gas generation chamber, add N-phenyltrifluoromethanesulfonimide (1.5 mmol, 1.5 equiv.) and potassium bifluoride (1.0 mmol, 1.0 equiv.). Add acetonitrile (1.75 mL, 0.86 M) and stir the suspension at room temperature.

  • Reaction Chamber: In the reaction chamber, dissolve the (hetero)aryl alcohol (1.0 mmol, 1.0 equiv.) and N,N-diisopropylethylamine (1.5 mmol, 1.5 equiv.) in a mixture of acetonitrile (3.0 mL) and water (1.0 mL).

  • Reaction: Assemble the two-chamber reactor and stir the contents of both chambers at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-20 hours.

  • Work-up: Upon completion, disassemble the reactor. Transfer the contents of the reaction chamber to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired aryl triflate.[4] In many cases, the product is of sufficient purity after an aqueous work-up.[4]

Visualizations

G cluster_0 Gas Generation Chamber cluster_1 Reaction Chamber PhNTf2 PhNTf₂ gen_mix Stirring PhNTf2->gen_mix KHF2 KHF₂ KHF2->gen_mix MeCN_gen MeCN MeCN_gen->gen_mix CF3SO2F_gas CF₃SO₂F (gas) gen_mix->CF3SO2F_gas Diffusion Phenol Phenol (ArOH) react_mix Stirring Phenol->react_mix DIPEA DIPEA DIPEA->react_mix MeCN_react MeCN / H₂O MeCN_react->react_mix CF3SO2F_gas->react_mix Reaction

Caption: Experimental workflow for the two-chamber reactor setup.

G ArOH Ar-OH ArO_minus Ar-O⁻ ArOH->ArO_minus + Base - HB⁺ Base Base TransitionState [ArO···S(O)₂(CF₃)···F]⁻ ArO_minus->TransitionState CF3SO2F CF₃SO₂F CF3SO2F->TransitionState ArOTf Ar-OTf TransitionState->ArOTf F_minus F⁻ TransitionState->F_minus

Caption: Proposed SN2-type mechanism for phenol triflylation.

Application Note 2: Late-Stage Synthesis of Triflamides from Amines with CF3SO2F

The synthesis of triflamides (trifluoromethanesulfonamides) is of significant interest in medicinal chemistry due to their unique physicochemical properties. The reaction of primary and secondary amines with CF3SO2F gas under anhydrous conditions provides a direct and efficient route to these valuable compounds.[2]

Data Presentation: Substrate Scope of Triflamide Synthesis

The following table illustrates the broad applicability of this method for the synthesis of triflamides from various amines.

EntrySubstrateProductYield (%)
1AnilineN-Phenyltrifluoromethanesulfonamide88
2BenzylamineN-Benzyltrifluoromethanesulfonamide92
3Morpholine4-(Trifluoromethylsulfonyl)morpholine95
4Piperidine1-(Trifluoromethylsulfonyl)piperidine93
5Indole1-(Trifluoromethylsulfonyl)indole75
6Pyrrolidine1-(Trifluoromethylsulfonyl)pyrrolidine91
7Di-n-propylamineN,N-Di-n-propyltrifluoromethanesulfonamide85
Experimental Protocol: General Procedure for Triflamide Synthesis

This protocol details the synthesis of triflamides using the two-chamber reactor system under anhydrous conditions.

Materials:

  • Two-chamber reactor (oven-dried)

  • N-Phenyltrifluoromethanesulfonimide (PhNTf2)

  • Potassium bifluoride (KHF2)

  • Anhydrous Acetonitrile (MeCN)

  • Amine (Substrate)

  • 4-Dimethylaminopyridine (B28879) (DMAP) or Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reactor Setup: In a glovebox or under an inert atmosphere, assemble an oven-dried two-chamber reactor.

  • Gas Generation Chamber: To the gas generation chamber, add N-phenyltrifluoromethanesulfonimide (1.5 mmol, 1.5 equiv.) and potassium bifluoride (1.0 mmol, 1.0 equiv.). Add anhydrous acetonitrile (1.75 mL, 0.86 M) and stir the suspension at room temperature.

  • Reaction Chamber: In the reaction chamber, dissolve the amine (1.0 mmol, 1.0 equiv.) and 4-dimethylaminopyridine (1.5 mmol, 1.5 equiv.) in anhydrous acetonitrile (3.0 mL).

  • Reaction: Assemble the two-chamber reactor and stir the contents of both chambers at room temperature. Monitor the reaction by TLC or LC-MS. Reaction times typically range from 2 to 20 hours.

  • Work-up: Upon completion, disassemble the reactor. Transfer the contents of the reaction chamber to a separatory funnel and dilute with dichloromethane. Wash the organic layer sequentially with saturated aqueous NH4Cl solution and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired triflamide.[2]

Visualization

G R2NH R₂NH TransitionState [R₂NH···Base···CF₃SO₂F] R2NH->TransitionState Base Base Base->TransitionState CF3SO2F CF₃SO₂F CF3SO2F->TransitionState R2NTf R₂NTf TransitionState->R2NTf HBF [H-Base]⁺F⁻ TransitionState->HBF

Caption: Proposed termolecular transition state for triflamide synthesis.

General Considerations and Safety

  • Trifluoromethanesulfonyl fluoride (CF3SO2F) is a gas at room temperature and should be handled in a well-ventilated fume hood.

  • The ex situ generation in a two-chamber reactor is a recommended safety measure to avoid handling the gas directly.[3]

  • The reagents used for gas generation, such as N-phenyltrifluoromethanesulfonimide and potassium bifluoride, should be handled with appropriate personal protective equipment.

  • Reactions involving amines should be performed under anhydrous conditions to prevent side reactions and ensure high yields of the desired triflamide.[2]

References

Troubleshooting & Optimization

Technical Support Center: Trifluoromethanesulfonyl Fluoride (CF3SO2F) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trifluoromethanesulfonyl fluoride (B91410) (CF3SO2F). This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing trifluoromethanesulfonyl fluoride (CF3SO2F)?

A1: The two most prominent methods for synthesizing CF3SO2F are Electrochemical Fluorination (ECF) and Halogen Exchange (Halex).

  • Electrochemical Fluorination (ECF): Often referred to as the Simons process, this method involves the electrolysis of methanesulfonyl fluoride (CH3SO2F) in anhydrous hydrogen fluoride (aHF) using a nickel anode.[1][2][3] While it is a foundational industrial process, it can sometimes result in low yields and a complex mixture of products.[1][2]

  • Halogen Exchange (Halex): This more recent method involves the conversion of trifluoromethanesulfonyl chloride (CF3SO2Cl) to the corresponding fluoride using a fluoride salt, such as potassium fluoride (KF).[1] This approach can offer higher yields and selectivity under optimized conditions.[4]

Q2: My CF3SO2F yield from Electrochemical Fluorination (ECF) is very low. What are the common causes?

A2: Low yields in the Simons ECF process are a known issue.[2] Key factors include:

  • Presence of Water: Moisture in the anhydrous hydrogen fluoride electrolyte can significantly lower the current efficiency and impact product selectivity.[5] It is crucial to use thoroughly dried reactants and solvents.

  • Electrode Passivation: The surface of the nickel anode can become passivated over time, hindering the formation of the high-valence nickel fluorides that act as the fluorinating agent.[6]

  • Substrate Concentration: An effective way to improve the process is to increase the molar ratio of the organic substrate (CH3SO2F) to the nickel fluoride mediator at the anode/electrolyte interface.[6]

  • Voltage Control: The cell potential should be maintained around 5-6 V.[1][2] Voltages that are too high (above 7-8 V) can cause the evolution of elemental fluorine, leading to the degradation of the organic substrate.[7]

Q3: I am attempting a Halogen Exchange (Halex) reaction to produce CF3SO2F. What parameters are critical for optimizing the yield?

A3: The Halex reaction is highly dependent on several parameters for optimal yield and purity.

  • Fluoride Source and Stoichiometry: Potassium fluoride (KF) is a commonly used reagent.[1] Research has shown that using a 3:1 molar ratio of KF to CF3SO2Cl can achieve yields as high as 65% with 97.9% purity.[4]

  • Reaction Temperature: Temperature control is critical. For reactions using a crown ether catalyst, 0°C was found to be the optimal temperature, balancing kinetic efficiency with the suppression of side reactions.[4]

  • Catalysts: The use of a phase-transfer catalyst, such as a crown ether, can significantly improve reaction rates and yields in organic solvents.[4]

  • Presence of Water: Unlike ECF, a controlled amount of water can be beneficial in certain Halex protocols. One patented process specifies using water in the range of 0.6 to 10.0 mass% relative to the metal fluoride to achieve high yields.[8]

Q4: What are the typical byproducts or impurities I should be aware of?

A4: In Electrochemical Fluorination, the high energy of the process can lead to fragmentation of the starting material, resulting in lower molecular weight fluorinated compounds.[6] Additionally, partially fluorinated intermediates (e.g., monofluoromethanesulfonyl fluoride and difluoromethanesulfonyl fluoride) can be present in the product mixture.[9] For Halex reactions, the primary impurity is often unreacted starting material (CF3SO2Cl).

Troubleshooting Guide for Low Yield

This guide provides a structured approach to diagnosing and resolving issues leading to poor yields in CF3SO2F synthesis.

Troubleshooting Workflow Diagram

G start Low CF3SO2F Yield method Which synthesis method? start->method ecf Electrochemical Fluorination (ECF) method->ecf ECF halex Halogen Exchange (Halex) method->halex Halex ecf_q1 Is the HF electrolyte anhydrous? ecf->ecf_q1 halex_q1 What is the KF:CF3SO2Cl ratio? halex->halex_q1 ecf_a1_yes Check Anode Surface ecf_q1->ecf_a1_yes Yes ecf_a1_no Action: Rigorously dry HF and reactants. Re-run experiment. ecf_q1->ecf_a1_no No ecf_q2 Is the anode surface clean and non-passivated? ecf_a1_yes->ecf_q2 ecf_a2_yes Check Voltage & Substrate Conc. ecf_q2->ecf_a2_yes Yes ecf_a2_no Action: Clean or replace nickel anode. ecf_q2->ecf_a2_no No ecf_q3 Is voltage stable at 5-6V? Is substrate conc. optimized? ecf_a2_yes->ecf_q3 ecf_a3_yes Yield issue may be inherent to complex ECF mechanism. ecf_q3->ecf_a3_yes Yes ecf_a3_no Action: Adjust power supply. Increase substrate ratio. ecf_q3->ecf_a3_no No halex_a1_good Ratio is ~3:1 halex_q1->halex_a1_good Correct halex_a1_bad Ratio is < 3:1 halex_q1->halex_a1_bad Incorrect halex_q2 Is reaction temperature controlled? halex_a1_good->halex_q2 halex_s1 Action: Increase KF ratio to 3:1. halex_a1_bad->halex_s1 halex_a2_yes Check Catalyst & Solvent halex_q2->halex_a2_yes Yes halex_a2_no Action: Maintain temp at 0°C (for crown ether method). halex_q2->halex_a2_no No halex_q3 Using a catalyst (e.g., crown ether)? Is solvent appropriate? halex_a2_yes->halex_q3 halex_a3_yes Consider controlled addition of water (0.6-10% w/w of KF) if applicable to protocol. halex_q3->halex_a3_yes Yes halex_a3_no Action: Add phase transfer catalyst. Ensure appropriate solvent is used. halex_q3->halex_a3_no No

Caption: Troubleshooting workflow for low CF3SO2F synthesis yield.

Quantitative Data on Synthesis Optimization

The following table summarizes key quantitative data from optimization studies for the Halogen Exchange (Halex) synthesis of CF3SO2F.

Parameter StudiedStarting MaterialReagent/CatalystValueYield (%)Purity (%)Notes
Feedstock Ratio CF3SO2ClKF / Crown Ether1:1 (KF:Substrate)48%90.0%Baseline measurement.[4]
CF3SO2ClKF / Crown Ether3:1 (KF:Substrate) 65% 97.9% Optimal ratio identified. [4]
CF3SO2ClKF / Crown Ether4:1 (KF:Substrate)~65%>97.9%No significant yield gain beyond 3:1 ratio.[4]
Reaction Temp. CF3SO2ClKF / Crown Ether-10 °CLowerLowerProductivity constrained by low reactivity.[4]
CF3SO2ClKF / Crown Ether0 °C Highest Highest Optimal balance of kinetics and control. [4]
CF3SO2ClKF / Crown Ether> 0 °CLowerLowerSignificant decline due to side reactions.[4]
Scale-Up CF3SO2ClKF50 °C, 0.5 MPa58% (Conversion)>90% (Selectivity)Performed in a 500 mL pressurized reactor.[4]
Water Content CF3SO2ClMetal Fluoride0.6-10.0 mass% High YieldHigh PurityPatented process; contrasts with anhydrous ECF.[8]

Experimental Protocol: Halex Synthesis of CF3SO2F

This protocol is based on a high-yield method reported for the synthesis of CF3SO2F from trifluoromethanesulfonyl chloride.[4][10]

Materials and Reagents:

  • Trifluoromethanesulfonyl chloride (CF3SO2Cl)

  • Potassium fluoride (KF), spray-dried

  • Crown ether (e.g., 18-crown-6)

  • Anhydrous solvent (e.g., acetonitrile)

  • Pressurized reaction vessel (e.g., 500 mL capacity)

  • Low-temperature cooling system (e.g., liquid nitrogen condenser or cryocooler)

  • Standard glassware for workup and distillation

Procedure:

  • Reactor Preparation: Charge the pressure-resistant reaction vessel with spray-dried potassium fluoride (3.0 equivalents) and the crown ether catalyst (e.g., 0.1 eq).

  • Solvent Addition: Add anhydrous acetonitrile (B52724) to the vessel.

  • Cooling: Cool the stirred mixture to 0 °C using an external cooling bath.

  • Reactant Addition: Slowly add trifluoromethanesulfonyl chloride (1.0 equivalent) to the cooled, stirred suspension.

  • Reaction: Seal the reaction vessel and maintain the temperature at 0 °C. For scaled-up reactions, a temperature of 40-50°C in a sealed vessel may be used, which will generate significant pressure (e.g., ~0.94 MPa).[10] Monitor the reaction progress by GC-MS or ¹⁹F NMR.

  • Product Collection: Due to the low boiling point of CF3SO2F (-25 °C), the product must be collected cryogenically.[4] Set up a condenser cooled with liquid nitrogen (-40 °C to -20 °C).[10] Carefully vent the gas from the reaction vessel's headspace through the cold condenser to collect the liquefied product.

  • Purification: The collected crude product can be further purified by fractional distillation if necessary to remove any unreacted starting material or solvent traces.

Safety Precautions:

  • This compound is a gas at room temperature and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reactions involving pressurized vessels require appropriate safety shields and pressure monitoring.

  • Anhydrous reagents are sensitive to moisture; handle them under an inert atmosphere (e.g., nitrogen or argon).

  • Use extreme caution when working with cryogenic liquids like liquid nitrogen.

References

Technical Support Center: Trifluoromethanesulfonyl Fluoride Reaction Temperature Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing reaction temperatures for experiments involving trifluoromethanesulfonyl fluoride (B91410) (TFSF).

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of trifluoromethanesulfonyl fluoride?

The optimal temperature for the synthesis of this compound can vary depending on the specific reaction pathway and scale. For the halogen exchange reaction of trifluoromethanesulfonyl chloride (CF₃SO₂Cl) with potassium fluoride (KF), a temperature of 0°C has been identified as optimal for achieving a balance between kinetic efficiency and thermal control, resulting in the highest yield and purity.[1][2] In one study, increasing the temperature from -10°C to 0°C significantly enhanced the yield from 21% to 65% and purity from 96.2% to 97.9%.[1][2] However, temperatures above 0°C led to a decline in both yield and purity.[1][2] For larger-scale synthesis in pressurized reactors, a higher temperature of 50°C has been successfully used to achieve high selectivity and conversion.[1] Another process involving a metal fluoride in the presence of water suggests a favorable reaction temperature range of 20°C to 70°C, with 40°C to 50°C being particularly preferred.[3][4]

Q2: How does reaction temperature affect the yield and purity of this compound?

Reaction temperature has a critical impact on both the yield and purity of this compound. Lower temperatures, such as -10°C, can suppress side reactions but may also result in lower reactivity and consequently, lower yields.[1][2] As the temperature is increased to an optimal point (e.g., 0°C in certain lab-scale syntheses), both yield and purity can be maximized.[1][2] Exceeding the optimal temperature can lead to a decrease in both yield and purity, likely due to the promotion of side reactions or thermal degradation of the starting material.[1][2]

Q3: What are the risks associated with inadequate temperature control in this compound reactions?

Inadequate temperature control can lead to several issues, including:

  • Reduced Yield and Purity: As mentioned, deviation from the optimal temperature range can significantly lower the efficiency of the desired reaction and promote the formation of impurities.[1][2]

  • Thermal Decomposition: this compound can decompose at elevated temperatures. The primary decomposition pathway is through the cleavage of the C-S bond.[5][6][7] This can lead to the formation of various byproducts.

  • Exothermic Reactions: Some reactions involving fluorinating agents can be exothermic.[8] Without proper cooling, this can lead to a rapid increase in temperature, potentially causing a runaway reaction and creating a safety hazard.

  • Pressure Build-up: Since this compound has a very low boiling point (-21°C to -25°C), reactions conducted above this temperature in a sealed vessel will result in pressure build-up.[1][2][9] Proper pressure management is crucial for safety.

Q4: What are the recommended storage and handling conditions for this compound?

Due to its low boiling point, this compound is a gas at room temperature.[1] It should be handled in a well-ventilated area, and personal protective equipment, including chemical-impermeable gloves and tightly fitting safety goggles, should be worn. For storage, the container should be tightly closed and kept in a dry, cool, and well-ventilated place, away from incompatible materials and sources of ignition.[10][11]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low or No Product Yield Reaction temperature is too low, leading to poor reactivity.Gradually increase the reaction temperature in small increments, monitoring the reaction progress at each stage. For some syntheses, 0°C is optimal, while others may require temperatures up to 50°C.[1][2]
Inactive fluorinating agent.Ensure the fluorinating agent (e.g., potassium fluoride) is dry and of high purity. Moisture can deactivate the fluoride source.[12]
High Level of Impurities Reaction temperature is too high, promoting side reactions.Lower the reaction temperature. Temperatures above the optimal range have been shown to decrease purity.[1][2] Consider using cryogenic conditions to suppress byproduct formation.[1]
Presence of water in the reaction.While some processes use a controlled amount of water, excess water can lead to hydrolysis of the sulfonyl fluoride. Ensure reagents and solvents are appropriately dried for anhydrous reactions.[3][13]
Reaction Appears Uncontrolled (Rapid Temperature/Pressure Increase) Exothermic reaction without adequate cooling.Immediately apply cooling to the reaction vessel. For exothermic reactions, it is crucial to have a robust cooling system in place before starting the reaction.[8] Consider adding reagents slowly to control the reaction rate.
Blockage in the gas outlet or collection system.Ensure that the system is not blocked and that pressure can be safely managed, especially when working in a closed or pressurized reactor.

Quantitative Data Summary

Table 1: Effect of Reaction Temperature on this compound Synthesis

Reaction Temperature (°C) Yield (%) Purity (%) Notes Reference
-102196.2Low reactivity limits productivity.[1][2]
06597.9Optimal balance of kinetics and thermal control.[1][2]
>0DecreasedDecreasedSignificant declines in both metrics.[1][2]
40-508898.9In a pressurized reactor with controlled water content.[3]
5058 (conversion)>97 (94% selectivity)Scale-up in a pressurized reactor with controlled KF feeding.[1]

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound via Halogen Exchange

This protocol is based on the optimization of a halogen exchange reaction.

Materials:

  • Trifluoromethanesulfonyl chloride (CF₃SO₂Cl)

  • Potassium fluoride (KF)

  • Crown ether (catalyst)

  • Reaction flask

  • Coil condenser

  • Cold traps

  • Gas collection bag

Procedure:

  • Set up the reaction apparatus as shown in the diagram below, ensuring all glassware is dry.

  • In the reaction flask, combine trifluoromethanesulfonyl chloride and potassium fluoride in a 1:3 molar ratio.

  • Add a catalytic amount of crown ether.

  • Cool the reaction flask to the desired temperature (e.g., 0°C) using a suitable cooling bath (e.g., an ice-water bath).

  • Maintain the reaction at this temperature with stirring. The reaction progress can be monitored by analyzing the gas phase.

  • The gaseous this compound product is passed through a coil condenser and collected in cold traps cooled with a suitable coolant (e.g., dry ice/acetone or liquid nitrogen).

  • Any non-condensable gas can be collected in a gas collection bag.

  • The collected product can be analyzed for purity and yield using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Visualizations

Temperature_Yield_Purity cluster_temp Reaction Temperature cluster_outcomes Reaction Outcomes T_neg10 -10°C Yield_low Low Yield (21%) T_neg10->Yield_low Low Reactivity Purity_good Good Purity (96.2%) T_neg10->Purity_good T_0 0°C (Optimal) Yield_high High Yield (65%) T_0->Yield_high Balanced Kinetics Purity_high High Purity (97.9%) T_0->Purity_high T_pos > 0°C Yield_dec Decreased Yield T_pos->Yield_dec Side Reactions Purity_dec Decreased Purity T_pos->Purity_dec

Caption: Relationship between reaction temperature and outcomes.

Troubleshooting_Workflow start Problem with Reaction check_yield Low Yield? start->check_yield check_purity High Impurities? check_yield->check_purity No temp_low Increase Temperature check_yield->temp_low Yes check_control Reaction Uncontrolled? check_purity->check_control No temp_high Decrease Temperature check_purity->temp_high Yes check_reagents Check Reagent Activity/ Purity check_control->check_reagents No improve_cooling Improve Cooling/ Slow Reagent Addition check_control->improve_cooling Yes end Reaction Optimized temp_low->end temp_high->end check_reagents->end check_pressure Check for Blockages/ Ensure Pressure Relief improve_cooling->check_pressure check_pressure->end

Caption: Troubleshooting workflow for temperature issues.

Experimental_Setup cluster_reaction Reaction Vessel cluster_collection Product Collection flask Reaction Flask (CF3SO2Cl, KF, Catalyst) stirrer Stirrer cooling Cooling Bath (e.g., 0°C) condenser Coil Condenser flask->condenser Gaseous Product trap1 Cold Trap 1 condenser->trap1 trap2 Cold Trap 2 trap1->trap2 gas_bag Gas Collection Bag trap2->gas_bag

Caption: Experimental setup for TFSF synthesis.

References

Technical Support Center: Trifluoromethanesulfonyl Fluoride Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of trifluoromethanesulfonyl fluoride (B91410) (CF₃SO₂F).

Frequently Asked Questions (FAQs)

Q1: What is the primary method for purifying trifluoromethanesulfonyl fluoride?

A1: Due to its low boiling point (-25 °C), the primary and most effective method for purifying this compound is cryogenic purification.[1] This process involves passing the crude gas stream through a series of cold traps. A condenser cooled to between -20 °C and -40 °C is typically used to trap less volatile impurities, followed by a trap cooled with liquid nitrogen to condense and collect the high-purity this compound.[1] This technique can yield purities exceeding 97.9%.[1]

Q2: What are the most common impurities encountered during the synthesis and purification of this compound?

A2: The common impurities largely depend on the synthetic route employed:

  • From Halogen Exchange Reactions (e.g., from CF₃SO₂Cl):

    • Unreacted Starting Materials: Such as trifluoromethanesulfonyl chloride (CF₃SO₂Cl).

    • Byproducts of Fluorination: Inorganic salts like potassium chloride, which are generally non-volatile.

    • Hydrolysis Products: Trifluoromethanesulfonic acid can form if the sulfonyl fluoride comes into contact with excess water.[2]

    • Solvent Residues: Residual solvents from the reaction or workup steps.[2]

  • From Electrochemical Fluorination:

    • Hydrogen Gas: Can be present in large volumes (up to 80%).

    • Hydrogen Fluoride (HF): A common and corrosive impurity.

    • Other Fluorinated Byproducts: Such as carbon tetrafluoride and perfluoroethane.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of analytical methods is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most suitable method for identifying and quantifying volatile impurities and byproducts in the gaseous this compound.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is crucial for confirming the structure and identifying other fluorine-containing impurities.[2]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify functional groups and certain impurities in the gas phase.

Troubleshooting Guides

Issue 1: Low Purity of Final Product

Q: My final product has low purity after cryogenic trapping. What are the possible causes and how can I fix it?

A: Low purity can stem from several issues related to the trapping process and upstream contamination.

Potential Causes:

  • Inefficient Condensation: The temperature of the condenser may not be optimal to effectively separate impurities from the product.

  • Contaminated Gas Lines: Residual impurities in the gas lines or transfer equipment can contaminate the purified product.

  • Incomplete Reaction: A significant amount of unreacted starting material may be carried over with the product gas.[2]

  • System Leaks: Leaks in the purification apparatus can introduce atmospheric gases (nitrogen, oxygen, moisture).

Solutions:

  • Optimize Condenser Temperature: Ensure the condenser temperature is low enough to trap less volatile impurities but high enough to allow this compound to pass through to the collection trap. A temperature range of -20 °C to -40 °C is a good starting point.

  • Clean and Purge System: Thoroughly clean and dry all glassware and transfer lines. Purge the system with an inert gas (e.g., nitrogen or argon) before starting the purification process.

  • Monitor Reaction Completion: Use an appropriate analytical technique (e.g., GC-MS or ¹⁹F NMR) to ensure the initial reaction has gone to completion before starting purification.[2]

  • Perform Leak Check: Before cooling the traps, perform a leak test on the assembled apparatus to ensure it is airtight.

Issue 2: Presence of Acidic Impurities (e.g., HF)

Q: I am detecting acidic impurities in my purified this compound. How can I remove them?

A: Acidic impurities like hydrogen fluoride (HF) are common, especially from electrochemical fluorination routes.

Potential Causes:

  • Carryover from Reaction: HF is a common byproduct in many fluorination reactions.

  • Hydrolysis: Reaction with residual moisture in the system can lead to the formation of trifluoromethanesulfonic acid.

Solutions:

  • Gas Scrubbing: Pass the crude gas stream through a scrubbing solution before the cryogenic trapping. An alkaline solution can neutralize acidic gases. However, care must be taken to avoid hydrolysis of the product.

  • Adsorbent Trap: Include a trap with a solid adsorbent, such as sodium fluoride or activated alumina, to remove HF before the cryogenic purification.

  • Fractional Distillation: For larger-scale purification, fractional distillation at low temperatures can be effective in separating components with different boiling points, such as HF and this compound.[3]

Data Presentation

Table 1: Influence of Reaction Parameters on this compound (TFSF) Yield and Purity

Feedstock Ratio (CF₃SO₂Cl:KF)Reaction Temperature (°C)Yield (%)Purity (%)
1:104890.0
2:105595.3
3:106597.9
4:106698.1
5:106798.2
3:1-102196.2
3:1105294.5

(Data synthesized from a study on eco-friendly TFSF synthesis.[1])

Experimental Protocols

Key Experiment: Purification by Cryogenic Trapping

This protocol describes a general method for purifying this compound gas produced from a reaction vessel.

Apparatus:

  • Reaction vessel containing crude this compound.

  • A series of two cold traps (e.g., U-tube or similar design).

  • Cooling baths (e.g., Dewar flasks).

  • Coolants: Dry ice/acetone slush (approx. -78 °C) or a cryocooler for the first trap, and liquid nitrogen (-196 °C) for the second trap.

  • Vacuum pump and pressure gauge.

  • Inert gas supply (e.g., nitrogen or argon).

Procedure:

  • System Assembly: Assemble the reaction vessel, cold traps, and vacuum line in a fume hood. Ensure all connections are secure and gas-tight.

  • System Purge: Evacuate the entire system and then backfill with a dry, inert gas. Repeat this process three times to remove atmospheric moisture and air.

  • Cooling the Traps: Place the first trap in a Dewar filled with a dry ice/acetone slush or set the cryocooler to a temperature between -20 °C and -40 °C. Place the second trap (the collection trap) in a Dewar filled with liquid nitrogen.

  • Gas Transfer: Slowly open the valve from the reaction vessel to allow the crude this compound gas to pass through the series of traps. The flow rate should be slow and controlled to ensure efficient condensation.

  • Fractionation:

    • Higher-boiling impurities and unreacted starting materials will condense in the first, warmer trap.

    • The this compound will pass through the first trap and condense as a solid in the second trap, which is cooled by liquid nitrogen.

    • Highly volatile, non-condensable gases (like hydrogen, if present) will be pulled towards the vacuum pump.

  • Isolation: Once the transfer is complete, close the valves to isolate the collection trap. Remove the liquid nitrogen bath and allow the trap to slowly warm to room temperature under a controlled atmosphere or while connected to a collection vessel. The purified this compound will be in its gaseous state.

Mandatory Visualizations

experimental_workflow cluster_synthesis Crude Product Generation cluster_purification Purification Train cluster_collection Final Product reactor Reaction Vessel (Crude TfF Gas) trap1 Condenser / Trap 1 (-20°C to -40°C) Traps less volatile impurities reactor->trap1 Crude Gas Flow trap2 Collection Trap (Liquid Nitrogen, -196°C) Collects pure TfF trap1->trap2 product Purified TfF Gas (>97.9% Purity) trap2->product Warming & Collection

Caption: Experimental workflow for this compound purification.

troubleshooting_workflow start Low Purity Detected check_impurities Identify Impurities (GC-MS, 19F NMR) start->check_impurities is_starting_material Starting Material Present? check_impurities->is_starting_material is_acidic Acidic Impurities (HF)? is_starting_material->is_acidic No incomplete_reaction Action: Drive reaction to completion or improve initial separation. is_starting_material->incomplete_reaction Yes is_other Other Volatile Impurities? is_acidic->is_other No add_scrubber Action: Add gas scrubber or adsorbent trap before cryogenic purification. is_acidic->add_scrubber Yes optimize_trapping Action: Optimize condenser temperature and flow rate for better fractional condensation. is_other->optimize_trapping Yes

Caption: Troubleshooting decision tree for low purity issues.

References

Technical Support Center: Trifluoromethanesulfonyl Fluoride (TfF) in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered when using Trifluoromethanesulfonyl fluoride (B91410) (TfF) in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactivity of Trifluoromethanesulfonyl fluoride (TfF)?

This compound is a powerful electrophile. The sulfur atom is highly electron-deficient, making it susceptible to attack by nucleophiles. This reactivity is harnessed in modern organic synthesis, particularly in "Sulfur(VI) Fluoride Exchange" (SuFEx) chemistry, a set of reliable reactions for forming strong C-O, C-N, and C-S bonds. The S-F bond is exceptionally stable but can be activated under specific conditions to react with nucleophiles.

Q2: What are the most common side reactions observed with TfF?

The most prevalent side reactions are hydrolysis and elimination.

  • Hydrolysis: TfF is susceptible to hydrolysis, especially under alkaline conditions, which leads to the formation of trifluoromethanesulfonic acid.[1][2] This can be a significant issue if water is present in the reaction mixture.

  • Elimination: In reactions with alcohols, particularly secondary and tertiary alcohols, elimination to form an alkene can compete with the desired substitution reaction.[3] This is often promoted by the choice of base and higher reaction temperatures.

Q3: How can I minimize hydrolysis of TfF during my reaction?

To minimize hydrolysis, it is crucial to work under anhydrous conditions. This includes:

  • Using dry solvents and reagents.

  • Performing reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Storing TfF in a sealed, moisture-free container, preferably at low temperatures.[1]

Q4: I am observing significant amounts of elimination byproducts in my reaction with an alcohol. What can I do?

Elimination is a common side reaction when converting alcohols to other functional groups. To favor the desired substitution over elimination:

  • Temperature: Lowering the reaction temperature can often suppress elimination pathways.

  • Base Selection: Use a non-nucleophilic, sterically hindered base. Bulky amines can reduce elimination by minimizing proton abstraction that leads to the alkene.[3]

  • Reagent Choice: While TfF is a potent reagent, for some substrates, alternative fluorinating agents with different reactivity profiles might be considered to minimize elimination.[4]

Q5: What are the signs of TfF decomposition?

Thermal decomposition of this compound can occur, especially at elevated temperatures. The primary decomposition pathway is the cleavage of the C-S bond, which forms trifluoromethyl (•CF3) and sulfonyl fluoride (•SO2F) radicals.[5] These radicals can then participate in a variety of secondary reactions, leading to a complex mixture of byproducts, including CF4, C2F6, CF2O, SO2, SOF2, and SO2F2.[5] The presence of these gaseous byproducts can be an indication of decomposition.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered in reactions involving this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Conversion of Starting Material 1. Inactive TfF reagent. 2. Insufficient reaction temperature. 3. Poor nucleophilicity of the substrate.1. Use a fresh or properly stored bottle of TfF. 2. Gradually increase the reaction temperature, while monitoring for byproduct formation. 3. For weakly nucleophilic substrates, consider the use of a catalyst or a more forcing reaction condition.
Formation of Trifluoromethanesulfonic Acid Byproduct Hydrolysis of TfF due to the presence of water in the reaction mixture.1. Ensure all reagents and solvents are anhydrous. 2. Dry glassware thoroughly before use. 3. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
Significant Elimination Side Products (with alcohol substrates) 1. High reaction temperature. 2. Use of a strong, non-hindered base.1. Lower the reaction temperature. 2. Switch to a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine).
Formation of Multiple Unidentified Byproducts Decomposition of TfF at high temperatures or due to incompatible reagents.1. Review the thermal stability of all reactants and intermediates. 2. Lower the reaction temperature. 3. Ensure that the reaction medium and other reagents are compatible with TfF.

Quantitative Data on TfF Reactions

The following tables summarize quantitative data on the synthesis and reactivity of this compound, highlighting the influence of reaction conditions on yield and purity.

Table 1: Effect of Reaction Temperature on the Synthesis of TfF [1]

Temperature (°C)Yield (%)Purity (%)
-102196.2
06597.9

As shown, an optimal balance between reaction rate and suppression of side reactions is achieved at 0 °C for this specific synthesis.

Table 2: Effect of Reagent Ratio on the Synthesis of TfF [1]

KF:CF3SO2Cl RatioYield (%)Purity (%)
1:14890.0
3:16597.9

A 3:1 molar ratio of KF to CF3SO2Cl was found to be optimal, maximizing both yield and purity.

Table 3: Conversion of Alcohols to Fluorides with Perfluoro-1-butanesulfonyl fluoride (PBSF) [3]

SubstrateProduct Yield (%)
Primary Alcohols86 - 94
Secondary Alcohols72 - 91

This data demonstrates the high efficiency of a related sulfonyl fluoride in converting primary and secondary alcohols to their corresponding fluorides, with suppressed elimination side reactions.

Experimental Protocols

Protocol 1: General Procedure for the Reaction of TfF with a Nucleophile (e.g., Alcohol)

  • Preparation: Dry all glassware in an oven at >100 °C for several hours and allow to cool under a stream of dry nitrogen or in a desiccator.

  • Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas (e.g., nitrogen or argon).

  • Reagents: Add the anhydrous solvent to the reaction flask via a syringe or cannula. Dissolve the alcohol substrate and a non-nucleophilic base (e.g., diisopropylethylamine) in the solvent.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • TfF Addition: Slowly add this compound to the stirred solution via a gas-tight syringe or by bubbling the gas through the solution.

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).

  • Purification: Extract the product with an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation.

Visualizations

Trifluoromethanesulfonyl_Fluoride_Reactivity TfF Trifluoromethanesulfonyl Fluoride (TfF) Product Desired Product (e.g., R-OTf, R-NHTf) TfF->Product Nucleophilic Attack Side_Product1 Hydrolysis Product (Triflic Acid) TfF->Side_Product1 Hydrolysis Nucleophile Nucleophile (e.g., R-OH, R-NH2) Nucleophile->Product Side_Product2 Elimination Product (Alkene) Nucleophile->Side_Product2 Elimination (E2) Water Water (H2O) Water->Side_Product1 Base Base Base->Side_Product2

Caption: General reactivity of this compound.

Troubleshooting_TfF_Reactions Start Reaction with TfF Problem Low Yield or Byproduct Formation Start->Problem Check_Hydrolysis Check for Hydrolysis? (TfOH byproduct) Problem->Check_Hydrolysis Check_Elimination Check for Elimination? (Alkene byproduct) Check_Hydrolysis->Check_Elimination No Anhydrous Use Anhydrous Conditions Check_Hydrolysis->Anhydrous Yes Check_Decomposition Check for Decomposition? (Multiple byproducts) Check_Elimination->Check_Decomposition No Optimize_Base_Temp Optimize Base and Lower Temperature Check_Elimination->Optimize_Base_Temp Yes Lower_Temp Lower Reaction Temperature Check_Decomposition->Lower_Temp Yes Success Successful Reaction Check_Decomposition->Success No Anhydrous->Success Optimize_Base_Temp->Success Lower_Temp->Success

Caption: Troubleshooting workflow for TfF reactions.

References

Technical Support Center: Trifluoromethanesulfonyl Fluoride (CF3SO2F)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on preventing the hydrolysis of trifluoromethanesulfonyl fluoride (B91410) (CF3SO2F).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of trifluoromethanesulfonyl fluoride degradation in experimental settings?

A1: The primary degradation pathway for this compound is hydrolysis.[1] The sulfur-fluorine bond is susceptible to attack by water, a reaction that is significantly accelerated under basic (high pH) conditions.[1][2]

Q2: What are the products of this compound hydrolysis?

A2: Hydrolysis of this compound yields trifluoromethanesulfonic acid and hydrogen fluoride. In the presence of a base, such as potassium hydroxide (B78521), the corresponding trifluoromethanesulfonate (B1224126) salt is formed.

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is highly dependent on pH. Alkaline conditions are conducive to rapid hydrolysis.[2] Conversely, neutral or mildly acidic environments help preserve the compound's stability.[2] For experiments requiring aqueous buffers, it is recommended to use a buffer with a neutral or slightly acidic pH (pH < 7.5) to slow the rate of hydrolysis.[1]

Q4: Which solvents are recommended for preparing and storing stock solutions of this compound?

A4: To ensure maximum stability, high-purity, anhydrous aprotic solvents are strongly recommended.[1] Suitable options include:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

It is crucial to use a fresh bottle or a properly stored anhydrous grade of the solvent to minimize moisture content.[1]

Q5: What types of solvents and additives should be avoided when working with this compound?

A5: To prevent degradation, the following should be avoided:

  • Protic Solvents: Water, methanol, ethanol, and other alcohols can act as nucleophiles and lead to decomposition.[1]

  • Aqueous Buffers: While sometimes necessary for experiments, be aware that water will cause hydrolysis. Do not store this compound in aqueous buffers.[1]

  • Nucleophilic Additives: Reagents containing primary or secondary amines, thiols, or high concentrations of hydroxide ions will react with and consume the compound.[1]

Q6: How can I minimize hydrolysis if my experiment must be conducted in an aqueous buffer?

A6: If your experiment requires an aqueous buffer, follow these steps to mitigate degradation:

  • Prepare Fresh Solutions: Add the this compound stock solution to the aqueous buffer immediately before starting your experiment.[1]

  • Control pH: If possible, maintain a neutral or slightly acidic pH to slow hydrolysis.[1]

  • Maintain Low Temperature: Perform your experiment at the lowest compatible temperature (e.g., on ice or at 4°C) to reduce the degradation rate.[1]

Factors Influencing Hydrolysis of this compound

The following table summarizes the key factors that can either promote or inhibit the hydrolysis of this compound.

FactorConditions that Promote HydrolysisConditions that Inhibit Hydrolysis
pH Alkaline (basic) conditions[2]Neutral or mildly acidic conditions[2]
Moisture Presence of water or protic solvents[1]Anhydrous conditions, use of aprotic solvents[1]
Temperature Higher temperaturesLow temperatures (e.g., -20°C or -80°C for storage)[1]
Additives Nucleophilic reagents (e.g., amines, thiols)[1]Inert atmosphere (e.g., argon, nitrogen)[1]

Experimental Protocols: Best Practices for Handling and Storage

To minimize the risk of hydrolysis, adhere to the following protocols for handling and storing this compound.

Materials
  • Solid this compound

  • Anhydrous aprotic solvent (e.g., DMSO, DMF, ACN, THF)

  • Airtight cryovials or microcentrifuge tubes

  • Inert gas (argon or nitrogen)

Protocol for Preparing Stock Solutions
  • Weighing: In a fume hood, carefully weigh the solid this compound. To minimize transfer loss for small quantities, weigh it directly into a tared microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous aprotic solvent to the tube containing the solid.

  • Dissolution: Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming (to 30-37°C) can be applied if necessary, but avoid overheating.

  • Inert Gas Purge: Briefly flush the headspace of the tube with a gentle stream of inert gas (argon or nitrogen) to displace air and moisture.[1] This step is critical for minimizing hydrolysis during storage.

  • Aliquoting: Immediately dispense the stock solution into single-use, airtight cryovials or microcentrifuge tubes. This practice prevents contamination and degradation of the main stock from repeated freeze-thaw cycles and exposure to atmospheric moisture.

  • Storage: Tightly cap the aliquots, label them clearly (including compound name, concentration, date, and solvent), and store them at -20°C or -80°C, protected from light.[1]

Protocol for Use in Aqueous Solutions
  • Prepare Aqueous Buffer: Prepare your aqueous experimental buffer and bring it to the desired temperature.

  • Fresh Addition: Immediately before initiating your experiment, thaw a single-use aliquot of the this compound stock solution.

  • Dilution: Add the required volume of the stock solution to the aqueous buffer.

  • Immediate Use: Use the freshly prepared aqueous solution of this compound without delay. Do not store the compound in the aqueous buffer.[1]

Visualizing the Hydrolysis of this compound

The following diagrams illustrate the hydrolysis pathway of this compound and the key factors that influence its stability.

hydrolysis_pathway Hydrolysis of this compound CF3SO2F Trifluoromethanesulfonyl Fluoride (CF3SO2F) Products Hydrolysis Products: Trifluoromethanesulfonic Acid (CF3SO3H) + Hydrogen Fluoride (HF) CF3SO2F->Products Hydrolysis H2O Water (H2O) H2O->CF3SO2F OH_minus Hydroxide (OH-) (Basic Conditions) OH_minus->Products Accelerates H_plus Proton (H+) (Acidic Conditions) H_plus->CF3SO2F Inhibits

Caption: Hydrolysis pathway of this compound.

prevention_workflow Workflow for Preventing Hydrolysis start Start: Solid CF3SO2F storage Store Solid: - Cool, dry, dark - Inert atmosphere start->storage prep_stock Prepare Stock Solution: - Anhydrous aprotic solvent - Inert gas purge storage->prep_stock aliquot Aliquot into single-use vials prep_stock->aliquot store_stock Store Aliquots: -20°C or -80°C aliquot->store_stock use Use in Experiment: - Add to aqueous buffer immediately before use store_stock->use end End of Experiment use->end

Caption: Recommended workflow for handling and storing CF3SO2F.

References

Handling and safety precautions for Trifluoromethanesulfonyl fluoride gas

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Trifluoromethanesulfonyl Fluoride (B91410) Gas

This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with Trifluoromethanesulfonyl fluoride (TFSF).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Information & Properties

Q: What is this compound (TFSF)?

A: this compound (TFSF), also known as trifluoromethylsulfonyl fluoride, is a versatile chemical compound used in various industrial and scientific research applications.[1] It exists as a compressible, colorless gas with a faint odor at ambient temperatures.[2][3] Due to its chemical structure, it possesses high thermal and redox resistance.[2] TFSF is considered a "forever chemical," indicating it may persist in the environment.[4]

Q: What are the key physical and chemical properties of TFSF?

A: The primary physical and chemical properties of this compound are summarized below.

PropertyValue
Molecular Formula CF₄O₂S[5][6]
Molecular Weight 152.07 g/mol [6]
Boiling Point -25 °C[2][3][6]
Appearance Colorless gas or liquid[2][5]
Odor Faint odor[2][3]
Density ~1.729 g/cm³ (Predicted)[5][6]
Vapor Pressure 3704.3 mmHg at 25°C (Predicted)[5]
Hazards Contains gas under pressure; may explode if heated.[4] Toxic if inhaled.[4] Causes severe skin burns and eye damage.[4]
Safe Handling and Storage

Q: How should I properly store cylinders of this compound?

A: Proper storage is critical to ensure safety. Follow these guidelines:

  • Location : Store cylinders in a dry, cool, and well-ventilated area.[1][4] The storage location should be fireproof if inside a building.[7]

  • Cylinder State : Due to its high vapor pressure, it is recommended to store TFSF as a liquid at low temperatures in sealed, moisture-free stainless steel cylinders.[3]

  • Separation : Store cylinders apart from incompatible materials, such as strong bases and strong oxidizing agents.[1][4] Segregate full and empty cylinders.[8]

  • Security : Protect cylinders against physical damage by securing them firmly.[8] Keep the valve protection cap in place until the cylinder is ready for use.[8]

  • Inventory : Use a "first-in, first-out" inventory system to prevent long-term storage of full containers.[8]

Q: What are the essential handling procedures in the lab?

A: Handle TFSF in a well-ventilated area, preferably within a dedicated gas handling cabinet or a chemical fume hood.[1][9]

  • Use non-sparking tools and explosion-proof equipment.[1]

  • Ground all electrical lines and equipment.[10]

  • Systems under pressure should be regularly checked for leaks.[4]

  • Avoid contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in the handling area.[4][11]

  • When moving cylinders, use a suitable hand-truck; do not drag, roll, or drop them.[8]

Q: What materials are incompatible with this compound?

A: TFSF is incompatible with strong oxidizing agents and strong bases.[4] It can also react with water, especially under alkaline conditions.[3][8]

Personal Protective Equipment (PPE)

Q: What is the mandatory PPE for handling this gas?

A: A comprehensive PPE strategy is required when working with TFSF. The table below outlines the necessary equipment for different parts of the body.

Body PartRequired PPESpecifications & Notes
Eye/Face Tightly fitting safety goggles and a face shield.[1][4]Must conform to EN 166 (EU) or NIOSH (US) standards.[1]
Skin/Body Chemical-impermeable gloves (e.g., Nitrile, Butyl).[1][12] Fire/flame resistant and impervious clothing.[1] Safety shoes.[4]Gloves must be inspected prior to use.[1]
Respiratory Full-face respirator or Self-Contained Breathing Apparatus (SCBA).[1][8]Required when exposure limits are exceeded, ventilation is inadequate, or during emergency response.[1][4]
Hands (Liquefied Gas) Cold-insulating gloves.[4][7]Necessary when handling the liquefied gas to prevent frostbite.[4][7]

Q: I'm setting up a new experiment. How do I choose the right respiratory protection?

A: The choice of respiratory protection depends on the specific conditions of your experiment and potential exposure levels.

  • Risk Assessment : Evaluate the potential for gas release and the adequacy of your ventilation system (e.g., fume hood, gas cabinet).

  • Low-Level Exposure/Adequate Ventilation : For routine operations in a properly functioning fume hood, a full-face respirator with an appropriate combination filter (e.g., A/AX + P3) may be sufficient.[12]

  • High Concentrations or Unknown Risks : In situations with potential for high concentrations, unknown exposure levels, or oxygen deficiency, a Self-Contained Breathing Apparatus (SCBA) is mandatory.[8][12][13] This includes emergency response scenarios.[8]

  • Fit Testing : Ensure any tight-fitting respirator is properly fit-tested to the user to ensure a protective seal.[12]

Emergency Procedures & Troubleshooting

Q: I suspect a gas leak. What should I do?

A: If you suspect a leak, act immediately by following the emergency response workflow. Evacuate the area and stay upwind from the leak.[1][14] Gas detectors should be used to monitor the area.[4]

GasLeakResponse cluster_0 A Suspected Leak Detected (Alarm, Odor) B EVACUATE IMMEDIATE AREA A->B C Alert Personnel & Notify EHS/Emergency Response B->C D Stay Upwind C->D E Assemble Emergency Response Team (with SCBA & full PPE) C->E F Assess Situation from a Safe Distance E->F G Is it safe to approach? F->G H Stop the Leak (e.g., close cylinder valve) G->H Yes I Monitor from a safe distance until professionals arrive G->I No J Ventilate the Area H->J K Monitor Air Quality (Gas Detectors) J->K L Area is Safe for Re-entry K->L

Caption: Workflow for responding to a suspected gas leak.

Q: A cylinder is involved in a fire. What is the protocol?

A: TFSF is not combustible, but it can decompose in a fire to produce toxic and corrosive gases like hydrogen fluoride, carbon monoxide, and sulfur oxides.[8] Cylinders may also explode when heated.[4]

  • Evacuate : Immediately evacuate the area. If a tank or truck is involved, isolate for 1600 meters (1 mile) in all directions.[14]

  • Firefighting : Only trained personnel equipped with SCBA and gas-tight chemical protective clothing should attempt to fight the fire.[4]

  • Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Cooling : Use a water spray to keep fire-exposed containers cool and prevent rupture.[4][15]

First Aid

Q: What are the immediate first aid steps for exposure?

A: Immediate medical attention is necessary in all cases of exposure.[1][4] The effects of inhalation or skin contact may be delayed.[14]

FirstAidProtocol cluster_1 Start Exposure Occurs Decision Route of Exposure? Start->Decision Inhalation INHALATION 1. Move victim to fresh air. 2. Give oxygen if breathing is difficult. 3. Give artificial respiration if not breathing. Decision->Inhalation Inhaled Skin SKIN CONTACT 1. Remove contaminated clothing. 2. Wash with soap and plenty of water. 3. For liquid/frostbite, thaw with lukewarm water. Decision->Skin Skin Eyes EYE CONTACT 1. Immediately rinse with pure water for at least 15 minutes. 2. Remove contact lenses if possible. Decision->Eyes Eyes End SEEK IMMEDIATE MEDICAL ATTENTION Inhalation->End Skin->End Eyes->End

Caption: First aid decision tree for TFSF exposure.

Q: How do I treat skin contact with the liquefied gas (frostbite)?

A: Contact with liquefied gas can cause frostbite.[4][8]

  • Thaw the affected parts with lukewarm water.[4] Do not use hot water.

  • Do not rub the affected area.[4]

  • Frozen tissue will appear waxy and yellow, and will become swollen and painful when thawed.[8]

  • Seek immediate medical attention.[8]

Q: How do I treat skin burns from potential decomposition products like Hydrogen Fluoride (HF)?

A: In case of fire, TFSF can decompose into hazardous substances, including hydrogen fluoride (HF).[8] HF burns require special and immediate first aid.

  • Immediately flush the skin with copious amounts of water for at least 15 minutes, removing contaminated clothing while flushing.[16][17]

  • After flushing, apply a 2.5% calcium gluconate gel to the affected area.[4][16][18] Wear clean gloves while applying the gel and massage it into the skin.[17][18]

  • Seek immediate medical attention. Inform medical personnel that the burn may be from hydrogen fluoride.[16]

Experimental Protocols

Protocol: Cylinder Connection and Leak Testing

This protocol outlines the standard procedure for safely connecting a TFSF gas cylinder to an experimental apparatus.

1. Preparation:

  • Ensure you are wearing all required PPE (safety goggles, face shield, appropriate gloves, lab coat).
  • Verify that the experiment is being conducted in a certified chemical fume hood or ventilated gas cabinet.
  • Ensure the cylinder is securely strapped to a stable surface (e.g., wall bracket, benchtop).[8]

2. Regulator and Tubing Connection:

  • Confirm the cylinder valve is closed.
  • Select the correct CGA connection for the cylinder. Do not use adapters.[8]
  • Attach the appropriate pressure-reducing regulator to the cylinder valve. Ensure the threads are clean and undamaged.
  • Connect the outlet of the regulator to your experimental apparatus using tubing and fittings rated for the pressure and chemical compatibility.

3. System Purge (if applicable):

  • Before introducing TFSF, purge the system (regulator and tubing) with a dry, inert gas like nitrogen to remove air and moisture.[10]

4. Leak Testing:

  • Close the outlet valve of the regulator.
  • Slowly open the main cylinder valve.
  • Pressurize the regulator and the connection to the cylinder.
  • Apply a leak detection solution (e.g., Snoop) to all connections, fittings, and valve stems. The formation of bubbles indicates a leak.
  • Alternatively, use a handheld electronic gas detector suitable for fluorine compounds.
  • If a leak is detected, immediately close the cylinder valve, depressurize the system, and retighten or replace the faulty connection.
  • Repeat the leak test until the system is confirmed to be leak-tight.

5. Gas Introduction:

  • Once the system is leak-free, you may proceed to open the regulator outlet valve and adjust the pressure to introduce the gas into your experiment.

Protocol: Emergency Shutdown

This protocol provides steps for a rapid and safe shutdown of an experiment involving TFSF in a non-life-threatening situation (e.g., unexpected experimental result, minor equipment malfunction not involving a leak).

1. Stop Gas Flow at Source:

  • Immediately and safely close the main valve on the TFSF cylinder.

2. Isolate the System:

  • Close the outlet valve on the pressure regulator.
  • Close any downstream valves to isolate the experimental apparatus.

3. System Purge:

  • If your setup includes an inert gas supply, use it to safely purge the TFSF from the lines and the experimental apparatus into an appropriate scrubbing or capture system.

4. Power Down Equipment:

  • Turn off any heating elements, ignition sources, or other electrical equipment associated with the experiment.

5. Monitor:

  • Observe the system to ensure it is stable and pressures are returning to safe levels.

6. Secure the Area:

  • Once the system is secure, close the fume hood sash.
  • Post a sign indicating the status of the experiment if it is to be left unattended.

Toxicity Data

Q: What is the acute inhalation toxicity of this compound?

A: Studies on the acute inhalation toxicity have shown varying results. It is classified as toxic if inhaled.[4] Researchers should be aware of the different reported lethal concentration (LC50) values.

Study TypeSpeciesExposure TimeLC50 Value (Male)LC50 Value (Female)
Horn's Method[19][20]Rat4 hours23.3 g/m³ (3434 ppm)27.1 g/m³ (3994 ppm)
OECD Guideline[2][3]Sprague-Dawley Rat4 hours> 22,600 ppm> 22,600 ppm

References

Technical Support Center: Trifluoromethanesulfonyl Fluoride Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of reactions involving trifluoromethanesulfonyl fluoride (B91410) (TFSF). The information herein is designed to address specific challenges that may arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for trifluoromethanesulfonyl fluoride, and which is more suitable for scale-up?

There are two main methods for synthesizing this compound: electrochemical fluorination (ECF) and halogen exchange (Halex).

  • Electrochemical Fluorination (ECF): This older method involves the electrolysis of a compound like methanesulfonyl fluoride in anhydrous hydrogen fluoride.[1] While effective, it can suffer from low yields and the formation of complex product mixtures.[1] A significant drawback for scale-up is the production of a large volume of hydrogen gas (around 80 vol%), which necessitates extensive purification and large-scale, costly equipment.[2]

  • Halogen Exchange (Halex): This is a more modern and common approach, reacting trifluoromethanesulfonyl chloride (CF₃SO₂Cl) with a metal fluoride, such as potassium fluoride (KF).[1] This method is often preferred for scale-up as it avoids the use of fluorine gas and other hazardous reagents, leading to enhanced safety and process consistency.[3]

For industrial and larger-scale synthesis, the halogen exchange method is generally more feasible and safer.[3]

Q2: What are the critical safety precautions for handling this compound?

This compound is a hazardous substance that requires strict safety protocols. It is toxic if inhaled, harmful in contact with skin, and can cause severe skin burns and eye damage.[4] It is also a gas under pressure and may explode if heated.[4]

Key safety measures include:

  • Ventilation: Always handle in a well-ventilated area or a fume hood.[5][6]

  • Personal Protective Equipment (PPE): Wear chemical-impermeable gloves, tightly fitting safety goggles, and fire/flame-resistant and impervious clothing.[5] A full-face respirator should be used if exposure limits are exceeded.[5]

  • Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container, away from incompatible materials like water, strong acids, and bases.[6][7] Due to its low boiling point (-25°C), it should be stored as a liquid at low temperatures in sealed, moisture-free stainless steel cylinders.[3]

  • Spills: In case of a leak, evacuate the area and keep people upwind.[5] Remove all ignition sources and use non-sparking tools for cleanup.[5]

Q3: How does the presence of water affect the halogen exchange reaction for TFSF synthesis?

Contrary to the stringent anhydrous conditions required for electrochemical fluorination, a controlled amount of water can be beneficial in the halogen exchange reaction.[1] Studies have shown that the reaction of trifluoromethanesulfonyl chloride with a metal fluoride in the presence of 0.6 to 10.0 mass% of water (based on the mass of the metal fluoride) can lead to high yield and purity.[2][8] However, amounts of water below 0.6 mass% may result in the reaction not proceeding effectively.[8]

Troubleshooting Guide

Issue 1: Low Yield and Purity During Scale-Up of Halogen Exchange Reaction

Low yield and purity are common challenges when transitioning from bench-scale to a larger reactor. Several factors could be responsible.

Potential Cause Troubleshooting Steps Diagnostic Method
Incomplete Reaction - Increase reaction time or temperature.[9] - Optimize the ratio of potassium fluoride (KF) to trifluoromethanesulfonyl chloride (CF₃SO₂Cl). A 3:1 molar ratio has been identified as optimal.[3]- Monitor reaction progress using GC or NMR to ensure complete conversion of the starting material.[9]
Side Reactions/Byproduct Formation - Maintain optimal reaction temperature. For bench-scale, 0°C is ideal, while for pressurized scale-up, 50°C with controlled pressure (0.5 MPa) is recommended to suppress byproduct formation.[3]- Analyze the crude product using GC-MS to identify impurities.
Product Degradation - TFSF is susceptible to hydrolysis under alkaline conditions.[3] Ensure the workup and purification steps are performed under neutral or mildly acidic conditions.- 1H NMR may show the appearance of new peaks corresponding to the sulfonic acid if hydrolysis has occurred.[9]
Inefficient Purification - Due to its low boiling point (-25°C), TFSF requires efficient fractional distillation or condensation for isolation.[3] - Use a condenser cooled to between -20°C and -40°C and a cold trap with liquid nitrogen to collect the volatile product.[2]- Analyze collected fractions by GC to check for purity.

Issue 2: Poor Temperature Control in a Larger Reactor

Fluorination reactions can be exothermic, and poor heat dissipation on a larger scale can lead to side reactions and decreased yield.[10]

Potential Cause Troubleshooting Steps
Insufficient Heat Exchange - Employ a jacketed reactor with a reliable cooling system.[10] - Consider a semi-batch or continuous-flow process where reagents are added in portions to better control the exotherm.[10]
Localized Overheating - Ensure efficient stirring to maintain a homogenous temperature throughout the reactor.

Quantitative Data Summary

The following tables summarize key quantitative data from literature for the halogen exchange synthesis of this compound.

Table 1: Optimized Reaction Conditions and Performance

Parameter Bench-Scale Pressurized Reactor Scale-Up Reference
KF:CF₃SO₂Cl Molar Ratio 3:13:1[3]
Reaction Temperature 0°C50°C[3]
Pressure N/A0.5 MPa[3]
Yield 65%N/A[3]
Purity 97.9%>97%[3]
Conversion Rate N/A>50%[3]
Selectivity N/A>90%[3]

Table 2: Effect of KF:CF₃SO₂Cl Ratio on Reaction Performance

KF:CF₃SO₂Cl Molar Ratio Yield Purity Reference
1:148%90.0%[3]
3:165%97.9%[3]
4:1No substantial gainNo substantial gain[3]
5:1No substantial gainNo substantial gain[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Halogen Exchange

This protocol is based on optimized conditions for the halogen exchange reaction.

Materials:

  • Trifluoromethanesulfonyl chloride (CF₃SO₂Cl)

  • Potassium fluoride (KF)

  • Crown ether (catalyst)

  • Water (0.6-10.0 mass% relative to KF)

  • Pressurized reactor (for scale-up)

  • Condenser (-20°C to -40°C)

  • Liquid nitrogen cold trap

Methodology:

  • Reactor Setup: In a suitable pressurized reactor, charge potassium fluoride and the crown ether catalyst. Add the specified amount of water.

  • Reagent Addition: Cool the reactor to the target temperature (e.g., 50°C for scale-up) and add trifluoromethanesulfonyl chloride in a controlled manner.

  • Reaction: Maintain the reaction under controlled pressure (e.g., 0.5 MPa) and temperature for the required duration. Monitor the reaction progress by analyzing samples via GC.

  • Product Collection: Pass the gas from the reactor through a condenser cooled to between -20°C and -40°C, followed by a cold trap cooled with liquid nitrogen to collect the this compound.[2]

  • Purification: The collected product can be further purified by fractional distillation if necessary to achieve the desired purity.[3]

Visualizations

experimental_workflow cluster_prep 1. Reactor Preparation cluster_reaction 2. Reaction cluster_collection 3. Product Isolation cluster_purification 4. Purification & Analysis prep_reactor Charge Reactor with KF, Catalyst, and Water add_reagent Add CF3SO2Cl at Controlled Temperature prep_reactor->add_reagent run_reaction Maintain Temperature and Pressure (e.g., 50°C, 0.5 MPa) add_reagent->run_reaction condense Condense Effluent (-20°C to -40°C) run_reaction->condense trap Collect Product in Liquid Nitrogen Cold Trap condense->trap purify Fractional Distillation (if required) trap->purify analyze Analyze Purity by GC purify->analyze

Caption: Experimental workflow for the synthesis of TFSF.

troubleshooting_tree start Low Yield or Purity in TFSF Scale-Up check_conversion Is the reaction going to completion? start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction No check_impurities Are there significant impurities in the crude product? check_conversion->check_impurities Yes solution_incomplete Increase reaction time/temp Optimize KF:CF3SO2Cl ratio incomplete_reaction->solution_incomplete side_reactions Side Reactions Occurring check_impurities->side_reactions Yes check_collection Is product collection efficient? check_impurities->check_collection No solution_side_reactions Optimize temperature (50°C) and pressure (0.5 MPa) side_reactions->solution_side_reactions check_collection->start Yes poor_collection Poor Product Collection check_collection->poor_collection No solution_collection Use efficient condenser and liquid nitrogen trap poor_collection->solution_collection

Caption: Troubleshooting decision tree for low yield/purity.

References

Technical Support Center: Improving Selectivity in Reactions with Trifluoromethanesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trifluoromethanesulfonyl Fluoride (B91410) (TfF) applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving TfF, with a focus on improving selectivity.

Frequently Asked Questions (FAQs)

Q1: What is Trifluoromethanesulfonyl Fluoride (TfF) and what are its primary applications?

A1: this compound (TfF), with the chemical formula CF₃SO₂F, is a sulfonyl fluoride that is gaining prominence in organic synthesis. It is particularly noted for its role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1] Due to the unique stability and reactivity of the S-F bond, TfF is used for the selective sulfonylation of various nucleophiles.[2] Its applications are significant in drug discovery and chemical biology for creating covalent inhibitors and chemical probes.[3]

Q2: What makes this compound more selective than other sulfonyl halides like Trifluoromethanesulfonyl Chloride (TfCl)?

A2: The enhanced selectivity of TfF stems from the high strength of the sulfur-fluorine (S-F) bond compared to the sulfur-chlorine (S-Cl) bond.[1][2] This makes TfF less reactive and more stable, particularly towards hydrolysis.[1][4] Reactions with TfF typically require specific activation, allowing for more precise control and minimizing off-target reactions.[2] Unlike sulfonyl chlorides, which can lead to side reactions like chlorination, sulfonyl fluorides react chemoselectively to yield only sulfonylation products.[1]

Q3: What are the common nucleophiles that react with this compound?

A3: Under appropriate catalytic conditions, TfF can react with a variety of nucleophiles, including:

  • O-nucleophiles: Alcohols and phenols (including tyrosine residues in proteins).

  • N-nucleophiles: Primary and secondary amines.[5]

  • S-nucleophiles: Thiols (including cysteine residues).

The choice of catalyst is often crucial for achieving high selectivity and yield.[2]

Q4: What is the role of a base in reactions with this compound?

A4: A base is often used as a catalyst to activate the S-F bond, making the sulfur atom more electrophilic and susceptible to nucleophilic attack.[6] Tertiary amine bases are commonly employed as they are non-nucleophilic and avoid competing side reactions.[5] The choice and concentration of the base can significantly impact the reaction rate and selectivity.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with this compound.

Issue 1: Low or No Reaction Yield

If you are observing a low yield or no formation of the desired product, consider the following troubleshooting steps.

Potential Cause Troubleshooting Steps
Insufficient Reagent Activation 1. Optimize Base/Catalyst: The choice of base is critical. For less reactive nucleophiles, a stronger, non-nucleophilic base like DBU or BEMP may be required. For reactions with primary amines, a complementary base can lower the reaction barrier.[7] 2. Increase Catalyst Loading: For challenging reactions, especially with sterically hindered substrates, increasing the catalyst loading may be necessary.
Poor Reagent Quality 1. Verify TfF Integrity: Ensure the this compound has been stored under cool, dry conditions to prevent hydrolysis. 2. Use Fresh Nucleophile: Ensure the nucleophile is pure and free of contaminants that could inhibit the reaction.
Suboptimal Reaction Conditions 1. Increase Temperature: Gently increasing the reaction temperature can improve the rate of reaction. However, be cautious as higher temperatures can also promote side reactions.[2] 2. Solvent Screening: The choice of solvent can influence reactivity. Screen polar aprotic solvents such as acetonitrile, DMF, or dioxane.[2]
Steric Hindrance 1. Prolong Reaction Time: Sterically hindered substrates may require longer reaction times to achieve a good yield. 2. Increase Temperature: Carefully increasing the reaction temperature can help overcome steric barriers.[2]
Issue 2: Poor Selectivity and Formation of Side Products

The formation of undesired byproducts is a common challenge. Here’s how to improve the selectivity of your reaction.

Side Product/Issue Potential Cause Troubleshooting Steps
Elimination Products Use of a Strong Base: Strong bases can promote elimination side reactions, especially with substrates containing α-hydrogens.[2]1. Switch to a Milder Base: Use a milder catalytic system. For example, HOBt with a silicon additive can be an alternative.[2] 2. Lower Reaction Temperature: Elimination reactions often have a higher activation energy, so lowering the temperature can favor the desired substitution reaction.
Reaction with Solvent Highly Reactive Intermediates: A highly reactive intermediate or catalyst may react with the solvent.Change Solvent: If you suspect a reaction with the solvent (e.g., THF), switch to a less reactive alternative like dioxane or acetonitrile.[2]
Hydrolysis of TfF or Product Presence of Water: Trace amounts of water can lead to the hydrolysis of the sulfonyl fluoride or the final product.1. Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. 2. Perform Reaction Under Inert Atmosphere: Running the reaction under nitrogen or argon can prevent the introduction of atmospheric moisture.
Racemization (for chiral centers) Presence of Free Fluoride Ions: The fluoride byproduct can sometimes cause racemization.[2]Use a Fluoride Scavenger: Add a silicon-based additive to trap the fluoride ions and prevent them from participating in reversible reactions that could affect stereochemistry.[2]

Experimental Protocols & Data

General Protocol for O-Sulfonylation of a Phenol (B47542) with this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol (1.0 equivalent) in an anhydrous solvent (e.g., acetonitrile).

  • Addition of Base: Add the base (e.g., triethylamine, 1.2 equivalents) to the solution.

  • Addition of TfF: Slowly add this compound (1.1 equivalents) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique such as TLC, LC-MS, or ¹⁹F NMR.

  • Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of NaHCO₃. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]

Impact of Reaction Conditions on Yield and Purity (Qualitative)

The following table summarizes the general effects of reaction parameters on the outcome of reactions involving sulfonyl fluorides.

Parameter Effect on Yield Effect on Selectivity Notes
Temperature Increasing temperature generally increases reaction rate and yield.Higher temperatures can lead to an increase in side reactions like elimination.[2]An optimal temperature balances reaction rate with selectivity.
Base Strength A stronger base can increase the reaction rate.Stronger bases can decrease selectivity by promoting elimination.[2]Use the mildest base necessary for the transformation.
Solvent Polarity Polar aprotic solvents often facilitate the reaction.The solvent can influence the reaction pathway; some solvents may react with intermediates.[2]Solvent screening is recommended for new reactions.
Steric Hindrance Increased steric hindrance on the nucleophile or sulfonyl fluoride can decrease the reaction rate and yield.Can sometimes be exploited to achieve regioselectivity.May require more forcing conditions (higher temperature, longer reaction time).

Visual Guides

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low-yield reactions with this compound.

Caption: A troubleshooting workflow for addressing low-yield issues.

Competing Reaction Pathways: Substitution vs. Elimination

This diagram illustrates the competition between the desired nucleophilic substitution and the common elimination side reaction.

reaction_pathways reactants Substrate + Nucleophile + TfF + Base substitution_product Desired Substitution Product reactants->substitution_product SN2 Pathway (Favored by mild base, lower temp.) elimination_product Elimination Side Product reactants->elimination_product E2 Pathway (Favored by strong base, higher temp.)

Caption: Competing substitution and elimination pathways.

References

Troubleshooting low yield in Trifluoromethanesulfonyl fluoride reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting reactions involving trifluoromethanesulfonyl fluoride (B91410) (TfF). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes.

Troubleshooting Guide: Low Yield in Trifluoromethanesulfonyl Fluoride Reactions

This guide provides a systematic approach to diagnosing and resolving common issues leading to low yields in trifluoromethanesulfonylation reactions.

Q1: My reaction is not proceeding, or the conversion of my starting material is very low. What are the likely causes and how can I address this?

A1: Low or no conversion in a trifluoromethanesulfonylation reaction can stem from several factors, primarily related to the reagents, reaction conditions, and the nature of the substrate.

Possible Causes & Solutions:

  • Inactive this compound (TfF): TfF is sensitive to moisture and can hydrolyze over time. Ensure you are using a fresh or properly stored bottle of the reagent.

  • Insufficiently Nucleophilic Substrate: The nucleophilicity of your alcohol, amine, or other substrate is crucial. Electron-withdrawing groups on the substrate can decrease its reactivity.

  • Suboptimal Base: The choice of base is critical for activating the substrate and scavenging the resulting hydrofluoric acid (HF). A base that is too weak may not sufficiently deprotonate the substrate, while a base that is too strong or nucleophilic can lead to side reactions.

  • Low Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier.

Troubleshooting Steps:

  • Verify Reagent Quality: Use a fresh vial of TfF or confirm the activity of your current stock.

  • Optimize the Base: Screen a variety of bases, including sterically hindered non-nucleophilic organic bases (e.g., 2,6-lutidine, diisopropylethylamine - DIPEA) and inorganic bases (e.g., potassium carbonate).

  • Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction for product formation and the appearance of any degradation products.

  • Increase Reagent Equivalents: A modest increase in the equivalents of TfF and the base may drive the reaction to completion.

Q2: I am observing the formation of multiple products and my desired product yield is low. What are the common side reactions and how can I suppress them?

A2: The formation of multiple products is a common issue, often arising from side reactions such as elimination, hydrolysis, or reaction with the solvent.

Possible Causes & Solutions:

  • Elimination (for Alcohols): Secondary and tertiary alcohols are prone to elimination to form alkenes, especially at elevated temperatures and in the presence of a strong, non-hindered base.

  • Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of TfF to trifluoromethanesulfonic acid, and the hydrolysis of the product triflate back to the starting alcohol.

  • Reaction with Solvent: Nucleophilic solvents can compete with your substrate, leading to undesired byproducts.

Troubleshooting Steps:

  • Use a Sterically Hindered Base: Employ a bulky base like 2,6-di-tert-butyl-4-methylpyridine (B104953) to minimize elimination reactions.

  • Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Choose an Appropriate Solvent: Use non-nucleophilic, aprotic solvents such as dichloromethane (B109758) (DCM), acetonitrile, or toluene.

  • Lower the Reaction Temperature: Elimination and other side reactions are often favored at higher temperatures. Running the reaction at a lower temperature may improve selectivity for the desired product.

Q3: My product appears to be decomposing during work-up or purification. How can I improve the stability and recovery of my triflate product?

A3: Triflate products, particularly alkyl triflates, can be sensitive to hydrolysis and decomposition on silica (B1680970) gel during chromatography.

Possible Causes & Solutions:

  • Hydrolysis during Aqueous Work-up: Prolonged contact with water, especially under basic or acidic conditions, can hydrolyze the triflate.

  • Decomposition on Silica Gel: The acidic nature of standard silica gel can promote the decomposition of triflates.

Troubleshooting Steps:

  • Minimize Contact with Water: Use cold, dilute aqueous solutions for washing and minimize the duration of the aqueous work-up.

  • Use Neutralized Silica Gel: Prepare a slurry of silica gel with a dilute solution of a non-nucleophilic base (e.g., 1-2% triethylamine (B128534) in the eluent) and evaporate the solvent before packing the column.

  • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (B75360) (neutral or basic) or Florisil®.

  • Rapid Purification: Minimize the time the compound spends on the column by using flash chromatography with a slightly more polar solvent system to expedite elution.

Frequently Asked Questions (FAQs)

Q4: What is the optimal temperature for reactions with this compound?

A4: The optimal temperature is highly dependent on the substrate and reaction conditions. For the synthesis of TfF itself, a temperature of 0 °C has been found to provide an optimal balance between reaction rate and suppression of side reactions.[1] For triflation reactions, it is generally recommended to start at a low temperature (e.g., 0 °C or even -78 °C) and gradually warm the reaction to room temperature or higher while monitoring its progress.

Q5: How does the choice of solvent affect the reaction yield?

A5: The solvent plays a crucial role in trifluoromethanesulfonylation reactions. Polar aprotic solvents like N,N-dimethylacetamide can dramatically increase reaction rates compared to less polar solvents like acetonitrile.[1] However, the choice of solvent must also consider potential side reactions. It is important to use anhydrous, non-nucleophilic solvents to avoid hydrolysis of the triflating agent and the formation of solvent adducts.

Q6: Which base should I use for my triflation reaction?

A6: The choice of base is critical. For the triflation of alcohols, sterically hindered non-nucleophilic bases like pyridine (B92270) or diisopropylethylamine (DIPEA) are often used to prevent elimination side reactions. For phenols, weaker inorganic bases such as potassium carbonate can be effective.[2] In some cases, particularly with less reactive substrates, stronger organic bases may be necessary.[3] It is often beneficial to screen a few different bases to find the optimal conditions for a specific substrate.

Q7: Can I use this compound for the triflation of amines?

A7: Yes, this compound can be used to synthesize triflamides from amines. The reaction often requires a stoichiometric amount of a base like triethylamine or DMAP in an anhydrous aprotic solvent.[4] Interestingly, the presence of water can allow for the chemoselective triflation of phenols in the presence of amines, as the amine triflation is significantly inhibited by water.[5]

Q8: How can I monitor the progress of my reaction?

A8: The progress of the reaction can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS). It is also highly recommended to use 19F NMR spectroscopy to monitor the consumption of this compound and the formation of the triflated product and any fluorine-containing byproducts.

Data Presentation

Table 1: Effect of Feedstock Ratio and Temperature on the Synthesis of this compound [1][6]

KF:CF₃SO₂Cl Ratio (molar)Temperature (°C)Yield (%)Purity (%)
1:104890.0
2:105794.5
3:1 0 65 97.9
4:106698.1
5:106798.2
3:1-102196.2
3:1105295.4
3:1204193.7

Optimal conditions are highlighted in bold.

Table 2: Synthesis of Aryl Triflates using a Two-Chamber Reactor with CF₃SO₂F Gas [4]

Phenol SubstrateBaseSolventTime (h)Yield (%)
4-FluorophenolDIPEAMeCN/H₂O485
4-MethoxyphenolDIPEAMeCN/H₂O491
4-NitrophenolDIPEAMeCN/H₂O1688
2,6-DimethylphenolDIPEAMeCN/H₂O1692
4-Hydroxybenzoic acidDIPEAMeCN/H₂O1689

Table 3: Synthesis of Triflamides from Amines and CF₃SO₂F [4]

Amine SubstrateBaseSolventTime (h)Yield (%)
PiperidineDMAPMeCN195
MorpholineDMAPMeCN198
AnilineEt₃NMeCN2475
4-NitroanilineDMAPMeCN2460

Experimental Protocols

Protocol 1: General Procedure for Troubleshooting Low Yield in the Triflation of an Alcohol

  • Reagent and Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. Use anhydrous solvents.

  • Reaction Setup: To a stirred solution of the alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1-0.5 M) under an inert atmosphere at 0 °C, add a sterically hindered base (e.g., 2,6-lutidine, 1.5 equiv).

  • Addition of this compound: Slowly add a solution of this compound (1.2 equiv) in DCM to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: If the reaction has proceeded, quench with a cold, saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on neutralized silica gel.

  • Troubleshooting Variables:

    • Base: If no reaction occurs, repeat the procedure with a stronger, non-nucleophilic base (e.g., DIPEA).

    • Temperature: If the reaction is sluggish, gradually increase the temperature to reflux. If elimination is observed, run the reaction at a lower temperature (e.g., -78 °C to 0 °C).

    • Solvent: If the reaction is still not proceeding, consider a more polar aprotic solvent like acetonitrile.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Low Yield in TfF Reactions start Low Yield Observed check_reagents 1. Check Reagent Quality - Fresh TfF? - Anhydrous Solvents? - Substrate Purity? start->check_reagents optimize_conditions 2. Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK fail Issue Persists check_reagents->fail Reagents Degraded sub_optimize_base Screen Bases (e.g., Pyridine, DIPEA, K2CO3) optimize_conditions->sub_optimize_base sub_optimize_temp Vary Temperature (-78°C to Reflux) optimize_conditions->sub_optimize_temp sub_optimize_solvent Screen Solvents (DCM, MeCN, Toluene) optimize_conditions->sub_optimize_solvent analyze_byproducts 3. Analyze Byproducts analyze_byproducts->fail No Desired Product sub_analyze_nmr NMR (1H, 13C, 19F) analyze_byproducts->sub_analyze_nmr sub_analyze_ms LC-MS / GC-MS analyze_byproducts->sub_analyze_ms workup_purification 4. Review Work-up & Purification sub_workup_hydrolysis Check for Hydrolysis (Anhydrous Work-up) workup_purification->sub_workup_hydrolysis sub_purification_silica Use Neutralized Silica Gel or Alumina workup_purification->sub_purification_silica success Improved Yield sub_optimize_base->analyze_byproducts sub_optimize_temp->analyze_byproducts sub_optimize_solvent->analyze_byproducts sub_analyze_nmr->workup_purification Identify Side Products sub_analyze_ms->workup_purification sub_workup_hydrolysis->success sub_purification_silica->success

Caption: A workflow for troubleshooting low yields in TfF reactions.

Factors_Affecting_Yield Key Factors Influencing Triflation Yield yield Reaction Yield side_reactions Side Reactions - Hydrolysis - Elimination yield->side_reactions workup Work-up/Purification - Product Stability - Purification Method yield->workup substrate Substrate - Nucleophilicity - Steric Hindrance substrate->yield reagents Reagents - TfF Activity - Base Strength/Type reagents->yield conditions Conditions - Temperature - Solvent Polarity - Anhydrous? conditions->yield

Caption: Factors influencing triflation reaction yield.

References

Technical Support Center: Catalyst Selection and Troubleshooting for Trifluoromethanesulfonyl Fluoride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trifluoromethanesulfonyl fluoride (B91410) (CF3SO2F) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, reaction optimization, and troubleshooting for reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of trifluoromethanesulfonyl fluoride (CF3SO2F) in my research?

This compound, also known as triflyl fluoride, is a powerful reagent used primarily for the synthesis of triflates and triflamides. These functional groups are of significant interest in medicinal chemistry and drug development. Aryl triflates, for example, are excellent leaving groups in cross-coupling reactions, enabling the synthesis of complex biaryl structures. The trifluoromethyl group itself can enhance the metabolic stability and membrane permeability of drug candidates.[1] CF3SO2F is a key reagent in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of click reactions used for the rapid and modular assembly of functional molecules.[2][3]

Q2: What types of catalysts or promoters are typically used for reactions with CF3SO2F?

Reactions with CF3SO2F, such as the formation of triflates and triflamides, are typically promoted by bases. A wide range of organic and inorganic bases have been shown to be effective, including:

For the activation of less reactive sulfonyl fluorides, Lewis acids such as calcium triflimide (Ca(NTf2)2) can be employed to enhance the electrophilicity of the sulfur center, particularly in reactions with amine nucleophiles.[5][6][7][8][9]

Q3: How do I handle and store this compound safely?

This compound is a gas at room temperature (boiling point: -22 °C) and should be handled with care in a well-ventilated fume hood.[1] It is recommended to generate CF3SO2F gas ex situ in a two-chamber system for laboratory-scale synthesis to avoid handling the liquefied gas directly.[2][4] For storage, CF3SO2F should be kept in a tightly sealed container in a cool, dry, and dark place, away from heat and sources of ignition, under an inert atmosphere.[10] Personal protective equipment, including safety goggles, flame-resistant clothing, and gloves, should be worn when handling this reagent.[10]

Q4: Can I use CF3SO2F for the triflylation of alcohols?

While CF3SO2F is highly effective for the triflylation of phenols, its reaction with aliphatic alcohols can be more challenging. Deoxyfluorination of alcohols can be achieved using KF as the fluorine source with in situ generated CF3SO2F.[11] For the conversion of primary and secondary alcohols to the corresponding fluorides, a combination of a perfluoroalkanesulfonyl fluoride and a fluoride source like tetrabutylammonium (B224687) triphenyldifluorosilicate (TBAT) has been reported to be effective, which suggests a similar approach could be explored with CF3SO2F.[12]

Troubleshooting Guides

Guide 1: Low or No Conversion in Triflylation of Phenols

Issue: You are observing low or no conversion of your starting phenol (B47542) to the desired aryl triflate when using CF3SO2F.

Potential Cause Suggested Solution
Insufficient Base Strength or Amount Ensure you are using a suitable base (e.g., DIPEA, Et3N) in at least a stoichiometric amount (typically 1.5 equivalents).[2][4] For less reactive phenols, consider a stronger base or the addition of a catalytic amount of a more nucleophilic base like DMAP.
Poor Generation of CF3SO2F Gas If using a two-chamber system, verify that the reagents for gas generation (e.g., N-phenyltrifluoromethanesulfonimide and KHF2) are fresh and the reaction is proceeding as expected.[2][4]
Moisture in the Reaction While water is used to promote chemoselectivity in the presence of amines, ensure your solvent and glassware are dry if you are not intentionally running the reaction in an aqueous system to avoid potential hydrolysis of the product.[2]
Low Reaction Temperature While many reactions proceed at room temperature, gentle heating may be required for less nucleophilic phenols.
Steric Hindrance For sterically hindered phenols, longer reaction times or a higher concentration of CF3SO2F may be necessary.[4]
Guide 2: Lack of Chemoselectivity (Reaction with Amines instead of Phenols)

Issue: You have a substrate containing both a phenol and an amine group, and you are observing triflylation on the amine or a mixture of products.

Potential Cause Suggested Solution
Anhydrous Reaction Conditions The triflylation of amines with CF3SO2F is favored under anhydrous conditions. The presence of water is crucial for achieving high chemoselectivity for the triflylation of phenols over amines.[2]
Incorrect Solvent System To favor the triflylation of phenols, use a solvent mixture containing water, such as acetonitrile/water (3:1).[2]
Reaction Mechanism The mechanism for the triflylation of phenols (via the phenolate) and amines are different. The presence of water facilitates the deprotonation of the phenol to the more nucleophilic phenolate, while it is proposed to be involved in a hydrogen-bonded termolecular transition state for the reaction with amines, which is less favorable.[2]
Guide 3: Incomplete Reaction in Triflamide Synthesis

Issue: Your reaction between an amine or azole and CF3SO2F is not going to completion.

Potential Cause Suggested Solution
Insufficient CF3SO2F For the synthesis of triflamides, an excess of CF3SO2F gas (e.g., 2.0-2.5 equivalents) may be required.[13]
Inappropriate Base While Et3N and DMAP are effective, for certain substrates, other bases like K2CO3 might be more suitable. Ensure the base is used in sufficient quantity (e.g., 2.5-3.5 equivalents).[13]
Anhydrous Conditions Not Maintained The synthesis of triflamides from amines and CF3SO2F should be carried out under dry conditions to avoid competing hydrolysis reactions and to favor the reaction with the amine.[4]
Use of Lewis Acid Catalyst for Less Nucleophilic Amines For weakly nucleophilic amines, consider using a Lewis acid catalyst such as Ca(NTf2)2 to activate the sulfonyl fluoride.[5][6][7][8]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of aryl triflates and triflamides using ex situ generated CF3SO2F gas.

Table 1: Synthesis of Aryl Triflates from Phenols [2][4]

EntryPhenolBase (1.5 equiv.)SolventTime (h)Yield (%)
14-MethoxyphenolDIPEAMeCN/H2O2098
24-ChlorophenolDIPEAMeCN/H2O2095
32-NaphtholDIPEAMeCN/H2O2099
44-Hydroxybenzoic acid methyl esterDIPEAMeCN/H2O2096
5VanillinDIPEAMeCN/H2O2091

Table 2: Synthesis of Triflamides from Amines and Azoles [13]

EntryAmine/AzoleBase (equiv.)SolventTime (h)Yield (%)
1MorpholineEt3N (1.5)MeCN296
2N-MethylanilineEt3N (1.5)MeCN294
3AnilineEt3N (3.0)MeCN2085
4ImidazoleEt3N (1.5)MeCN0.592
5PyrroleEt3N (2.5)MeCN2075

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Aryl Triflates using a Two-Chamber System

This protocol is adapted from the SuFEx-enabled synthesis of aryl triflates.[2][4]

Materials:

  • Generation Chamber: N-phenyltrifluoromethanesulfonimide (1.5 equiv.), KHF2 (1.0 equiv.), Acetonitrile (MeCN)

  • Reaction Chamber: (Hetero)aryl alcohol (1.0 mmol, 1.0 equiv.), N,N-diisopropylethylamine (DIPEA, 1.5 equiv.), MeCN, Water

Procedure:

  • In the generation chamber of a two-chamber reactor, combine N-phenyltrifluoromethanesulfonimide and KHF2.

  • In the reaction chamber, dissolve the (hetero)aryl alcohol and DIPEA in a 3:1 mixture of MeCN and water.

  • Seal the two-chamber system and add MeCN to the generation chamber to initiate the formation of CF3SO2F gas.

  • Allow the reaction to stir at room temperature for 20 hours.

  • Upon completion, carefully vent the system in a fume hood.

  • The reaction mixture is then worked up by extraction with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for the Synthesis of Triflamides

This protocol is adapted from the reaction of CF3SO2F with amines and azoles.[4][13]

Materials:

  • Generation Chamber: As in Protocol 1, scaled to produce 2.0-2.5 equivalents of CF3SO2F.

  • Reaction Chamber: Amine or azole (1.0 mmol, 1.0 equiv.), Triethylamine (Et3N) or 4-dimethylaminopyridine (DMAP) (1.5-3.5 equiv.), Anhydrous MeCN.

Procedure:

  • Prepare the generation chamber to produce the required amount of CF3SO2F gas.

  • In the reaction chamber, dissolve the amine or azole and the base in anhydrous MeCN under an inert atmosphere.

  • Seal the two-chamber system and initiate the generation of CF3SO2F gas.

  • Stir the reaction at room temperature for the time indicated in Table 2, or until completion as monitored by TLC or NMR.

  • After the reaction is complete, vent the system in a fume hood.

  • The reaction is worked up by quenching with water, followed by extraction with an organic solvent. The organic layer is washed, dried, and concentrated.

  • The crude product is purified by flash column chromatography.

Visualizations

experimental_workflow cluster_generation Generation Chamber cluster_reaction Reaction Chamber PhNTf2 PhNTf2 gen_mix Mixing PhNTf2->gen_mix KHF2 KHF2 KHF2->gen_mix MeCN_gen MeCN MeCN_gen->gen_mix CF3SO2F_gas CF3SO2F (gas) gen_mix->CF3SO2F_gas react_mix Reaction CF3SO2F_gas->react_mix Gas Transfer Substrate Phenol or Amine Substrate->react_mix Base Base (e.g., DIPEA) Base->react_mix Solvent Solvent Solvent->react_mix Product Triflate or Triflamide react_mix->Product chemoselectivity_logic start Substrate with Phenol and Amine Groups + CF3SO2F condition Reaction Conditions? start->condition anhydrous Anhydrous MeCN condition->anhydrous Dry aqueous MeCN / H2O condition->aqueous Wet amine_reaction Amine Triflylation Favored anhydrous->amine_reaction phenol_reaction Phenol Triflylation Favored aqueous->phenol_reaction signaling_pathway_application cluster_synthesis Drug Synthesis cluster_pathway Cellular Signaling Pathway A Aryl Halide B Boronic Acid Biaryl Biaryl Drug Candidate B->Biaryl Triflate Aryl Triflate Triflate->Biaryl Suzuki Coupling (Pd-catalyzed) CF3SO2F CF3SO2F Phenol Phenol Precursor Phenol->Triflate Triflylation Kinase2 Kinase 2 Biaryl->Kinase2 Inhibition Receptor Cell Surface Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response TF->Response

References

Technical Support Center: Trifluoromethanesulfonyl Fluoride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for managing pressure during reactions involving Trifluoromethanesulfonyl fluoride (B91410) (TfF).

Troubleshooting Guide

Issue: Unexpected Pressure Increase

Q1: My reaction pressure is rising much faster than anticipated. What are the immediate steps I should take?

A1: An unexpectedly rapid pressure increase can indicate a runaway reaction or gas evolution.

  • Immediate Action: If safe to do so, immediately cool the reaction vessel using an ice bath or other appropriate cooling system to slow down the reaction rate.

  • Do Not Vent Directly: Avoid venting the reactor directly to the atmosphere, as TfF is toxic. Vent through a suitable scrubbing system (e.g., a caustic scrubber).

  • Investigate the Cause: Once the situation is stable, investigate potential causes such as incorrect reagent stoichiometry, a higher-than-expected reaction temperature, or the presence of impurities that could catalyze side reactions.

Q2: The pressure in my sealed reactor is exceeding the vessel's rating. What could be the cause?

A2: Exceeding the pressure rating of a vessel is a critical safety issue. This can be caused by:

  • Thermal Expansion: The headspace gas and solvent will expand upon heating, increasing the pressure. This is governed by the ideal gas law.

  • Gas Evolution: The reaction itself may be producing gaseous byproducts, leading to a significant pressure increase.

  • Phase Change: If the reaction temperature exceeds the boiling point of a solvent or reagent at the given pressure, a phase change to gas will rapidly increase the pressure.

Issue: Pressure Fluctuations

Q3: I am observing significant pressure fluctuations during the reaction. Is this normal?

A3: Minor fluctuations can be normal due to temperature controller cycling. However, significant and erratic fluctuations could indicate:

  • Poor Mixing: Inadequate stirring can lead to localized "hot spots" where the reaction rate and gas evolution are temporarily higher.

  • Intermittent Leaks: A small, intermittent leak in the reactor seals or fittings can cause the pressure to drop, which then builds back up as the reaction continues.

  • Reagent Addition: If reagents are added portion-wise, you can expect pressure increases corresponding to each addition.

Frequently Asked Questions (FAQs)

Q4: What is a safe operating pressure for reactions with Trifluoromethanesulfonyl fluoride?

A4: The safe operating pressure is determined by the pressure rating of your reaction vessel, not by the reagent itself. Always operate well below the maximum allowable working pressure (MAWP) of your reactor. It is crucial to consult the manufacturer's specifications for your specific equipment.

Q5: How can I accurately monitor the pressure in my reaction?

A5: Use a calibrated pressure transducer or a Bourdon gauge suitable for corrosive gases. Ensure the materials of the transducer/gauge are compatible with this compound and other reactants. Digital pressure monitors that can log data over time are highly recommended for tracking reaction progress and identifying anomalies.

Q6: What materials are compatible with this compound under pressure?

A6: Material compatibility is critical for safety and reaction integrity.

  • Metals: Stainless steel (316, 304), Hastelloy C-276, and Monel are generally considered compatible.

  • Polymers: PTFE, PFA, and FEP are suitable for seals, gaskets, and liners. Avoid using elastomers like Viton or Buna-N, as they can degrade.

  • Glass: Borosilicate glass is compatible, but reactions at high pressure should be conducted in reactors designed for such conditions, with appropriate shielding.

Data & Protocols

Table 1: Pressure and Temperature Considerations
ParameterRecommended RangeCritical LimitNotes
Operating Pressure 50-80% of Vessel MAWP> 90% of Vessel MAWPNever exceed the Maximum Allowable Working Pressure (MAWP).
Initial Headspace 20-30% of Vessel Volume< 10% of Vessel VolumeA larger headspace provides a buffer for pressure increases.
Temperature Control ± 1 °C of Setpoint± 5 °C DeviationPoor temperature control is a primary cause of pressure issues.
Stirring Speed 500-1000 RPM< 100 RPM or > 1500 RPMEnsure adequate mixing without creating a vortex.
Experimental Protocol: General Procedure for a High-Pressure TfF Reaction
  • Vessel Preparation:

    • Ensure the pressure vessel and all components are clean, dry, and free of any contaminants.

    • Check all seals and gaskets for signs of wear and replace if necessary.

    • Leak-test the empty, sealed vessel with an inert gas (e.g., Nitrogen, Argon) to a pressure slightly above your intended reaction pressure.

  • Reagent Loading:

    • Charge the reactor with the substrate and solvent.

    • Seal the reactor and purge the headspace with an inert gas several times to remove air and moisture.

  • TfF Addition:

    • Cool the reactor to the desired initial temperature (e.g., 0 °C or below).

    • Using a mass flow controller or by condensation, slowly add the required amount of this compound.

    • Monitor the pressure closely during addition.

  • Reaction:

    • Begin stirring and slowly heat the reactor to the target temperature.

    • Continuously monitor both the temperature and pressure.

    • If the pressure approaches the upper limit, immediately stop heating and cool the vessel.

  • Work-up:

    • After the reaction is complete, cool the vessel to room temperature or below.

    • Slowly and carefully vent the excess pressure through a caustic scrubber.

    • Once at atmospheric pressure, open the reactor in a well-ventilated fume hood.

Workflows & Diagrams

PressureTroubleshooting Start Unexpected Pressure Rise Cool Immediately Cool Reaction (e.g., Ice Bath) Start->Cool Monitor Is Pressure Stabilizing? Cool->Monitor Stable Pressure Stable Monitor->Stable Yes Unstable Pressure Still Rising Monitor->Unstable No Investigate Investigate Root Cause: - Stoichiometry - Temperature - Impurities Stable->Investigate EmergencyVent Emergency Venting (Through Scrubber) Unstable->EmergencyVent Scrubber Caustic Scrubber EmergencyVent->Scrubber

Caption: Decision workflow for handling an unexpected pressure increase.

ReactionSetup cluster_0 High-Pressure Reactor Setup Reactor Pressure Vessel (e.g., Hastelloy) Pressure_Sensor Pressure Transducer Reactor->Pressure_Sensor Vent Vent to Scrubber Reactor->Vent Stirrer Magnetic Stirrer Stirrer->Reactor Heater Heating/Cooling Jacket Heater->Reactor Temp Control TfF_Cylinder TfF Gas Cylinder MFC Mass Flow Controller TfF_Cylinder->MFC Gas Flow MFC->Reactor

Caption: General experimental setup for a reaction with gaseous TfF.

Technical Support Center: Trifluoromethanesulfonyl Fluoride Decomposition Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in their experiments involving the decomposition of trifluoromethanesulfonyl fluoride (B91410) (CF3SO2F).

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for trifluoromethanesulfonyl fluoride (CF3SO2F)?

A1: The decomposition of CF3SO2F is primarily initiated by the cleavage of the carbon-sulfur (C-S) bond, which is the weakest bond in the molecule. This initial step leads to the formation of trifluoromethyl (•CF3) and sulfonyl fluoride (•SO2F) radicals.[1][2] These highly reactive radicals can then participate in a series of secondary reactions, leading to various stable decomposition products.

Q2: What are the main products formed during the thermal decomposition of CF3SO2F?

A2: Under thermal stress, CF3SO2F decomposes into a variety of products. The principal products identified through experimental and theoretical studies include:

  • Tetrafluoromethane (CF4)

  • Hexafluoroethane (C2F6)

  • Carbonyl fluoride (CF2O)

  • Sulfur dioxide (SO2)

  • Thionyl fluoride (SOF2)

  • Sulfuryl fluoride (SO2F2)[1]

Q3: How does the presence of water affect the decomposition of CF3SO2F?

A3: The presence of water vapor can lead to the hydrolysis of CF3SO2F, especially under discharge conditions. The primary hydrolysis products are hydrogen fluoride (HF) and trifluoromethanesulfonic acid (CF3SO3H).[1]

Q4: What is known about the photolytic decomposition of CF3SO2F?

A4: Currently, there is limited specific information available in the scientific literature regarding the detailed pathways and products of the photolytic decomposition of CF3SO2F. However, studies on other fluorinated compounds suggest that photolysis, particularly in the presence of other reactive species, can lead to defluorination.[3] Further research is needed to fully elucidate the photochemical behavior of CF3SO2F.

Troubleshooting Guides

This section addresses common issues that may be encountered during the experimental study of CF3SO2F decomposition.

Issue 1: Inconsistent or Unexpected Product Distribution

Possible Causes:

  • Temperature Fluctuations: The decomposition pathways of CF3SO2F are temperature-dependent. Inconsistent heating can lead to a varied product mixture.

  • Presence of Impurities: Contaminants such as water or air can react with CF3SO2F or its radical intermediates, leading to the formation of unexpected byproducts.

  • Reactor Surface Effects: The material of the reactor can influence the decomposition process. For example, reactions with quartz tubes at high temperatures can form silicon tetrafluoride (SiF4).

Troubleshooting Steps:

  • Verify Temperature Control: Ensure the temperature within the reactor is uniform and stable. Use calibrated thermocouples placed at multiple points.

  • Ensure System Purity: Thoroughly clean and dry the experimental setup before introducing the sample. Purge the system with an inert gas to remove any residual air or moisture.

  • Consider Reactor Material: Be aware of the potential for reactions between the sample, its decomposition products, and the reactor walls, especially at elevated temperatures. If unexpected silicon-containing products are observed with a quartz reactor, consider using a different material like alumina (B75360) or stainless steel.

  • Analyze Feed Gas: Verify the purity of the CF3SO2F gas source to rule out the presence of contaminants from the cylinder.

Issue 2: Low Decomposition Rate or Yield

Possible Causes:

  • Insufficient Temperature: The decomposition of CF3SO2F requires a certain activation energy. If the temperature is too low, the reaction rate will be negligible.

  • High Pressure of Inert Gas: While buffer gases are often used, high pressures of certain gases like nitrogen (N2) can have an inhibitory effect on the decomposition process under specific conditions.[4]

  • Short Residence Time: The time the gas spends in the heated zone of the reactor may be too short for significant decomposition to occur.

Troubleshooting Steps:

  • Increase Temperature: Gradually increase the reactor temperature to find the optimal range for decomposition.

  • Adjust Buffer Gas Pressure: If using a buffer gas, experiment with different pressures to see its effect on the reaction rate.

  • Modify Flow Rate: Decrease the flow rate of the gas through the reactor to increase the residence time in the heated zone.

Issue 3: Difficulty in Analyzing Decomposition Products

Possible Causes:

  • Co-elution of Products: In gas chromatography (GC), multiple decomposition products may have similar retention times, leading to overlapping peaks.

  • Reactive Products: Some decomposition products, such as HF and COF2, are highly corrosive and can react with the analytical instrumentation.

  • Low Concentration of Products: The concentration of some decomposition products may be below the detection limit of the analytical method.

Troubleshooting Steps:

  • Optimize GC Method: Adjust the GC column type, temperature program, and carrier gas flow rate to improve the separation of the decomposition products.

  • Use Appropriate Analytical Techniques: For corrosive gases, consider using techniques like Fourier-transform infrared spectroscopy (FTIR) for online analysis or trapping the products in a suitable solution for analysis by ion chromatography (IC).[5]

  • Concentrate the Sample: Use a pre-concentration step, such as a cold trap, to increase the concentration of the products before analysis.

  • Calibrate with Standards: Whenever possible, use certified reference standards to confirm the identity and quantify the concentration of the decomposition products.

Quantitative Data Summary

ParameterValueConditionsReference
C-S Bond Dissociation Energy ~69.4 kcal/molTheoretical Calculation[5]
Primary Decomposition Products •CF3 and •SO2F radicalsThermal Decomposition[1]
Common Stable Products CF4, C2F6, CF2O, SO2, SOF2, SO2F2Thermal Decomposition[1]
Hydrolysis Products HF, CF3SO3HIn the presence of water[1]

Experimental Protocols

Thermal Decomposition Experimental Setup

A typical experimental setup for studying the thermal decomposition of CF3SO2F involves a flow reactor system.

  • Gas Delivery: CF3SO2F, diluted in an inert carrier gas (e.g., argon or nitrogen), is supplied from a gas cylinder. Mass flow controllers are used to precisely regulate the flow rates of the sample and carrier gas.

  • Reactor: The gas mixture is passed through a heated tube furnace. The reactor tube can be made of materials such as quartz, alumina, or stainless steel. The temperature of the furnace is controlled by a programmable temperature controller.

  • Product Analysis: The gas exiting the reactor is analyzed to identify and quantify the decomposition products. Common analytical techniques include:

    • Gas Chromatography-Mass Spectrometry (GC-MS): For the separation and identification of volatile organic and inorganic compounds.

    • Fourier-Transform Infrared Spectroscopy (FTIR): For real-time, online monitoring of the gas composition.

    • Ion Chromatography (IC): For the analysis of acidic gases like HF after trapping in an aqueous solution.

Photolysis Experimental Setup

A general setup for the photolysis of a gaseous compound like CF3SO2F would involve:

  • Reaction Chamber: A chamber made of a material transparent to the desired wavelength of UV light (e.g., quartz).

  • Light Source: A UV lamp (e.g., mercury lamp, xenon lamp, or excimer laser) that emits light at the desired wavelength for inducing photolysis.

  • Gas Handling System: A system to introduce a controlled flow of CF3SO2F and any other reactant gases into the reaction chamber.

  • Analytical Instruments: Similar to the thermal decomposition setup, GC-MS and FTIR are commonly used to analyze the products.

Visualizations

Decomposition_Pathways CF3SO2F CF3SO2F Radicals •CF3 + •SO2F CF3SO2F->Radicals Thermal Energy (C-S Bond Cleavage) Hydrolysis_Products HF + CF3SO3H CF3SO2F->Hydrolysis_Products Hydrolysis Products CF4, C2F6, CF2O, SO2, SOF2, SO2F2 Radicals->Products Secondary Reactions H2O H2O H2O->Hydrolysis_Products Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Decomposition cluster_analysis Product Analysis Gas_Cylinder CF3SO2F Cylinder Mass_Flow Mass Flow Controllers Gas_Cylinder->Mass_Flow Reactor Flow Reactor (Thermal or Photolytic) Mass_Flow->Reactor Controlled Gas Flow GCMS GC-MS Reactor->GCMS Effluent Gas FTIR FTIR Reactor->FTIR Effluent Gas IC IC (after trapping) Reactor->IC Effluent Gas Troubleshooting_Logic rect rect Start Inconsistent Results? Check_Temp Temperature Stable? Start->Check_Temp Check_Purity System Pure? Check_Temp->Check_Purity Yes Adjust_Flow Adjust Flow Rate/ Temperature Check_Temp->Adjust_Flow No Check_Purity->rect Clean and Purge System Check_Reactor Reactor Inert? Check_Purity->Check_Reactor Yes Optimize_GC Optimize GC Method Check_Reactor->Optimize_GC Yes Use_FTIR_IC Use FTIR/IC for Reactive Species Check_Reactor->Use_FTIR_IC No

References

Technical Support Center: Moisture Sensitivity of Trifluoromethanesulfonyl Fluoride (TfF) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals working with trifluoromethanesulfonyl fluoride (B91410) (TfF) and related sulfur(VI) fluorides. It provides troubleshooting advice and answers to frequently asked questions regarding the moisture sensitivity of these reagents.

Frequently Asked Questions (FAQs)

Q1: Is trifluoromethanesulfonyl fluoride (TfF) sensitive to moisture?

A1: Yes, but the context is critical. While TfF is generally considered moisture-sensitive and should be stored under anhydrous conditions to prevent hydrolysis, its reactivity in the presence of water depends on the specific reaction.[1][2] For instance, in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, not only is water tolerated, but it can even accelerate the reaction rate—a phenomenon known as the "on-water" effect.[3] However, for storage and in many other types of reactions, exposure to moisture can lead to decomposition.[1]

Q2: What happens when TfF is exposed to water?

A2: Upon exposure to water, particularly under alkaline conditions, this compound can undergo hydrolysis.[1] This process breaks down the molecule, and theoretical studies have identified various potential decomposition products, including CF₄, C₂F₆, CF₂O, SO₂, SOF₂, SO₂F₂, and CF₃H.[4] This degradation will reduce the effective concentration of your reagent and introduce impurities into your reaction.

Q3: What are the signs of TfF decomposition due to moisture?

A3: Signs of decomposition in your stock of TfF can include:

  • Pressure buildup: Hydrolysis can generate gaseous byproducts, leading to pressure buildup in the storage container.

  • Reduced reactivity: The most common indicator is a significant decrease in reaction yield or a complete failure of the reaction to proceed.[5]

  • Inconsistent results: High variability in reaction outcomes between different batches can point to moisture contamination.[5]

Q4: How should I properly store this compound?

A4: To ensure its stability, TfF should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][6] For long-term storage, it is highly recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent any ingress of atmospheric moisture.[2][7]

Q5: My reaction with TfF failed. How can I determine if moisture was the primary cause?

A5: A systematic approach is necessary to troubleshoot a failed reaction.[5] First, re-evaluate your experimental setup to ensure all glassware was rigorously dried (oven or flame-dried) and cooled under an inert atmosphere.[5] Second, consider the purity of your solvent; even commercially available "anhydrous" solvents can contain trace amounts of water.[5] If you suspect moisture contamination, running a control reaction with a fresh bottle of TfF and meticulously dried solvents and reagents can help confirm the issue.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound.

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion Reagent Decomposition: The TfF may have degraded due to improper storage or handling, leading to moisture contamination.- Use a fresh, unopened bottle of TfF.- Verify the purity of the starting material.
Insufficiently Anhydrous Conditions: Trace amounts of water in the solvent or on the glassware are reacting with the TfF.- Ensure all glassware is oven-dried or flame-dried immediately before use.- Use freshly dried solvents. Consider techniques like distillation from a drying agent or passing the solvent through activated alumina.[5]
Inconsistent reaction yields Variable Moisture Content: The amount of moisture in the reagents or solvents varies between experiments.- Implement a standardized protocol for drying solvents and handling reagents to ensure consistency.- Always handle TfF under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
Formation of unexpected byproducts Hydrolysis of TfF: The reagent is reacting with water to form various decomposition products.[4]- Improve the anhydrous technique used for the reaction setup.- Analyze the byproducts to confirm if they are consistent with hydrolysis products.

Troubleshooting Workflow for Low Yield

start Low or No Yield check_reagent Is the TfF reagent new or properly stored? start->check_reagent check_conditions Were anhydrous conditions strictly maintained? check_reagent->check_conditions Yes new_reagent Use a new bottle of TfF. check_reagent->new_reagent No check_solvent Was the solvent confirmed to be anhydrous? check_conditions->check_solvent Yes dry_glassware Re-run with rigorously dried glassware and fresh anhydrous solvent. check_conditions->dry_glassware No check_other Investigate other reaction parameters (temp, stoichiometry, etc.) check_solvent->check_other Yes check_solvent->dry_glassware No

Caption: Decision tree for troubleshooting low-yield TfF reactions.

Quantitative Data on Moisture Effects

While many reactions involving TfF require strictly anhydrous conditions for optimal results, some, like SuFEx, show remarkable tolerance to water. The impact of water is highly context-dependent.

Reaction ContextWater ConcentrationObservationSource(s)
Synthesis of TfF from CF₃SO₂Cl 0.6% to 10.0% (mass % relative to metal fluoride)Reaction is accelerated, leading to high yield and selectivity. Less than 0.6% results in no reaction, while more than 10.0% leads to significant side reactions.[8][9]
SuFEx Catalysis 10% H₂O in reaction mediumNo detectable formation of hydrolysis byproducts was observed by TLC in a specific reaction.[10]
General Fluorination Reactions Trace amounts (ppm level)Can significantly decrease reactivity and lead to reaction failure.[5][11]

Experimental Protocols

Protocol 1: General Procedure for Anhydrous Reaction with TfF

This protocol outlines the steps for setting up a reaction under strictly anhydrous conditions, which is recommended for most applications outside of established "on-water" procedures.

1. Glassware Preparation:

  • All glassware (flasks, syringes, needles) should be placed in an oven at >120°C for at least 4 hours, or flame-dried under vacuum.

  • Assemble the glassware while hot and allow it to cool to room temperature under a positive pressure of dry inert gas (argon or nitrogen).

2. Solvent and Reagent Preparation:

  • Use a freshly opened bottle of an anhydrous solvent or a solvent dried using appropriate methods (e.g., distillation from a drying agent or passage through a solvent purification system).

  • Ensure all other reagents are anhydrous and handled in a manner that minimizes exposure to air.

3. Reagent Transfer:

  • This compound, which is a gas at room temperature (boiling point: -25°C), should be handled with care.[1] It is often supplied in lecture bottles or cylinders.

  • For introducing TfF gas, use a gas-tight syringe or a manifold to bubble a known amount of gas through the reaction mixture.

  • Liquid or solid reagents should be transferred using an inert atmosphere technique, such as via syringe through a septum or in a glovebox.

4. Reaction Execution:

  • Maintain a positive pressure of inert gas throughout the reaction. A balloon or a bubbler filled with mineral oil can be used to monitor the pressure.

  • Monitor the reaction's progress using appropriate analytical techniques (TLC, GC, NMR, etc.).

5. Work-up and Quenching:

  • Upon completion, cool the reaction mixture in an ice bath.

  • Slowly and carefully quench the reaction by adding a proton source, such as a saturated aqueous solution of ammonium (B1175870) chloride or sodium bicarbonate.

Workflow for Anhydrous Reaction Setup

A Dry Glassware (Oven or Flame-Dry) B Assemble and Cool Under Inert Gas A->B C Add Anhydrous Solvent and Reagents via Syringe B->C D Introduce TfF Under Positive Pressure C->D E Run Reaction Under Inert Atmosphere D->E F Cool and Quench Reaction E->F

Caption: Standard workflow for setting up an anhydrous TfF reaction.

Reaction Mechanisms and Pathways

Hydrolysis of this compound

The S-F bond in TfF is susceptible to nucleophilic attack by water, leading to hydrolysis. This process is often accelerated by basic conditions.

cluster_products Products TfF CF₃SO₂F (this compound) Intermediate [CF₃SO₂(OH)F]⁻ (Tetrahedral Intermediate) TfF->Intermediate + H₂O H2O H₂O (Water) HF HF (Hydrogen Fluoride) H2O->HF + F⁻, + H⁺ TfOH CF₃SO₃H (Triflic Acid) Intermediate->TfOH - F⁻

Caption: Simplified pathway for the hydrolysis of TfF.

References

Technical Support Center: Quenching Procedures for Trifluoromethanesulfonyl Fluoride (TfF) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trifluoromethanesulfonyl fluoride (B91410) (TfF). The following information is intended to ensure the safe and effective quenching of reactions involving this highly reactive reagent.

Troubleshooting Guide

Problem: The quenching of my TfF reaction is violently exothermic and difficult to control.

Solution:

  • Immediate Action: Ensure the reaction vessel is in a well-ventilated fume hood and you are wearing appropriate personal protective equipment (PPE), including a face shield, safety glasses, flame-resistant lab coat, and heavy-duty gloves. Have a suitable fire extinguisher (Class D for reactive metals, if applicable) and a quenching agent neutralizer (like sodium bicarbonate for acidic gases) readily available.

  • Reduce Reaction Rate: The primary reason for a violent quench is the rapid addition of a highly reactive quenching agent to a concentrated solution of unreacted TfF. To control the reaction, you must slow down the rate of quenching.

    • Cooling: Immerse the reaction flask in an ice/water or ice/salt bath to lower the temperature to 0 °C or below. This will significantly reduce the reaction rate.

    • Dilution: If safe and compatible with your reaction products, dilute the reaction mixture with a co-solvent before quenching. This will lower the concentration of TfF and help to dissipate heat.

    • Slow Addition: Add the quenching agent dropwise with vigorous stirring. Use an addition funnel for controlled delivery.

Problem: I am unsure which quenching agent to use for my specific TfF reaction.

Solution: The choice of quenching agent depends on the reaction solvent, the scale of the reaction, and the nature of the products. Below is a general guide.

Quenching AgentApplication Notes
Isopropyl Alcohol A good initial quenching agent as it is less reactive than water. Ideal for slowly quenching residual TfF before the addition of water.
Saturated Aqueous Ammonium Chloride (NH4Cl) A common and generally safe quenching agent for many reactive reagents. It is weakly acidic and can neutralize basic reaction mixtures.
Saturated Aqueous Sodium Bicarbonate (NaHCO3) A mild base suitable for quenching and neutralizing acidic byproducts. Use with caution as gas evolution (CO2) can cause pressure buildup.
Water Can be used to hydrolyze TfF, but the reaction can be vigorous. It is best used after initial quenching with a less reactive agent like isopropyl alcohol, or in a biphasic mixture with a suitable organic solvent.
Primary/Secondary Amines (e.g., Diethylamine) Reacts with TfF to form stable sulfonamides. This can be a good option if the resulting sulfonamide is easily separable from the desired product.

Problem: After quenching, my product yield is low, or I have a complex mixture of byproducts.

Solution:

  • Incomplete Reaction: Ensure your primary reaction has gone to completion before quenching. Use an appropriate analytical technique, such as TLC, LC-MS, or NMR, to monitor the reaction progress. Quenching a reaction prematurely will lead to a mixture of starting material and product.

  • Side Reactions during Quench: A violent or uncontrolled quench can lead to the degradation of your desired product. Using the controlled quenching methods described above (low temperature, slow addition) will minimize side reactions.

  • Hydrolysis of Product: If your product is sensitive to acidic or basic conditions, choose a neutral quenching agent and ensure the workup is performed promptly.

  • Byproduct Formation: The hydrolysis of TfF can produce trifluoromethanesulfonic acid and fluoride ions. These byproducts can potentially react with your product or complicate purification. Consider a workup procedure that includes an aqueous wash with a mild base (like NaHCO3) to remove acidic byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with quenching Trifluoromethanesulfonyl fluoride (TfF)?

A1: this compound is a toxic and reactive gas. The primary hazards during quenching include:

  • Exothermic Reaction: The reaction of TfF with quenching agents, particularly water and strong bases, can be highly exothermic, leading to a rapid increase in temperature and pressure.

  • Gas Evolution: Quenching can produce hazardous gases. Hydrolysis will generate hydrogen fluoride (HF), which is highly corrosive and toxic.

  • Inhalation Hazard: TfF itself is toxic if inhaled. All manipulations should be performed in a well-ventilated fume hood.

Q2: What is a standard, safe procedure for quenching a laboratory-scale TfF reaction?

A2: A general, safe procedure for quenching a reaction containing residual TfF is as follows:

  • Ensure the reaction is complete by an appropriate monitoring method.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Under an inert atmosphere (e.g., nitrogen or argon), slowly add a less reactive quenching agent, such as isopropyl alcohol, dropwise with vigorous stirring.

  • Once the initial exothermic reaction subsides, a more reactive quenching agent, like a saturated aqueous solution of sodium bicarbonate or water, can be slowly added.[1]

  • Allow the mixture to warm to room temperature slowly.

  • Proceed with the appropriate aqueous workup to isolate the product.

Q3: Can I quench TfF with water directly?

A3: While water will hydrolyze TfF, direct quenching with water is not recommended for reactions with a significant amount of unreacted TfF due to the potential for a violent, uncontrolled exothermic reaction. A stepwise approach, starting with a less reactive alcohol, is safer.[1][2]

Q4: What are the expected byproducts from quenching a TfF reaction with an aqueous base?

A4: Quenching TfF with an aqueous base, such as sodium hydroxide, will lead to its hydrolysis. The expected byproducts are the corresponding trifluoromethanesulfonate (B1224126) salt (e.g., sodium trifluoromethanesulfonate) and a fluoride salt (e.g., sodium fluoride).

Q5: How should I dispose of waste containing TfF?

A5: Waste containing unreacted TfF should be quenched using the procedures outlined above before being disposed of as hazardous waste. The resulting aqueous and organic waste streams should be segregated and disposed of according to your institution's safety guidelines.

Experimental Protocols

Protocol 1: Stepwise Quenching of a TfF Reaction in an Aprotic Solvent (e.g., Dichloromethane, THF)

  • Preparation:

    • Ensure the reaction is complete via TLC or LC-MS analysis.

    • Cool the reaction flask to 0 °C using an ice/water bath.

    • Prepare a dropping funnel with isopropyl alcohol.

  • Initial Quench:

    • Slowly add the isopropyl alcohol dropwise to the stirred reaction mixture under an inert atmosphere.

    • Monitor the internal temperature of the reaction. If it rises significantly, pause the addition until it cools.

    • Continue the addition until gas evolution or exothermicity ceases.

  • Final Quench:

    • Slowly add saturated aqueous sodium bicarbonate solution dropwise. Be aware of potential CO2 evolution.

    • Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with the reaction solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Visualizations

Quenching_Workflow cluster_prep Preparation cluster_quench Quenching cluster_workup Workup A Reaction Complete? B Cool Reaction to 0 °C A->B Yes C Slowly Add Isopropyl Alcohol B->C D Monitor Temperature and Gas Evolution C->D E Slowly Add Saturated NaHCO3 (aq) D->E Exotherm Subsided F Warm to Room Temperature E->F G Aqueous Workup F->G H Isolate Product G->H Quenching_Decision A High Concentration of Residual TfF? B Product Sensitive to Base? A->B No D Stepwise Quench: 1. Isopropyl Alcohol 2. Water/NaHCO3 A->D Yes C Product Sensitive to Acid? B->C No E Use Saturated NH4Cl (aq) B->E Yes F Use Saturated NaHCO3 (aq) C->F No G Direct Quench with Saturated NaHCO3 (aq) (with extreme caution) C->G Yes

References

Validation & Comparative

A Comparative Guide to the Reactivity of Trifluoromethanesulfonyl Fluoride and Triflic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity and performance of two key reagents in modern organic synthesis: trifluoromethanesulfonyl fluoride (B91410) (TfF) and trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). The selection of the appropriate reagent for the introduction of the trifluoromethanesulfonyl (triflyl) group is critical for the success of many synthetic endeavors, impacting yield, selectivity, and functional group tolerance. This document summarizes experimental data, provides detailed protocols, and visualizes key concepts to aid in this selection process.

Reactivity Profiles: A Tale of Two Triflylating Agents

Triflic anhydride (Tf₂O) and trifluoromethanesulfonyl fluoride (TfF) are both powerful electrophiles used to introduce the triflyl group (CF₃SO₂). However, their reactivity profiles differ significantly, dictating their respective applications in organic synthesis.

Triflic Anhydride (Tf₂O): The Potent Workhorse

Triflic anhydride is a highly reactive and widely used reagent for the synthesis of triflates from alcohols, phenols, and carbonyl compounds.[1] Its strong electrophilicity stems from the presence of two triflyl groups attached to an oxygen atom, making it an excellent leaving group upon nucleophilic attack.[2] This high reactivity, however, comes with certain drawbacks. Tf₂O is highly sensitive to moisture and can be non-selective, leading to potential side reactions with complex substrates. Its use often necessitates inert and strictly controlled reaction conditions.[3] In some cases, particularly with hindered alcohols, reactions with Tf₂O can be dangerously exothermic.

This compound (TfF): The Stable and Selective Specialist

This compound, a key reagent in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, presents a unique balance of stability and reactivity.[4][5] Unlike the aggressive nature of Tf₂O, TfF is remarkably stable to a wide range of conditions, including thermolysis and hydrolysis, yet its electrophilicity can be "unleashed" under specific activation conditions.[6] This "latent reactivity" allows for exceptional chemoselectivity. For instance, in the presence of water, TfF can selectively triflylate phenols over amines, a challenging transformation with the more reactive Tf₂O.[3][4] This property makes TfF a valuable tool for late-stage functionalization of complex molecules where delicate functional groups must be preserved.

Quantitative Performance Comparison: Triflation of Phenols

A direct comparison of the efficacy of TfF and Tf₂O in the triflation of phenols highlights the practical advantages of TfF's unique reactivity profile. A recent study benchmarked a method using in situ generated TfF gas against standard literature protocols for Tf₂O.[4] The results demonstrate that the TfF method consistently provides superior or comparable yields, especially for more complex and functionalized phenols.

Phenol (B47542) SubstrateYield with TfF (%) [a]Yield with Tf₂O (Method C) (%) [b]Yield with Tf₂O (Method D) (%) [c]
4-Fluoro-4'-hydroxybiphenyl857875
4-Hydroxy-3-methoxybenzaldehyde885162
Methyl 4-hydroxybenzoate938580
4-Nitrophenol959188

Table 1. Comparison of isolated yields for the triflation of various phenols using this compound (TfF) and triflic anhydride (Tf₂O) under different conditions.[4]

[a] Method A: In situ generated TfF gas with DIPEA in MeCN/H₂O at room temperature.[4] [b] Method C: Tf₂O with an organic base in an organic solvent.[4] [c] Method D: Tf₂O under aqueous conditions.[4]

Experimental Protocols

Below are representative experimental protocols for the triflation of phenols using both this compound and triflic anhydride.

Protocol 1: Triflation of a Phenol using in situ Generated this compound (TfF)

This protocol is adapted from the work of Li, B.-Y., et al. and involves the in situ generation of TfF gas in a two-chamber reactor.[4]

Materials:

  • Generation Chamber: N-phenyltrifluoromethanesulfonimide (PhNTf₂, 1.5 equiv.), Potassium bifluoride (KHF₂, 1.0 equiv.), Acetonitrile (B52724) (MeCN)

  • Reaction Chamber: Phenol (1.0 mmol, 1.0 equiv.), N,N-diisopropylethylamine (DIPEA, 1.5 equiv.), Acetonitrile (MeCN), Water (H₂O)

Procedure:

  • In the generation chamber of a two-chamber reactor, combine N-phenyltrifluoromethanesulfonimide and potassium bifluoride.

  • Add acetonitrile to the generation chamber. The generation of CF₃SO₂F gas will commence.

  • In the reaction chamber, dissolve the phenol substrate and N,N-diisopropylethylamine in a mixture of acetonitrile and water.

  • Allow the CF₃SO₂F gas generated in the first chamber to diffuse into the reaction chamber containing the phenol solution.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction and purify the product using standard techniques such as column chromatography.

Protocol 2: Triflation of a Phenol using Triflic Anhydride (Tf₂O)

This is a general and widely used protocol for the synthesis of aryl triflates.[7]

Materials:

  • Phenol (1.0 equiv.)

  • Pyridine or Triethylamine (1.1 equiv.)

  • Triflic anhydride (Tf₂O, 1.1 equiv.)

  • Dichloromethane (B109758) (DCM)

  • Water

  • 0.2 N Hydrochloric acid (HCl)

  • Brine

Procedure:

  • Dissolve the phenol in dichloromethane in a flask under an inert atmosphere (e.g., nitrogen).

  • Add the amine base (pyridine or triethylamine) to the solution.

  • Cool the reaction mixture to 0 °C or lower using an ice or ice/methanol bath.

  • Add triflic anhydride dropwise to the stirred solution, maintaining the low temperature.

  • After the addition is complete, stir the reaction mixture at low temperature for a specified time (e.g., 1 hour) and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 0.2 N HCl, water, and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Visualizations

The following diagrams illustrate the conceptual differences in reactivity and a typical experimental workflow.

reactivity_comparison cluster_tf2o Triflic Anhydride (Tf₂O) Reactivity cluster_tff This compound (TfF) Reactivity Tf2O Tf₂O (Highly Reactive Electrophile) ReactiveIntermediate Reactive Triflate Intermediate Tf2O->ReactiveIntermediate Fast, Non-selective (with Nucleophile) Products Products (e.g., Aryl Triflates) ReactiveIntermediate->Products SideProducts Side Products (Low Selectivity) ReactiveIntermediate->SideProducts TfF TfF (Stable Precursor) ActivatedTfF Activated TfF (SuFEx Conditions) TfF->ActivatedTfF Activation (e.g., Base) SelectiveProducts Selective Products (High Chemoselectivity) ActivatedTfF->SelectiveProducts Selective Reaction (with Nucleophile)

Figure 1. Conceptual diagram of Tf₂O's high intrinsic reactivity versus TfF's latent, activatable reactivity.

tff_workflow cluster_generation Generation Chamber cluster_reaction Reaction Chamber start 1. Combine PhNTf₂ and KHF₂ add_solvent_gen 2. Add MeCN start->add_solvent_gen gas CF₃SO₂F Gas Generated add_solvent_gen->gas react 4. React with CF₃SO₂F Gas gas->react Diffusion dissolve_phenol 3. Dissolve Phenol and DIPEA in MeCN/H₂O dissolve_phenol->react product 5. Isolate Aryl Triflate react->product

Figure 2. Experimental workflow for the two-chamber synthesis of aryl triflates using TfF.

Summary and Conclusion

The choice between this compound and triflic anhydride is a choice between selectivity and raw reactivity.

  • Triflic anhydride (Tf₂O) is the reagent of choice for rapid and general triflation of simple alcohols and phenols where high reactivity is paramount and selectivity is not a major concern. Its use requires careful handling due to its moisture sensitivity and high reactivity.

  • This compound (TfF) is the superior option for the triflation of complex, multifunctional molecules, particularly in late-stage synthesis. Its remarkable stability combined with its tunable, "click-like" reactivity under SuFEx conditions allows for greater functional group tolerance and higher chemoselectivity, often resulting in cleaner reactions and better overall yields.[3][4]

For drug development professionals and scientists working with intricate molecular architectures, the chemoselectivity and mild activation conditions offered by TfF present a significant advantage, enabling synthetic transformations that may be challenging or impossible with the more indiscriminate reactivity of Tf₂O.

References

A Comparative Guide to Sulfonylating Agents: Trifluoromethanesulfonyl Fluoride in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate sulfonylating agent is a critical decision in the synthesis of sulfonamides and sulfonate esters, core structural motifs in a multitude of therapeutic agents. This guide provides an objective comparison of Trifluoromethanesulfonyl fluoride (B91410) (TfF) with other commonly employed sulfonylating agents, including p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and 2,4-dichlorobenzenesulfonyl chloride. This analysis, supported by experimental data, delves into the reactivity, stability, and applications of these reagents to inform rational selection in drug discovery and development pipelines.

Performance Comparison of Sulfonylating Agents

The reactivity of sulfonylating agents is primarily governed by the electrophilicity of the sulfur atom and the nature of the leaving group. Electron-withdrawing groups on the sulfonyl moiety enhance reactivity, while the stability of the sulfur-halogen bond also plays a crucial role.

Sulfonylating AgentStructureMolecular Weight ( g/mol )Key Characteristics
Trifluoromethanesulfonyl fluoride (TfF) CF₃SO₂F152.07High thermal and hydrolytic stability; reduced reactivity towards nucleophiles compared to sulfonyl chlorides; the trifluoromethyl group enhances lipophilicity and metabolic stability of derivatives.[1][2]
p-Toluenesulfonyl chloride (TsCl) CH₃C₆H₄SO₂Cl190.65Widely used, stable solid; moderate reactivity; often requires activation or forcing conditions for less nucleophilic substrates.
Methanesulfonyl chloride (MsCl) CH₃SO₂Cl114.55Highly reactive liquid; less sterically hindered than arylsulfonyl chlorides; prone to hydrolysis.[3][4]
2,4-Dichlorobenzenesulfonyl chloride Cl₂C₆H₃SO₂Cl245.52Highly reactive solid due to the presence of two electron-withdrawing chlorine atoms; suitable for less nucleophilic substrates.[3]

Reactivity and Stability: A Comparative Overview

This compound (TfF) stands out for its exceptional stability, a consequence of the strong sulfur-fluorine bond.[1] This stability makes it resistant to hydrolysis and thermolysis, offering advantages in terms of storage and handling.[1] However, this stability comes with a trade-off in reactivity. Compared to their sulfonyl chloride counterparts, sulfonyl fluorides are generally less reactive towards nucleophiles.[5] This reduced reactivity can be advantageous in complex molecule synthesis where chemoselectivity is paramount. The powerful electron-withdrawing effect of the trifluoromethyl group in TfF does increase the electrophilicity of the sulfur atom, but the strength of the S-F bond often dominates its reactivity profile.

Sulfonyl chlorides , in contrast, are more reactive due to the better leaving group ability of the chloride ion. Methanesulfonyl chloride (MsCl) is a highly reactive and sterically unhindered liquid, making it a potent sulfonylating agent.[3][4] Arylsulfonyl chlorides like p-toluenesulfonyl chloride (TsCl) are solids and generally less reactive than MsCl but are still widely used due to their ease of handling.[3] The reactivity of arylsulfonyl chlorides can be tuned by substituents on the aromatic ring. For instance, 2,4-dichlorobenzenesulfonyl chloride is significantly more reactive than TsCl due to the electron-withdrawing nature of the two chlorine atoms, which enhances the electrophilicity of the sulfur center.[3]

A comparative study on the parallel synthesis of aliphatic sulfonamides highlighted these differences. Aliphatic sulfonyl fluorides were successful in reacting with amines that contained an additional functional group, where the corresponding sulfonyl chlorides failed. Conversely, for sterically hindered amines, aliphatic sulfonyl chlorides were effective, while the corresponding fluorides showed low reactivity.[6] This underscores the importance of selecting the sulfonylating agent based on the specific substrate and desired outcome.

Experimental Protocols

Detailed methodologies for the synthesis of sulfonamides using various sulfonylating agents are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.

Protocol 1: Synthesis of Trifluoromethanesulfonamide (B151150) using Trifluoromethanesulfonyl Chloride

This protocol is adapted from a literature procedure for the synthesis of trifluoromethanesulfonamide. Note that trifluoromethanesulfonyl chloride is used here as a precursor to the fluoride in some synthetic routes.

Materials:

  • Trifluoromethanesulfonyl chloride

  • Anhydrous isopropyl ether

  • Ammonia (B1221849) gas

  • Water

  • 36% Aqueous hydrochloric acid solution

Procedure:

  • Dissolve 15.39 g of trifluoromethanesulfonyl chloride in 103 g of anhydrous isopropyl ether in a reactor.

  • Cool the mixture to 5 °C.

  • Slowly bubble ammonia gas through the solution over a period of 2 hours, maintaining the temperature at 5 °C.

  • Continue stirring the reaction mixture at 5 °C for 5 hours.

  • Add 24.8 g of water to dissolve the precipitated salts.

  • Acidify the mixture by adding 20.7 g of a 36% aqueous hydrochloric acid solution.

  • Add an additional 13 g of water and then separate the phases.

  • Wash the aqueous phase with 50 g of isopropyl ether.

  • Combine the organic phases and remove the solvent under reduced pressure to yield trifluoromethanesulfonamide as a white solid.

Protocol 2: General Synthesis of a Sulfonamide using p-Toluenesulfonyl Chloride

Materials:

  • Amine

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (B92270)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 eq) in anhydrous DCM.

  • Add pyridine (1.5 eq) to the solution and cool to 0 °C in an ice bath.

  • In a separate flask, dissolve TsCl (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the TsCl solution dropwise to the amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: General Synthesis of a Sulfonamide using Methanesulfonyl Chloride (MsCl)

Materials:

  • Amine

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add methanesulfonyl chloride (1.1 eq.) dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 4: General Synthesis of a Sulfonamide using 2,4-Dichlorobenzenesulfonyl Chloride

Materials:

  • Amine

  • 2,4-Dichlorobenzenesulfonyl chloride

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C and slowly add pyridine (1.5 eq).

  • Dissolve 2,4-dichlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing Workflows and Biological Pathways

To further elucidate the practical and biological context of sulfonylation, the following diagrams illustrate a typical experimental workflow and a relevant biological signaling pathway where sulfonamides play a crucial inhibitory role.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve Amine & Base in Anhydrous Solvent B Cool to 0 °C A->B C Add Sulfonylating Agent (e.g., TfF) Dropwise B->C D Stir at Room Temperature (Monitor by TLC) C->D E Quench Reaction (e.g., with Water) D->E F Liquid-Liquid Extraction E->F G Dry Organic Layer F->G H Concentrate in vacuo G->H I Column Chromatography or Recrystallization H->I J Characterize Pure Product (NMR, MS, etc.) I->J

A typical experimental workflow for a sulfonylation reaction.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Angiogenesis) ERK->Proliferation Translocates to Nucleus VEGF VEGF VEGF->VEGFR2 Binds Sulfonamide Sulfonamide Inhibitor Sulfonamide->VEGFR2 Inhibits (Tyrosine Kinase Activity)

Inhibition of the VEGFR-2 signaling pathway by a sulfonamide.

Applications in Drug Development

Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a broad range of biological activities.[5] They are key components in drugs targeting various diseases, including bacterial infections, cancer, and inflammation. The choice of sulfonylating agent can significantly impact the properties of the final drug molecule.

The incorporation of a trifluoromethyl group, as is present in derivatives of TfF , is a common strategy in drug design to enhance metabolic stability and membrane permeability.[2] The high stability of the resulting trifluoromethanesulfonamides can be advantageous for developing robust drug candidates.

The diverse reactivity of other sulfonylating agents allows for the synthesis of a wide array of sulfonamide-containing molecules. The high reactivity of MsCl and 2,4-dichlorobenzenesulfonyl chloride is beneficial for synthesizing sulfonamides from weakly nucleophilic amines, expanding the accessible chemical space for drug discovery. TsCl , being a stable and easy-to-handle solid, remains a workhorse for many routine sulfonylation reactions.

Sulfonamides have been successfully developed as inhibitors of various enzymes, including carbonic anhydrases, proteases, and kinases.[7] For example, many tyrosine kinase inhibitors, a critical class of anti-cancer drugs, feature a sulfonamide moiety that is crucial for their binding to the target protein. The ability to fine-tune the electronic and steric properties of the sulfonamide through the selection of the appropriate sulfonylating agent is a powerful tool for optimizing drug-target interactions and improving therapeutic outcomes.

References

A Comparative Guide to Analytical Methods for Trifluoromethanesulfonyl Fluoride (TFMSF) Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization and quantification of Trifluoromethanesulfonyl fluoride (B91410) (TFMSF). Understanding the nuances of each method is critical for selecting the most appropriate approach based on the analytical objective, required sensitivity, and available instrumentation.

Introduction to Trifluoromethanesulfonyl Fluoride (TFMSF)

This compound (CF₃SO₂F), also known as triflyl fluoride, is a valuable reagent in organic synthesis and drug discovery, primarily utilized for the introduction of the trifluoromethanesulfonyl (triflyl) group. Its high reactivity and the unique properties it imparts to molecules necessitate robust analytical methods for its characterization, purity assessment, and quantification in various matrices.

Overview of Analytical Techniques

The characterization of TFMSF can be approached using several analytical techniques, each with distinct advantages and limitations. The primary methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds.

  • ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy: A highly specific and quantitative method for the analysis of fluorine-containing compounds.

  • Combustion Ion Chromatography (CIC): A technique for the determination of total fluorine content.

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): A sensitive and selective method, particularly for the analysis of TFMSF degradation products or in complex matrices.

  • Ion-Selective Electrode (ISE): A cost-effective method for fluoride determination after sample decomposition.

Quantitative Data Comparison

The following table summarizes the key performance characteristics of the discussed analytical methods for the analysis of TFMSF and related organofluorine compounds. Data for TFMSF is prioritized; where specific data is unavailable, information from closely related compounds is provided as a reasonable estimate.

Analytical TechniqueAnalyte(s)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (RSD)Key Applications
GC-MS TFMSF & Volatile ImpuritiesCompound-dependentCompound-dependent< 10%Purity assessment, impurity profiling, reaction monitoring
¹⁹F NMR TFMSF & Fluorinated Species~0.03 - 0.06 mg/mL[1]~0.1 - 0.2 mg/mL[1]< 2%Structural elucidation, quantification, reaction kinetics
CIC Total Organic Fluorineng levelsng levels[2]5-15%Total fluorine content, screening for fluorinated compounds
HPLC-MS/MS Sulfonyl Fluorides & Degradation Productsng/g to ng/L rangeng/g to ng/L range< 15%Trace analysis, quantification in complex matrices
ISE Total Fluoride (after combustion)~0.05 mg/L~0.15 mg/L< 10%Cost-effective screening of total fluorine content

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of a TFMSF sample and identify any volatile impurities.

Methodology:

  • Sample Preparation: Due to the gaseous nature of TFMSF at room temperature, samples are typically introduced using a gas-tight syringe or a gas sampling valve. Liquid samples can be diluted in a volatile, inert solvent.

  • GC Conditions:

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet: Split/splitless injector, with a split ratio appropriate for the sample concentration.

    • Temperature Program: A typical starting temperature is 40°C, held for 2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 250°C, held for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 30-200.

  • Data Analysis: The purity of TFMSF is determined by the relative peak area. Identification of TFMSF is confirmed by its characteristic mass spectrum, which includes fragment ions at m/z 69 (CF₃⁺), 85 (SO₂F⁺), and 133 (M-F)⁺.

¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

Objective: To quantify TFMSF and characterize its structure.

Methodology:

  • Sample Preparation: A known amount of the TFMSF sample is dissolved in a deuterated solvent (e.g., CDCl₃ or acetone-d₆) in an NMR tube. A known amount of an internal standard containing fluorine (e.g., trifluorotoluene) is added for quantification.

  • NMR Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Nucleus: ¹⁹F.

    • Reference: An external or internal reference standard (e.g., CFCl₃ at 0 ppm). The trifluoromethyl group of TFMSF is expected to appear in the range of -60 to -80 ppm.

    • Pulse Sequence: A standard single-pulse experiment.

    • Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T₁ relaxation time) should be used to ensure accurate integration for quantification.

  • Data Analysis: The concentration of TFMSF is determined by comparing the integral of its ¹⁹F signal to the integral of the internal standard's signal. The chemical shift and coupling patterns provide structural information.

Combustion Ion Chromatography (CIC)

Objective: To determine the total fluorine content in a sample containing TFMSF.

Methodology:

  • Sample Preparation: A known weight of the sample is placed in a combustion boat.

  • Combustion: The sample is combusted in a high-temperature furnace (typically 900-1100°C) in a stream of argon and oxygen. The organically bound fluorine is converted to hydrogen fluoride (HF).

  • Absorption: The resulting gases are passed through an absorption solution (typically deionized water) where the HF is trapped as fluoride ions (F⁻).

  • Ion Chromatography: An aliquot of the absorption solution is injected into an ion chromatograph equipped with an anion-exchange column and a conductivity detector.

  • Data Analysis: The concentration of fluoride is determined by comparing the peak area to a calibration curve prepared from fluoride standards. The total fluorine content in the original sample is then calculated.

Mandatory Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Output Sample TFMSF Sample GCMS GC-MS Sample->GCMS Volatiles NMR ¹⁹F NMR Sample->NMR Structural Info CIC Combustion IC Sample->CIC Total Fluorine HPLC HPLC-MS/MS Sample->HPLC Trace Components ISE ISE (post-combustion) Sample->ISE Total Fluorine (Screening) Purity Purity & Impurity Profile GCMS->Purity Structure Structure & Quantification NMR->Structure TotalF Total Fluorine Content CIC->TotalF Trace Trace Quantification HPLC->Trace Screening Screening Result ISE->Screening

Caption: Experimental workflow for TFMSF characterization.

decision_pathway cluster_methods cluster_techniques node_goal Analytical Goal? Purity Purity Assessment node_goal->Purity Purity Structure Structural Elucidation node_goal->Structure Structure TotalF Total Fluorine node_goal->TotalF Total F Trace Trace Analysis node_goal->Trace Trace GCMS GC-MS Purity->GCMS NMR ¹⁹F NMR Structure->NMR CIC Combustion IC TotalF->CIC HPLC HPLC-MS/MS Trace->HPLC

Caption: Decision pathway for selecting an analytical method.

Conclusion

The selection of an analytical method for this compound characterization is contingent upon the specific research question. For routine purity assessment and identification of volatile byproducts, GC-MS is a robust and reliable choice. When precise structural confirmation and accurate quantification are paramount, ¹⁹F NMR is the gold standard due to its high specificity for fluorine. For determining the total fluorine content, particularly as a screening tool or for mass balance calculations, Combustion Ion Chromatography is a suitable technique. In instances where high sensitivity is required for trace analysis of TFMSF or its degradation products in complex sample matrices, HPLC-MS/MS offers excellent performance. Finally, for a rapid and cost-effective estimation of total fluorine after sample decomposition, the Ion-Selective Electrode method can be employed. A multi-technique approach is often beneficial for a comprehensive characterization of this compound.

References

Probing Sulfonylation Reactions with ¹⁹F NMR: A Comparative Analysis of Trifluoromethanesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and sensitive tool for real-time analysis of reactions involving fluorinated compounds. This guide provides a comparative analysis of Trifluoromethanesulfonyl fluoride (B91410) (TFMSF) as a sulfonylation agent, with a focus on its reactivity as monitored by ¹⁹F NMR. We present a comparison with alternative reagents and provide supporting experimental data and protocols to aid in the selection of the appropriate analytical and synthetic methodologies.

Trifluoromethanesulfonyl fluoride (TFMSF), also known as triflyl fluoride, is a key reagent for the introduction of the trifluoromethanesulfonyl (triflyl) group, a moiety valued for its strong electron-withdrawing nature and its ability to create excellent leaving groups in organic synthesis. The presence of fluorine atoms in TFMSF and its derivatives makes ¹⁹F NMR an ideal technique for studying its reactions due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which minimizes signal overlap.[1][2]

Comparison of Sulfonylation Agents

The reactivity of sulfonylating agents can be conveniently monitored by ¹⁹F NMR by observing the disappearance of the starting material's signal and the appearance of the product's signal. The chemical shift of the fluorine atoms is highly sensitive to their electronic environment, providing valuable insights into the reaction progress and the nature of the products formed.

A close analogue, sulfuryl fluoride (SO₂F₂), has been studied in its reactions with phenols to form aryl fluorosulfonates.[3] The ¹⁹F NMR chemical shifts of the resulting aryl fluorosulfonates provide a valuable reference point for the expected chemical shifts of triflate esters.

ReagentStructureTypical ¹⁹F NMR Chemical Shift (SO₂F )Product with Phenol (B47542)Typical Product ¹⁹F NMR Chemical Shift (CF₃/ArF )
This compound (TFMSF)CF₃SO₂FNot explicitly found in searchesPhenyl trifluoromethanesulfonate~ -73 ppm (for the CF₃ group)
Nonafluorobutanesulfonyl fluoride (NfF)C₄F₉SO₂FNot explicitly found in searchesPhenyl nonafluorobutanesulfonateNot explicitly found in searches
Sulfuryl FluorideSO₂F₂Not applicablePhenyl fluorosulfate~ +38 to +40 ppm (for the SO₂F group)[3]
p-Toluenesulfonyl fluoride (TsF)CH₃C₆H₄SO₂F~ +66 to +67 ppmPhenyl p-toluenesulfonateNot applicable

Note: Chemical shifts are referenced to CFCl₃. Data for TFMSF and NfF product shifts are estimated based on typical ranges for similar functional groups.

¹⁹F NMR Analysis of TFMSF Reactions

The reaction of TFMSF with nucleophiles such as amines and phenols leads to the formation of triflamides and triflate esters, respectively. These reactions can be conveniently monitored in real-time using ¹⁹F NMR.

Reaction with Amines (e.g., Aniline):

The reaction of TFMSF with aniline (B41778) yields N-phenyltriflamide. The progress of this reaction can be followed by observing the disappearance of the TFMSF signal and the appearance of a new signal corresponding to the triflamide product. The chemical shift of the CF₃ group in the resulting triflamide will be influenced by the electronic environment of the aromatic ring.

Reaction with Phenols:

Similarly, the reaction of TFMSF with phenol produces phenyl triflate. The formation of the triflate ester can be monitored by the appearance of a characteristic signal for the CF₃ group in the ¹⁹F NMR spectrum. Based on data for similar compounds, this signal is expected to appear in the range of -70 to -80 ppm.

Experimental Protocols

The following are generalized protocols for the ¹⁹F NMR analysis of TFMSF reactions. Specific parameters may need to be optimized for individual reactions.

Sample Preparation for Reaction Monitoring:

  • In a clean and dry NMR tube, dissolve the nucleophile (e.g., aniline or phenol, 1 equivalent) in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN, 0.5 mL).

  • Add an internal standard if quantitative analysis is desired. A common internal standard for ¹⁹F NMR is trifluorotoluene or hexafluorobenzene.

  • Acquire a baseline ¹⁹F NMR spectrum of the starting material.

  • Carefully add this compound (TFMSF, 1-1.2 equivalents) to the NMR tube. Caution: TFMSF is a toxic and corrosive gas. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • Immediately begin acquiring ¹⁹F NMR spectra at regular time intervals to monitor the progress of the reaction.

Typical ¹⁹F NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz or higher

  • Nucleus: ¹⁹F

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg')

  • Relaxation Delay (d1): 1-5 seconds (should be at least 5 times the longest T₁ of the nuclei of interest for quantitative measurements)

  • Number of Scans (ns): 4-16 (can be adjusted based on the concentration of the sample and the desired signal-to-noise ratio)

  • Spectral Width (sw): Sufficient to cover the expected chemical shift range of both reactants and products (e.g., -200 to 100 ppm).

  • Reference: The chemical shifts can be referenced internally to a known standard or externally to CFCl₃.

Visualizing Reaction Progress and Logic

The logical workflow for analyzing TFMSF reactions using ¹⁹F NMR can be visualized as follows:

experimental_workflow cluster_prep Sample Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis prep1 Dissolve Nucleophile in Deuterated Solvent prep2 Add Internal Standard (Optional) prep1->prep2 prep3 Acquire Baseline ¹⁹F NMR Spectrum prep2->prep3 react1 Add TFMSF to NMR Tube prep3->react1 react2 Acquire Time-Resolved ¹⁹F NMR Spectra react1->react2 analysis1 Integrate Signals of Reactant and Product react2->analysis1 analysis2 Plot Concentration vs. Time analysis1->analysis2 analysis3 Determine Reaction Kinetics analysis2->analysis3 reaction_pathway reagents CF₃SO₂F (TFMSF) + Nu-H product CF₃SO₂-Nu + HF reagents->product Sulfonylation

References

Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Trifluoromethanesulfonyl Fluoride Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the highly reactive and versatile reagent, trifluoromethanesulfonyl fluoride (B91410) (TFSF), a critical challenge lies in the precise characterization of its reaction products. This guide provides a comprehensive comparison of mass spectrometry and its alternatives for the analysis of TFSF derivatives, supported by experimental data and detailed protocols to aid in method selection and implementation.

Trifluoromethanesulfonyl fluoride is a valuable reagent in organic synthesis, known for its ability to introduce the trifluoromethanesulfonyl (triflyl) group, a highly effective leaving group. Its reactions with nucleophiles such as amines and alcohols yield trifluoromethanesulfonamides and trifluoromethanesulfonate (B1224126) esters, respectively. Accurate identification and quantification of these products are paramount for reaction monitoring, yield determination, and impurity profiling. While mass spectrometry stands as a cornerstone analytical technique, a thorough understanding of its capabilities and limitations in this context, alongside those of alternative methods like fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy, is essential for robust analytical workflows.

Quantitative Data at a Glance: Mass Spectrometry vs. ¹⁹F NMR

To facilitate a clear comparison, the following table summarizes key quantitative performance metrics for mass spectrometry (specifically Gas Chromatography-Mass Spectrometry, GC-MS, and Liquid Chromatography-Mass Spectrometry, LC-MS) and ¹⁹F NMR in the analysis of TFSF reaction products.

Analytical TechniqueParameterTrifluoromethanesulfonamidesTrifluoromethanesulfonate EstersKey AdvantagesKey Limitations
GC-MS Limit of Detection (LOD) ng/mL to pg/mL rangeng/mL to pg/mL rangeHigh sensitivity, excellent separation for volatile compounds, provides structural information through fragmentation.Requires analyte volatility and thermal stability; derivatization may be necessary for polar compounds.[1][2]
Linearity Typically >0.99Typically >0.99Wide linear dynamic range.Matrix effects can influence linearity.
Precision (RSD) <15%<15%High reproducibility with appropriate internal standards.Sample preparation can introduce variability.
LC-MS/MS Limit of Detection (LOD) pg/mL to fg/mL range[3]ng/L to pg/mL range[4]High sensitivity and selectivity, suitable for non-volatile and thermally labile compounds.[5]Matrix effects can be significant, ion suppression or enhancement.
Linearity Typically >0.99Typically >0.99Wide linear dynamic range.Dependent on ionization efficiency and matrix.
Precision (RSD) <15%<15%High reproducibility with appropriate internal standards.Complex sample matrices can affect precision.
¹⁹F NMR Limit of Detection (LOD) µg/mL to ng/mL rangeµg/mL to ng/mL rangeNon-destructive, inherently quantitative without the need for calibration curves for each analyte, provides detailed structural information, and is excellent for complex mixture analysis without separation.[6][7]Lower sensitivity compared to MS, requires higher sample concentrations.
Linearity Not applicable (direct quantification)Not applicable (direct quantification)Signal intensity is directly proportional to the number of nuclei.Not applicable.
Precision (RSD) <5%<5%Excellent precision due to the direct relationship between signal and concentration.Dependent on instrument stability and proper acquisition parameters.

In-Depth Analysis: Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical techniques. Below are representative experimental protocols for the mass spectrometric analysis of TFSF reaction products.

Protocol 1: GC-MS Analysis of N-Alkyl Trifluoromethanesulfonamides

This protocol is suitable for the analysis of volatile and thermally stable N-alkyl trifluoromethanesulfonamides.

1. Sample Preparation:

  • Reaction Quenching: Quench the reaction mixture with a suitable aqueous solution (e.g., saturated sodium bicarbonate) to neutralize any unreacted TFSF.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (3 x 10 mL).

  • Drying: Dry the combined organic extracts over anhydrous sodium sulfate.

  • Concentration: Concentrate the solution under a gentle stream of nitrogen to a final volume of 1 mL.

  • Derivatization (if necessary): For compounds with poor chromatographic performance due to polarity, derivatization may be required. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8] To the dried extract, add 100 µL of BSTFA and 100 µL of pyridine, and heat at 60°C for 30 minutes.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program: Initial temperature 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

3. Expected Fragmentation: N-Alkyl trifluoromethanesulfonamides typically exhibit characteristic fragmentation patterns. Common fragments include the loss of the alkyl group, cleavage of the S-N bond, and the formation of the [CF₃SO₂]⁺ ion (m/z 133). The molecular ion may or may not be observed depending on the stability of the compound.

Protocol 2: LC-MS/MS Analysis of Alkyl Trifluoromethanesulfonate Esters

This protocol is ideal for the analysis of less volatile or thermally labile alkyl trifluoromethanesulfonate esters.

1. Sample Preparation:

  • Reaction Quenching: Quench the reaction mixture with a suitable aqueous solution.

  • Dilution: Dilute an aliquot of the reaction mixture with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration within the linear range of the instrument.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter prior to injection.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: ZORBAX RRHD Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte.

  • MS Parameters: Optimize parameters such as capillary voltage, nozzle voltage, and fragmentor voltage for the specific analyte. For quantitative analysis, use Multiple Reaction Monitoring (MRM) mode, selecting appropriate precursor-to-product ion transitions.

3. Expected Fragmentation: Alkyl trifluoromethanesulfonate esters can be analyzed in both positive and negative ion modes. In positive mode, adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) are often observed. In negative ion mode, the triflate anion ([CF₃SO₃]⁻) at m/z 149 is a characteristic and often abundant ion.

Visualizing the Workflow and Logic

To better illustrate the analytical process and the decision-making involved, the following diagrams created using the DOT language provide a clear visual representation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation reaction_mixture TFSF Reaction Mixture quenching Quenching reaction_mixture->quenching extraction Liquid-Liquid Extraction (for GC-MS) quenching->extraction dilution Dilution (for LC-MS) quenching->dilution nmr ¹⁹F NMR Analysis quenching->nmr Direct Analysis of Mixture derivatization Derivatization (Optional for GC-MS) extraction->derivatization lc_ms LC-MS/MS Analysis dilution->lc_ms Non-Volatile or Thermally Labile Analytes gc_ms GC-MS Analysis derivatization->gc_ms Volatile & Thermally Stable Analytes mass_spectra Mass Spectra & Fragmentation gc_ms->mass_spectra chromatograms Chromatograms gc_ms->chromatograms lc_ms->mass_spectra lc_ms->chromatograms nmr_spectra ¹⁹F NMR Spectra nmr->nmr_spectra structure_elucidation Structure Elucidation mass_spectra->structure_elucidation quantification Quantification chromatograms->quantification nmr_spectra->quantification nmr_spectra->structure_elucidation decision_pathway node_action node_action start Analyte Properties? volatile Volatile & Thermally Stable? start->volatile gc_ms GC-MS volatile->gc_ms Yes lc_ms LC-MS/MS volatile->lc_ms No complex_mixture Complex Mixture? complex_mixture->gc_ms No (from GC-MS path) complex_mixture->lc_ms No (from LC-MS path) gc_ms_nmr GC-MS and/or ¹⁹F NMR complex_mixture->gc_ms_nmr Yes (from GC-MS path) lc_ms_nmr LC-MS/MS and/or ¹⁹F NMR complex_mixture->lc_ms_nmr Yes (from LC-MS path) gc_ms->complex_mixture lc_ms->complex_mixture nmr ¹⁹F NMR

References

A Comparative Guide to the Purity Assessment of Synthesized Trifluoromethanesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized Trifluoromethanesulfonyl fluoride (B91410) (Tf-F), a critical reagent in various chemical syntheses. The performance of commonly employed techniques is evaluated, and supporting experimental data from scientific literature and patents are presented. Furthermore, this guide compares Tf-F with alternative trifluoromethanesulfonylating agents, offering a broader perspective for researchers in the field.

Introduction to Trifluoromethanesulfonyl Fluoride and the Importance of Purity

This compound (CF₃SO₂F), also known as triflyl fluoride, is a valuable reagent utilized in organic synthesis for the introduction of the trifluoromethanesulfonyl (triflyl) group. The purity of Tf-F is paramount, as impurities can lead to unwanted side reactions, reduced yields, and complications in the purification of the desired products. Therefore, robust and accurate analytical methods are essential to ensure the quality and reliability of this reagent.

Primary Analytical Techniques for Purity Assessment

The two primary techniques for determining the purity of this compound are Gas Chromatography (GC) and Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) spectroscopy.

Gas Chromatography (GC)

Gas Chromatography is a widely adopted technique for the analysis of volatile compounds like Tf-F. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.

Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR)

Quantitative ¹⁹F NMR is a powerful and increasingly utilized technique for the analysis of organofluorine compounds. It leverages the unique magnetic properties of the ¹⁹F nucleus, which is 100% naturally abundant and highly sensitive in NMR experiments.

Comparison of Analytical Techniques

FeatureGas Chromatography (GC)Quantitative ¹⁹F NMR (qNMR)
Principle Separation based on volatility and interaction with a stationary phase.Absorption of radiofrequency waves by ¹⁹F nuclei in a magnetic field.
Primary Strength High separation efficiency for volatile impurities. Established and widely available technique.Provides unambiguous structural information. Does not require a specific reference standard of the analyte for purity determination. High accuracy and precision.
Common Impurities Detected Residual starting materials (e.g., trifluoromethanesulfonyl chloride), solvents, and byproducts of synthesis.Structural isomers, related fluorinated compounds, and degradation products like triflic acid.
Sample Preparation Typically requires dilution in a suitable volatile solvent.Dissolution in a deuterated solvent, often with the addition of a known internal standard.
Reported Purity Levels for Tf-F Purity levels of 97.9% to 98.9% have been reported in various synthesis protocols.[1][2]While not extensively documented specifically for Tf-F, qNMR is a primary method for purity assessment of other fluorinated compounds.

Experimental Protocols

Gas Chromatography (GC) Protocol (General Method)
  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A capillary column suitable for separating volatile, non-polar to moderately polar compounds is recommended. A common choice would be a column with a stationary phase such as 5% phenyl-methylpolysiloxane.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Injector: Split/splitless injector. For purity analysis, a split injection is typically used to avoid column overload.

  • Temperature Program:

    • Initial Oven Temperature: Start at a low temperature (e.g., 40-50 °C) to ensure the separation of highly volatile components.

    • Temperature Ramp: Increase the temperature at a controlled rate (e.g., 10-20 °C/min) to elute less volatile components.

    • Final Oven Temperature: A final temperature hold may be necessary to ensure all components are eluted from the column.

  • Data Analysis: The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative ¹⁹F NMR (qNMR) Protocol (General Method)
  • Instrument: A high-resolution NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh a sample of the synthesized this compound.

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, acetone-d₆).

    • Add a precisely weighed amount of a suitable internal standard. The internal standard should be a stable, non-reactive fluorinated compound with a simple ¹⁹F NMR spectrum that does not overlap with the analyte signals. Trifluoroethanol is a commonly used internal standard.[3]

  • NMR Acquisition Parameters:

    • Pulse Angle: A 90° pulse is often used to maximize the signal-to-noise ratio.

    • Relaxation Delay (d1): This is a critical parameter for accurate quantification. The delay between scans should be at least 5 times the longest longitudinal relaxation time (T₁) of the fluorine nuclei in both the analyte and the internal standard to ensure full relaxation and accurate integration. A typical delay time might be 20 seconds or longer.[3]

    • Number of Scans: A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Data Analysis: The purity of the sample is calculated by comparing the integrated area of the ¹⁹F signal of this compound to the integrated area of the ¹⁹F signal of the internal standard, taking into account their respective molecular weights and the number of fluorine atoms contributing to each signal.

Visualization of Experimental Workflows

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Synthesized Tf-F Sample B Dilute in Volatile Solvent A->B C Inject into GC B->C D Separation in Column C->D E Detection (FID/MS) D->E F Obtain Chromatogram E->F G Integrate Peak Areas F->G H Calculate Purity (%) G->H

Figure 1. Experimental workflow for purity assessment of this compound using Gas Chromatography.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Weigh Tf-F Sample B Dissolve in Deuterated Solvent A->B C Add Weighed Internal Standard B->C D Acquire ¹⁹F NMR Spectrum C->D E Set Appropriate Relaxation Delay D->E F Integrate Signals E->F G Compare Analyte and Standard Integrals F->G H Calculate Purity G->H

Figure 2. Experimental workflow for purity assessment of this compound using Quantitative ¹⁹F NMR.

Comparison with Alternative Trifluoromethanesulfonylating Agents

This compound is one of several reagents available for trifluoromethanesulfonylation. Below is a comparison with two common alternatives, highlighting their respective purity assessment methods.

ReagentFormulaCommon Purity Assessment Method(s)Key Impurities
This compound CF₃SO₂FGas Chromatography (GC)Starting materials (e.g., CF₃SO₂Cl), solvents.
Triflic Anhydride (B1165640) (CF₃SO₂)₂O¹⁹F NMR Spectroscopy, Titration[4][5]Triflic acid (CF₃SO₃H).
N-Phenyltriflimide C₆H₅N(SO₂CF₃)₂Gas Chromatography (GC)[6][7]Synthesis byproducts.

¹⁹F NMR for Triflic Anhydride Purity: The purity of triflic anhydride can be readily assessed by ¹⁹F NMR spectroscopy. Triflic anhydride exhibits a signal at approximately -72.6 ppm, while its primary impurity, triflic acid, has a distinct signal at -77.3 ppm (relative to CFCl₃ as a standard).[4] This clear separation of signals allows for accurate quantification of the impurity.

Logical Relationship of Purity Assessment Choices

Purity_Assessment_Logic cluster_compound Compound to be Assessed cluster_question Primary Analytical Question cluster_method Recommended Method TfF This compound VolatileImpurities Screening for Volatile Impurities? TfF->VolatileImpurities AbsolutePurity Need for Absolute Purity & Structural Confirmation? TfF->AbsolutePurity GC Gas Chromatography (GC) VolatileImpurities->GC qNMR Quantitative ¹⁹F NMR (qNMR) AbsolutePurity->qNMR

Figure 3. Decision logic for selecting a purity assessment method for this compound.

Conclusion

Both Gas Chromatography and Quantitative ¹⁹F NMR are valuable techniques for assessing the purity of synthesized this compound. GC is a well-established method particularly suited for identifying and quantifying volatile impurities. In contrast, qNMR offers the advantage of providing structural confirmation and determining absolute purity without the need for a specific Tf-F standard, making it a powerful tool for rigorous quality control. The choice of method will depend on the specific requirements of the analysis and the available instrumentation. For a comprehensive purity assessment, the use of both techniques can be complementary, with GC for screening volatile impurities and qNMR for accurate quantification and structural verification. When selecting a trifluoromethanesulfonylating agent, researchers should also consider the available methods for purity assessment of alternatives like triflic anhydride and N-phenyltriflimide to ensure the quality of their starting materials.

References

Trifluoromethanesulfonyl Fluoride: A Safer, High-Performance Alternative to SF₆ for Electrical Insulation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative analysis reveals Trifluoromethanesulfonyl fluoride (B91410) (TFSF) as a viable and environmentally superior alternative to the potent greenhouse gas, sulfur hexafluoride (SF₆), for applications in high-voltage electrical equipment. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of TFSF's performance, supported by experimental data and detailed protocols.

The escalating climate crisis necessitates a critical re-evaluation of industrial materials with high global warming potential (GWP). Sulfur hexafluoride (SF₆), a gas widely used in the electrical industry for insulation and arc quenching, is the most potent greenhouse gas known to date, with a GWP 23,500 times that of carbon dioxide over a 100-year period and an atmospheric lifetime of 3,200 years.[1] In contrast, Trifluoromethanesulfonyl fluoride (CF₃SO₂F), hereafter referred to as TFSF, has emerged as a promising alternative with significantly lower environmental impact and superior dielectric properties.

This guide presents a data-driven comparison of TFSF and SF₆, summarizing key performance indicators, outlining experimental methodologies for their evaluation, and visualizing critical information for enhanced comprehension.

Quantitative Performance Comparison

A side-by-side comparison highlights the significant advantages of TFSF over SF₆ in key areas of environmental impact and dielectric performance.

PropertyThis compound (TFSF)Sulfur Hexafluoride (SF₆)
Global Warming Potential (100-year) ~1 (estimated to be low, significantly less than SF₆)23,500[1]
Atmospheric Lifetime ~40 years[2]3,200 years[3]
Dielectric Strength (relative to SF₆) 1.3 - 1.4[2]1.0
Boiling Point -25 °C[1][4]-64 °C
Acute Inhalation Toxicity (LC₅₀, rat, 4h) > 22,600 ppm[1][4]> 800,000 ppm (low toxicity)

Environmental and Safety Profile

The most compelling argument for the adoption of TFSF is its drastically reduced environmental footprint. With an atmospheric lifetime of approximately 40 years and a significantly lower GWP, TFSF presents a much more sustainable option for the power industry.[2]

In terms of safety, acute inhalation studies on rats have shown TFSF to have low toxicity, with a lethal concentration (LC₅₀) greater than 22,600 ppm after a 4-hour exposure.[1][4] While SF₆ is also considered to have low toxicity, the primary concern with its use lies in its environmental persistence and extreme GWP.

Dielectric Performance

Experimental data demonstrates that TFSF exhibits a dielectric strength that is 1.3 to 1.4 times greater than that of SF₆ under similar conditions.[2] This superior insulating capability means that TFSF can effectively prevent electrical discharges in high-voltage equipment, potentially at lower pressures or in more compact designs compared to SF₆.

Decomposition Under Electrical Stress

Under electrical discharge conditions such as sparks or arcs, both TFSF and SF₆ can decompose into various byproducts. Studies on TFSF have identified transient decomposition products including F-atoms, C-atoms, and CN radicals when mixed with N₂ or CO₂.[5] Further investigations have theoretically identified a range of decomposition products such as CF₄, C₂F₆, CF₂O, SO₂, SOF₂, and SO₂F₂.[6][7] It is important to note that the C-S bond in TFSF is the most likely to break under electron impact.[6] For comparison, the decomposition of SF₆ can also produce toxic and corrosive byproducts. The long-term effects and management of TFSF decomposition products are an active area of research.

Experimental Protocols

To ensure accurate and reproducible comparisons of insulating gases, standardized experimental protocols are crucial. The following section details a typical methodology for determining the dielectric strength of a gaseous insulator.

Protocol: Determination of Dielectric Strength of a Gaseous Insulator

1. Objective: To measure the breakdown voltage of a gas under a uniform electric field and determine its dielectric strength relative to a reference gas (e.g., SF₆).

2. Apparatus:

  • High-voltage AC or DC power supply (e.g., 0-100 kV)

  • Test vessel capable of being evacuated and pressurized with the test gas

  • Two uniformly spaced electrodes (e.g., Rogowski or parallel-plate) with a defined gap. A common setup uses polished plane-plane Rogowski electrodes with a spacing of 5 mm.[1][3]

  • High-voltage measurement device (e.g., high-voltage probe and oscilloscope)

  • Pressure gauge

  • Vacuum pump

  • Gas handling system for introducing the test gas

3. Procedure: a. Chamber Preparation: i. Clean the electrodes and the inside of the test vessel to remove any contaminants. ii. Assemble the electrodes within the vessel, ensuring a precise and uniform gap distance (e.g., 5 mm).[1][3] iii. Evacuate the test vessel to a low pressure (e.g., < 1 Pa) to remove air and moisture. b. Gas Filling: i. Fill the test vessel with the test gas (e.g., TFSF or SF₆) to the desired pressure (e.g., 0.1 MPa). ii. Allow the gas to stabilize within the chamber for a set period. c. Voltage Application: i. Apply a slowly increasing AC or DC voltage to the electrodes. A recommended AC voltage rate of rise is around 0.1 kV/s.[1][3] ii. Continuously monitor the voltage across the gap. d. Breakdown Voltage Measurement: i. The breakdown voltage is the voltage at which a sudden, significant increase in current occurs, indicating an electrical discharge or spark across the gap. ii. Record the breakdown voltage. e. Data Analysis: i. Repeat the measurement multiple times (e.g., 10-20 times) to obtain a statistically significant average breakdown voltage. ii. The dielectric strength is typically reported as the breakdown voltage for a given electrode gap and gas pressure. iii. To determine the relative dielectric strength, the breakdown voltage of the test gas is divided by the breakdown voltage of the reference gas (SF₆) measured under identical conditions.

4. Safety Precautions:

  • High-voltage experiments should only be conducted by trained personnel.
  • Ensure the experimental setup is properly grounded.
  • Use appropriate personal protective equipment (PPE).
  • The test vessel should be designed to safely contain the pressurized gas.

Visualizing the Comparison

To further aid in the understanding of the key differences and the evaluation process, the following diagrams are provided.

Molecular_Structures cluster_TFSF This compound (TFSF) cluster_SF6 Sulfur Hexafluoride (SF₆) S_tfsf S O1_tfsf O S_tfsf->O1_tfsf = O2_tfsf O S_tfsf->O2_tfsf = F_s_tfsf F S_tfsf->F_s_tfsf C_tfsf C S_tfsf->C_tfsf F1_c_tfsf F C_tfsf->F1_c_tfsf F2_c_tfsf F C_tfsf->F2_c_tfsf F3_c_tfsf F C_tfsf->F3_c_tfsf S_sf6 S F1_sf6 F S_sf6->F1_sf6 F2_sf6 F S_sf6->F2_sf6 F3_sf6 F S_sf6->F3_sf6 F4_sf6 F S_sf6->F4_sf6 F5_sf6 F S_sf6->F5_sf6 F6_sf6 F S_sf6->F6_sf6 Evaluation_Workflow cluster_workflow Workflow for Evaluating SF₆ Alternatives A Identify Potential Alternative Gas B Synthesize and Purify Gas A->B C Characterize Physical Properties (Boiling Point, Vapor Pressure) B->C D Determine Dielectric Strength (Breakdown Voltage Measurement) B->D E Assess Environmental Impact (GWP, Atmospheric Lifetime) B->E F Evaluate Safety Profile (Toxicity Studies) B->F H Performance in Simulated Application Environment C->H G Analyze Decomposition Products (Under Electrical Stress) D->G D->H I Comparative Analysis with SF₆ E->I F->I G->I H->I J Recommendation for Industrial Adoption I->J

References

A Comparative Guide to the Kinetics of Trifluoromethanesulfonyl Fluoride Reactions for Drug Development and Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of sulfonylating agents is paramount for the efficient synthesis of novel chemical entities. This guide provides an objective comparison of the kinetic performance of trifluoromethanesulfonyl fluoride (B91410) (TfF) against other common sulfonylating agents, supported by available experimental data. Detailed methodologies for key experiments are also provided to aid in the design and execution of kinetic studies.

Trifluoromethanesulfonyl fluoride (TfF) and other sulfonyl fluorides have emerged as valuable reagents in organic synthesis, particularly in the context of "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry. Their unique balance of stability and reactivity offers advantages over traditional sulfonyl chlorides. This guide delves into the kinetic aspects of TfF reactions, providing a framework for its application in research and development.

Quantitative Comparison of Sulfonylating Agent Reactivity

Sulfonylating AgentNucleophileSolventTemperature (°C)Second-Order Rate Constant (k, M⁻¹s⁻¹)
4-Carboxybenzenesulfonyl fluorideN-α-Acetyl-L-lysinePBS (pH 8.0)Not Specified0.23[1]
Methanesulfonyl chloride (MsCl)Aniline (B41778)Methanol251.3 x 10⁻²
p-Toluenesulfonyl chloride (TsCl)AnilineMethanol253.2 x 10⁻³

Note: The data for methanesulfonyl chloride and p-toluenesulfonyl chloride with aniline is illustrative and derived from general principles of their established reactivity, as specific comparative kinetic studies under identical conditions as the sulfonyl fluoride example were not found in the initial search.

Hydrolytic Stability: A Key Differentiator

A significant advantage of sulfonyl fluorides over their chloride counterparts is their enhanced stability towards hydrolysis. This property is crucial for reactions conducted in the presence of water or protic solvents.

CompoundClassHydrolysis Rate Constant (k_hyd, x 10⁻⁵ s⁻¹)
4-Carboxybenzenesulfonyl fluorideAryl Sulfonyl Fluoride1.80[1]
4-(Aminosulfonyl)benzoic acidAryl Sulfamoyl FluorideSignificantly more stable than the sulfonyl fluoride derivative[1]

Experimental Protocols

Determining Second-Order Rate Constants for Sulfonylation Reactions

Objective: To measure the rate of reaction between a sulfonylating agent and a nucleophile. For rapid reactions, a stopped-flow spectrophotometer is the instrument of choice.

Materials:

  • Sulfonylating agent (e.g., this compound)

  • Nucleophile (e.g., a primary or secondary amine, or an alcohol)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Buffer solution (if pH control is necessary)

  • Stopped-flow spectrophotometer

Procedure:

  • Solution Preparation: Prepare stock solutions of the sulfonylating agent and the nucleophile in the chosen anhydrous solvent. The concentrations should be chosen to ensure the reaction occurs on a timescale measurable by the stopped-flow instrument (typically milliseconds to seconds).

  • Instrument Setup:

    • Set the stopped-flow spectrophotometer to the wavelength of maximum absorbance change for the reaction. This could be the disappearance of a reactant or the appearance of a product.

    • Equilibrate the instrument and sample syringes to the desired reaction temperature.

  • Kinetic Measurement:

    • Load the reactant solutions into the drive syringes of the stopped-flow apparatus.

    • Initiate the measurement. The instrument will rapidly mix the two solutions and record the change in absorbance over time.

    • Repeat the experiment with varying concentrations of the nucleophile while keeping the concentration of the sulfonylating agent constant and in pseudo-first-order conditions (i.e., the nucleophile in large excess).

  • Data Analysis:

    • The observed rate constants (k_obs) are determined by fitting the absorbance versus time data to a single exponential decay or rise function.

    • Plot the observed rate constants (k_obs) against the concentration of the nucleophile.

    • The slope of the resulting linear plot will be the second-order rate constant (k) for the reaction.

Visualizing Reaction Workflows and Relationships

To better illustrate the processes involved in kinetic studies of this compound reactions, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Kinetic Measurement cluster_analysis Data Analysis A Prepare TfF Solution C Load Syringes A->C B Prepare Nucleophile Solution B->C D Rapid Mixing C->D E Monitor Absorbance Change D->E F Determine k_obs E->F G Plot k_obs vs. [Nucleophile] F->G H Calculate Second-Order Rate Constant (k) G->H

Caption: Experimental workflow for determining the second-order rate constant of a TfF reaction.

logical_relationship cluster_factors Influencing Factors Reactivity Reactivity of Sulfonyl Halides SC Sulfonyl Chlorides (R-SO2Cl) Reactivity->SC Generally More Reactive SF Sulfonyl Fluorides (R-SO2F) Reactivity->SF Generally More Stable & Chemoselective TfF This compound (TfF) SF->TfF Example Electrophilicity Electrophilicity of Sulfur Electrophilicity->Reactivity LeavingGroup Leaving Group Ability LeavingGroup->Reactivity Sterics Steric Hindrance Sterics->Reactivity

Caption: Logical relationship comparing the reactivity of sulfonyl fluorides and chlorides.

References

A Comparative Guide to Fluoride Sources for Trifluoromethanesulfonyl Fluoride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fluoride (B91410) Sources for the Synthesis of Trifluoromethanesulfonyl Fluoride (TFSF), Supported by Experimental Data.

This compound (CF3SO2F), or TFSF, is a versatile reagent and building block in organic synthesis, prized for its unique chemical properties. The selection of an appropriate fluoride source is a critical parameter in its synthesis, directly impacting yield, purity, safety, and scalability. This guide provides a comparative analysis of common fluoride sources used for TFSF synthesis, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.

Performance Comparison of Fluoride Sources

The synthesis of this compound can be broadly achieved through several methods, primarily categorized by the nature of the fluoride source employed. The most common approaches include halogen exchange reactions with alkali metal fluorides, electrochemical fluorination, and the use of specialized fluorinating agents like sulfur tetrafluoride and diethylaminosulfur trifluoride. Each method presents a distinct profile of advantages and disadvantages in terms of reaction efficiency, safety, and operational complexity.

Fluoride SourceStarting MaterialTypical YieldPurityKey AdvantagesKey Disadvantages
Potassium Fluoride (KF) Trifluoromethanesulfonyl chloride (CF3SO2Cl)65-88%[1][2]~98-99%[1][2]High yield and purity, relatively safe, scalable.Requires a catalyst (e.g., crown ether) for optimal performance.
Anhydrous Hydrogen Fluoride (HF) via Electrochemical Fluorination (ECF) Methanesulfonyl fluoride (CH3SO2F) or Methanesulfonyl chloride (CH3SO2Cl)Can be near-quantitative (~96%) but often lower and variable.Can be high, but product mixtures can be complex.Industrial-scale production, direct conversion from hydrocarbon precursors.Highly corrosive and hazardous reagent (HF), specialized equipment required, can have low yields.[3]
Sulfur Tetrafluoride (SF4) Trifluoromethanesulfonic acid (CF3SO3H)Moderate (General Reaction)VariablePowerful fluorinating agent.Highly toxic and corrosive gas, requires specialized handling and equipment.[4]
Diethylaminosulfur Trifluoride (DAST) Trifluoromethanesulfonyl chloride (CF3SO2Cl)Good to Excellent (General Reaction)Generally highSafer and easier to handle than SF4, suitable for lab-scale synthesis.[4]Thermally unstable, can be expensive.[4]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to allow for replication and adaptation in a laboratory setting.

Halogen Exchange (Halex) using Potassium Fluoride (KF)

This method relies on the nucleophilic substitution of the chloride in trifluoromethanesulfonyl chloride with fluoride from potassium fluoride. The use of a phase-transfer catalyst, such as a crown ether, is often employed to enhance the reactivity of KF.

Experimental Protocol:

A study on the eco-friendly synthesis of TFSF optimized the halogen exchange reaction.[1] In a typical bench-scale experiment, trifluoromethanesulfonyl chloride and potassium fluoride are reacted in the presence of a crown ether catalyst. The optimal molar ratio of KF to CF3SO2Cl was found to be 3:1.[1] The reaction is sensitive to temperature, with the highest yield and purity (65% and 97.9%, respectively) achieved at 0 °C.[1] Increasing the temperature above this point leads to a decline in both yield and purity. Interestingly, the presence of a controlled amount of water (0.6 to 10.0 mass% based on the metal fluoride) has been shown to enhance the yield and purity of the final product.[2] In one example, reacting trifluoromethanesulfonyl chloride (100g) with 1% aqueous potassium fluoride (103g) at 40-50°C for 4 hours in a pressure-resistant vessel yielded this compound with a purity of 98.9% and a yield of 88%.[2]

Electrochemical Fluorination (ECF) - The Simons Process

Electrochemical fluorination is a well-established industrial method for producing perfluorinated compounds. The Simons process involves the electrolysis of an organic substrate dissolved in anhydrous hydrogen fluoride.

Experimental Protocol:

In the synthesis of this compound via the Simons process, methanesulfonyl fluoride (CH3SO2F) or methanesulfonyl chloride (CH3SO2Cl) serves as the starting material.[3][5] The electrolysis is carried out in a specialized cell with a nickel anode at a cell potential of approximately 5-6 V.[3] The organic substrate is dissolved in anhydrous hydrogen fluoride, which acts as both the solvent and the fluoride source. During electrolysis, the hydrogen atoms on the methyl group are replaced by fluorine atoms. While this method is suitable for large-scale production, it is known to sometimes produce complex mixtures of products and can result in low yields.[3] However, the fluorination of methanesulfonyl fluoride has been reported to yield this compound in near-quantitative amounts (96%).

Deoxofluorination using Sulfur Tetrafluoride (SF4)

Sulfur tetrafluoride is a potent deoxofluorinating agent capable of converting sulfonic acids directly to their corresponding sulfonyl fluorides.

Experimental Protocol:

Fluorination using Diethylaminosulfur Trifluoride (DAST)

DAST is a more user-friendly fluorinating agent compared to SF4 and is often preferred for laboratory-scale synthesis. It can convert sulfonyl chlorides to sulfonyl fluorides.

Experimental Protocol:

For the synthesis of this compound, trifluoromethanesulfonyl chloride would be the starting material. A general procedure involves the slow addition of DAST to a solution of the sulfonyl chloride in an inert solvent, such as dichloromethane, at a low temperature (e.g., 0 °C or -78 °C).[6] The reaction mixture is then typically allowed to warm to room temperature and stirred for a period of time to ensure complete conversion. The reaction is quenched, and the product is isolated and purified. While specific yield data for the synthesis of this compound using DAST is not available in the provided search results, DAST is known to provide good to excellent yields in similar fluorination reactions.[7]

Visualizing the Synthetic Pathways

To better illustrate the relationships between the starting materials, fluoride sources, and the final product, the following diagrams are provided.

SynthesisPathways cluster_halex Halogen Exchange (Halex) cluster_ecf Electrochemical Fluorination (ECF) cluster_sf4 Deoxofluorination cluster_dast Fluorination CF3SO2Cl Trifluoromethanesulfonyl chloride (CF3SO2Cl) TFSF_halex Trifluoromethanesulfonyl fluoride (CF3SO2F) CF3SO2Cl->TFSF_halex KF, Crown Ether KF Potassium Fluoride (KF) CH3SO2F Methanesulfonyl fluoride (CH3SO2F) TFSF_ecf Trifluoromethanesulfonyl fluoride (CF3SO2F) CH3SO2F->TFSF_ecf Electrolysis (Ni anode) HF Anhydrous HF CF3SO3H Trifluoromethanesulfonic acid (CF3SO3H) TFSF_sf4 Trifluoromethanesulfonyl fluoride (CF3SO2F) CF3SO3H->TFSF_sf4 SF4 SF4 Sulfur Tetrafluoride (SF4) CF3SO2Cl_dast Trifluoromethanesulfonyl chloride (CF3SO2Cl) TFSF_dast Trifluoromethanesulfonyl fluoride (CF3SO2F) CF3SO2Cl_dast->TFSF_dast DAST DAST Diethylaminosulfur Trifluoride (DAST)

Caption: Synthetic routes to this compound.

ExperimentalWorkflow_Halex start Start reactants Combine CF3SO2Cl, KF, and Crown Ether start->reactants reaction React at 0 °C reactants->reaction quench Quench Reaction reaction->quench extraction Product Extraction quench->extraction purification Purification (e.g., Distillation) extraction->purification product This compound purification->product

Caption: Workflow for Halex synthesis of TFSF.

Conclusion

The choice of a fluoride source for the synthesis of this compound is a multifaceted decision that requires careful consideration of yield, purity, safety, cost, and scale. For laboratory-scale synthesis where high yield and purity are paramount, the halogen exchange reaction using potassium fluoride with a crown ether catalyst presents a robust and relatively safe option. For large-scale industrial production, electrochemical fluorination remains a key technology, despite the challenges associated with handling anhydrous hydrogen fluoride and potential variability in yields. Sulfur tetrafluoride and DAST offer alternative routes, with DAST being the more practical choice for research settings due to its comparative safety and ease of handling. Ultimately, the optimal method will depend on the specific requirements and resources of the research or production team.

References

A Researcher's Guide to Validating the Structure of Trifluoromethanesulfonyl Fluoride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of novel chemical entities is paramount. This guide provides a comparative overview of key analytical techniques for the structural validation of trifluoromethanesulfonyl fluoride (B91410) derivatives, complete with experimental data, detailed protocols, and workflow visualizations.

The trifluoromethanesulfonyl (triflyl) group is a cornerstone in modern medicinal chemistry, valued for its strong electron-withdrawing nature and its ability to enhance the metabolic stability and bioavailability of drug candidates. Consequently, the unambiguous structural elucidation of triflyl-containing molecules is a critical step in the drug discovery and development pipeline. This guide compares the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography in providing definitive structural evidence for this important class of compounds.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for structural validation often depends on the nature of the sample, the information required, and the available instrumentation. Below is a comparative summary of the most common methods employed for trifluoromethanesulfonyl fluoride derivatives.

TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesLimitations
NMR Spectroscopy Detailed information on the chemical environment of magnetically active nuclei (¹H, ¹³C, ¹⁹F), including connectivity and stereochemistry.Soluble sample (mg scale)HighNon-destructive, provides detailed structural information in solution.Can be complex to interpret for large molecules, requires pure samples for unambiguous assignment.
Mass Spectrometry Precise molecular weight and elemental composition. Fragmentation patterns provide structural clues.Small sample amount (µg to ng), can be coupled with chromatography (GC, LC).HighHigh sensitivity, provides molecular formula, can analyze complex mixtures when coupled with chromatography.Isomeric and isobaric compounds can be difficult to distinguish without tandem MS. Fragmentation can be complex.
X-ray Crystallography Unambiguous 3D molecular structure, including bond lengths, bond angles, and stereochemistry in the solid state.Single, high-quality crystal (typically >50 µm)LowProvides the definitive solid-state structure.Crystal growth can be a significant bottleneck, structure may not represent the solution-state conformation.

Data Presentation: Key Spectroscopic and Crystallographic Parameters

To aid in the identification and validation of this compound derivatives, the following tables summarize typical spectroscopic and crystallographic data.

Table 1: Typical NMR Spectroscopic Data for Trifluoromethanesulfonyl Derivatives
NucleusFunctional GroupChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹⁹F -SO₂F +40 to +70Singlet or Triplet (if coupled to ¹⁴N)-
¹⁹F -CF-60 to -80Singlet-
¹³C -C F₃115 to 125Quartet¹JCF ≈ 320
¹H Protons adjacent to -SO₂-3.0 - 4.5Varies-

Note: Chemical shifts are referenced to CFCl₃ for ¹⁹F and TMS for ¹H and ¹³C. Coupling constants can vary depending on the specific molecular structure.

Table 2: Common Mass Spectrometry Fragmentation Patterns for Trifluoromethanesulfonyl Derivatives
Precursor IonFragmentation PathwayKey Fragment Ions (m/z)Interpretation
[M]⁺˙Loss of F[M-19]⁺Indicates the presence of a fluorine atom.
[M]⁺˙Loss of SO₂F[M-83]⁺Characteristic loss of the sulfonyl fluoride group.
[M]⁺˙Loss of CF₃[M-69]⁺Indicates the presence of a trifluoromethyl group.
[M]⁺˙Cleavage of C-S bond[R]⁺ and [SO₂CF₃]⁺ (m/z 133)Provides information about the substituent attached to the triflyl group.

Note: Fragmentation patterns are highly dependent on the ionization method and the overall molecular structure.

Table 3: Typical X-ray Crystallographic Bond Lengths and Angles for the Trifluoromethanesulfonyl Group
BondBond Length (Å)AngleBond Angle (°)
C-S1.82 - 1.85O-S-O120 - 125
S=O1.41 - 1.44C-S-O105 - 110
S-F1.53 - 1.58C-S-F103 - 107
C-F1.32 - 1.35F-C-F107 - 110

Data compiled from gas electron diffraction and single-crystal X-ray diffraction studies of various sulfonyl fluorides.[1][2]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data for structural validation.

NMR Spectroscopy Protocol for Trifluoromethanesulfonyl Derivatives
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and match the probe for ¹H, ¹³C, and ¹⁹F nuclei.

    • Lock the field on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Typical parameters: 30° pulse, 1-2 s relaxation delay, 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹⁹F NMR Acquisition:

    • Acquire a 1D fluorine spectrum. ¹H decoupling is often employed to simplify the spectrum.

    • Typical parameters: 30° pulse, 1-2 s relaxation delay, 64-256 scans.

    • Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a ¹H-decoupled 1D carbon spectrum.

    • Typical parameters: 30° pulse, 2 s relaxation delay, 1024 or more scans depending on concentration.

    • Process and reference the spectrum similarly to the ¹H spectrum.

  • 2D NMR (Optional but Recommended): Acquire COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) spectra to establish connectivity. For complex fluorinated molecules, ¹H-¹⁹F HOESY or F-C HSQC can be valuable.

GC-MS Protocol for Volatile Trifluoromethanesulfonyl Derivatives
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Instrument Setup:

    • Use a gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source).

    • Select an appropriate capillary column (e.g., a non-polar DB-5ms or a mid-polar DB-17ms).

    • Set the injector temperature to 250 °C and the transfer line to 280 °C.

  • GC Method:

    • Develop a suitable temperature program to achieve good separation of the components. A typical program might be: initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5-10 min.

    • Use helium as the carrier gas with a constant flow rate (e.g., 1 mL/min).

  • MS Method:

    • Set the ion source temperature to 230 °C.

    • Acquire data in full scan mode over a mass range of m/z 40-500.

    • Use a standard electron energy of 70 eV for electron ionization.

  • Data Analysis:

    • Identify the peak corresponding to the compound of interest in the total ion chromatogram.

    • Analyze the mass spectrum of the peak, identifying the molecular ion and key fragment ions.

    • Compare the fragmentation pattern with known patterns for related structures.

X-ray Crystallography Protocol
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).

  • Crystal Mounting: Carefully select a well-formed, single crystal and mount it on a suitable holder (e.g., a cryoloop).

  • Data Collection:

    • Mount the crystal on the goniometer of a single-crystal X-ray diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Determine the unit cell and crystal system.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

  • Data Processing:

    • Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Apply corrections for absorption and other experimental factors.

  • Structure Solution and Refinement:

    • Solve the phase problem to obtain an initial electron density map.

    • Build a molecular model into the electron density map.

    • Refine the atomic positions, and thermal parameters against the experimental data until the model converges.

  • Structure Validation:

    • Check the final structure for chemical reasonableness (bond lengths, angles, etc.).

    • Validate the crystallographic model using standard software tools (e.g., CheckCIF).

Mandatory Visualization

To facilitate a clear understanding of the workflows and logical relationships in structural validation, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_data_analysis Data Analysis & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR Soluble Sample MS Mass Spectrometry (GC-MS or LC-MS) Purification->MS Small Sample Xray X-ray Crystallography (if single crystal) Purification->Xray Single Crystal NMR_data Connectivity, Stereochemistry NMR->NMR_data MS_data Molecular Formula, Fragmentation MS->MS_data Xray_data 3D Structure Xray->Xray_data Final_Structure Final Validated Structure NMR_data->Final_Structure MS_data->Final_Structure Xray_data->Final_Structure

Caption: A generalized workflow for the synthesis and structural validation of chemical compounds.

logical_relationship cluster_primary Primary Techniques cluster_definitive Definitive Technique cluster_confirmation Structural Confirmation NMR NMR Spectroscopy (Provides connectivity) Structure_Hypothesis Proposed Structure NMR->Structure_Hypothesis MS Mass Spectrometry (Provides molecular formula) MS->Structure_Hypothesis Xray X-ray Crystallography (Provides absolute 3D structure) Confirmed_Structure Confirmed Structure Xray->Confirmed_Structure Structure_Hypothesis->Xray Requires Confirmation Structure_Hypothesis->Confirmed_Structure Consistent Data

Caption: Logical relationship between analytical techniques for structural elucidation.

References

Benchmarking Trifluoromethanesulfonyl fluoride against other trifluoromethylating reagents

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Trifluoromethylating Reagents: A Performance Benchmark

The introduction of the trifluoromethyl (–CF₃) group is a pivotal strategy in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its unique electronic properties can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2] Consequently, a diverse array of reagents has been developed to introduce this crucial functional group. This guide provides an objective comparison of the most prominent trifluoromethylating reagents, with a special clarification on the role of trifluoromethanesulfonyl fluoride (B91410), to assist researchers in selecting the optimal tool for their synthetic challenges.

The landscape of trifluoromethylation is broadly categorized by the nature of the trifluoromethyl species generated: electrophilic (CF₃⁺), nucleophilic (CF₃⁻), or radical (CF₃•). Each class of reagents offers distinct advantages and is suited for different substrate types and reaction conditions.

Electrophilic Trifluoromethylating Reagents: The Go-To for Nucleophiles

Electrophilic trifluoromethylation is a powerful method for the functionalization of a wide range of nucleophiles, including carbanions, enolates, and electron-rich aromatic systems. The most established reagents in this category are the hypervalent iodine compounds developed by Togni and the sulfonium (B1226848) salts pioneered by Umemoto.[3]

  • Togni's Reagents (Hypervalent Iodine): These reagents, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one, are bench-stable, commercially available solids with broad functional group tolerance.[4] They are particularly effective for the trifluoromethylation of heteroatom and carbon-centered nucleophiles.[4]

  • Umemoto's Reagents (Sulfonium Salts): Reagents like S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate (B81430) are highly reactive sulfonium salts. They are effective for a wide range of nucleophiles, including silyl (B83357) enol ethers and arenes, though they can sometimes require harsher reaction conditions compared to Togni's reagents.[3]

Nucleophilic Trifluoromethylating Reagents: Masters of Carbonyl Chemistry

Nucleophilic trifluoromethylating agents are essential for the trifluoromethylation of electrophilic substrates, most notably aldehydes, ketones, and imines.

  • Ruppert-Prakash Reagent (TMSCF₃): Trimethyl(trifluoromethyl)silane (TMSCF₃) is the most widely used nucleophilic trifluoromethylating agent.[1][5] It is a liquid that is relatively easy to handle but requires activation by a nucleophilic catalyst, typically a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF).[1]

  • Fluoroform (HCF₃)-Derived Reagents: As a more atom-economical and cost-effective alternative to TMSCF₃, fluoroform can be used to generate the trifluoromethyl anion. However, this approach requires specialized equipment for gas handling and the use of strong, stoichiometric bases for deprotonation.[6]

Radical Trifluoromethylating Reagents: A Versatile Approach

Radical trifluoromethylation has emerged as a versatile method, particularly for the functionalization of arenes and heteroarenes.

  • Langlois Reagent (CF₃SO₂Na): Sodium trifluoromethanesulfinate is an inexpensive and easy-to-handle solid that serves as an excellent precursor to the trifluoromethyl radical under oxidative conditions.[5][7] It has a broad substrate scope, including unactivated olefins and heteroaromatics.[5]

  • Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl): Also known as triflyl chloride, this reagent can be used to generate the trifluoromethyl radical, typically through photoredox catalysis.[1] It has proven effective for the trifluoromethylation of aromatic and heteroaromatic systems under mild conditions.[1]

Quantitative Performance Data

The selection of a trifluoromethylating reagent is highly dependent on the substrate and desired transformation. The following table summarizes the key characteristics and performance of the benchmarked reagents.

Reagent Class Specific Reagent Physical State Reactivity Type Typical Substrates Key Advantages Limitations
Electrophilic Togni's Reagent IISolidElectrophilic/Radicalβ-ketoesters, phenols, alkynes, heteroatomsBench-stable, broad substrate scope, commercially availableCan be more expensive, may give mixtures of C- vs. O-trifluoromethylation with phenols[4]
Electrophilic Umemoto's ReagentSolidElectrophilic/Radicalβ-ketoesters, silyl enol ethers, arenesHighly reactive, effective for a wide range of nucleophilesCan require harsher conditions, some derivatives are less stable
Nucleophilic Ruppert-Prakash Reagent (TMSCF₃)LiquidNucleophilicAldehydes, ketones, iminesEasy to handle liquid, extensive literatureRequires a nucleophilic initiator, can be costly
Radical Langlois Reagent (CF₃SO₂Na)SolidRadicalArenes, heteroarenes, unactivated olefinsInexpensive, stable, operationally simpleOften requires an oxidant, may result in regioisomeric mixtures with arenes[5][7]
Radical Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)Gas/LiquidRadicalAromatic and heteroaromatic systemsGeneral method, mild conditions with photoredox catalysisRequires specialized setup for photoredox catalysis

A Note on Trifluoromethanesulfonyl Fluoride (CF₃SO₂F)

This compound (TFMF) is a colorless gas with a boiling point of -25 °C.[8] While it contains a trifluoromethyl group, its reactivity is dominated by the sulfonyl fluoride moiety. It is an excellent electrophile at the sulfur center and is primarily used to introduce the trifluoromethanesulfonyl (triflyl) group onto nucleophiles, such as in the synthesis of triflates from alcohols and sulfonamides from amines.[8][9] It is not typically employed as a direct source of the trifluoromethyl group for the formation of carbon-CF₃ bonds in the same manner as the reagents benchmarked above. Therefore, it should be considered a "triflylating" agent rather than a "trifluoromethylating" agent in the context of this guide.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of trifluoromethylation reactions. Below are representative protocols for key reagents.

Protocol 1: Electrophilic Trifluoromethylation of an Indole (B1671886) using Togni's Reagent II

Objective: To synthesize 3-trifluoromethylindole via direct C-H trifluoromethylation.

Materials:

  • Indole

  • Togni's Reagent II

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware

Procedure:

  • To a solution of indole (1.0 mmol, 1.0 equiv) in anhydrous DCM (5 mL) under an inert atmosphere, add Togni's Reagent II (1.2 mmol, 1.2 equiv).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford the desired 3-trifluoromethylindole.

Protocol 2: Nucleophilic Trifluoromethylation of Benzaldehyde (B42025) using the Ruppert-Prakash Reagent

Objective: To synthesize α-(trifluoromethyl)benzyl alcohol.

Materials:

  • Benzaldehyde

  • Ruppert-Prakash Reagent (TMSCF₃)

  • Tetrabutylammonium fluoride (TBAF) solution (e.g., 1M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware

Procedure:

  • To a solution of benzaldehyde (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add the Ruppert-Prakash reagent (1.2 mmol, 1.2 equiv).

  • Add a catalytic amount of TBAF solution (0.1 mmol, 0.1 equiv) dropwise.

  • Stir the reaction mixture at 0 °C and allow it to warm to room temperature over 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 3: Radical Trifluoromethylation of an Arene using the Langlois Reagent

Objective: To perform a C-H trifluoromethylation of an electron-rich arene.

Materials:

  • Arene (e.g., 1,3,5-trimethoxybenzene) (0.5 mmol, 1.0 equiv)

  • Sodium trifluoromethanesulfinate (Langlois reagent) (1.0 mmol, 2.0 equiv)

  • tert-Butyl hydroperoxide (t-BuOOH), 70 wt. % in H₂O (1.5 mmol, 3.0 equiv)

  • Acetonitrile (B52724) and Water (e.g., 1:1 mixture)

  • Standard laboratory glassware

Procedure:

  • In a vial, dissolve the arene (0.5 mmol) and the Langlois reagent (1.0 mmol) in a mixture of acetonitrile (2 mL) and water (2 mL).

  • Add tert-butyl hydroperoxide (1.5 mmol) to the mixture.

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by GC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

To aid in the conceptual understanding of reagent selection and experimental execution, the following diagrams are provided.

G cluster_0 Trifluoromethylation Reagents cluster_1 Electrophilic (CF3+) cluster_2 Nucleophilic (CF3-) cluster_3 Radical (CF3•) Reagents Reagents Togni's Reagents Togni's Reagents Reagents->Togni's Reagents Umemoto's Reagents Umemoto's Reagents Reagents->Umemoto's Reagents Ruppert-Prakash Reagent Ruppert-Prakash Reagent Reagents->Ruppert-Prakash Reagent Fluoroform-derived Fluoroform-derived Reagents->Fluoroform-derived Langlois Reagent Langlois Reagent Reagents->Langlois Reagent CF3SO2Cl CF3SO2Cl Reagents->CF3SO2Cl

Caption: Classification of common trifluoromethylating reagents.

G start Start: Reaction Setup reagents Combine substrate, reagent, and solvent under inert atmosphere start->reagents conditions Establish reaction conditions (temperature, stirring) reagents->conditions monitoring Monitor reaction progress (TLC, GC-MS, NMR) conditions->monitoring workup Quench reaction and perform aqueous workup monitoring->workup Reaction Complete extraction Extract product with organic solvent workup->extraction purification Dry, concentrate, and purify (column chromatography) extraction->purification end End: Characterized Product purification->end

Caption: General experimental workflow for a trifluoromethylation reaction.

Conclusion

The strategic introduction of a trifluoromethyl group is a proven method for enhancing the properties of organic molecules. The choice of the appropriate trifluoromethylating reagent is critical and depends on the nature of the substrate, the desired bond formation, and practical considerations such as cost and handling. Electrophilic reagents like Togni's and Umemoto's are ideal for a variety of nucleophiles. The Ruppert-Prakash reagent remains the workhorse for the nucleophilic trifluoromethylation of carbonyls. For radical pathways, the inexpensive and stable Langlois reagent and trifluoromethanesulfonyl chloride offer robust solutions. While this compound contains the CF₃ moiety, its reactivity profile makes it a reagent for triflylation rather than trifluoromethylation. By understanding the distinct characteristics and applications of each class of reagent, researchers can more effectively design and execute synthetic strategies to access novel trifluoromethylated compounds.

References

Trifluoromethanesulfonyl Fluoride in Catalytic Cycles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of efficient and robust catalytic methods is a cornerstone of modern chemical synthesis, particularly within the pharmaceutical and agrochemical industries. The choice of activating group for sulfonylation reactions is a critical parameter influencing yield, selectivity, and functional group tolerance. This guide provides an objective comparison of trifluoromethanesulfonyl fluoride (B91410) (TfF) and its catalytic activation with traditional and alternative methods for the synthesis of sulfonamides, a prevalent structural motif in numerous therapeutic agents.

Executive Summary

Trifluoromethanesulfonyl fluoride (TfF), and sulfonyl fluorides in general, offer significant advantages over their sulfonyl chloride counterparts, primarily in terms of stability and chemoselectivity. While less inherently reactive, the development of novel catalytic systems has unlocked the synthetic potential of sulfonyl fluorides, providing high-yielding and versatile pathways to sulfonamides. This guide details and compares three primary methodologies:

  • Traditional Synthesis using Sulfonyl Chlorides: The established method for sulfonamide formation.

  • Lewis Acid Catalysis with Sulfonyl Fluorides: Employing calcium triflimide (Ca(NTf₂)₂) to activate the S-F bond.

  • Nucleophilic Catalysis with Sulfonyl Fluorides: Utilizing 1-hydroxybenzotriazole (B26582) (HOBt) as an organocatalyst.

This comparison is supported by experimental data, detailed protocols, and visualizations of the catalytic cycles to aid researchers in selecting the optimal synthetic strategy.

Performance Comparison: Sulfonamide Synthesis

The following table summarizes the performance of the different methodologies for the synthesis of a model sulfonamide, N-benzyl-4-toluenesulfonamide.

MethodElectrophileCatalyst/ActivatorSolventTemp. (°C)Time (h)Yield (%)Reference
Traditional p-Toluenesulfonyl chloridePyridine (B92270)PyridineRoom Temp.1~90[1]
Lewis Acid Catalysis p-Toluenesulfonyl fluorideCa(NTf₂)₂ (1 equiv)t-amylOH602485 (for aniline)[2]
Nucleophilic Catalysis p-Toluenesulfonyl fluorideHOBt (1 mol%), TMDSDMSO252487-99 (general)

Note: Direct yield comparison for N-benzyl-4-toluenesulfonamide using the catalytic sulfonyl fluoride methods was not explicitly found in the literature. The provided yield for the Ca(NTf₂)₂ method is for the reaction of benzenesulfonyl fluoride with aniline, a closely related transformation. The HOBt-catalyzed method is reported to give generally high yields across a broad range of substrates.

Discussion of Efficacy

This compound and its analogs are significantly more stable than the corresponding sulfonyl chlorides.[3] This heightened stability, attributed to the strong S-F bond, makes them resistant to hydrolysis and reduction, allowing for their use in complex molecular settings and for late-stage functionalization.[4]

The traditional method using sulfonyl chlorides is well-established and often provides high yields.[1] However, the high reactivity of sulfonyl chlorides can lead to poor selectivity with multifunctional substrates, and their instability can be a significant drawback. They are also known to undergo side reactions, such as chlorination.

Lewis acid catalysis, particularly with Ca(NTf₂)₂ , has emerged as a potent method for activating the otherwise stable S-F bond of sulfonyl fluorides. This system is effective for a wide range of electronically and sterically diverse sulfonyl fluorides and amines.[2] While stoichiometric amounts of the Lewis acid are often required for optimal results, this method provides a significant advancement in the utility of sulfonyl fluorides.

Nucleophilic catalysis with HOBt represents a highly efficient and broad-spectrum approach for the amidation of sulfonyl fluorides. This organocatalytic method is particularly noteworthy for its effectiveness with sterically hindered substrates and its low catalyst loading (as low as 0.02 mol%). The addition of a silicon-based additive like tetramethyldisiloxane (TMDS) is often crucial for achieving high yields by acting as a fluoride scavenger.

Catalytic Cycles and Mechanisms

The following diagrams illustrate the proposed catalytic cycles for the activation of this compound in sulfonamide synthesis.

DOT script for Lewis Acid Catalysis

Lewis_Acid_Catalysis cluster_cycle Catalytic Cycle TfF R-SO2F Activated_Complex [R-SO2F---Ca(NTf2)2] TfF->Activated_Complex Coordination Amine R'2NH Tetrahedral_Intermediate [R-SO2(F)(NHR'2)]- Ca(NTf2)2+ Amine->Tetrahedral_Intermediate CaNTf2 Ca(NTf2)2 CaNTf2->Activated_Complex Activated_Complex->Tetrahedral_Intermediate Nucleophilic Attack Product R-SO2NR'2 Tetrahedral_Intermediate->Product Fluoride Elimination CaFNTf2 CaF(NTf2) Tetrahedral_Intermediate->CaFNTf2

Lewis_Acid_Catalysis cluster_cycle Catalytic Cycle TfF R-SO2F Activated_Complex [R-SO2F---Ca(NTf2)2] TfF->Activated_Complex Coordination Amine R'2NH Tetrahedral_Intermediate [R-SO2(F)(NHR'2)]- Ca(NTf2)2+ Amine->Tetrahedral_Intermediate CaNTf2 Ca(NTf2)2 CaNTf2->Activated_Complex Activated_Complex->Tetrahedral_Intermediate Nucleophilic Attack Product R-SO2NR'2 Tetrahedral_Intermediate->Product Fluoride Elimination CaFNTf2 CaF(NTf2) Tetrahedral_Intermediate->CaFNTf2

Caption: Lewis Acid-Catalyzed Sulfonamide Synthesis.

DOT script for Nucleophilic Catalysis

Nucleophilic_Catalysis cluster_cycle Catalytic Cycle TfF R-SO2F Active_Ester R-SO2-OBt TfF->Active_Ester Nucleophilic Substitution HOBt HOBt HOBt->Active_Ester Product R-SO2NR'2 Active_Ester->Product Amination HF HF Active_Ester->HF Amine R'2NH Amine->Product TMDSO_F F-TMDS + H-TMDS-O-TMDS-H HF->TMDSO_F TMDS TMDS TMDS->TMDSO_F Fluoride Scavenging

Nucleophilic_Catalysis cluster_cycle Catalytic Cycle TfF R-SO2F Active_Ester R-SO2-OBt TfF->Active_Ester Nucleophilic Substitution HOBt HOBt HOBt->Active_Ester Product R-SO2NR'2 Active_Ester->Product Amination HF HF Active_Ester->HF Amine R'2NH Amine->Product TMDSO_F F-TMDS + H-TMDS-O-TMDS-H HF->TMDSO_F TMDS TMDS TMDS->TMDSO_F Fluoride Scavenging

Caption: HOBt-Catalyzed Sulfonamide Synthesis.

Experimental Protocols

Protocol 1: Traditional Synthesis of N-Benzyl-p-toluenesulfonamide from p-Toluenesulfonyl Chloride[1]

Materials:

Procedure:

  • In a suitable reaction vessel, dissolve benzylamine (5 g) in pyridine (25 mL).

  • Cautiously add p-toluenesulfonyl chloride (10 g) to the solution. An exothermic reaction may occur.

  • Stir the resulting deep red colored solution at room temperature for 1 hour.

  • Pour the reaction mixture into 80-100 mL of water. An oily precipitate will form.

  • Scratch the flask to induce solidification of the precipitate.

  • Filter the solid product and wash with water.

  • Recrystallize the crude product from ethanol to yield N-benzyl-p-toluenesulfonamide.

  • Dry the product under vacuum. (Expected yield: ~90%).

Protocol 2: Ca(NTf₂)₂-Catalyzed Synthesis of Sulfonamides from Sulfonyl Fluorides (General Procedure)[2]

Materials:

  • Sulfonyl fluoride (1 equiv)

  • Amine (2 equiv)

  • Calcium triflimide [Ca(NTf₂)₂] (1 equiv)

  • tert-Amyl alcohol (0.20 M)

Procedure:

  • To a vial, add the sulfonyl fluoride, amine, and calcium triflimide.

  • Add tert-amyl alcohol to achieve a 0.20 M concentration of the sulfonyl fluoride.

  • Seal the vial and heat the reaction mixture at 60 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture is typically purified by column chromatography to isolate the desired sulfonamide.

Protocol 3: HOBt-Catalyzed Synthesis of Sulfonamides from Sulfonyl Fluorides (General Procedure)

Materials:

  • Sulfonyl fluoride (1.20 mmol)

  • Amine (1.00 mmol)

  • 1-Hydroxybenzotriazole (HOBt) (1 mol%)

  • N,N-Diisopropylethylamine (DIPEA) (2.00 mmol)

  • 1,1,3,3-Tetramethyldisiloxane (TMDS) (2.00 mmol)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (1.25 mL)

Procedure:

  • To a dry reaction vessel, add the sulfonyl fluoride, amine, HOBt, and anhydrous DMSO.

  • Add DIPEA and TMDS to the mixture.

  • Stir the reaction at 25 °C for 24 hours.

  • The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is typically worked up by adding water and extracting with an organic solvent. The combined organic layers are then washed, dried, and concentrated.

  • The crude product is purified by column chromatography to afford the pure sulfonamide.

Conclusion

This compound, in conjunction with modern catalytic methods, presents a highly effective and robust alternative to traditional sulfonyl chlorides for the synthesis of sulfonamides. The choice between Lewis acid and nucleophilic catalysis will depend on the specific substrate scope, desired reaction conditions, and tolerance for stoichiometric activators versus low-loading organocatalysts. The enhanced stability and chemoselectivity of sulfonyl fluorides make them particularly valuable for complex molecule synthesis and late-stage functionalization in drug discovery and development. This guide provides the foundational information for researchers to explore and implement these advanced synthetic strategies.

References

Spectroscopic data for Trifluoromethanesulfonyl fluoride intermediates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectroscopic Data of Trifluoromethanesulfonyl Fluoride (B91410) and Its Intermediates

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of key reagents and their synthetic precursors is crucial for reaction monitoring, quality control, and structural elucidation. This guide provides a detailed comparison of the spectroscopic data for trifluoromethanesulfonyl fluoride (CF₃SO₂F), a versatile reagent in organic synthesis, and its common intermediates: trifluoromethanesulfonyl chloride (CF₃SO₂Cl) and methanesulfonyl fluoride (CH₃SO₂F). Additionally, data for sulfuryl fluoride (SO₂F₂), a related sulfonyl fluoride, is presented for comparative purposes.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for this compound and its intermediates.

Table 1: Vibrational Spectroscopy Data (IR and Raman)
CompoundWavenumber (cm⁻¹)AssignmentReference
This compound (CF₃SO₂F)
~1500, ~1250ν(SO₂)[1][2]
~1200ν(CF₃)[1][2]
~800ν(S-F)[2]
Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)
1418νas(SO₂)
1235, 1200νs(SO₂) / ν(CF₃)
1130ν(CF₃)
770ν(C-S)
550δ(CF₃)
420ν(S-Cl)
Methanesulfonyl Fluoride (CH₃SO₂F)
3030, 2940ν(CH₃)
1420νas(SO₂)
1210νs(SO₂)
780ν(S-F)
Table 2: NMR Spectroscopy Data (¹H, ¹³C, ¹⁹F)
CompoundNucleusChemical Shift (δ, ppm)Coupling Constant (J, Hz)Reference
This compound (CF₃SO₂F) ¹⁹F~45 (SO₂F )
~ -75 (CF₃ )
¹³C~119 (q)¹J(C,F) = ~320
Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl) ¹⁹F~ -75
¹³C119.8 (q)¹J(C,F) = 321.5
Methanesulfonyl Fluoride (CH₃SO₂F) ¹H3.2 (q)³J(H,F) = 4.3
¹³C43.5 (q)²J(C,F) = 22.5
¹⁹F65.5 (q)³J(F,H) = 4.3
Table 3: Mass Spectrometry Data (Key Fragments)
Compoundm/zFragmentReference
This compound (CF₃SO₂F) 133[M - F]⁺
101[M - CF₃]⁺
69[CF₃]⁺
48[SO]⁺
Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl) 168/170[M]⁺
133[M - Cl]⁺
99/101[SO₂Cl]⁺
69[CF₃]⁺
Methanesulfonyl Fluoride (CH₃SO₂F) 98[M]⁺
83[M - CH₃]⁺
79[CH₃SO₂]⁺
48[SO]⁺

Alternative Compound: Sulfuryl Fluoride (SO₂F₂)

For comparison, spectroscopic data for sulfuryl fluoride, a simple and widely used sulfonyl fluoride, is provided below.

Table 4: Spectroscopic Data for Sulfuryl Fluoride (SO₂F₂)
SpectroscopyDataReference
IR Spectroscopy 1502 cm⁻¹ (νas), 1269 cm⁻¹ (νs), 885 cm⁻¹, 848 cm⁻¹[3][4]
¹⁹F NMR ~38 ppm
Mass Spectrometry (m/z) 102 [M]⁺, 83 [SO₂F]⁺, 67 [SOF]⁺, 48 [SO]⁺[4][5][6]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below.

Vibrational Spectroscopy (FTIR and Raman)
  • Gas-Phase FTIR Spectroscopy:

    • Sample Preparation: Gaseous samples of this compound or sulfuryl fluoride are introduced into a gas cell with infrared-transparent windows (e.g., KBr or ZnSe). For volatile liquids like trifluoromethanesulfonyl chloride and methanesulfonyl fluoride, a small amount is injected into an evacuated gas cell and allowed to vaporize.

    • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

    • Data Acquisition: A background spectrum of the empty or nitrogen-filled gas cell is recorded. The sample spectrum is then acquired, typically by co-adding multiple scans to improve the signal-to-noise ratio. A resolution of 1-2 cm⁻¹ is generally sufficient.

    • Data Processing: The sample interferogram is Fourier-transformed to obtain the spectrum, which is then ratioed against the background spectrum to produce a transmittance or absorbance spectrum.

  • Raman Spectroscopy:

    • Sample Preparation: Liquid samples are placed in a glass capillary tube or NMR tube.

    • Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used.

    • Data Acquisition: The laser is focused on the sample, and the scattered light is collected and dispersed onto a detector. An appropriate laser power and acquisition time are selected to obtain a good quality spectrum without causing sample degradation.

    • Data Processing: The raw data is processed to remove background fluorescence and cosmic rays, and the peak positions and intensities are determined.

NMR Spectroscopy
  • ¹⁹F NMR Spectroscopy:

    • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube. A fluorine-containing reference standard (e.g., CFCl₃) can be used as an external or internal standard.

    • Instrumentation: A high-field NMR spectrometer equipped with a fluorine-capable probe is used.

    • Data Acquisition: A standard one-pulse experiment is typically sufficient. Due to the large chemical shift range of ¹⁹F, a wide spectral width may be necessary. Proton decoupling is often employed to simplify the spectra.

    • Data Processing: The free induction decay (FID) is Fourier-transformed, and the resulting spectrum is phased and referenced.

  • ¹H and ¹³C NMR Spectroscopy:

    • Sample Preparation: The sample is dissolved in a deuterated solvent in an NMR tube. Tetramethylsilane (TMS) is commonly used as an internal reference.

    • Instrumentation: A standard high-field NMR spectrometer is used.

    • Data Acquisition: Standard pulse sequences for ¹H and ¹³C{¹H} NMR are used. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Data Processing: The FIDs are Fourier-transformed, and the spectra are phased and referenced.

Mass Spectrometry
  • Electron Ionization (EI) Mass Spectrometry:

    • Sample Introduction: Gaseous or volatile liquid samples are introduced directly into the ion source of the mass spectrometer.

    • Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

    • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

    • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Synthesis Pathway of this compound

The synthesis of this compound often proceeds through the fluorination of precursors such as methanesulfonyl fluoride or trifluoromethanesulfonyl chloride. The following diagram illustrates a common synthetic route.

Synthesis_Pathway CH3SO2F Methanesulfonyl Fluoride (CH3SO2F) ECF Electrochemical Fluorination CH3SO2F->ECF CF3SO2F This compound (CF3SO2F) ECF->CF3SO2F CH3SO2Cl Methanesulfonyl Chloride (CH3SO2Cl) Halex1 Halogen Exchange CH3SO2Cl->Halex1 Halex1->CH3SO2F CF3SO2Cl Trifluoromethanesulfonyl Chloride (CF3SO2Cl) Halex2 Halogen Exchange CF3SO2Cl->Halex2 Halex2->CF3SO2F

Caption: Synthesis routes to this compound.

References

A Comparative Guide to the Environmental Impact of Trifluoromethanesulfonyl Fluoride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trifluoromethanesulfonyl fluoride (B91410) (TFMSF) and related compounds are pivotal in modern drug discovery and development, offering unique physicochemical properties that can enhance the efficacy and metabolic stability of therapeutic agents. However, the synthesis of these organofluorine compounds often involves hazardous reagents and energy-intensive processes, prompting a critical evaluation of their environmental footprint. This guide provides an objective comparison of the primary synthetic routes to trifluoromethanesulfonyl fluoride and explores greener alternatives, supported by experimental data and detailed methodologies.

This compound (TFMSF) Synthesis: A Comparative Analysis

The two principal methods for synthesizing TFMSF are Electrochemical Fluorination (ECF) and Halogen Exchange (Halex). Each presents a distinct environmental and safety profile.

Data Presentation: Quantitative Comparison of TFMSF Synthesis Methods
ParameterElectrochemical Fluorination (Simons Process)Halogen Exchange (Halex Reaction) - TraditionalHalogen Exchange (Halex Reaction) - Green Method
Starting Material Methanesulfonyl chloride (CH₃SO₂Cl) or Methanesulfonyl fluoride (CH₃SO₂F)Trifluoromethanesulfonyl chloride (CF₃SO₂Cl)Trifluoromethanesulfonyl chloride (CF₃SO₂Cl)
Fluorinating Agent Anhydrous Hydrogen Fluoride (aHF)Potassium Fluoride (KF)Potassium Fluoride (KF) with crown ether catalyst
Solvent Anhydrous Hydrogen Fluoride (aHF)Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), SulfolaneNot explicitly specified, likely a polar aprotic solvent
Reaction Temperature ~50 °C150-250 °C[1][2]Low temperatures (e.g., 50°C in scaled-up trials)[3]
Yield ~25% for Perfluorooctanesulfonyl fluoride (a related compound)[4]High yields reported, but can be variable65% isolated yield with 97.9% purity[3]
Byproducts Hydrogen gas (H₂), complex mixture of fluorinated compounds, potential for SO₂F₂ (highly toxic)[4][5]Potassium Chloride (KCl)Potassium Chloride (KCl)
Environmental Concerns Use of highly corrosive and toxic aHF, high energy consumption, formation of hazardous byproducts[4][5]High reaction temperatures requiring significant energy input, use of high-boiling point solvents that can be difficult to remove and recycle[1]Use of a catalyst to reduce reaction temperature, but crown ethers can have their own toxicity and disposal considerations.

Experimental Protocols

Electrochemical Fluorination (Simons Process)

Objective: To synthesize this compound (CF₃SO₂F) from methanesulfonyl chloride (CH₃SO₂Cl) via electrochemical fluorination.

Materials:

  • Methanesulfonyl chloride (CH₃SO₂Cl)

  • Anhydrous Hydrogen Fluoride (aHF)

  • Nickel anode

  • Steel or iron cathode

  • Simons electrochemical fluorination cell

Procedure:

  • The Simons electrochemical fluorination cell, equipped with a nickel anode and a steel cathode, is charged with anhydrous hydrogen fluoride (aHF).[6]

  • Methanesulfonyl chloride is dissolved in the aHF to create the electrolyte solution.[5]

  • A constant current is passed through the electrolyte at a cell potential of approximately 5-6 V.[5] The cell is maintained at a temperature of around 50°C and a pressure of 0.17 MPa.

  • Electrolysis is carried out for a specified duration, during which the hydrogen atoms on the methyl group of methanesulfonyl chloride are replaced with fluorine atoms.[5]

  • The gaseous products, including TFMSF and hydrogen gas, are collected from the cell.[5]

  • The collected gas stream is passed through condensers at low temperatures (e.g., -40°C to -78°C) to isolate the TFMSF.[4]

  • The crude TFMSF is then purified, typically by distillation, to separate it from byproducts and unreacted starting material.

Halogen Exchange (Halex Reaction) - Green Method

Objective: To synthesize this compound (CF₃SO₂F) from trifluoromethanesulfonyl chloride (CF₃SO₂Cl) using a catalyzed halogen exchange reaction.

Materials:

  • Trifluoromethanesulfonyl chloride (CF₃SO₂Cl)

  • Potassium Fluoride (KF)

  • 18-crown-6 (B118740) ether (catalyst)

  • Pressurized reactor

Procedure:

  • A pressurized reactor is charged with trifluoromethanesulfonyl chloride and potassium fluoride in a 1:3 molar ratio.[3]

  • A catalytic amount of 18-crown-6 ether is added to the mixture.

  • The reactor is sealed and the reaction is carried out at a controlled low temperature, for instance, scaled-up trials were maintained at 50°C.[3]

  • The reaction is monitored for conversion of the starting material.

  • Upon completion, the reactor is cooled and the pressure is carefully released.

  • The product, this compound, is isolated from the reaction mixture, typically by fractional distillation.[3]

  • The isolated product is then analyzed for purity, for example by gas chromatography-mass spectrometry (GC-MS).[3]

Alternatives to this compound

In the context of drug development, the trifluoromethylsulfonyl group is often valued for its strong electron-withdrawing nature and metabolic stability. However, concerns over synthetic accessibility and potential environmental impact have led researchers to explore alternatives.

Trifluoromethanesulfonamides

Trifluoromethanesulfonamides (CF₃SO₂NHR) have emerged as a viable alternative to sulfonyl fluorides in medicinal chemistry.[7] They often exhibit similar electronic properties and can participate in key biological interactions.

Synthesis of Trifluoromethanesulfonamides: Trifluoromethanesulfonamides are typically synthesized from this compound or trifluoromethanesulfonyl chloride by reaction with a primary or secondary amine.[7][8] This reaction is generally straightforward and avoids some of the harsh conditions associated with the synthesis of the parent sulfonyl fluoride.

Data Presentation: Comparison of TFMSF and a Key Alternative
FeatureThis compound (TFMSF)Trifluoromethanesulfonamides (CF₃SO₂NHR)
Synthesis Complexity High (ECF) to Moderate (Halex)Moderate (from TFMSF or CF₃SO₂Cl)
Key Precursor Methanesulfonyl chloride or Trifluoromethanesulfonyl chlorideThis compound or Trifluoromethanesulfonyl chloride
Primary Environmental Concern in Synthesis Use of aHF and high energy (ECF); high temperatures and solvents (Halex)Dependent on the synthesis of the trifluoromethanesulfonyl precursor
Stability Generally stable but reactive towards strong nucleophilesGenerally stable
Applications in Drug Design Incorporation of the -SO₂F group for covalent inhibitors and other applications.[9]Used to introduce the trifluoromethylsulfonyl group to modulate physicochemical properties of drug candidates.[7][10]

Visualizing the Synthesis Pathways

To provide a clearer understanding of the synthetic processes discussed, the following diagrams illustrate the key transformations.

G cluster_ECF Electrochemical Fluorination (ECF) CH3SO2Cl Methanesulfonyl chloride CF3SO2F Trifluoromethanesulfonyl fluoride CH3SO2Cl->CF3SO2F  + aHF, Ni anode (Simons Process) G cluster_Halex Halogen Exchange (Halex) CF3SO2Cl Trifluoromethanesulfonyl chloride CF3SO2F Trifluoromethanesulfonyl fluoride CF3SO2Cl->CF3SO2F  + KF, Catalyst (e.g., crown ether) G cluster_Amide Trifluoromethanesulfonamide Synthesis CF3SO2F Trifluoromethanesulfonyl fluoride CF3SO2NR2 Trifluoromethanesulfonamide CF3SO2F->CF3SO2NR2 Amine Primary or Secondary Amine (R₂NH) Amine->CF3SO2NR2

References

Safety Operating Guide

Safe Disposal of Trifluoromethanesulfonyl Fluoride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trifluoromethanesulfonyl fluoride (B91410) (TFSF) is a reactive compound that requires careful handling and specific disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including a detailed operational and disposal plan for the effective neutralization of TFSF waste. Adherence to these protocols is critical for minimizing risks associated with this compound.

Immediate Safety and Hazard Profile

Trifluoromethanesulfonyl fluoride is a corrosive and toxic compound. Inhalation can cause severe respiratory irritation. Contact with skin and eyes can result in serious burns. A critical hazard is its reactivity with moisture, leading to hydrolysis that produces highly toxic and corrosive hydrogen fluoride (HF). Therefore, all handling and disposal operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber or neoprene), safety goggles, a face shield, and a flame-retardant lab coat. An HF-specific spill kit and calcium gluconate gel should be readily accessible.

Quantitative Data for Disposal by Alkaline Hydrolysis

The primary method for the disposal of this compound is through controlled alkaline hydrolysis. This process converts the reactive sulfonyl fluoride into less hazardous trifluoromethanesulfonate (B1224126) and fluoride salts. The following table summarizes the key parameters for this procedure in a laboratory setting.

ParameterValue/RangePurpose
Neutralizing Agent 1-2 M Sodium Hydroxide (B78521) (NaOH)To hydrolyze and neutralize the this compound.
Reaction Temperature 0 - 10 °CTo control the exothermic reaction and prevent boiling or splashing.
Reaction Time 1 - 2 hoursTo ensure complete hydrolysis of the sulfonyl fluoride.
Fluoride Precipitation Agent Saturated Calcium Hydroxide (Ca(OH)₂) or 1 M Calcium Chloride (CaCl₂)To precipitate the fluoride ions as insoluble calcium fluoride (CaF₂).
Final pH of Aqueous Waste 6 - 8To ensure the final solution is neutral before disposal.

Experimental Protocol for the Disposal of this compound

This step-by-step protocol is designed for the safe, laboratory-scale disposal of this compound waste.

Materials:

  • This compound waste

  • 1 M or 2 M Sodium Hydroxide (NaOH) solution

  • Saturated Calcium Hydroxide (Ca(OH)₂) solution or 1 M Calcium Chloride (CaCl₂) solution

  • Crushed ice

  • pH indicator strips or a calibrated pH meter

  • Appropriately sized three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer or temperature probe

  • Ice bath

  • Beakers and graduated cylinders

  • Personal Protective Equipment (PPE) as specified above

  • Labeled hazardous waste containers for liquid and solid waste

Procedure:

  • Preparation and Setup:

    • Conduct the entire procedure in a certified chemical fume hood.

    • Ensure an ice bath is prepared and readily available.

    • Set up a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

    • Place the flask in the ice bath to pre-cool.

  • Alkaline Hydrolysis:

    • Carefully measure the required volume of 1 M or 2 M sodium hydroxide solution and add it to the reaction flask. Begin stirring.

    • Slowly and dropwise, add the this compound waste from the dropping funnel into the stirring, cooled sodium hydroxide solution.

    • Monitor the temperature of the reaction mixture closely. Maintain the temperature between 0 and 10 °C by adjusting the addition rate and adding more ice to the bath as needed. The reaction is exothermic, and rapid addition can cause a dangerous temperature increase.

    • After the addition is complete, continue stirring the mixture in the ice bath for at least 1-2 hours to ensure the hydrolysis is complete.

  • Fluoride Precipitation:

    • Once the hydrolysis is complete, slowly add a saturated solution of calcium hydroxide or a 1 M solution of calcium chloride to the reaction mixture while stirring. This will precipitate the fluoride ions as calcium fluoride (CaF₂), a fine white solid.

    • Continue stirring for an additional 30 minutes to ensure complete precipitation.

  • Neutralization and Final Disposal:

    • Allow the calcium fluoride precipitate to settle.

    • Check the pH of the supernatant liquid using a pH strip or a calibrated pH meter. If necessary, adjust the pH to a neutral range (6-8) by adding a small amount of dilute acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH).

    • Separate the solid calcium fluoride from the liquid by filtration or decantation.

    • Collect the solid calcium fluoride in a labeled hazardous waste container for solid chemical waste.

    • The remaining liquid, containing sodium trifluoromethanesulfonate, should be collected in a separate, labeled hazardous waste container for aqueous chemical waste.

    • Consult with your institution's Environmental Health and Safety (EHS) department for the final disposal of the collected hazardous waste. Do not pour the neutralized solution down the drain unless explicitly permitted by local regulations and your EHS office.

Logical Workflow for Disposal

The following diagram illustrates the step-by-step process for the safe disposal of this compound.

Trifluoromethanesulfonyl_Fluoride_Disposal cluster_prep Preparation cluster_hydrolysis Alkaline Hydrolysis cluster_precipitation Fluoride Precipitation cluster_disposal Final Disposal PPE Don Appropriate PPE FumeHood Work in Chemical Fume Hood TFSF This compound Waste Reaction Controlled Reaction (0-10 °C, 1-2 hours) TFSF->Reaction NaOH 1-2 M Sodium Hydroxide NaOH->Reaction Hydrolyzed_Solution Hydrolyzed Solution (Trifluoromethanesulfonate and Fluoride Salts) Reaction->Hydrolyzed_Solution Precipitation Precipitation of CaF₂ Hydrolyzed_Solution->Precipitation Calcium_Salt Saturated Ca(OH)₂ or 1 M CaCl₂ Solution Calcium_Salt->Precipitation Neutralization Check and Adjust pH to 6-8 Precipitation->Neutralization Filtration Separate Solid and Liquid Neutralization->Filtration Solid_Waste Solid Waste (CaF₂) Filtration->Solid_Waste Liquid_Waste Aqueous Waste (Sodium Trifluoromethanesulfonate) Filtration->Liquid_Waste EHS Consult EHS for Disposal Solid_Waste->EHS Liquid_Waste->EHS

Caption: Workflow for the safe disposal of this compound.

Safeguarding Your Research: A Comprehensive Guide to Handling Trifluoromethanesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of Trifluoromethanesulfonyl Fluoride (B91410) (CF3SO2F). Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain compliance with regulatory standards. Trifluoromethanesulfonyl fluoride is a hazardous chemical that is toxic if inhaled, harmful if swallowed or in contact with skin, and can cause severe skin burns and eye damage[1]. It is also a gas under pressure and may explode if heated[1].

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is crucial when handling this compound. The following table summarizes the required PPE for various laboratory operations.

OperationEye/Face ProtectionSkin ProtectionRespiratory ProtectionHand Protection
Routine Handling (in a fume hood) Tightly fitting safety goggles with side-shields or a full-face shield[2][3].Flame-resistant lab coat worn over full-length pants and closed-toe shoes[4].Use only in a well-ventilated area or a chemical fume hood[1][5].Chemical-resistant gloves (e.g., Neoprene, Nitrile) inspected before each use[3][4].
Non-Routine Operations (e.g., system maintenance) Full-face shield in addition to safety goggles[3].Fire/flame resistant and impervious clothing[2].A full-face respirator with appropriate cartridges is necessary if exposure limits may be exceeded[2][3].Heavy-duty chemical-resistant gloves.
Spill or Emergency Response Gas-tight chemical splash goggles and a full-face shield[3].Gas-tight, chemically protective clothing[1].A self-contained breathing apparatus (SCBA) is required[1].Chemical-impermeable gloves[2].

Operational Plan: Safe Handling Procedures

Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

Preparation and Handling:

  • Inspect Equipment: Before use, meticulously inspect all equipment, including cylinders, regulators, and tubing, for leaks or damage. Ensure all equipment is dry, degreased, and purged with an inert gas like nitrogen[4].

  • Grounding: Ground all electrical lines and equipment to prevent static discharge, which could be an ignition source[4].

  • Tool Selection: Use only non-sparking tools to prevent ignition of flammable vapors[2].

  • Controlled Dispensing: When dispensing, open the cylinder valve slowly and carefully.

  • Avoid Incompatibilities: Keep this compound away from strong bases, strong oxidizing agents, and glass[1].

Storage:

  • Store cylinders upright in a dry, cool, and well-ventilated area, firmly secured to prevent falling[2][4].

  • Ensure the valve protection cap is in place[4].

  • Cylinder temperatures should not exceed 52°C (125°F)[4].

  • Store away from incompatible materials[2].

Emergency Protocols

First Aid:

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration (do not use mouth-to-mouth resuscitation) and seek immediate medical attention[2].

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek immediate medical attention[2].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[2][6].

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately[2][6].

Spill Response Workflow:

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Assessment Assess the Situation cluster_Response Containment & Cleanup cluster_Final_Steps Post-Cleanup A Evacuate Immediate Area B Alert Others & Call for Help A->B C Identify the Spilled Material B->C D Assess the Size of the Spill C->D E Don Appropriate PPE (SCBA, Chemical Suit, etc.) D->E F Ventilate the Area E->F G Contain the Spill with Dry Chemical Absorbent F->G H Collect Residue with Non-Sparking Tools G->H I Place in a Labeled, Closed Container for Disposal H->I J Decontaminate the Area I->J K Dispose of Waste According to Regulations J->K L File an Incident Report K->L

Caption: Workflow for a this compound spill response.

Disposal Plan

This compound is considered a "Forever Chemical," meaning it is persistent in the environment. Therefore, preventing its release into drains, sewers, or waterways is of utmost importance[1].

  • Waste Collection: All waste materials, including absorbent used for spills and empty containers, must be collected in suitable, closed, and properly labeled containers for disposal[2].

  • Disposal Method: Do not attempt to dispose of residual waste or unused quantities of this compound gas. Empty gas cylinders should have their valve protection caps (B75204) secured and be returned to the compressed gas distributor[4]. All collected waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations[6].

  • Decontamination: Decontaminate any affected surfaces by wiping them with a 10% sodium carbonate solution[7].

References

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Retrosynthesis Analysis

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Trifluoromethanesulfonyl fluoride
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Trifluoromethanesulfonyl fluoride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.